molecular formula C33H56N7O20P3S B15552821 6-Hydroxydodecanedioyl-CoA

6-Hydroxydodecanedioyl-CoA

Cat. No.: B15552821
M. Wt: 995.8 g/mol
InChI Key: BGZZWABGWICANP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Hydroxydodecanedioyl-CoA is a useful research compound. Its molecular formula is C33H56N7O20P3S and its molecular weight is 995.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C33H56N7O20P3S

Molecular Weight

995.8 g/mol

IUPAC Name

12-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-7-hydroxy-12-oxododecanoic acid

InChI

InChI=1S/C33H56N7O20P3S/c1-33(2,28(47)31(48)36-13-12-22(42)35-14-15-64-24(45)11-7-6-9-20(41)8-4-3-5-10-23(43)44)17-57-63(54,55)60-62(52,53)56-16-21-27(59-61(49,50)51)26(46)32(58-21)40-19-39-25-29(34)37-18-38-30(25)40/h18-21,26-28,32,41,46-47H,3-17H2,1-2H3,(H,35,42)(H,36,48)(H,43,44)(H,52,53)(H,54,55)(H2,34,37,38)(H2,49,50,51)

InChI Key

BGZZWABGWICANP-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

The Synthesis of 6-Hydroxydodecanedioyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway for 6-hydroxydodecanedioyl-CoA, a hydroxylated dicarboxylic acid derivative. While not extensively characterized as a primary metabolic route, its synthesis can be postulated based on established principles of fatty acid metabolism, particularly ω-oxidation and subsequent modifications. This document details the enzymatic steps, presents relevant quantitative data, outlines detailed experimental protocols for pathway investigation, and provides visual representations of the core processes. This guide is intended to serve as a foundational resource for researchers investigating dicarboxylic acid metabolism, enzyme function, and the development of novel therapeutics targeting lipid pathways.

Introduction: The Context of Dicarboxylic Acid Metabolism

Dicarboxylic acids (DCAs) are fatty acids with carboxyl groups at both ends of their aliphatic chain. They are typically formed in the endoplasmic reticulum through the ω-oxidation of monocarboxylic fatty acids, a process that becomes more significant when the primary fatty acid catabolism pathway, mitochondrial β-oxidation, is impaired or overloaded.[1][2] The initial step is the hydroxylation of the terminal (ω) carbon by cytochrome P450 enzymes of the CYP4 family.[3][4] This is followed by successive oxidations to an aldehyde and then to a carboxylic acid, forming a DCA.[2]

Once formed, DCAs are preferentially metabolized in peroxisomes.[5][6][7] This guide focuses on a specific derivative, this compound, postulating its formation from the C12 dicarboxylic acid, dodecanedioic acid. The pathway involves two critical steps: the activation of the dicarboxylic acid to its coenzyme A (CoA) thioester and a subsequent hydroxylation event.

Proposed Synthesis Pathway for this compound

The formation of this compound is proposed to be a two-step process starting from dodecanedioic acid, a product of the ω-oxidation of lauric acid (C12:0).

  • CoA Activation: Dodecanedioic acid is activated to dodecanedioyl-CoA.

  • Hydroxylation: Dodecanedioyl-CoA is hydroxylated at the C-6 position to yield the final product.

The following sections will provide an in-depth analysis of each enzymatic step.

Step 1: Activation via Dicarboxylate-CoA Ligase

For a dicarboxylic acid to be metabolically active, it must first be converted to its CoA thioester. This activation is catalyzed by a dicarboxylate-CoA ligase (EC 6.2.1.23), also known as dicarboxylyl-CoA synthetase.[8] This enzyme belongs to the ligase family and facilitates the formation of a carbon-sulfur bond between the carboxyl group of the DCA and the thiol group of coenzyme A, a reaction driven by the hydrolysis of ATP to AMP and pyrophosphate.[8][9]

Reaction: ATP + Dodecanedioic acid + CoA ⇌ AMP + Diphosphate + Dodecanedioyl-CoA

dot

Dicarboxylate_CoA_Ligase_Reaction cluster_reactants Substrates cluster_products Products DDA Dodecanedioic Acid in_center DDA->in_center ATP ATP ATP->in_center CoA CoA-SH CoA->in_center Enzyme Dicarboxylate-CoA Ligase (EC 6.2.1.23) out_center Enzyme->out_center DDCoA Dodecanedioyl-CoA AMP AMP PPi PPi out_center->DDCoA out_center->AMP out_center->PPi

Caption: CoA activation of dodecanedioic acid.

Step 2: Mid-chain Hydroxylation by Cytochrome P450

The introduction of a hydroxyl group at the C-6 position of dodecanedioyl-CoA is hypothesized to be catalyzed by a cytochrome P450 (CYP) monooxygenase. While the CYP4 family is well-known for ω-hydroxylation, other CYP families are capable of hydroxylating fatty acids at various positions along the aliphatic chain.[3][10] These enzymes utilize molecular oxygen and electrons from NADPH (transferred via NADPH-P450 reductase) to insert a hydroxyl group into a C-H bond.[2][3]

The substrate for this reaction is likely the activated dodecanedioyl-CoA, as CoA esterification often precedes further enzymatic modification. The specific CYP isozyme responsible for this C-6 hydroxylation has not been definitively identified and represents an important area for future research.

Reaction: Dodecanedioyl-CoA + O₂ + NADPH + H⁺ → this compound + H₂O + NADP⁺

Quantitative Data

Quantitative kinetic data for the specific enzymes in this proposed pathway are sparse. However, data from studies on related enzymes and substrates provide a valuable reference point for experimental design.

Enzyme ClassSubstrate(s)KmVmax / ActivityOrganism/SourceCitation
Dicarboxylate-CoA Ligase Dodecanedioic acidBest SubstrateNot specifiedMicrosomal[11][12]
Cytochrome P450 4A1 Lauric Acid~1.9 µM (Ki of 12-OH LA)~300 nmol/min/nmol P450Recombinant Rat[13]
Acyl-CoA Oxidase DC12-CoA27.5 µM1.9 U/mgRat Liver[14]
Acyl-CoA Oxidase DC10-CoA31.5 µM1.8 U/mgRat Liver[14]
Acyl-CoA Oxidase DC8-CoA120 µM1.7 U/mgRat Liver[14]

Note: Data for Cytochrome P450 4A1 is for the ω-oxidation of lauric acid, the precursor to dodecanedioic acid. Data for Acyl-CoA Oxidase is included as it represents a key enzyme in subsequent peroxisomal DCA metabolism.

Experimental Protocols

Investigating the proposed pathway requires robust methodologies for enzyme activity assays and metabolite quantification.

Protocol 1: Dicarboxylate-CoA Ligase Activity Assay

This protocol is adapted from enzyme-coupled colorimetric assays for acyl-CoA synthetases.[15][16] The formation of dodecanedioyl-CoA is coupled to its oxidation by acyl-CoA oxidase, which produces hydrogen peroxide (H₂O₂). The H₂O₂ is then used in a peroxidase-catalyzed reaction to generate a detectable colored product.

Materials:

  • Reaction Buffer: 100 mM Tris-HCl, pH 8.0, containing 10 mM MgCl₂, 2 mM EDTA.

  • Substrates: 5 mM ATP, 2 mM Coenzyme A, 1 mM Dodecanedioic acid.

  • Coupling Enzymes: Acyl-CoA Oxidase (ACO), Horseradish Peroxidase (HRP).

  • Colorimetric Reagent: 4-aminoantipyrine (B1666024) (4-AAP) and TOOS reagent.

  • Sample: Microsomal fraction or purified enzyme preparation.

  • Microplate reader (550 nm).

Procedure:

  • Prepare a master mix in the reaction buffer containing HRP, 4-AAP, and TOOS.

  • Add 50 µL of the master mix to each well of a 96-well microplate.

  • Add 10 µL of the sample (enzyme preparation) to each well.

  • Add 20 µL of a substrate mix containing ATP and CoA.

  • To initiate the reaction, add 20 µL of 1 mM dodecanedioic acid.

  • Immediately place the plate in a microplate reader pre-set to 37°C.

  • Measure the increase in absorbance at 550 nm over 10-20 minutes.

  • Calculate the rate of reaction from the linear portion of the curve. A standard curve using known concentrations of H₂O₂ should be run in parallel for quantification.

Protocol 2: Fatty Acid Hydroxylation Assay

This protocol describes a method to measure the hydroxylation of a fatty acid (or its CoA derivative) by microsomal cytochrome P450 enzymes, followed by HPLC analysis.[17]

Materials:

  • Incubation Buffer: 100 mM Potassium Phosphate buffer, pH 7.4.

  • Cofactors: NADPH generating system (e.g., 1 mM NADP⁺, 10 mM Glucose-6-phosphate, 1 U/mL Glucose-6-phosphate dehydrogenase).

  • Substrate: 100 µM Dodecanedioyl-CoA.

  • Sample: Liver microsomes (e.g., 0.5 mg/mL protein).

  • Stop Solution: 2N HCl.

  • Extraction Solvent: Ethyl acetate.

  • HPLC system with a suitable column (e.g., C18 reverse-phase).

  • Mobile Phase: Acetonitrile/Water gradient with 0.1% formic acid.

  • Mass Spectrometer for detection (LC-MS).

Procedure:

  • Pre-warm microsomal suspension in incubation buffer at 37°C for 3 minutes.

  • Initiate the reaction by adding the NADPH generating system and the dodecanedioyl-CoA substrate.

  • Incubate at 37°C for 30 minutes with gentle shaking.

  • Stop the reaction by adding 100 µL of 2N HCl.

  • Extract the metabolites by adding 1 mL of ethyl acetate, vortexing, and centrifuging to separate the phases.

  • Transfer the organic (upper) layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Inject an aliquot onto the LC-MS system for analysis. Identify and quantify the this compound peak based on its retention time and mass-to-charge ratio, compared to a synthesized standard if available.

Protocol 3: Quantification of Acyl-CoA Esters by LC-MS/MS

This protocol provides a general framework for the extraction and quantification of acyl-CoA species from cells or tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the gold standard for this analysis.[18][19]

Materials:

  • Extraction Solvent: Acetonitrile/Methanol/Water (2:2:1, v/v/v), pre-cooled to -20°C.[20]

  • Internal Standards: A mixture of odd-chain length acyl-CoAs (e.g., C15:0-CoA, C17:0-CoA) for quantification.

  • Cell or tissue sample.

  • LC-MS/MS system with electrospray ionization (ESI) source.

Procedure:

  • Homogenize the frozen tissue powder or cell pellet in a 20-fold excess of the cold extraction solvent. Add internal standards at this stage.

  • Vortex vigorously and incubate on ice for 15 minutes to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 15 minutes.

  • Transfer the supernatant to a new tube and dry under vacuum or nitrogen.

  • Reconstitute the sample in a suitable volume of the initial LC mobile phase (e.g., 50% acetonitrile/water with 30 mM TEAA).[19]

  • Inject the sample into the LC-MS/MS system.

  • Use multiple reaction monitoring (MRM) in positive ion mode to detect and quantify the target acyl-CoA. The transition from the parent ion [M+H]⁺ to the fragment ion [M-507+H]⁺ is commonly used for quantification.[18]

Pathway and Workflow Visualizations

The following diagrams illustrate the proposed synthesis pathway and a general experimental workflow for its investigation.

dot

Synthesis_Pathway LA Lauric Acid (C12:0) CYP450 CYP450 ω-Oxidation LA->CYP450 DDA Dodecanedioic Acid DCoAL Dicarboxylate-CoA Ligase DDA->DCoAL DDCoA Dodecanedioyl-CoA Peroxisome Peroxisomal β-Oxidation DDCoA->Peroxisome Further Metabolism Hydroxylase CYP450 Hydroxylase DDCoA->Hydroxylase H_DDCoA This compound CYP450->DDA lab1 ER DCoAL->DDCoA lab2 Cytosol/Microsome Hydroxylase->H_DDCoA lab3 ER Experimental_Workflow Sample Tissue/Cell Sample (e.g., Liver Microsomes) Incubate Incubation (Substrates + Cofactors) Sample->Incubate Stop Reaction Quenching Incubate->Stop Extract Metabolite Extraction (e.g., Liquid-Liquid Extraction) Stop->Extract Dry Solvent Evaporation Extract->Dry Reconstitute Reconstitution in Mobile Phase Dry->Reconstitute Analyze LC-MS/MS Analysis (Quantification) Reconstitute->Analyze Data Data Analysis (Pathway Elucidation) Analyze->Data

References

The Peroxisomal Beta-Oxidation of 6-Hydroxydodecanedioyl-CoA: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the biological significance, metabolic pathway, and analytical considerations of 6-Hydroxydodecanedioyl-CoA, a key intermediate in dicarboxylic acid metabolism. While direct experimental data for this specific molecule is limited, this document extrapolates from the well-established principles of fatty acid oxidation to provide a comprehensive overview for researchers in metabolic diseases and drug development.

Introduction to Dicarboxylic Acid Metabolism

Dicarboxylic acids (DCAs) are produced from monocarboxylic fatty acids through the ω-oxidation pathway, which occurs in the endoplasmic reticulum. These molecules are subsequently metabolized via β-oxidation, primarily within the peroxisomes, serving as an alternative energy source when mitochondrial β-oxidation is impaired or overloaded.[1][2] The metabolism of DCAs is particularly active in the liver and kidneys.[2]

The Biological Role of this compound

This compound is a hydroxylated intermediate in the peroxisomal β-oxidation of dodecanedioic acid. Its formation is a critical step in the catabolic spiral that shortens the dicarboxylic acid chain by two carbons in each cycle. The presence of a hydroxyl group at the 6-position suggests it is an intermediate that has undergone hydration and is poised for dehydrogenation in the β-oxidation pathway.

Disruptions in the metabolism of dicarboxylic acids, and by extension intermediates like this compound, are indicative of certain metabolic disorders. For instance, deficiencies in long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) lead to the urinary excretion of 3-hydroxydicarboxylic acids, highlighting the clinical relevance of understanding the metabolism of these molecules.[3][4]

The Metabolic Pathway of this compound

The metabolism of this compound is an integral part of the peroxisomal β-oxidation of dicarboxylic acids. The pathway involves a series of enzymatic reactions that are analogous to the β-oxidation of monocarboxylic fatty acids.

Entry into the Peroxisome

Long-chain dicarboxylic acids are transported into the peroxisome by the ATP-binding cassette (ABC) transporter ABCD3 (also known as PMP70).[1][5] Once inside, they are activated to their CoA esters.

Peroxisomal β-Oxidation Cascade

The β-oxidation of a dicarboxylyl-CoA, such as dodecanedioyl-CoA, proceeds through the following steps, leading to the formation of this compound and its subsequent products.

  • Dehydrogenation: Acyl-CoA oxidase 1 (ACOX1) catalyzes the first oxidation step, introducing a double bond.

  • Hydration: The bifunctional enzyme enoyl-CoA hydratase/3-hydroxyacyl-CoA dehydrogenase (EHHADH or HSD17B4) then hydrates the double bond, forming a hydroxyl group. This is the step that would lead to a precursor of this compound.

  • Dehydrogenation: The 3-hydroxyacyl-CoA dehydrogenase activity of the bifunctional enzyme oxidizes the hydroxyl group to a keto group.

  • Thiolytic Cleavage: A thiolase, such as sterol carrier protein X (SCPx) or 3-ketoacyl-CoA thiolase (ACAA1), cleaves the molecule, releasing acetyl-CoA and a shortened dicarboxylyl-CoA.[1][6]

This cycle repeats until the dicarboxylic acid is shortened sufficiently to be further metabolized in the mitochondria.

Below is a diagram illustrating the proposed metabolic pathway for this compound within the context of peroxisomal β-oxidation.

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome cluster_transport DodecanedioylCoA Dodecanedioyl-CoA EnoylCoA Δ²-Enoyl-Dodecanedioyl-CoA DodecanedioylCoA->EnoylCoA ACOX1 HydroxyacylCoA This compound EnoylCoA->HydroxyacylCoA EHHADH/HSD17B4 (Hydratase) KetoacylCoA 6-Oxododecanedioyl-CoA HydroxyacylCoA->KetoacylCoA EHHADH/HSD17B4 (Dehydrogenase) DecanedioylCoA Decanedioyl-CoA KetoacylCoA->DecanedioylCoA SCPx/ACAA1 (Thiolase) AcetylCoA Acetyl-CoA KetoacylCoA->AcetylCoA DodecanedioicAcid Dodecanedioic Acid (from ω-oxidation) DodecanedioicAcid->DodecanedioylCoA ABCD3 Transporter & Acyl-CoA Synthetase

Figure 1: Proposed peroxisomal β-oxidation of dodecanedioyl-CoA.

Quantitative Data

ParameterObservationRelevant MoleculesReference
Metabolic Flux Peroxisomes are the primary site for the β-oxidation of C16 dicarboxylic acid (hexadecanedioic acid).Long-chain dicarboxylic acids[6]
Enzyme Substrates The enzymes ACOX1, EHHADH, HSD17B4, SCPx, and ACAA1 are involved in the β-oxidation of long-chain dicarboxylic acids.Dicarboxylyl-CoAs[1][6]
Transporter Role Expression of the human ABCD3 transporter restores C16-DCA β-oxidation in deficient yeast models.Long-chain dicarboxylic acids[1]
Disease Biomarker Urinary excretion of C8 to C14 3-hydroxy-dicarboxylic acids is observed in LCHAD deficiency.3-Hydroxydicarboxylic acids[4]

Experimental Protocols

While specific protocols for this compound are not published, the following methodologies are standard for investigating the metabolism of dicarboxylic acids and can be adapted.

In Vitro Metabolism using Human Liver Microsomes

This protocol is designed to identify metabolites of a test compound.

  • Objective: To determine the in vitro metabolism of a dicarboxylic acid and identify its hydroxylated intermediates.

  • Materials: Human liver microsomes (HLMs), dicarboxylic acid substrate, NADPH regenerating system, phosphate (B84403) buffer (pH 7.4), acetonitrile (B52724), internal standard, LC-MS/MS system.

  • Procedure:

    • Prepare a stock solution of the dicarboxylic acid.

    • Combine phosphate buffer, the NADPH regenerating system, and HLMs in a microcentrifuge tube.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the dicarboxylic acid stock solution.

    • Incubate at 37°C for a defined time course (e.g., 0, 15, 30, 60 minutes).

    • Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

    • Centrifuge to pellet the protein.

    • Analyze the supernatant by LC-MS/MS to identify and quantify metabolites.[7]

Analysis of Dicarboxylic Acids from Biological Fluids

This protocol is for the detection of metabolic disorders.

  • Objective: To quantify dicarboxylic acid intermediates in urine or plasma.

  • Materials: Urine or plasma sample, stable isotope-labeled internal standards, derivatization agent (e.g., for trimethylsilyl (B98337) derivatives), gas chromatograph-mass spectrometer (GC-MS).

  • Procedure:

    • Add internal standards to the biological sample.

    • Perform solid-phase or liquid-liquid extraction to isolate the organic acids.

    • Evaporate the solvent and derivatize the residue to create volatile compounds.

    • Analyze the derivatized sample by GC-MS.

    • Quantify the target analytes based on the response ratio to the internal standards.[3]

The following diagram outlines a general workflow for studying dicarboxylic acid metabolism.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo / Clinical Studies cluster_data Data Analysis Microsomes Incubation with Liver Microsomes LCMS LC-MS/MS Analysis of Metabolites Microsomes->LCMS Fibroblasts Metabolic Studies in Cultured Fibroblasts Fibroblasts->LCMS MetaboliteID Metabolite Identification & Quantification LCMS->MetaboliteID Urine Urine Sample Collection GCMS GC-MS Analysis of Organic Acids Urine->GCMS Plasma Plasma Sample Collection Plasma->GCMS GCMS->MetaboliteID PathwayAnalysis Pathway Elucidation MetaboliteID->PathwayAnalysis

Figure 2: General experimental workflow for metabolic studies.

Conclusion

This compound is a pivotal, yet understudied, intermediate in the peroxisomal β-oxidation of dicarboxylic acids. Understanding its metabolic fate is crucial for elucidating the pathophysiology of certain inherited metabolic disorders and may present opportunities for therapeutic intervention. The methodologies and pathways described herein provide a foundational framework for researchers to further investigate the role of this and other hydroxylated dicarboxylic acid intermediates in health and disease. Future studies employing targeted metabolomics and stable isotope tracing will be invaluable in precisely defining the kinetics and flux of this metabolic pathway.

References

The Discovery of 6-Hydroxydodecanedioyl-CoA in Mammals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coenzyme A (CoA) and its thioester derivatives are central to numerous metabolic pathways, including the synthesis and breakdown of fatty acids and the citric acid cycle.[1] While beta-oxidation is the primary route for fatty acid catabolism, alternative pathways become significant under certain physiological and pathological conditions. One such pathway is omega (ω)-oxidation, which involves the oxidation of the terminal methyl group of fatty acids.[2][3][4] This process leads to the formation of dicarboxylic acids, which can then undergo further metabolism. This technical guide provides an in-depth exploration of the discovery and metabolic context of a specific intermediate in this pathway, 6-Hydroxydodecanedioyl-CoA, a molecule implicated in conditions of altered fatty acid metabolism.

Metabolic Context: The Omega-Oxidation Pathway

Omega-oxidation primarily occurs in the smooth endoplasmic reticulum of liver and kidney cells.[3] It serves as a detoxification route and an alternative energy source when beta-oxidation is impaired.[3][5] The pathway involves a series of enzymatic reactions that convert a monocarboxylic fatty acid into a dicarboxylic acid.

The initial step is the hydroxylation of the terminal methyl group (the ω-carbon) of a fatty acid, such as dodecanoic acid (lauric acid), by a cytochrome P450 monooxygenase.[6] This reaction forms an ω-hydroxy fatty acid, 12-hydroxydodecanoic acid.[7] Subsequently, the hydroxyl group is oxidized to an aldehyde and then to a carboxylic acid by alcohol dehydrogenase and aldehyde dehydrogenase, respectively, yielding a dicarboxylic acid, in this case, dodecanedioic acid.[6]

These dicarboxylic acids are then activated to their corresponding CoA esters and transported to peroxisomes for further breakdown via beta-oxidation.[5][8] It is during the peroxisomal beta-oxidation of dodecanedioyl-CoA that the intermediate this compound is formed.

metabolic_pathway cluster_er Endoplasmic Reticulum cluster_peroxisome Peroxisome dodecanoic_acid Dodecanoic Acid hydroxy_dodecanoic_acid 12-Hydroxydodecanoic Acid dodecanoic_acid->hydroxy_dodecanoic_acid Cytochrome P450 NADPH dodecanedioic_acid_aldehyde Dodecanedioic Semialdehyde hydroxy_dodecanoic_acid->dodecanedioic_acid_aldehyde Alcohol Dehydrogenase NAD+ dodecanedioic_acid Dodecanedioic Acid dodecanedioic_acid_aldehyde->dodecanedioic_acid Aldehyde Dehydrogenase NAD+ dodecanedioyl_coa Dodecanedioyl-CoA dodecanedioic_acid->dodecanedioyl_coa Acyl-CoA Synthetase ATP, CoA enoyl_coa Trans-2-Dodecanedioenyl-CoA dodecanedioyl_coa->enoyl_coa Acyl-CoA Oxidase FAD hydroxy_dodecanedioyl_coa This compound enoyl_coa->hydroxy_dodecanedioyl_coa Enoyl-CoA Hydratase keto_dodecanedioyl_coa 6-Oxododecanedioyl-CoA hydroxy_dodecanedioyl_coa->keto_dodecanedioyl_coa 3-Hydroxyacyl-CoA Dehydrogenase NAD+ decanedioyl_coa Decanedioyl-CoA keto_dodecanedioyl_coa->decanedioyl_coa Thiolase CoA acetyl_coa Acetyl-CoA keto_dodecanedioyl_coa->acetyl_coa Thiolase

Caption: Metabolic pathway of dodecanoic acid to this compound.

Putative Discovery and Identification of this compound

While a singular, seminal publication detailing the "discovery" of this compound is not readily apparent in the scientific literature, its identification is a logical consequence of the well-established principles of fatty acid omega-oxidation and dicarboxylic acid metabolism. The discovery would have likely occurred during the investigation of metabolic disorders characterized by dicarboxylic aciduria, a condition where dicarboxylic acids accumulate and are excreted in the urine.[9]

The analytical workflow to identify and characterize this molecule would involve the analysis of biological fluids, such as urine, from individuals with these metabolic disorders. The primary techniques employed for such analyses are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

experimental_workflow cluster_sample Sample Collection & Preparation cluster_analysis Analytical Techniques cluster_identification Identification & Quantification urine_sample Urine Sample Collection extraction Liquid-Liquid or Solid-Phase Extraction urine_sample->extraction derivatization Derivatization (for GC-MS) e.g., Trimethylsilylation extraction->derivatization lc_ms Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) extraction->lc_ms gc_ms Gas Chromatography-Mass Spectrometry (GC-MS) derivatization->gc_ms mass_spectrum Mass Spectrum Analysis gc_ms->mass_spectrum retention_time Retention Time Comparison gc_ms->retention_time lc_ms->mass_spectrum lc_ms->retention_time quantification Quantification using Stable Isotope Standards mass_spectrum->quantification

Caption: Putative experimental workflow for the discovery of this compound.

Experimental Protocols

Sample Preparation and Extraction

Biological samples, typically urine, are collected from subjects. For the analysis of organic acids, a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) or solid-phase extraction is performed to isolate the acidic components.[4][8]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For GC-MS analysis, the extracted organic acids must be derivatized to increase their volatility and thermal stability. A common method is trimethylsilylation, which converts hydroxyl and carboxyl groups to their trimethylsilyl (B98337) (TMS) ethers and esters, respectively.[10][11]

  • Derivatization Protocol: The dried extract is reconstituted in a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heated at 60-80°C for 30-60 minutes.

  • GC-MS Conditions: The derivatized sample is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp from a low initial temperature (e.g., 70°C) to a high final temperature (e.g., 300°C) to separate the different components. The separated compounds are then introduced into a mass spectrometer for ionization (typically electron ionization) and detection. The mass spectrum of the tris(trimethylsilyl) derivative of 3-hydroxydodecanedioic acid would be compared to reference spectra or predicted fragmentation patterns.[11][12]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS offers high sensitivity and specificity for the direct analysis of acyl-CoA species without the need for derivatization.

  • LC Conditions: The extracted sample is injected onto a reverse-phase C18 column. A gradient elution with a mobile phase containing an ion-pairing agent (e.g., heptafluorobutyric acid) is often used to achieve good separation of the highly polar acyl-CoA molecules.

  • MS/MS Conditions: Electrospray ionization (ESI) in positive ion mode is typically used. For identification and quantification, multiple reaction monitoring (MRM) is employed. This involves selecting the precursor ion of this compound and monitoring for specific product ions generated through collision-induced dissociation. Acyl-CoAs have characteristic fragmentation patterns, often showing a neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507 Da) or a product ion corresponding to the pantetheine-phosphate fragment.[13][14][15][16]

Quantitative Data

Specific quantitative data for this compound in mammalian tissues is scarce in the literature. However, the urinary excretion of its precursor, 3-hydroxydodecanedioic acid, has been measured in patients with metabolic disorders.

MetaboliteConditionBiospecimenConcentration (umol/mmol creatinine)Reference
3-Hydroxydodecanedioic acid3-Hydroxydicarboxylic aciduriaUrine37.182 - 550.840[17]

Subsequent Metabolism

Following its formation, this compound is further metabolized in the peroxisome. The 3-hydroxyacyl-CoA dehydrogenase catalyzes its oxidation to 6-oxododecanedioyl-CoA. Subsequently, a thiolase cleaves this molecule, releasing acetyl-CoA and decanedioyl-CoA. The decanedioyl-CoA can then undergo further rounds of beta-oxidation.

subsequent_metabolism hydroxy_dodecanedioyl_coa This compound keto_dodecanedioyl_coa 6-Oxododecanedioyl-CoA hydroxy_dodecanedioyl_coa->keto_dodecanedioyl_coa 3-Hydroxyacyl-CoA Dehydrogenase decanedioyl_coa Decanedioyl-CoA keto_dodecanedioyl_coa->decanedioyl_coa Thiolase acetyl_coa Acetyl-CoA keto_dodecanedioyl_coa->acetyl_coa Thiolase further_oxidation Further Beta-Oxidation decanedioyl_coa->further_oxidation

References

The Putative Role of 6-Hydroxydodecanedioyl-CoA in Cellular Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental evidence for the metabolic function of 6-Hydroxydodecanedioyl-CoA is not extensively available in current scientific literature. This guide synthesizes information from related metabolic pathways, primarily the oxidation of C12 fatty and dicarboxylic acids, to propose a putative role and provide a framework for future research.

Introduction

Coenzyme A (CoA) and its thioester derivatives are central to numerous metabolic processes, including fatty acid synthesis and oxidation, the Krebs cycle, and ketogenesis.[1] Acyl-CoAs, fatty acids esterified to CoA, are activated intermediates essential for their catabolism and use in biosynthetic pathways.[2] This guide explores the hypothesized function of a specific, yet understudied, acyl-CoA species: this compound.

Dodecanedioic acid, a 12-carbon dicarboxylic acid, is a known product of the omega-oxidation of lauric acid (C12:0).[3][4] This process, occurring in the smooth endoplasmic reticulum, provides an alternative to the primary mitochondrial beta-oxidation pathway, becoming more significant when beta-oxidation is impaired.[3][5] The subsequent catabolism of dicarboxylic acids proceeds via beta-oxidation, primarily within peroxisomes.[6][7] The presence of a hydroxyl group at the C6 position of dodecanedioyl-CoA suggests an intermediate in a modified fatty acid oxidation pathway, potentially influencing metabolic flux and cellular signaling.

Proposed Metabolic Pathway of this compound

The formation and degradation of this compound is likely initiated from lauric acid (dodecanoic acid). The proposed pathway involves three key stages:

  • Omega-Oxidation and In-Chain Hydroxylation: Lauric acid is first oxidized at its terminal methyl (omega) carbon by cytochrome P450 enzymes of the CYP4A and CYP4F families to form dodecanedioic acid.[1][2] A subsequent or alternative hydroxylation event, also potentially catalyzed by a cytochrome P450 monooxygenase, could introduce a hydroxyl group at the C6 position.[8]

  • Activation to CoA Thioester: The resulting 6-hydroxydodecanedioic acid must be activated to its CoA derivative by a dicarboxylyl-CoA synthetase to enter oxidative pathways.[6]

  • Peroxisomal Beta-Oxidation: this compound would then likely undergo beta-oxidation from either or both carboxyl ends within the peroxisomes.[6][7] The presence of the C6 hydroxyl group may necessitate the action of specialized 3-hydroxyacyl-CoA dehydrogenase enzymes.

The final products of this pathway would be shorter-chain dicarboxylic acyl-CoAs and acetyl-CoA, which can then be transported to the mitochondria for further oxidation in the citric acid cycle.[7]

Metabolic Pathway of this compound cluster_Peroxisome Peroxisome cluster_Mitochondrion Mitochondrion Lauric Acid Lauric Acid 12-Hydroxylauric Acid 12-Hydroxylauric Acid Lauric Acid->12-Hydroxylauric Acid CYP4A/4F (ω-oxidation) Dodecanedioic Acid Dodecanedioic Acid 12-Hydroxylauric Acid->Dodecanedioic Acid ADH/ALDH 6-Hydroxydodecanedioic Acid 6-Hydroxydodecanedioic Acid Dodecanedioic Acid->6-Hydroxydodecanedioic Acid CYP450 (in-chain hydroxylation) This compound This compound 6-Hydroxydodecanedioic Acid->this compound Dicarboxylyl-CoA Synthetase (Peroxisome) Chain-shortened dicarboxylyl-CoAs Chain-shortened dicarboxylyl-CoAs This compound->Chain-shortened dicarboxylyl-CoAs β-oxidation Acetyl-CoA_perox Acetyl-CoA_perox Chain-shortened dicarboxylyl-CoAs->Acetyl-CoA_perox β-oxidation Acetyl-CoA_mito Acetyl-CoA_mito Acetyl-CoA_perox->Acetyl-CoA_mito Transport TCA Cycle TCA Cycle Acetyl-CoA_mito->TCA Cycle

Caption: Proposed metabolic pathway for this compound.

Data Presentation

Quantitative data for this compound is not available. The tables below present representative data for the parent molecule, dodecanedioic acid (DDDA), and typical parameters for the analysis of related acyl-CoA species.

Table 1: Pharmacokinetic and Metabolic Parameters of Dodecanedioic Acid (DDDA) Infusion.

Parameter Value Condition Reference
Plasma Glucose Decrease 7.8 to 5.4 mM NIDDM Patients [9]
Urinary Excretion ~6.6% of dose NIDDM & Healthy [9]
Energy Provided 14% of total expenditure During exercise [10]

| Clearance from Plasma | 2.57 L/min | During exercise (Phase 1) |[10] |

Table 2: Representative Parameters for LC-MS/MS Quantification of Acyl-CoA Esters.

Parameter Description Typical Value/Method Reference
Extraction Method Solid Phase Extraction (SPE) or liquid-liquid extraction with organic solvents. Acetonitrile (B52724)/Methanol/Water [11]
Chromatography Reversed-phase liquid chromatography (LC). C18 column [12]
Ionization Mode Electrospray Ionization (ESI), positive mode. ESI+ [12]
MS/MS Transition Multiple Reaction Monitoring (MRM) for parent -> fragment ion transition. [M+H]+ -> [M-507+H]+ [13]
Internal Standards Odd-chain length fatty acyl-CoAs. C15:0-CoA, C17:0-CoA [12][14]

| Limit of Quantitation | The lowest concentration that can be reliably quantified. | Sub-picomole range |[12] |

Experimental Protocols

Investigating the function of this compound requires robust experimental methodologies. Below are detailed protocols for key experiments.

Protocol 1: In Vitro Fatty Acid Oxidation Assay

This protocol measures the rate of fatty acid oxidation in cultured cells or isolated mitochondria by quantifying the production of metabolic end products from a radiolabeled substrate.

Materials:

  • Cultured cells (e.g., HepG2 hepatocytes) or isolated mitochondria.

  • [1-¹⁴C]dodecanedioic acid (custom synthesis may be required).

  • Assay Buffer: 120 mM KCl, 5 mM KH₂PO₄, 5 mM MOPS, 1 mM EGTA, pH 7.4.

  • Cofactors: 2 mM ATP, 1 mM NAD+, 0.1 mM Coenzyme A, 2 mM L-carnitine.

  • Bovine Serum Albumin (BSA), fatty acid-free.

  • Scintillation fluid and vials.

Procedure:

  • Cell Preparation: Seed cells in a 6-well plate and grow to ~80-90% confluency.

  • Substrate Preparation: Prepare a stock solution of [1-¹⁴C]dodecanedioic acid complexed with BSA in the assay buffer.

  • Initiation of Assay: Wash cells with warm PBS. Add 1 mL of pre-warmed assay buffer containing the radiolabeled substrate and cofactors to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Termination and Separation: Terminate the reaction by adding 0.5 mL of 10% trichloroacetic acid (TCA). Transfer the supernatant (containing acid-soluble metabolites) to a new tube.

  • Quantification: Add the supernatant to scintillation fluid and measure the radioactivity using a scintillation counter. The counts represent the amount of acid-soluble metabolites (e.g., acetyl-CoA) produced.[15]

Experimental Workflow for FAO Assay Start Start Cell_Culture 1. Culture Cells (e.g., HepG2) Start->Cell_Culture Incubation 3. Add Substrate to Cells Incubate at 37°C Cell_Culture->Incubation Substrate_Prep 2. Prepare [1-14C] Substrate + Cofactors in Assay Buffer Substrate_Prep->Incubation Termination 4. Terminate with TCA Separate Supernatant Incubation->Termination Quantification 5. Scintillation Counting of Acid-Soluble Metabolites Termination->Quantification Analysis 6. Calculate FAO Rate Quantification->Analysis End End Analysis->End

Caption: Workflow for in vitro fatty acid oxidation (FAO) assay.
Protocol 2: Quantification of Acyl-CoA Esters by LC-MS/MS

This protocol outlines the extraction and analysis of intracellular acyl-CoA species, which could be adapted to detect and quantify this compound.

Materials:

  • Cell pellets or tissue samples.

  • Extraction Solvent: Acetonitrile/Methanol/Water (2:2:1, v/v/v), pre-cooled to -20°C.[11]

  • Internal Standard solution containing odd-chain acyl-CoAs (e.g., C17:0-CoA).

  • LC-MS/MS system with an ESI source.

  • Reversed-phase C18 column.

Procedure:

  • Sample Quenching and Extraction: Rapidly quench metabolism by flash-freezing the sample in liquid nitrogen. Add 1 mL of ice-cold extraction solvent and the internal standard solution to the frozen sample. Homogenize thoroughly.

  • Protein Precipitation: Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to pellet precipitated proteins.

  • Sample Preparation: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the dried extract in a suitable solvent (e.g., 50% acetonitrile in water).

  • LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system.

    • Separation: Use a gradient elution on the C18 column to separate the acyl-CoA species.

    • Detection: Operate the mass spectrometer in positive ESI mode, using Multiple Reaction Monitoring (MRM) to detect the specific parent-to-fragment ion transitions for each targeted acyl-CoA.[12][13]

  • Data Analysis: Quantify the endogenous acyl-CoAs by comparing their peak areas to the peak areas of the known concentration of internal standards.

Conclusion and Future Directions

While this compound remains a largely uncharacterized metabolite, its structure suggests a role as an intermediate in a specialized fatty acid oxidation pathway originating from dodecanedioic acid. This pathway may be particularly relevant under conditions of metabolic stress or when primary beta-oxidation is compromised. Future research should focus on:

  • Chemical Synthesis: Synthesizing an authentic standard of this compound is crucial for its unambiguous identification and quantification in biological samples.

  • Enzyme Identification: Identifying the specific cytochrome P450 and dehydrogenase enzymes responsible for its formation and degradation will elucidate the pathway's regulation.

  • Functional Studies: Utilizing the experimental protocols outlined in this guide will help determine the metabolic flux through this pathway and its physiological relevance in health and diseases such as metabolic syndrome, diabetes, and inherited disorders of fatty acid oxidation.

The exploration of this putative pathway could uncover novel regulatory mechanisms in lipid metabolism and present new targets for therapeutic intervention in metabolic diseases.

References

The Metabolic Crossroads of 6-Hydroxydodecanedioyl-CoA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxydodecanedioyl-CoA, a hydroxylated medium-chain dicarboxylic acyl-CoA, is positioned at the intersection of fatty acid omega-oxidation and peroxisomal beta-oxidation. Its metabolic fate is crucial for understanding cellular lipid homeostasis and the pathophysiology of various metabolic disorders. This technical guide provides a comprehensive overview of the enzymatic cascade responsible for the degradation of this compound, detailing the key enzymes, their substrate specificities, and the subcellular localization of this pathway. While specific quantitative kinetic data for this compound is not extensively available in the current literature, this guide synthesizes existing knowledge on the metabolism of analogous dicarboxylic acids to present a robust theoretical framework. Detailed experimental protocols for investigating the metabolic fate of this and similar molecules are provided, alongside structured data presentation formats and visualizations to facilitate further research in this area.

Introduction

Dicarboxylic acids (DCAs) are metabolites formed from the omega-oxidation of monocarboxylic fatty acids, a process that becomes particularly significant during periods of high fatty acid flux or when mitochondrial beta-oxidation is impaired. These DCAs are subsequently chain-shortened via peroxisomal beta-oxidation. This compound is a specific intermediate in this pathway, characterized by a twelve-carbon backbone with carboxyl groups at both ends and a hydroxyl group at the sixth carbon. Understanding its metabolic processing is essential for elucidating the complete picture of dicarboxylic acid metabolism and its implications in health and disease.

The Peroxisomal Beta-Oxidation Pathway of Dicarboxylic Acyl-CoAs

The degradation of this compound is presumed to follow the established pathway of peroxisomal beta-oxidation for long-chain dicarboxylic acids. This process occurs within the peroxisome and involves a series of enzymatic reactions that sequentially shorten the acyl-CoA chain.

Metabolic_Pathway Figure 1: Proposed Metabolic Pathway of this compound cluster_peroxisome Peroxisome This compound This compound 6-Hydroxy-2-enoyl-dodecanedioyl-CoA 6-Hydroxy-2-enoyl-dodecanedioyl-CoA This compound->6-Hydroxy-2-enoyl-dodecanedioyl-CoA Acyl-CoA Oxidase (ACOX1) (FAD -> FADH2) 3,6-Dihydroxydodecanedioyl-CoA 3,6-Dihydroxydodecanedioyl-CoA 6-Hydroxy-2-enoyl-dodecanedioyl-CoA->3,6-Dihydroxydodecanedioyl-CoA L-Bifunctional Protein (EHHADH) (Enoyl-CoA Hydratase activity) 6-Hydroxy-3-ketododecanedioyl-CoA 6-Hydroxy-3-ketododecanedioyl-CoA 3,6-Dihydroxydodecanedioyl-CoA->6-Hydroxy-3-ketododecanedioyl-CoA L-Bifunctional Protein (EHHADH) (3-Hydroxyacyl-CoA Dehydrogenase activity) (NAD+ -> NADH) 4-Hydroxydecanedioyl-CoA 4-Hydroxydecanedioyl-CoA 6-Hydroxy-3-ketododecanedioyl-CoA->4-Hydroxydecanedioyl-CoA Peroxisomal Thiolase (CoASH -> Acetyl-CoA) Acetyl-CoA Acetyl-CoA 6-Hydroxy-3-ketododecanedioyl-CoA->Acetyl-CoA Further beta-oxidation cycles Further beta-oxidation cycles 4-Hydroxydecanedioyl-CoA->Further beta-oxidation cycles

Proposed metabolic pathway for this compound.

The key enzymes involved in this pathway are:

  • Acyl-CoA Oxidase (ACOX1): This is the first and rate-limiting enzyme in peroxisomal beta-oxidation. It catalyzes the desaturation of the acyl-CoA to a 2-trans-enoyl-CoA, producing hydrogen peroxide (H₂O₂) in the process.[1] ACOX1 is known to be essential for the beta-oxidation of dicarboxylic acids.[2]

  • L-Bifunctional Protein (EHHADH): This enzyme possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities. It first hydrates the double bond of the 2-trans-enoyl-CoA to form a 3-hydroxyacyl-CoA, which is then oxidized to a 3-ketoacyl-CoA. EHHADH is considered indispensable for the production of medium-chain dicarboxylic acids.[3]

  • Peroxisomal Thiolase: This enzyme catalyzes the final step of the beta-oxidation cycle, the thiolytic cleavage of the 3-ketoacyl-CoA. This reaction releases a molecule of acetyl-CoA and a dicarboxylic acyl-CoA that is two carbons shorter. The shortened acyl-CoA can then re-enter the beta-oxidation spiral for further degradation.

The presence of the hydroxyl group at the 6-position of dodecanedioyl-CoA is not expected to impede the initial cycles of beta-oxidation from the carboxyl end. The resulting chain-shortened hydroxylated dicarboxylic acyl-CoAs would continue through the beta-oxidation pathway until the hydroxyl group is in closer proximity to the reactive thioester end, at which point its metabolic fate would require further investigation.

Quantitative Data

While the qualitative pathway for dicarboxylic acid beta-oxidation is well-established, specific kinetic parameters for the enzymes acting on this compound are currently unavailable in the scientific literature. However, data for the non-hydroxylated analog, dodecanedioyl-CoA (DC12-CoA), with peroxisomal fatty acyl-CoA oxidase provides some insight.

Table 1: Kinetic Parameters of Peroxisomal Acyl-CoA Oxidase with Dicarboxylic Acid Substrates

SubstrateApparent Km (µM)Apparent Vmax (nmol/min/mg protein)Source
Dodecanedioyl-CoA (DC12-CoA)Data not availableData not available
Sebacoyl-CoA (DC10-CoA)121.1[4]
Suberoyl-CoA (DC8-CoA)201.0[4]
Adipoyl-CoA (DC6-CoA)500.9[4]

Note: Kinetic studies with purified peroxisomal fatty acyl-CoA oxidase revealed substrate inhibition for dicarboxylic acid CoA esters. While Vmax values were similar for different chain lengths, the Km increased and the substrate inhibition constant (Ki) decreased with decreasing chain length, leading to a lower maximum obtainable velocity for shorter-chain dicarboxylates.[4]

Further research is required to determine the precise kinetic parameters of ACOX1, EHHADH, and peroxisomal thiolase with this compound to fully understand its metabolic flux.

Experimental Protocols

Investigating the metabolic fate of this compound requires a combination of in vitro enzyme assays and cell-based metabolic studies. The following are detailed methodologies for key experiments.

Synthesis of this compound

The synthesis of this compound is a prerequisite for in vitro enzymatic assays. A common method involves the activation of 6-hydroxydodecanedioic acid to its corresponding acyl-CoA thioester.

Synthesis_Workflow Figure 2: Workflow for Synthesis of this compound 6-Hydroxydodecanedioic acid 6-Hydroxydodecanedioic acid Activation Reaction Activation Reaction 6-Hydroxydodecanedioic acid->Activation Reaction Substrate Purification Purification Activation Reaction->Purification Reaction Mixture Coenzyme A Coenzyme A Coenzyme A->Activation Reaction ATP ATP ATP->Activation Reaction Acyl-CoA Synthetase Acyl-CoA Synthetase Acyl-CoA Synthetase->Activation Reaction Enzyme This compound This compound Purification->this compound HPLC Characterization Characterization This compound->Characterization Purified Product Mass Spectrometry Mass Spectrometry Characterization->Mass Spectrometry NMR Spectroscopy NMR Spectroscopy Characterization->NMR Spectroscopy

Workflow for the synthesis of this compound.

Protocol:

  • Reaction Mixture: Combine 6-hydroxydodecanedioic acid, Coenzyme A (CoASH), and ATP in a suitable buffer (e.g., Tris-HCl, pH 7.5) containing MgCl₂.

  • Enzymatic Activation: Initiate the reaction by adding a suitable acyl-CoA synthetase. These enzymes are commercially available or can be purified from various sources.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Purification: Purify the synthesized this compound from the reaction mixture using reverse-phase high-performance liquid chromatography (HPLC).

  • Quantification and Characterization: Determine the concentration of the purified product spectrophotometrically and confirm its identity using mass spectrometry.

Peroxisome Isolation

To study the enzymatic activities in their native environment, peroxisomes can be isolated from tissues (e.g., rat liver) or cultured cells.

Protocol:

  • Homogenization: Homogenize the tissue or cells in a buffered sucrose (B13894) solution.

  • Differential Centrifugation: Subject the homogenate to a series of centrifugation steps at increasing speeds to pellet nuclei, mitochondria, and finally, a fraction enriched in peroxisomes and lysosomes.

  • Density Gradient Centrifugation: Further purify the peroxisomes from the enriched fraction using a density gradient (e.g., sucrose or Nycodenz gradient) centrifugation.

  • Characterization: Assess the purity of the isolated peroxisomes by measuring the activity of marker enzymes such as catalase (for peroxisomes) and cytochrome c oxidase (for mitochondria).

Acyl-CoA Oxidase (ACOX) Assay

The activity of ACOX can be measured by monitoring the production of H₂O₂.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4), FAD, and a chromogenic substrate that reacts with H₂O₂ in the presence of horseradish peroxidase (e.g., Amplex Red).

  • Enzyme and Substrate: Add the isolated peroxomes or purified ACOX1 to the reaction mixture.

  • Initiation: Start the reaction by adding this compound.

  • Measurement: Monitor the increase in absorbance or fluorescence over time at the appropriate wavelength for the chosen chromogenic substrate.

  • Calculation: Calculate the enzyme activity based on the rate of change in absorbance/fluorescence and the molar extinction coefficient/quantum yield of the product.

L-Bifunctional Protein (EHHADH) Assay

The two activities of EHHADH can be assayed separately.

Enoyl-CoA Hydratase Activity:

  • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 8.0) and the enoyl-CoA substrate (in this case, the product of the ACOX1 reaction on this compound).

  • Enzyme: Add the isolated peroxisomes or purified EHHADH.

  • Measurement: Monitor the decrease in absorbance at a wavelength where the enoyl-CoA substrate absorbs (typically around 263 nm).

3-Hydroxyacyl-CoA Dehydrogenase Activity:

  • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 9.0), NAD⁺, and the 3-hydroxyacyl-CoA substrate.

  • Enzyme: Add the isolated peroxisomes or purified EHHADH.

  • Measurement: Monitor the increase in absorbance at 340 nm due to the formation of NADH.

Peroxisomal Thiolase Assay

Thiolase activity is typically measured in the direction of thiolytic cleavage.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 8.0), Coenzyme A, and the 3-ketoacyl-CoA substrate.

  • Enzyme: Add the isolated peroxisomes or purified peroxisomal thiolase.

  • Measurement: Monitor the decrease in absorbance of the 3-ketoacyl-CoA substrate at a specific wavelength (e.g., around 303 nm for acetoacetyl-CoA).

Conclusion and Future Directions

The metabolic fate of this compound is intrinsically linked to the peroxisomal beta-oxidation pathway, a critical component of cellular lipid metabolism. While the enzymatic machinery for its degradation is well-characterized for dicarboxylic acids in general, a significant knowledge gap exists regarding the specific interactions and kinetics of these enzymes with this hydroxylated intermediate. The experimental protocols outlined in this guide provide a clear roadmap for researchers to elucidate these missing details. Future research should focus on:

  • Synthesizing and purifying this compound to serve as a substrate for in-depth enzymatic studies.

  • Determining the kinetic parameters (Km and Vmax) of ACOX1, EHHADH, and peroxisomal thiolase with this compound.

  • Investigating the subsequent metabolic fate of the chain-shortened hydroxylated dicarboxylic acyl-CoA intermediates.

  • Utilizing metabolic flux analysis with stable isotope-labeled this compound in cellular models to understand its contribution to overall cellular metabolism.

Addressing these research questions will not only enhance our fundamental understanding of lipid metabolism but also has the potential to uncover novel therapeutic targets for metabolic diseases where dicarboxylic acid metabolism is dysregulated.

References

An In-Depth Technical Guide to the Enzymatic Production of 6-Hydroxydodecanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxydodecanedioyl-CoA is a hydroxylated, activated dicarboxylic acid with potential roles in specialized metabolic pathways and as a building block for novel biopolymers and pharmaceuticals. Its targeted enzymatic synthesis is of significant interest. This technical guide delineates the putative enzymatic pathways for the production of this compound, focusing on the key enzyme families involved: cytochrome P450 monooxygenases and acyl-CoA synthetases. We provide a comprehensive overview of the catalytic activities of these enzymes, summarize available quantitative data, and present detailed experimental protocols for their study. Furthermore, we visualize the proposed metabolic pathways and experimental workflows using the Graphviz DOT language to facilitate a deeper understanding of the underlying biochemical processes.

Proposed Enzymatic Pathways for this compound Synthesis

The biosynthesis of this compound is not attributed to a single, well-characterized enzyme but is likely achieved through a multi-step pathway involving at least two key enzymatic reactions: hydroxylation and CoA activation. Two primary routes are proposed:

  • Pathway A: Hydroxylation followed by CoA Activation. This pathway begins with the hydroxylation of dodecanedioic acid to form 6-hydroxydodecanedioic acid, which is subsequently activated to its CoA thioester.

  • Pathway B: Formation as an Intermediate in β-Oxidation. this compound could potentially be formed as an intermediate during the peroxisomal β-oxidation of a longer-chain dicarboxylic acid.

Key Enzymes in the Proposed Pathways

1.1.1. Cytochrome P450 Family 4 (CYP4) Monooxygenases

Members of the CYP4A subfamily, particularly CYP4A11 , are strong candidates for the hydroxylation step. These enzymes are known for their ω-hydroxylation activity on fatty acids.[1][2] While their primary role is terminal hydroxylation, the steric constraints of their active sites may also permit hydroxylation at other positions on the alkyl chain of dicarboxylic acids.[3]

1.1.2. Acyl-CoA Synthetases (ACS)

The activation of 6-hydroxydodecanedioic acid to its CoA ester is catalyzed by an acyl-CoA synthetase. While a specific enzyme for this substrate has not been identified, long-chain acyl-CoA synthetases (LACSs) are known to activate a broad range of fatty acids, including some hydroxylated variants.[4][5] Additionally, some ACS family members, such as ACSF3, are known to activate dicarboxylic acids.[6] It is plausible that an uncharacterized or promiscuous ACS is responsible for this activation step.

Quantitative Data for Key Enzymes

Table 1: Kinetic Parameters of Human CYP4A11 with Relevant Substrates

SubstrateK_m (µM)V_max (nmol/min/nmol P450)k_cat (min⁻¹)Reference
Lauric Acid4.77.37[7]
Arachidonic Acid22849.149.1[8]
Arachidonic Acid-15.6-[8][9]

Table 2: General Properties of Acyl-CoA Synthetases

Enzyme FamilySubstrate ClassCellular LocationNotesReference
Long-Chain Acyl-CoA Synthetases (LACSs)Long-chain fatty acids, some hydroxylated fatty acidsEndoplasmic Reticulum, Peroxisomes, MitochondriaActivity on hydroxylated substrates can be lower than on unsubstituted fatty acids.[4][5]
Acyl-CoA Synthetase Family Member 3 (ACSF3)Dicarboxylic acids (methylmalonic, malonic)MitochondriaDemonstrates that ACS enzymes can recognize dicarboxylic acids.[6]

Experimental Protocols

Protocol for CYP4A11 Enzyme Assay

This protocol is adapted for determining the hydroxylation of a dicarboxylic acid substrate by CYP4A11.

Materials:

  • Recombinant human CYP4A11 and cytochrome P450 reductase

  • Dodecanedioic acid (substrate)

  • NADPH regenerating system (glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP⁺)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • HPLC system with a C18 column

  • Mass spectrometer for product identification

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing potassium phosphate buffer, the NADPH regenerating system, recombinant CYP4A11, and cytochrome P450 reductase.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Add dodecanedioic acid to the reaction mixture to initiate the reaction.

  • Incubation: Incubate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction remains in the linear range.

  • Termination of Reaction: Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).

  • Sample Preparation: Centrifuge the mixture to pellet the protein. Transfer the supernatant to an HPLC vial.

  • Analysis: Analyze the sample by LC-MS to identify and quantify the formation of hydroxylated products. A gradient of acetonitrile (B52724) and water with a weak acid is typically used for separation on a C18 column.[10]

Protocol for Purification of a His-tagged Acyl-CoA Synthetase

This is a general protocol for the purification of a recombinantly expressed, His-tagged acyl-CoA synthetase.

Materials:

  • E. coli cell paste expressing the His-tagged ACS

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, lysozyme, DNase I)

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Ni-NTA affinity chromatography column

  • SDS-PAGE materials

Procedure:

  • Cell Lysis: Resuspend the E. coli cell paste in lysis buffer and incubate on ice. Sonicate the suspension to ensure complete lysis.

  • Clarification: Centrifuge the lysate at high speed to pellet cell debris.

  • Column Equilibration: Equilibrate the Ni-NTA column with lysis buffer.

  • Binding: Load the clarified lysate onto the equilibrated Ni-NTA column.

  • Washing: Wash the column with several column volumes of wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound His-tagged ACS from the column using the elution buffer.

  • Analysis: Analyze the collected fractions by SDS-PAGE to confirm the purity of the enzyme.

  • Buffer Exchange: If necessary, perform buffer exchange into a storage buffer using dialysis or a desalting column.

Visualizations of Pathways and Workflows

Proposed Metabolic Pathway for this compound Synthesis

Metabolic_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol / Peroxisome Dodecanedioic_Acid Dodecanedioic Acid CYP4A11 CYP4A11 Dodecanedioic_Acid->CYP4A11 Hydroxylation (NADPH + O2 -> NADP+ + H2O) 6_Hydroxydodecanedioic_Acid 6-Hydroxydodecanedioic Acid CYP4A11->6_Hydroxydodecanedioic_Acid ACS Acyl-CoA Synthetase (ACS) 6_Hydroxydodecanedioic_Acid->ACS Activation (ATP + CoA -> AMP + PPi) 6_Hydroxydodecanedioyl_CoA This compound ACS->6_Hydroxydodecanedioyl_CoA

Caption: Proposed enzymatic pathway for the synthesis of this compound.

Experimental Workflow for Enzyme Characterization

Experimental_Workflow cluster_Cloning Gene Cloning and Expression cluster_Purification Protein Purification cluster_Assay Enzyme Activity Assay cluster_Kinetics Kinetic Analysis Gene_Synthesis Gene Synthesis (CYP4A11, ACS) Cloning Cloning into Expression Vector Gene_Synthesis->Cloning Transformation Transformation into Host (e.g., E. coli) Cloning->Transformation Expression Protein Expression Transformation->Expression Cell_Lysis Cell Lysis Expression->Cell_Lysis Affinity_Chromatography Affinity Chromatography (e.g., Ni-NTA) Cell_Lysis->Affinity_Chromatography Purity_Check Purity Check (SDS-PAGE) Affinity_Chromatography->Purity_Check Reaction_Setup Reaction Setup (Enzyme, Substrate, Cofactors) Purity_Check->Reaction_Setup Incubation Incubation (37°C) Reaction_Setup->Incubation Quenching Reaction Quenching Incubation->Quenching Analysis Product Analysis (LC-MS) Quenching->Analysis Data_Analysis Data Analysis (Michaelis-Menten) Analysis->Data_Analysis Parameter_Determination Determination of Km and kcat Data_Analysis->Parameter_Determination

Caption: A generalized experimental workflow for the characterization of candidate enzymes.

References

Regulation of 6-Hydroxydodecanedioyl-CoA Levels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxydodecanedioyl-CoA is a critical intermediate in the metabolic pathway of dicarboxylic acids. Its cellular concentration is tightly controlled by a multi-layered regulatory network, primarily governed by transcriptional regulation of key enzymes and substrate availability. This technical guide provides an in-depth overview of the core mechanisms governing the levels of this compound, encompassing its biosynthesis and degradation pathways. Detailed experimental protocols for the quantification of this metabolite and the activity of related enzymes are provided, alongside illustrative diagrams of the pertinent signaling and metabolic pathways to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

Dicarboxylic acids (DCAs) are metabolites derived from the omega (ω)-oxidation of monocarboxylic fatty acids. This process becomes particularly significant under conditions of high fatty acid influx or impaired mitochondrial β-oxidation. This compound is a specific intermediate in the catabolism of dodecanedioic acid, a 12-carbon dicarboxylic acid. The regulation of its intracellular levels is crucial for maintaining cellular homeostasis and preventing potential lipotoxicity. Dysregulation of DCA metabolism has been implicated in various metabolic disorders, making the enzymes and pathways involved potential targets for therapeutic intervention.

Metabolic Pathway of this compound

The metabolism of this compound is a two-part process involving its formation from dodecanedioic acid and its subsequent degradation via peroxisomal β-oxidation.

Biosynthesis of Dodecanedioyl-CoA

The precursor to this compound is dodecanedioic acid. Its formation is initiated in the endoplasmic reticulum by the following steps:

  • ω-Hydroxylation: Dodecanoic acid is first hydroxylated at its terminal methyl group (ω-carbon) by cytochrome P450 enzymes of the CYP4A and CYP4F subfamilies.[1][2] This reaction forms 12-hydroxydodecanoic acid.

  • Oxidation: The hydroxyl group is then oxidized to a carboxylic acid by alcohol and aldehyde dehydrogenases, yielding dodecanedioic acid.[1]

  • CoA Activation: Dodecanedioic acid is subsequently activated to its coenzyme A (CoA) ester, dodecanedioyl-CoA, by a dicarboxylyl-CoA synthetase.[3]

Peroxisomal β-Oxidation of Dodecanedioyl-CoA

Dodecanedioyl-CoA is then transported into the peroxisome for catabolism through the β-oxidation pathway. The generation of this compound is a key step in this process:

  • Dehydrogenation: Dodecanedioyl-CoA is first oxidized by a peroxisomal acyl-CoA oxidase (ACOX1), introducing a double bond.[4]

  • Hydration: The resulting enoyl-CoA is hydrated by the L-bifunctional protein (LBP), which possesses enoyl-CoA hydratase activity, to form this compound.[4][5]

  • Dehydrogenation: this compound is then oxidized by the 3-hydroxyacyl-CoA dehydrogenase activity of the L-bifunctional protein to 6-oxododecanedioyl-CoA.[5]

  • Thiolytic Cleavage: Finally, 6-oxododecanedioyl-CoA is cleaved by a peroxisomal thiolase, releasing acetyl-CoA and decanedioyl-CoA, which can undergo further rounds of β-oxidation.[4][5]

Regulation of this compound Levels

The concentration of this compound is primarily regulated at the transcriptional level, with the peroxisome proliferator-activated receptor alpha (PPARα) playing a central role.

Transcriptional Regulation by PPARα

PPARα is a nuclear receptor that acts as a key sensor of fatty acids and their derivatives.[6] Upon activation by ligands, which include dicarboxylic acids themselves, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[6] This leads to the upregulation of genes involved in dicarboxylic acid metabolism:

  • CYP4A and CYP4F genes: PPARα activation increases the expression of the cytochrome P450 enzymes responsible for the initial ω-hydroxylation of fatty acids, thereby increasing the production of dicarboxylic acid precursors.[6][7]

  • Peroxisomal β-oxidation enzymes: PPARα is a master regulator of peroxisomal β-oxidation, inducing the transcription of genes encoding for Acyl-CoA Oxidase 1 (ACOX1), L-bifunctional protein (EHHADH), and peroxisomal thiolase.[4][6]

This coordinated upregulation ensures the efficient catabolism of dicarboxylic acids when their levels are elevated.

Other Regulatory Mechanisms

While transcriptional control by PPARα is the primary regulatory mechanism, other factors can influence the levels of this compound:

  • Substrate Availability: The concentration of dodecanoic acid and other long-chain fatty acids directly influences the rate of ω-oxidation and subsequent dicarboxylic acid metabolism.

  • Post-Translational Modifications: The activity of peroxisomal enzymes can be modulated by post-translational modifications such as phosphorylation, although specific regulation of the enzymes acting on dicarboxylic acid-CoAs is an area of ongoing research.

Quantitative Data

Currently, there is limited published data on the specific intracellular concentrations of this compound. However, the levels of its dicarboxylic acid precursor, dodecanedioic acid, and other related DCAs have been quantified in various biological samples. The provided experimental protocols offer a framework for researchers to generate such quantitative data.

Table 1: Key Enzymes in this compound Metabolism and their Regulation

Enzyme/ProteinGeneLocationFunction in PathwayPrimary Transcriptional Regulator
Cytochrome P450 4A/4FCYP4A/CYP4FEndoplasmic Reticulumω-hydroxylation of dodecanoic acidPPARα
Dicarboxylyl-CoA Synthetase-MicrosomesActivation of dodecanedioic acid to its CoA ester-
Acyl-CoA Oxidase 1ACOX1PeroxisomeDehydrogenation of dodecanedioyl-CoAPPARα
L-Bifunctional ProteinEHHADHPeroxisomeHydration of enoyl-CoA to this compound and dehydrogenation to 6-oxododecanedioyl-CoAPPARα
Peroxisomal ThiolaseACAA1PeroxisomeThiolytic cleavage of 6-oxododecanedioyl-CoAPPARα

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol is adapted from established methods for acyl-CoA analysis and should be optimized for the specific instrumentation and biological matrix.

Objective: To quantify the concentration of this compound in tissue or cell samples.

Materials:

Procedure:

  • Sample Preparation:

    • Homogenize frozen tissue or cell pellets in a cold extraction solution (e.g., 2:1:1 acetonitrile:isopropanol:water) containing the internal standard.

    • Centrifuge to precipitate proteins.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with methanol and equilibrate with water.

    • Load the supernatant.

    • Wash with an aqueous solution containing a low percentage of organic solvent.

    • Elute the acyl-CoAs with a solvent mixture containing a higher percentage of organic solvent and a weak base (e.g., ammonium hydroxide in methanol).

    • Dry the eluate under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried extract in a suitable injection solvent.

    • Inject the sample onto a reverse-phase LC column (e.g., C18).

    • Perform chromatographic separation using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Detect and quantify this compound using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. The specific precursor and product ion transitions for this compound and the internal standard must be determined empirically.

  • Data Analysis:

    • Construct a calibration curve using a synthetic standard of this compound.

    • Calculate the concentration of this compound in the sample based on the peak area ratio to the internal standard and the calibration curve.

3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity Assay

This is a general spectrophotometric assay that can be adapted to measure the activity of the 3-hydroxyacyl-CoA dehydrogenase component of the L-bifunctional protein using this compound as a substrate.

Objective: To measure the enzymatic activity of HADH that converts this compound to 6-oxododecanedioyl-CoA.

Principle: The oxidation of the hydroxyl group of the substrate is coupled to the reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is monitored over time.

Materials:

  • Tissue homogenate or purified enzyme preparation

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.5)

  • NAD⁺ solution

  • This compound substrate (requires chemical or enzymatic synthesis)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare the reaction mixture in a cuvette containing the assay buffer and NAD⁺.

  • Add the enzyme sample to the cuvette and incubate to equilibrate.

  • Initiate the reaction by adding the this compound substrate.

  • Immediately monitor the increase in absorbance at 340 nm for a set period.

  • Calculate the rate of NADH formation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

  • Express enzyme activity in units (μmol of NADH formed per minute) per milligram of protein.

Visualizations

Metabolic_Pathway cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome Dodecanoic_Acid Dodecanoic_Acid CYP4A_F CYP4A_F Dodecanoic_Acid->CYP4A_F ω-hydroxylation 12-Hydroxydodecanoic_Acid 12-Hydroxydodecanoic_Acid CYP4A_F->12-Hydroxydodecanoic_Acid ADH_ALDH ADH_ALDH 12-Hydroxydodecanoic_Acid->ADH_ALDH Oxidation Dodecanedioic_Acid Dodecanedioic_Acid ADH_ALDH->Dodecanedioic_Acid Dicarboxylyl_CoA_Synthetase Dicarboxylyl_CoA_Synthetase Dodecanedioic_Acid->Dicarboxylyl_CoA_Synthetase CoA Activation Dodecanedioyl_CoA_ER Dodecanedioyl-CoA Dicarboxylyl_CoA_Synthetase->Dodecanedioyl_CoA_ER Dodecanedioyl_CoA_Pex Dodecanedioyl-CoA Dodecanedioyl_CoA_ER->Dodecanedioyl_CoA_Pex Transport ACOX1 ACOX1 Dodecanedioyl_CoA_Pex->ACOX1 Dehydrogenation Enoyl_CoA Dodecanedienoyl-CoA ACOX1->Enoyl_CoA L_Bifunctional_Protein_Hydratase L-Bifunctional Protein (Hydratase activity) Enoyl_CoA->L_Bifunctional_Protein_Hydratase Hydration 6_Hydroxydodecanedioyl_CoA This compound L_Bifunctional_Protein_Hydratase->6_Hydroxydodecanedioyl_CoA L_Bifunctional_Protein_Dehydrogenase L-Bifunctional Protein (Dehydrogenase activity) 6_Hydroxydodecanedioyl_CoA->L_Bifunctional_Protein_Dehydrogenase Dehydrogenation 6_Oxododecanedioyl_CoA 6-Oxododecanedioyl-CoA L_Bifunctional_Protein_Dehydrogenase->6_Oxododecanedioyl_CoA Thiolase Thiolase 6_Oxododecanedioyl_CoA->Thiolase Thiolytic Cleavage Acetyl_CoA Acetyl_CoA Thiolase->Acetyl_CoA Decanedioyl_CoA Decanedioyl_CoA Thiolase->Decanedioyl_CoA

Caption: Metabolic pathway of this compound formation and degradation.

Signaling_Pathway cluster_Genes Target Gene Expression Fatty_Acids_DCAs Fatty Acids / Dicarboxylic Acids PPARa PPARα Fatty_Acids_DCAs->PPARa activate PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE PPARa_RXR->PPRE binds to CYP4A_F_Gene CYP4A/F Genes PPRE->CYP4A_F_Gene upregulates ACOX1_Gene ACOX1 Gene PPRE->ACOX1_Gene upregulates EHHADH_Gene EHHADH Gene (L-Bifunctional Protein) PPRE->EHHADH_Gene upregulates ACAA1_Gene ACAA1 Gene (Thiolase) PPRE->ACAA1_Gene upregulates

Caption: Transcriptional regulation of dicarboxylic acid metabolism by PPARα.

Experimental_Workflow Sample Tissue / Cell Sample Homogenization Homogenization with Internal Standard Sample->Homogenization Protein_Precipitation Protein Precipitation Homogenization->Protein_Precipitation SPE Solid-Phase Extraction (SPE) Protein_Precipitation->SPE LC_MSMS LC-MS/MS Analysis (MRM Mode) SPE->LC_MSMS Quantification Quantification LC_MSMS->Quantification

References

6-Hydroxydodecanedioyl-CoA: A Technical Guide to a Key Metabolic Intermediate in Dicarboxylic Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxydodecanedioyl-CoA is a pivotal, yet not extensively characterized, metabolic intermediate situated at the crossroads of fatty acid ω-oxidation and the subsequent β-oxidation of dicarboxylic acids. This technical guide synthesizes the current understanding of the formation and catabolism of this compound, presenting a putative metabolic pathway based on established principles of fatty acid metabolism. This document provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the enzymatic processes, relevant quantitative data, and experimental protocols for the study of this and related metabolites. The guide also includes detailed signaling pathway and experimental workflow diagrams to facilitate a deeper understanding of the molecular processes involved.

Introduction

The metabolism of fatty acids is a cornerstone of cellular energy homeostasis. While β-oxidation of monocarboxylic fatty acids in the mitochondria is the primary catabolic route, alternative pathways play crucial roles, particularly under conditions of metabolic stress or when mitochondrial β-oxidation is impaired. One such alternative is the ω-oxidation pathway, which leads to the formation of dicarboxylic acids. These dicarboxylic acids are subsequently chain-shortened via β-oxidation, primarily within peroxisomes. This compound is hypothesized to be a key intermediate in the peroxisomal β-oxidation of dodecanedioic acid (a C12 dicarboxylic acid). Understanding the intricacies of this pathway is critical for elucidating the pathophysiology of various metabolic disorders, including dicarboxylic aciduria, and for the development of novel therapeutic interventions.

The Putative Metabolic Pathway of this compound

The formation and degradation of this compound is a multi-step process involving enzymes in both the endoplasmic reticulum and peroxisomes.

Formation of the Precursor: Dodecanedioic Acid via ω-Oxidation

The journey to this compound begins with the ω-oxidation of dodecanoic acid (lauric acid), a 12-carbon saturated fatty acid. This process occurs in the smooth endoplasmic reticulum and involves a series of enzymatic reactions:

  • ω-Hydroxylation: Dodecanoic acid is first hydroxylated at its terminal (ω) carbon atom to form 12-hydroxydodecanoic acid. This reaction is catalyzed by cytochrome P450 enzymes of the CYP4A and CYP4F subfamilies.[1][2]

  • Oxidation to Aldehyde: The newly formed hydroxyl group is then oxidized to an aldehyde by an alcohol dehydrogenase.

  • Oxidation to Carboxylic Acid: Finally, the aldehyde group is oxidized to a carboxylic acid by an aldehyde dehydrogenase, yielding dodecanedioic acid.[3]

omega_oxidation dodecanoic_acid Dodecanoic Acid hydroxy_dodecanoic_acid 12-Hydroxydodecanoic Acid dodecanoic_acid->hydroxy_dodecanoic_acid Cytochrome P450 (CYP4A/4F) oxo_dodecanoic_acid 12-Oxododecanoic Acid hydroxy_dodecanoic_acid->oxo_dodecanoic_acid Alcohol Dehydrogenase dodecanedioic_acid Dodecanedioic Acid oxo_dodecanoic_acid->dodecanedioic_acid Aldehyde Dehydrogenase

Figure 1: ω-Oxidation of Dodecanoic Acid.
Peroxisomal β-Oxidation of Dodecanedioyl-CoA

Once formed, dodecanedioic acid is transported into the peroxisome and activated to its coenzyme A ester, dodecanedioyl-CoA. It then enters the peroxisomal β-oxidation pathway. This compound is an intermediate in the first cycle of this pathway. The steps are analogous to mitochondrial β-oxidation but are carried out by a distinct set of enzymes.[1][4]

  • Activation: Dodecanedioic acid is activated to Dodecanedioyl-CoA by a peroxisomal acyl-CoA synthetase.

  • Dehydrogenation: Dodecanedioyl-CoA is oxidized by a peroxisomal acyl-CoA oxidase (e.g., ACOX1), introducing a double bond and producing H₂O₂. The product is 2-Enoyldodecanedioyl-CoA.

  • Hydration: The double bond of 2-Enoyldodecanedioyl-CoA is hydrated by the enoyl-CoA hydratase activity of a bifunctional protein (e.g., L-bifunctional protein), forming This compound .

  • Dehydrogenation: The hydroxyl group of This compound is oxidized to a keto group by the 3-hydroxyacyl-CoA dehydrogenase activity of the same bifunctional protein, yielding 6-Oxododecanedioyl-CoA.

  • Thiolytic Cleavage: 6-Oxododecanedioyl-CoA is cleaved by a peroxisomal thiolase (e.g., SCPx or classic 3-ketoacyl-CoA thiolase), releasing acetyl-CoA and a chain-shortened dicarboxylic acyl-CoA (decanedioyl-CoA).[1]

Decanedioyl-CoA can then undergo further rounds of β-oxidation.

peroxisomal_beta_oxidation cluster_peroxisome Peroxisome dodecanedioic_acid Dodecanedioic Acid dodecanedioyl_coa Dodecanedioyl-CoA dodecanedioic_acid->dodecanedioyl_coa Acyl-CoA Synthetase enoyl_coa 2-Enoyldodecanedioyl-CoA dodecanedioyl_coa->enoyl_coa Acyl-CoA Oxidase hydroxy_coa This compound enoyl_coa->hydroxy_coa Enoyl-CoA Hydratase (Bifunctional Protein) oxo_coa 6-Oxododecanedioyl-CoA hydroxy_coa->oxo_coa 3-Hydroxyacyl-CoA Dehydrogenase (Bifunctional Protein) decanedioyl_coa Decanedioyl-CoA oxo_coa->decanedioyl_coa Thiolase acetyl_coa Acetyl-CoA Further β-oxidation Further β-oxidation decanedioyl_coa->Further β-oxidation

Figure 2: Peroxisomal β-oxidation of Dodecanedioyl-CoA.

Quantitative Data

Specific quantitative data for this compound is scarce in the literature. However, we can extrapolate from data on related enzymes and substrates to provide an estimated context for its metabolic flux.

Table 1: Enzyme Activities and Substrate Affinities in Dicarboxylic Acid Metabolism

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg protein)Organism/TissueReference
Cytochrome P450 4A1Lauric Acid (C12)~0.9-12~300 (nmol/min/nmol P450)Rat Liver Microsomes[5][6]
Peroxisomal Fatty Acyl-CoA OxidaseDodecanedioyl-CoA (DC12-CoA)--Rat Liver[7]
Peroxisomal Fatty Acyl-CoA OxidaseLauroyl-CoA (MC12-CoA)--Rat Liver[7]
L-3-Hydroxyacyl-CoA DehydrogenaseMedium-chain 3-hydroxyacyl-CoAs-Most active with medium-chainPig Heart[8]

Experimental Protocols

The study of this compound requires specialized analytical techniques due to its low abundance and transient nature. Below are detailed methodologies for key experiments.

Isolation of Peroxisomes from Liver Tissue

This protocol is adapted from established methods for the isolation of peroxisomes for proteomic and enzymatic analysis.[9]

Materials:

  • Fresh liver tissue

  • Homogenization buffer (e.g., 0.25 M sucrose, 10 mM MOPS, pH 7.4, 1 mM EDTA)

  • Nycodenz or Percoll gradient solutions

  • Dounce homogenizer

  • Refrigerated centrifuge

Procedure:

  • Mince fresh liver tissue on ice and wash with cold homogenization buffer.

  • Homogenize the tissue in 5 volumes of homogenization buffer using a loose-fitting Dounce homogenizer.

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min) to remove nuclei and cell debris.

  • Centrifuge the resulting supernatant at a higher speed (e.g., 25,000 x g for 20 min) to pellet a fraction enriched in mitochondria and peroxisomes.

  • Resuspend the pellet and layer it onto a pre-formed Nycodenz or Percoll density gradient.

  • Centrifuge the gradient at high speed (e.g., 60,000 x g for 60 min).

  • Carefully collect the peroxisomal fraction, which will form a distinct band.

  • Wash the isolated peroxisomes with homogenization buffer to remove the gradient medium.

  • The purified peroxisomes can be used for enzymatic assays or proteomic analysis.

peroxisome_isolation start Start: Fresh Liver Tissue homogenize Homogenize in Buffer start->homogenize centrifuge1 Low-Speed Centrifugation (1,000 x g) homogenize->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 centrifuge2 High-Speed Centrifugation (25,000 x g) supernatant1->centrifuge2 pellet Resuspend Pellet centrifuge2->pellet gradient Layer on Density Gradient pellet->gradient ultracentrifuge Ultracentrifugation (60,000 x g) gradient->ultracentrifuge collect Collect Peroxisomal Fraction ultracentrifuge->collect wash Wash Peroxisomes collect->wash end End: Purified Peroxisomes wash->end

Figure 3: Workflow for Peroxisome Isolation.
Quantitative Analysis of this compound by LC-MS/MS

This protocol outlines a general approach for the sensitive and specific quantification of hydroxylated dicarboxylic acyl-CoAs using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The synthesis of a stable isotope-labeled internal standard is highly recommended for accurate quantification.

Materials:

  • Isolated peroxisomes or total cell lysate

  • Acetonitrile, methanol (B129727), water (LC-MS grade)

  • Formic acid

  • Stable isotope-labeled internal standard (e.g., d2-6-Hydroxydodecanedioyl-CoA)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system

Procedure:

  • Extraction:

    • To the biological sample, add a known amount of the internal standard.

    • Extract the acyl-CoAs using a solvent mixture such as acetonitrile/methanol/water (2:2:1, v/v/v).

    • Centrifuge to pellet proteins and other insoluble material.

  • Solid-Phase Extraction (SPE) for Cleanup and Concentration:

    • Condition a C18 SPE cartridge with methanol and then water.

    • Load the supernatant from the extraction step onto the cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute the acyl-CoAs with a methanol/water mixture.

    • Dry the eluate under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried sample in a suitable injection solvent (e.g., 50% methanol in water with 0.1% formic acid).

    • Inject the sample onto a C18 reversed-phase LC column.

    • Use a gradient elution with mobile phases containing formic acid to achieve good chromatographic separation.

    • Perform detection using a tandem mass spectrometer in positive ion mode with selected reaction monitoring (SRM) for the specific transitions of the analyte and the internal standard.

lc_ms_analysis start Start: Biological Sample add_is Add Internal Standard start->add_is extract Solvent Extraction add_is->extract cleanup Solid-Phase Extraction (SPE) extract->cleanup analyze LC-MS/MS Analysis cleanup->analyze quantify Data Analysis and Quantification analyze->quantify end End: Quantitative Results quantify->end

Figure 4: LC-MS/MS Analysis Workflow.

Conclusion and Future Directions

This compound represents a critical but understudied intermediate in the alternative pathway of fatty acid metabolism. The putative pathway outlined in this guide, based on the principles of ω- and β-oxidation, provides a solid framework for future research. A significant knowledge gap remains concerning the specific enzymes that metabolize hydroxylated dicarboxylic acyl-CoAs and their kinetic properties. The development of specific antibodies and the synthesis of pure standards for these intermediates will be crucial for advancing our understanding. Further research in this area, facilitated by the protocols and information presented herein, will undoubtedly shed more light on the role of this metabolic pathway in health and disease, potentially uncovering new therapeutic targets for a range of metabolic disorders.

References

Subcellular Localization of 6-Hydroxydodecanedioyl-CoA Metabolism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the subcellular localization of 6-hydroxydodecanedioyl-CoA metabolism. Dicarboxylic acids (DCAs), including their hydroxylated forms, are emerging as important molecules in cellular metabolism and disease. Understanding their metabolic fate within the cell is crucial for elucidating their physiological roles and for the development of novel therapeutic strategies. This document details the key organelles, enzymes, and pathways involved in the synthesis and degradation of this compound, presents quantitative data, outlines detailed experimental protocols, and explores the regulatory mechanisms and therapeutic potential of this metabolic pathway.

Introduction

Dicarboxylic acids (DCAs) are produced from monocarboxylic fatty acids through ω-oxidation, a process that is particularly active under conditions of high lipid load or when mitochondrial β-oxidation is impaired.[1][2] These molecules are not only metabolic intermediates but also signaling molecules that can influence cellular processes. This compound is a hydroxylated medium-chain dicarboxylic acid, and the presence of the hydroxyl group introduces complexity to its metabolism compared to its non-hydroxylated counterparts. This guide focuses on the subcellular compartmentalization of its metabolic pathways.

Biosynthesis of 6-Hydroxydodecanedioic Acid

The initial steps in the formation of 6-hydroxydodecanedioic acid occur in the endoplasmic reticulum (ER) . Monocarboxylic acids, such as lauric acid (C12), undergo ω-oxidation, which is catalyzed by enzymes of the cytochrome P450 family, specifically the CYP4A and CYP4F subfamilies.[2][3] This process introduces a hydroxyl group at the terminal (ω) carbon, forming ω-hydroxy fatty acids. Subsequent oxidation of the hydroxyl group to a carboxylic acid by alcohol and aldehyde dehydrogenases, which are thought to occur in the cytosol, results in the formation of a dicarboxylic acid.[4]

The hydroxylation at the 6th position can occur on the dodecanedioic acid backbone, also likely mediated by cytochrome P450 enzymes, which are known to perform hydroxylation at various positions on fatty acid chains.[5][6][7]

Subcellular Localization of this compound Degradation

Once formed, this compound is primarily degraded through the β-oxidation pathway. Evidence suggests that both peroxisomes and mitochondria are involved in the metabolism of dicarboxylic acids, with the peroxisome playing the major role.[1][8] The presence of a hydroxyl group on the acyl chain influences the specific enzymes involved in the β-oxidation spiral.

Peroxisomal β-Oxidation

Peroxisomes are the primary site for the β-oxidation of very-long-chain fatty acids and dicarboxylic acids.[9][10] The transport of long-chain dicarboxylic acids into the peroxisome is mediated by the ATP-binding cassette (ABC) transporter ABCD3 (also known as PMP70).[11] Inside the peroxisome, this compound would undergo a modified β-oxidation pathway.

The key enzymes in peroxisomal β-oxidation of dicarboxylic acids include:

  • Acyl-CoA Oxidase (ACOX1): Catalyzes the first and rate-limiting step.[10]

  • L-Bifunctional Protein (L-PBE/EHHADH) and D-Bifunctional Protein (D-PBE/HSD17B4): Possess enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.[12][13] The presence of the 6-hydroxy group may require a specific dehydrogenase.

  • Peroxisomal Thiolases (ACAA1 and SCPx): Catalyze the final thiolytic cleavage.[14]

Mitochondrial β-Oxidation

Mitochondria can also contribute to the degradation of dicarboxylic acids, particularly when the peroxisomal pathway is impaired.[8] Medium-chain acyl-CoA dehydrogenase (MCAD) has been shown to have activity towards dicarboxylyl-CoAs.[11] The β-oxidation of this compound in mitochondria would involve the standard mitochondrial β-oxidation enzymes, with a specific 3-hydroxyacyl-CoA dehydrogenase likely required to handle the hydroxyl group. A deficiency in long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) leads to the urinary excretion of 3-hydroxydicarboxylic acids, suggesting a role for this enzyme in their metabolism.[15][16]

Quantitative Data

Quantitative data on the enzyme kinetics for the metabolism of this compound is sparse. However, data for related dicarboxylic acids in different subcellular compartments can provide valuable insights.

SubstrateEnzymeSubcellular LocationKm (µM)Vmax (nmol/min/mg protein)Reference
Dodecanedioyl-CoA (DC12-CoA)Peroxisomal Acyl-CoA OxidasePeroxisome--[17]
Sebacic acid-CoA (DC10-CoA)Peroxisomal Acyl-CoA OxidasePeroxisome--[17]
Suberic acid-CoA (DC8-CoA)Peroxisomal Acyl-CoA OxidasePeroxisome--[17]
Adipic acid-CoA (DC6-CoA)Peroxisomal Acyl-CoA OxidasePeroxisome--[17]
Dodecanedioyl-CoA (DC12-CoA)Medium-Chain Acyl-CoA Dehydrogenase (MCAD)Mitochondria--[11]
Adipoyl-CoA (DC6-CoA)Medium-Chain Acyl-CoA Dehydrogenase (MCAD)Mitochondria--[11]

Signaling Pathways and Regulation

The metabolism of dicarboxylic acids is transcriptionally regulated, primarily by the peroxisome proliferator-activated receptor alpha (PPARα).[2][18][19] PPARα is a nuclear receptor that, upon activation by ligands such as fatty acids and their derivatives, forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, upregulating their expression.[2]

Genes regulated by PPARα include those encoding for enzymes involved in:

  • ω-oxidation: Cytochrome P450 enzymes of the CYP4A family.[2]

  • Peroxisomal β-oxidation: ACOX1, L-PBE, and D-PBE.[20]

  • Mitochondrial β-oxidation: Carnitine palmitoyltransferase I (CPT1) and MCAD.[21]

This coordinated regulation ensures that the pathways for both the synthesis and degradation of dicarboxylic acids are upregulated in response to increased lipid loads.

PPARa Regulation of Dicarboxylic Acid Metabolism PPARα Regulation of Dicarboxylic Acid Metabolism cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome cluster_Mitochondrion Mitochondrion Fatty_Acids Fatty Acids / Dicarboxylic Acids PPARa PPARα Fatty_Acids->PPARa activate RXR RXR PPARa->RXR heterodimerizes with PPRE PPRE RXR->PPRE binds to CYP4A CYP4A Enzymes (ω-oxidation) PPRE->CYP4A upregulates Peroxisomal_Beta_Oxidation Peroxisomal β-oxidation Enzymes (ACOX1, L-PBE, D-PBE) PPRE->Peroxisomal_Beta_Oxidation upregulates Mitochondrial_Beta_Oxidation Mitochondrial β-oxidation Enzymes (CPT1, MCAD) PPRE->Mitochondrial_Beta_Oxidation upregulates ER Endoplasmic Reticulum Peroxisome Peroxisome Mitochondrion Mitochondrion

PPARα signaling pathway regulating dicarboxylic acid metabolism.

Experimental Protocols

Subcellular Fractionation for Isolation of Peroxisomes and Mitochondria

This protocol is adapted from established methods for the separation of organelles from rat liver.[15]

Materials:

  • Homogenization buffer (e.g., 0.25 M sucrose, 1 mM EDTA, 3 mM Tris-HCl, pH 7.4)

  • Differential centrifugation equipment

  • Density gradient medium (e.g., Percoll or Iodixanol)

  • Ultracentrifuge

Procedure:

  • Perfuse the liver with ice-cold saline to remove blood.

  • Mince the liver tissue and homogenize in 4 volumes of ice-cold homogenization buffer using a Potter-Elvehjem homogenizer.

  • Centrifuge the homogenate at 600 x g for 10 minutes to pellet nuclei and unbroken cells.

  • Collect the supernatant and centrifuge at 8,000 x g for 15 minutes to pellet mitochondria.

  • Collect the supernatant and centrifuge at 25,000 x g for 20 minutes to obtain a light mitochondrial fraction enriched in peroxisomes.

  • Resuspend the mitochondrial and light mitochondrial pellets in homogenization buffer.

  • Layer the resuspended pellets onto a pre-formed density gradient (e.g., 20-50% Iodixanol).

  • Centrifuge at 100,000 x g for 1-2 hours.

  • Carefully collect the fractions corresponding to mitochondria and peroxisomes based on their density.

  • Assess the purity of the fractions using marker enzyme assays (e.g., succinate (B1194679) dehydrogenase for mitochondria and catalase for peroxisomes).

Subcellular Fractionation Workflow Subcellular Fractionation Workflow Start Liver Tissue Homogenization Homogenization Start->Homogenization Centrifuge1 Centrifugation (600 x g, 10 min) Homogenization->Centrifuge1 Pellet1 Pellet (Nuclei, Debris) Centrifuge1->Pellet1 Supernatant1 Supernatant 1 Centrifuge1->Supernatant1 Centrifuge2 Centrifugation (8,000 x g, 15 min) Supernatant1->Centrifuge2 Pellet2 Pellet (Mitochondria) Centrifuge2->Pellet2 Supernatant2 Supernatant 2 Centrifuge2->Supernatant2 Density_Gradient Density Gradient Centrifugation Pellet2->Density_Gradient Centrifuge3 Centrifugation (25,000 x g, 20 min) Supernatant2->Centrifuge3 Pellet3 Pellet (Peroxisomes) Centrifuge3->Pellet3 Supernatant3 Supernatant 3 (Cytosol) Centrifuge3->Supernatant3 Pellet3->Density_Gradient Purified_Mitochondria Purified Mitochondria Density_Gradient->Purified_Mitochondria Purified_Peroxisomes Purified Peroxisomes Density_Gradient->Purified_Peroxisomes

Workflow for the isolation of peroxisomes and mitochondria.
Assay for β-Oxidation of this compound

This assay measures the rate of β-oxidation of a radiolabeled substrate in isolated organelles. A detailed protocol for measuring peroxisomal fatty acid beta-oxidation in cultured fibroblasts has been described and can be adapted.[5]

Materials:

  • Isolated and purified peroxisomes or mitochondria

  • Radiolabeled [1-¹⁴C]-6-hydroxydodecanedioyl-CoA (requires custom synthesis)

  • Reaction buffer (containing cofactors such as ATP, CoA, NAD+, and carnitine for mitochondria)

  • Scintillation counter

Procedure:

  • Prepare the reaction mixture containing the isolated organelles, reaction buffer, and radiolabeled substrate.

  • Incubate the mixture at 37°C for a defined period.

  • Stop the reaction by adding an acid (e.g., perchloric acid) to precipitate proteins and larger molecules.

  • Centrifuge the mixture to pellet the precipitate.

  • Separate the water-soluble, acid-soluble products (chain-shortened acyl-CoAs and acetyl-CoA) from the unreacted substrate by a method such as Folch extraction.

  • Quantify the radioactivity in the aqueous phase using a scintillation counter.

  • The amount of radioactivity in the aqueous phase is proportional to the rate of β-oxidation.

3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity Assay

This spectrophotometric assay measures the activity of HADH by monitoring the reduction of NAD+ to NADH.[22]

Materials:

  • Isolated peroxisomal or mitochondrial fractions

  • This compound substrate

  • NAD+

  • Reaction buffer (e.g., Tris-HCl, pH 9.0)

  • Spectrophotometer

Procedure:

  • Prepare the reaction mixture in a cuvette containing the reaction buffer, NAD+, and the organelle fraction.

  • Initiate the reaction by adding the this compound substrate.

  • Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

  • The rate of increase in absorbance is proportional to the HADH activity.

Relevance to Drug Development

The metabolism of dicarboxylic acids, including hydroxylated forms, has implications for several metabolic diseases and offers potential therapeutic targets.

  • Metabolic Syndrome and Obesity: Dicarboxylic acids can serve as an alternative energy source and have been shown to increase metabolic rate and reduce body fat in animal models, suggesting their potential in managing obesity and related metabolic disorders.[23][24][25]

  • Fatty Acid Oxidation Disorders: The accumulation of 3-hydroxydicarboxylic acids is a hallmark of certain fatty acid oxidation defects, such as LCHAD deficiency.[8][15][16] Understanding the metabolic pathways of these molecules is crucial for developing diagnostic markers and therapeutic interventions for these disorders.

  • Cancer Metabolism: Altered fatty acid metabolism is a characteristic of many cancers. Targeting the enzymes involved in dicarboxylic acid metabolism could represent a novel therapeutic strategy.[21]

Pharmacological modulation of PPARα activity is an established therapeutic approach for dyslipidemia, and a deeper understanding of its role in regulating dicarboxylic acid metabolism may open new avenues for drug development.

Conclusion

The metabolism of this compound is a complex process involving multiple subcellular compartments, primarily the endoplasmic reticulum for its synthesis and peroxisomes and mitochondria for its degradation. The subcellular localization of these pathways is critical for their regulation and integration with overall cellular metabolism. While much is known about the metabolism of unsubstituted dicarboxylic acids, further research is needed to fully elucidate the specific enzymes, kinetic parameters, and regulatory mechanisms involved in the metabolism of their hydroxylated counterparts. Such knowledge will be invaluable for understanding their role in health and disease and for the development of targeted therapeutic interventions.

References

6-Hydroxydodecanedioyl-CoA in Fatty Acid Omega-Oxidation: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty acid omega-oxidation (ω-oxidation) is an alternative metabolic pathway to the more prevalent beta-oxidation. Occurring primarily in the endoplasmic reticulum of liver and kidney cells, this pathway becomes particularly significant for the metabolism of medium-chain fatty acids (10-12 carbons) or when beta-oxidation is impaired.[1][2] The process involves the oxidation of the terminal methyl group (ω-carbon) of a fatty acid, leading to the formation of a dicarboxylic acid.[1][2] This dicarboxylic acid is subsequently metabolized via peroxisomal beta-oxidation. This guide provides a comprehensive overview of the role of 6-Hydroxydodecanedioyl-CoA within the broader context of fatty acid omega-oxidation and subsequent peroxisomal degradation of dicarboxylic acids, with a focus on the enzymatic pathways, quantitative data, and experimental methodologies. While this compound is not a canonical intermediate in the recognized metabolic cascade, this document will explore its potential formation and the broader pathways involved in the metabolism of its parent molecule, dodecanedioic acid.

Fatty Acid Omega-Oxidation Pathway

The initial phase of omega-oxidation converts a monocarboxylic fatty acid into a dicarboxylic acid through a series of three enzymatic reactions that take place in the endoplasmic reticulum.[2][3]

  • Hydroxylation: The process is initiated by the hydroxylation of the terminal methyl group of the fatty acid. This reaction is catalyzed by cytochrome P450 monooxygenases, particularly members of the CYP4A and CYP4F families, such as CYP4A11.[1][4] This step requires molecular oxygen (O₂) and NADPH as a cofactor.[2] For a 12-carbon fatty acid like lauric acid, this results in the formation of 12-hydroxydodecanoic acid.[4]

  • Oxidation to Aldehyde: The newly formed hydroxyl group is then oxidized to an aldehyde by alcohol dehydrogenase (ADH).[2][5] This reaction uses NAD+ as an electron acceptor.[5]

  • Oxidation to Carboxylic Acid: The final step in the endoplasmic reticulum is the oxidation of the aldehyde group to a carboxylic acid, a reaction catalyzed by aldehyde dehydrogenase (ALDH), again using NAD+.[2][6] The end product is a dicarboxylic acid; in the case of a 12-carbon substrate, this is dodecanedioic acid.

omega_oxidation Fatty Acid (e.g., Lauric Acid) Fatty Acid (e.g., Lauric Acid) ω-Hydroxy Fatty Acid ω-Hydroxy Fatty Acid Fatty Acid (e.g., Lauric Acid)->ω-Hydroxy Fatty Acid Cytochrome P450 (CYP4A11) O₂, NADPH ω-Aldehydefatty Acid ω-Aldehydefatty Acid ω-Hydroxy Fatty Acid->ω-Aldehydefatty Acid Alcohol Dehydrogenase NAD⁺ Dicarboxylic Acid (e.g., Dodecanedioic Acid) Dicarboxylic Acid (e.g., Dodecanedioic Acid) ω-Aldehydefatty Acid->Dicarboxylic Acid (e.g., Dodecanedioic Acid) Aldehyde Dehydrogenase NAD⁺

Figure 1: Fatty Acid Omega-Oxidation Pathway.

Peroxisomal Beta-Oxidation of Dicarboxylic Acids

Once formed, dicarboxylic acids are transported into the peroxisome for further degradation via beta-oxidation. The ATP-binding cassette (ABC) transporter ABCD3 plays a crucial role in this transport process.[7][8] Inside the peroxisome, the dicarboxylic acid is activated to its CoA ester, dodecanedioyl-CoA, and then undergoes a cyclical breakdown process.

The peroxisomal beta-oxidation spiral consists of four key enzymatic steps:

  • Acyl-CoA Oxidase: The first step is the dehydrogenation of the dicarboxylyl-CoA, catalyzed by a peroxisomal acyl-CoA oxidase (ACOX).[9] This reaction introduces a double bond and produces hydrogen peroxide (H₂O₂).[5]

  • Enoyl-CoA Hydratase activity of L-Bifunctional Protein (EHHADH): The resulting enoyl-CoA is hydrated by the enoyl-CoA hydratase activity of the L-bifunctional protein (L-PBE), also known as EHHADH.[9][10] This step adds a hydroxyl group at the C-3 position, forming a 3-hydroxydicarboxylyl-CoA intermediate.

  • 3-Hydroxyacyl-CoA Dehydrogenase activity of L-Bifunctional Protein (EHHADH): The same L-bifunctional protein then catalyzes the dehydrogenation of the 3-hydroxyacyl-CoA intermediate to a 3-ketoacyl-CoA.[9][10]

  • Peroxisomal Thiolase: The final step is the thiolytic cleavage of the 3-ketoacyl-CoA by a peroxisomal thiolase, which releases acetyl-CoA and a dicarboxylyl-CoA that is two carbons shorter.[11][12]

This cycle repeats, progressively shortening the dicarboxylic acid chain. For dodecanedioyl-CoA (a C12 dicarboxylic acid), this process would yield intermediates such as decanedioyl-CoA (C10), octanedioyl-CoA (C8), and adipoyl-CoA (C6). The process may continue until succinyl-CoA (C4) is formed, which can then enter the citric acid cycle.[9]

Based on the canonical beta-oxidation pathway, the direct formation of This compound is not expected. Beta-oxidation introduces a hydroxyl group at the C-3 position of the fatty acyl-CoA undergoing oxidation. For a C12 dicarboxylic acid, three cycles of beta-oxidation starting from one end would be required to potentially involve the 6th carbon. However, by that point, the carbon chain would have been shortened. The existence of this compound as a metabolic intermediate would necessitate an alternative enzymatic activity or a different metabolic route that has not been prominently described in the scientific literature to date.

peroxisomal_beta_oxidation cluster_peroxisome Peroxisome Dodecanedioyl-CoA (C12) Dodecanedioyl-CoA (C12) Trans-2-Enoyl-Dodecanedioyl-CoA Trans-2-Enoyl-Dodecanedioyl-CoA Dodecanedioyl-CoA (C12)->Trans-2-Enoyl-Dodecanedioyl-CoA Acyl-CoA Oxidase (ACOX) H₂O₂ 3-Hydroxydodecanedioyl-CoA 3-Hydroxydodecanedioyl-CoA Trans-2-Enoyl-Dodecanedioyl-CoA->3-Hydroxydodecanedioyl-CoA L-Bifunctional Protein (EHHADH) (Hydratase activity) 3-Ketododecanedioyl-CoA 3-Ketododecanedioyl-CoA 3-Hydroxydodecanedioyl-CoA->3-Ketododecanedioyl-CoA L-Bifunctional Protein (EHHADH) (Dehydrogenase activity) Decanedioyl-CoA (C10) + Acetyl-CoA Decanedioyl-CoA (C10) + Acetyl-CoA 3-Ketododecanedioyl-CoA->Decanedioyl-CoA (C10) + Acetyl-CoA Peroxisomal Thiolase Further Beta-Oxidation Cycles Further Beta-Oxidation Cycles Decanedioyl-CoA (C10) + Acetyl-CoA->Further Beta-Oxidation Cycles Dodecanedioic Acid Dodecanedioic Acid Dodecanedioic Acid->Dodecanedioyl-CoA (C12) Dicarboxylyl-CoA Synthetase (Peroxisomal Membrane) ER ER ER->Dodecanedioic Acid Transport via ABCD3

Figure 2: Peroxisomal Beta-Oxidation of Dodecanedioyl-CoA.

Quantitative Data

Quantitative data on the enzymes involved in omega-oxidation and subsequent peroxisomal beta-oxidation of dicarboxylic acids are crucial for understanding the kinetics and regulation of these pathways.

EnzymeSubstrateKm (µM)Vmax or kcatOrganism/System
Omega-Oxidation
CYP4A11Lauric Acid--Human
CYP4A11Arachidonic Acid22849.1 min⁻¹Human
CYP4F2Arachidonic Acid247.4 min⁻¹Human
Peroxisomal Beta-Oxidation
Acyl-CoA OxidaseDodecanedioyl-CoA (DC12-CoA)-Similar to Lauroyl-CoARat Liver
Acyl-CoA OxidaseSebacic acid-CoA (DC10-CoA)--Rat Liver
Acyl-CoA OxidaseSuberic acid-CoA (DC8-CoA)--Rat Liver
Acyl-CoA OxidaseAdipic acid-CoA (DC6-CoA)--Rat Liver
L-Bifunctional Protein (EHHADH)(2E)-Hexadecenedioyl-CoA0.3-Human
L-Bifunctional Protein (EHHADH)(2E)-Hexadecenoyl-CoA10.4-Human

Experimental Protocols

Assay for Peroxisomal Beta-Oxidation of Dicarboxylic Acids

This protocol is adapted from methods used to measure peroxisomal beta-oxidation of fatty acids in cultured cells.[13][14]

Objective: To measure the rate of peroxisomal beta-oxidation of a radiolabeled dicarboxylic acid (e.g., [1-¹⁴C]dodecanedioic acid) in cultured fibroblasts or hepatocytes.

Materials:

  • Cultured cells (e.g., human skin fibroblasts)

  • [1-¹⁴C]dodecanedioic acid

  • Culture medium (e.g., DMEM)

  • Bovine serum albumin (BSA)

  • Antimycin A and Rotenone (to inhibit mitochondrial beta-oxidation)

  • Trichloroacetic acid (TCA)

  • Scintillation cocktail and counter

Procedure:

  • Culture cells to confluency in appropriate culture dishes.

  • Prepare the substrate solution by complexing [1-¹⁴C]dodecanedioic acid with BSA in culture medium.

  • Pre-incubate the cells with medium containing inhibitors of mitochondrial beta-oxidation (antimycin A and rotenone) for 30 minutes at 37°C.

  • Initiate the reaction by adding the radiolabeled substrate solution to the cells.

  • Incubate for a defined period (e.g., 2 hours) at 37°C.

  • Stop the reaction by adding ice-cold TCA to precipitate proteins and cell debris.

  • Centrifuge the samples to pellet the precipitate.

  • Collect the supernatant, which contains the acid-soluble metabolic products (chain-shortened dicarboxylates and acetyl-CoA).

  • Quantify the radioactivity in the supernatant using a scintillation counter.

  • Normalize the results to the total protein content of the cell lysate.

exp_workflow_perox_beta_ox Cell Culture Cell Culture Inhibitor Pre-incubation Inhibitor Pre-incubation Cell Culture->Inhibitor Pre-incubation Antimycin A, Rotenone Incubation with Radiolabeled Substrate Incubation with Radiolabeled Substrate Inhibitor Pre-incubation->Incubation with Radiolabeled Substrate [1-¹⁴C]Dodecanedioic Acid Reaction Termination Reaction Termination Incubation with Radiolabeled Substrate->Reaction Termination Trichloroacetic Acid Centrifugation Centrifugation Reaction Termination->Centrifugation Quantification of Radioactivity Quantification of Radioactivity Centrifugation->Quantification of Radioactivity Supernatant (Acid-soluble products) Data Analysis Data Analysis Quantification of Radioactivity->Data Analysis Normalize to protein content

Figure 3: Experimental Workflow for Peroxisomal Beta-Oxidation Assay.

Analysis of Acyl-CoA Esters by LC-MS/MS

This protocol provides a general framework for the extraction and analysis of acyl-CoA esters, including potential hydroxylated intermediates, from biological samples.[15]

Objective: To identify and quantify dicarboxylyl-CoA esters and their metabolites from tissue or cell samples using liquid chromatography-tandem mass spectrometry.

Materials:

  • Tissue or cell sample

  • Internal standards (e.g., odd-chain or stable isotope-labeled acyl-CoAs)

  • Extraction solvent (e.g., acetonitrile/methanol/water mixture)

  • Solid-phase extraction (SPE) cartridges

  • LC-MS/MS system with a C18 reversed-phase column

Procedure:

  • Homogenize the frozen tissue or cell pellet in a cold extraction solvent containing internal standards.

  • Centrifuge the homogenate to precipitate proteins.

  • Collect the supernatant and subject it to solid-phase extraction (SPE) for purification and concentration of the acyl-CoA esters.

  • Elute the acyl-CoA esters from the SPE cartridge.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

  • Inject the sample onto a C18 reversed-phase column and separate the acyl-CoA esters using a gradient of mobile phases (e.g., ammonium (B1175870) hydroxide (B78521) in water and acetonitrile).

  • Detect and quantify the acyl-CoA esters using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. A neutral loss scan for the 507 Da fragment characteristic of the CoA moiety can be used for initial identification.

Conclusion

Fatty acid omega-oxidation provides an important, albeit generally minor, alternative pathway for fatty acid metabolism, culminating in the production of dicarboxylic acids. These dicarboxylic acids are subsequently chain-shortened in the peroxisomes via beta-oxidation. The canonical intermediates of this process are well-defined, involving a cycle of oxidation, hydration, oxidation, and thiolysis. While the specific molecule this compound is not a recognized intermediate in this standard pathway, its potential formation through alternative or yet-to-be-fully-characterized enzymatic activities remains a possibility, particularly under pathological conditions where metabolic pathways may be altered. Further research, employing advanced mass spectrometry techniques, is required to definitively determine the presence and metabolic relevance of this compound in biological systems. The experimental protocols and quantitative data provided herein offer a foundation for researchers to further investigate the intricacies of dicarboxylic acid metabolism and its implications in health and disease.

References

The Potential Role of 6-Hydroxydodecanedioyl-CoA in Lipid Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Lipid molecules are increasingly recognized not only as essential components of cellular structures and energy reservoirs but also as critical signaling molecules that regulate a myriad of physiological processes. Within the complex landscape of lipid metabolism, dicarboxylic acids (DCAs) and their derivatives are emerging as potential bioactive mediators. This technical guide delves into the potential role of a specific, yet understudied, intermediate, 6-Hydroxydodecanedioyl-CoA, in lipid signaling. We explore its metabolic context within the ω-oxidation and subsequent peroxisomal β-oxidation pathways, present inferred quantitative data based on related molecules, detail relevant experimental protocols for its study, and propose a hypothetical signaling pathway involving peroxisome proliferator-activated receptors (PPARs). This document serves as a comprehensive resource for researchers aiming to investigate the biological significance of this and other related lipid metabolites.

Introduction: Dicarboxylic Acids as Putative Signaling Molecules

Dicarboxylic acids are produced from monocarboxylic fatty acids through the ω-oxidation pathway, an alternative to the more prevalent β-oxidation.[1] This pathway is primarily active in the endoplasmic reticulum of the liver and kidneys and becomes more significant under conditions of high lipid load or impaired mitochondrial β-oxidation.[1] The resulting DCAs can then undergo chain shortening via peroxisomal β-oxidation.[1] While historically viewed as metabolic overflow products, evidence suggests that DCAs and their intermediates may possess signaling capabilities, potentially through the activation of nuclear receptors like PPARs, which are master regulators of lipid metabolism.[1][2] This guide focuses on the hypothetical role of this compound, an intermediate in the metabolism of dodecanedioic acid, as a signaling entity.

Metabolic Pathway of this compound Formation and Degradation

The generation of this compound is intrinsically linked to the ω-oxidation of lauric acid (dodecanoic acid) and the subsequent β-oxidation of the resulting dodecanedioic acid.

ω-Oxidation of Lauric Acid to Dodecanedioic Acid

The initial step is the ω-oxidation of a C12 fatty acid, lauric acid, which occurs in the endoplasmic reticulum. This process involves three key enzymatic steps:

  • Hydroxylation: Cytochrome P450 enzymes, particularly from the CYP4A and CYP4F subfamilies, introduce a hydroxyl group at the terminal (ω) carbon of lauric acid to form 12-hydroxylauric acid.[3]

  • Oxidation to Aldehyde: Cytosolic alcohol dehydrogenases (ADHs) then oxidize the hydroxyl group to an aldehyde, yielding 12-oxododecanoic acid.[4]

  • Oxidation to Carboxylic Acid: Finally, cytosolic aldehyde dehydrogenases (ALDHs) oxidize the aldehyde group to a carboxylic acid, forming the dicarboxylic acid, dodecanedioic acid.[4]

Peroxisomal β-Oxidation of Dodecanedioyl-CoA

Dodecanedioic acid is then activated to its CoA ester, dodecanedioyl-CoA, and transported into the peroxisome for β-oxidation.[1] This process shortens the DCA from both ends. The formation of this compound would occur after several cycles of peroxisomal β-oxidation of dodecanedioyl-CoA.

The following diagram illustrates the metabolic pathway leading to this compound.

metabolic_pathway cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol cluster_peroxisome Peroxisome lauric_acid Lauric Acid (C12) hydroxylauric_acid 12-Hydroxylauric Acid lauric_acid->hydroxylauric_acid CYP4A/4F (ω-hydroxylase) hydroxylauric_acid_cyto 12-Hydroxylauric Acid hydroxylauric_acid->hydroxylauric_acid_cyto oxododecanoic_acid 12-Oxododecanoic Acid oxododecanoic_acid_cyto 12-Oxododecanoic Acid oxododecanoic_acid->oxododecanoic_acid_cyto dodecanedioic_acid Dodecanedioic Acid dodecanedioic_acid_cyto Dodecanedioic Acid dodecanedioic_acid->dodecanedioic_acid_cyto hydroxylauric_acid_cyto->oxododecanoic_acid_cyto Alcohol Dehydrogenase oxododecanoic_acid_cyto->dodecanedioic_acid_cyto Aldehyde Dehydrogenase dodecanedioyl_coa Dodecanedioyl-CoA dodecanedioic_acid_cyto->dodecanedioyl_coa Acyl-CoA Synthetase beta_oxidation β-Oxidation Cycles dodecanedioyl_coa->beta_oxidation hydroxydodecanedioyl_coa This compound beta_oxidation->hydroxydodecanedioyl_coa shorter_dcas Shorter-chain Dicarboxylic Acids hydroxydodecanedioyl_coa->shorter_dcas

Figure 1: Metabolic pathway for the formation of this compound.

Quantitative Data

Direct quantitative data for this compound is scarce in the literature. Therefore, the following tables summarize kinetic parameters for enzymes involved in the ω-oxidation of related medium-chain fatty acids and the analysis of dicarboxylic acids. This data can serve as a proxy for estimating the metabolic flux and concentrations related to this compound.

Table 1: Inferred Kinetic Parameters for Enzymes in the ω-Oxidation Pathway

Substrate Enzyme Source Km (µM) Vmax (nmol/min/mg protein) Reference
Lauric Acid (C12) CYP4A11 Human Liver Microsomes 7.5 1.5 [5]
Decanoic Acid (C10) CYP4A1 Rat Liver Microsomes 15 2.8 [5]

| Hexadecanoic Acid | ω-hydroxylase | Rat Liver Supernatant | - | (Slightly slower than decanoate) |[6] |

Table 2: Quantitative Analysis of Dicarboxylic Acids in Biological Samples

Analyte Sample Type Method Limit of Quantification (µM) Reference
Methylmalonic Acid Serum/Plasma/Urine LC-MS/MS 0.1 [7]
C2-C14 Dicarboxylic Acids Effluent/Serum LC-HRMS 0.006-0.180 pg (instrumental) [8]

| 3-Hydroxydodecanedioic Acid | Urine (proposed) | GC-MS | Not established |[9] |

Hypothetical Signaling Pathway: this compound as a PPARα Agonist

We propose a hypothetical signaling pathway where this compound, or its corresponding free acid, acts as an endogenous ligand for the nuclear receptor PPARα. Free fatty acids are known to be activating ligands for PPARα.[1] Activation of PPARα leads to the transcriptional regulation of genes involved in fatty acid uptake and catabolism, including those in the peroxisomal β-oxidation pathway.[2] This would constitute a feed-forward mechanism where a product of fatty acid oxidation stimulates its own further breakdown.

signaling_pathway cluster_extra Extracellular/Cytosol cluster_nucleus Nucleus FFA Free Fatty Acids (e.g., Lauric Acid) Metabolism ω- and β-oxidation FFA->Metabolism HDC_CoA This compound Metabolism->HDC_CoA PPARa PPARα HDC_CoA->PPARa Activation RXR RXR PPARa->RXR Heterodimerization PPRE PPRE RXR->PPRE Binding TargetGenes Target Genes (e.g., ACOX1, CYP4A) PPRE->TargetGenes Gene Regulation Transcription Transcription TargetGenes->Transcription

Figure 2: Hypothetical signaling pathway of this compound via PPARα.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the metabolism and potential signaling role of this compound.

Synthesis of 6-Hydroxydodecanedioic Acid

A synthetic route for 3-hydroxydodecanedioic acid has been reported and can be adapted for the synthesis of the 6-hydroxy isomer.[9] This would likely involve a multi-step organic synthesis starting from a commercially available C12 precursor with appropriate functional groups to allow for the introduction of a hydroxyl group at the C6 position and carboxylic acids at both ends. The synthesis of the CoA ester would follow standard biochemical procedures.

In Vitro Metabolism using Human Liver Microsomes

Objective: To determine the initial steps of ω-oxidation of lauric acid and identify the formation of hydroxylated intermediates.

Materials:

  • Human liver microsomes (HLMs)

  • Lauric acid

  • NADPH regenerating system (e.g., G6P, G6PD, NADP+)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) for reaction termination

  • Internal standard (e.g., deuterated lauric acid)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of lauric acid in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, combine phosphate buffer, the NADPH regenerating system, and human liver microsomes.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the lauric acid stock solution.

  • Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Terminate the reaction by adding ice-cold acetonitrile containing the internal standard.

  • Centrifuge to pellet the protein and transfer the supernatant for LC-MS/MS analysis to identify and quantify 12-hydroxylauric acid.

Alcohol Dehydrogenase (ADH) Activity Assay

Objective: To measure the activity of ADH in converting 12-hydroxylauric acid to 12-oxododecanoic acid.

Principle: The activity of ADH is determined by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.[10]

Materials:

  • Purified or recombinant ADH, or cell/tissue lysate

  • 12-hydroxylauric acid (substrate)

  • NAD+

  • Sodium pyrophosphate buffer (pH 8.8)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing sodium pyrophosphate buffer and NAD+.

  • Add the sample containing ADH activity.

  • Equilibrate the mixture to 25°C in a cuvette.

  • Initiate the reaction by adding the substrate, 12-hydroxylauric acid.

  • Immediately mix and record the increase in absorbance at 340 nm for several minutes.

  • Calculate the rate of NADH formation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Aldehyde Dehydrogenase (ALDH) Activity Assay

Objective: To measure the activity of ALDH in converting 12-oxododecanoic acid to dodecanedioic acid.

Principle: ALDH activity is measured in a coupled enzyme assay where the oxidation of the aldehyde substrate generates NADH, which then reduces a probe to a colored product that can be measured colorimetrically.[11][12]

Materials:

  • ALDH activity colorimetric assay kit (commercial kits are available)

  • Sample containing ALDH activity (cell/tissue lysate)

  • 12-oxododecanoic acid (substrate)

  • Microplate reader

Procedure (based on a generic commercial kit):

  • Prepare samples and standards in a 96-well plate.

  • Prepare a reaction mixture containing assay buffer, NAD+, and the colorimetric probe.

  • Add the reaction mixture to the wells.

  • Initiate the reaction by adding the substrate, 12-oxododecanoic acid.

  • Incubate at room temperature, protected from light.

  • Measure the absorbance at the appropriate wavelength (e.g., 450 nm) at multiple time points.

  • Calculate ALDH activity based on the rate of color development compared to a standard curve.

Quantitative Analysis by LC-MS/MS

Objective: To quantify 6-hydroxydodecanedioic acid and other related metabolites in biological samples.

Procedure:

  • Sample Preparation: Extract lipids from the biological matrix (e.g., plasma, cell lysate) using a suitable organic solvent like methyl-tert-butyl ether.[7]

  • Derivatization: To improve chromatographic properties and ionization efficiency, derivatize the carboxylic acid groups, for example, by forming butyl esters.[7]

  • LC Separation: Separate the analytes using a reverse-phase C18 column with a gradient of water and an organic solvent (e.g., acetonitrile or methanol) containing a modifier like formic acid.

  • MS/MS Detection: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for selective and sensitive detection. Precursor and product ion pairs specific to the derivatized 6-hydroxydodecanedioic acid and an internal standard need to be determined.

experimental_workflow start Start: Hypothesis 6-HD-CoA in Signaling synthesis Synthesis of 6-Hydroxydodecanedioic Acid start->synthesis invitro_metabolism In Vitro Metabolism (Liver Microsomes) synthesis->invitro_metabolism enzyme_assays Enzyme Activity Assays (ADH, ALDH) synthesis->enzyme_assays quantification Quantitative Analysis (LC-MS/MS) synthesis->quantification invitro_metabolism->quantification enzyme_assays->quantification cell_based_assays Cell-Based Signaling Assays (e.g., PPARα Reporter Assay) quantification->cell_based_assays invivo_studies In Vivo Studies (Animal Models) cell_based_assays->invivo_studies conclusion Conclusion: Role in Lipid Signaling invivo_studies->conclusion

Figure 3: General experimental workflow for investigating this compound.

Conclusion and Future Directions

The study of dicarboxylic acids and their derivatives, such as this compound, represents a promising frontier in lipid signaling research. While direct evidence for a signaling role of this specific molecule is currently lacking, its position within active metabolic pathways and the known ligand-binding promiscuity of nuclear receptors like PPARα provide a strong rationale for its investigation. The experimental framework outlined in this guide offers a comprehensive approach to elucidating the metabolic fate and potential biological functions of this compound. Future research should focus on the precise quantification of this and related metabolites in various physiological and pathological states, as well as on definitively establishing its interaction with and activation of specific signaling receptors. Such studies will be instrumental in expanding our understanding of the intricate roles that lipid metabolites play in cellular communication and homeostasis.

References

An In-depth Technical Guide to the Structural Characterization of 6-Hydroxydodecanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical guide for the structural characterization of 6-Hydroxydodecanedioyl-CoA, a dicarboxylic acyl-CoA. While specific experimental data for this molecule is not extensively available in public literature, this guide outlines the established methodologies and expected analytical outcomes based on the well-documented characterization of analogous long-chain and hydroxy-substituted acyl-CoA esters. The protocols and data presented herein are intended to serve as a foundational resource for researchers undertaking the synthesis, isolation, and structural elucidation of this compound and similar metabolites.

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in numerous metabolic pathways, including fatty acid metabolism, the Krebs cycle, and the biosynthesis of complex lipids. Their structural characterization is crucial for understanding their biochemical functions and for the development of therapeutics targeting metabolic disorders. This compound is a hydroxylated, medium-chain dicarboxylic acyl-CoA. Its structure suggests potential roles in omega-oxidation of fatty acids or as an intermediate in specific metabolic pathways. This guide details the necessary experimental workflows and analytical techniques required for its definitive structural elucidation.

Predicted Molecular and Chemical Properties

Based on its name and the known structure of Coenzyme A, the fundamental properties of this compound can be predicted.

PropertyPredicted Value
Molecular Formula C₃₃H₅₆N₇O₁₉P₃S
Monoisotopic Mass 963.2565 g/mol
IUPAC Name S-acetyldihydrolipoamide-S-(6-hydroxydodecanedioyl) Coenzyme A
Key Structural Features - A 12-carbon dicarboxylic acyl chain.- A hydroxyl group at the C6 position.- A thioester linkage to Coenzyme A.

Experimental Workflow for Structural Characterization

The comprehensive structural characterization of this compound necessitates a multi-faceted analytical approach, commencing with extraction and purification, followed by mass spectrometry and nuclear magnetic resonance spectroscopy.

experimental_workflow cluster_extraction Sample Preparation cluster_analysis Structural Analysis cluster_data_interpretation Data Interpretation cluster_conclusion Conclusion extraction Extraction from Biological Matrix purification Solid-Phase Extraction (SPE) extraction->purification Crude Extract lc_ms LC-MS/MS Analysis purification->lc_ms Purified Analyte nmr NMR Spectroscopy purification->nmr Purified Analyte mass_spec_data Mass & Fragmentation lc_ms->mass_spec_data nmr_data Chemical Shifts & Couplings nmr->nmr_data structure Definitive Structure mass_spec_data->structure nmr_data->structure

Figure 1: Experimental workflow for the structural characterization.

Detailed Experimental Protocols

Extraction and Purification of Acyl-CoAs

The following protocol is adapted from established methods for the extraction of long-chain acyl-CoAs from tissues or cells.[1][2][3][4]

Materials:

  • Homogenization Buffer: 100 mM KH₂PO₄, pH 7.2

  • Organic Solvent Mixture: Acetonitrile/Isopropanol (3:1, v/v)

  • Solid-Phase Extraction (SPE) Cartridges: C18 or anion exchange

  • Elution Solvents for SPE

Protocol:

  • Homogenization: Homogenize the biological sample in ice-cold homogenization buffer.

  • Protein Precipitation: Add the organic solvent mixture to the homogenate to precipitate proteins.

  • Centrifugation: Centrifuge at high speed (e.g., 15,000 x g) at 4°C to pellet cellular debris and precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge according to the manufacturer's instructions.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the acyl-CoAs using an appropriate solvent (e.g., methanol (B129727) with a small percentage of ammonium (B1175870) hydroxide).

  • Solvent Evaporation: Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS or NMR analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific technique for the analysis of acyl-CoAs.[5][6][7][8]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Reversed-phase C18 column

  • Tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF)

LC Conditions:

  • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid

  • Gradient: A suitable gradient from low to high organic phase to elute the analyte.

  • Flow Rate: 0.2-0.5 mL/min

MS/MS Detection (Positive Ion Mode):

  • Precursor Ion Scan: Scan for precursor ions that produce a characteristic fragment ion of Coenzyme A (e.g., m/z 428.11).

  • Product Ion Scan: Select the predicted parent ion of this compound (e.g., [M+H]⁺) and fragment it to observe the product ions.

  • Neutral Loss Scan: Scan for the neutral loss of the 5'-ADP moiety (507.02 Da) which is characteristic of acyl-CoAs.[7]

Expected MS/MS Fragmentation:

Precursor Ion ([M+H]⁺)Predicted Fragment Ion (m/z)Identity of Fragment
964.26507.02Neutral loss of the acyl chain
964.26428.11Adenosine diphosphate (B83284) (ADP) fragment
964.26348.073'-phospho-ADP fragment
964.26261.09Acyl chain attached to the pantetheine (B1680023) phosphate (B84403) moiety
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[9][10][11][12][13]

Instrumentation:

  • High-field NMR spectrometer (≥500 MHz)

  • Cryoprobe for enhanced sensitivity

Sample Preparation:

  • Dissolve the purified this compound in a suitable deuterated solvent (e.g., D₂O or CD₃OD).

Experiments:

  • ¹H NMR: To identify the chemical environment of all protons.

  • ¹³C NMR: To identify the chemical environment of all carbon atoms.

  • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations.

Predicted ¹H NMR Chemical Shifts:

Proton(s)Predicted Chemical Shift (ppm)Multiplicity
Methylene protons (-(CH₂)n-)1.2 - 1.7Multiplet
Methylene α to thioester (C2)~2.8Triplet
Methylene α to carboxyl (C11)~2.3Triplet
Methine proton at hydroxyl group (C6-H)3.6 - 4.0Multiplet
Protons of the pantetheine moiety2.4 - 4.1Multiplets
Protons of the ribose moiety4.1 - 6.1Multiplets
Adenine protons8.1, 8.4Singlets

Signaling and Metabolic Pathway Involvement

While the precise metabolic role of this compound is not definitively established, its structure suggests involvement in fatty acid omega-oxidation.

metabolic_pathway dodecanoic_acid Dodecanoic Acid omega_hydroxylation Omega-Hydroxylation (Cytochrome P450) dodecanoic_acid->omega_hydroxylation hydroxy_dodecanoic 12-Hydroxydodecanoic Acid omega_hydroxylation->hydroxy_dodecanoic oxidation1 Oxidation hydroxy_dodecanoic->oxidation1 dodecanedioic_acid Dodecanedioic Acid oxidation1->dodecanedioic_acid beta_oxidation Beta-Oxidation dodecanedioic_acid->beta_oxidation hydroxydodecanedioyl_coa This compound beta_oxidation->hydroxydodecanedioyl_coa further_metabolism Further Metabolism hydroxydodecanedioyl_coa->further_metabolism

Figure 2: Hypothetical metabolic pathway involving this compound.

Conclusion

The structural characterization of this compound is achievable through a systematic application of modern analytical techniques. This guide provides the foundational protocols and expected data for researchers to successfully identify and characterize this and other novel acyl-CoA molecules. The combination of high-resolution mass spectrometry and multinuclear NMR spectroscopy will be paramount in providing an unambiguous structural assignment, which is the first step towards understanding its biological significance.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 6-Hydroxydodecanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxydodecanedioyl-CoA is a long-chain acyl-CoA thioester that is an intermediate in the omega-oxidation of dodecanoic acid. The detection and quantification of this metabolite are crucial for studying fatty acid metabolism, particularly in the context of metabolic disorders and drug development. This document provides detailed application notes and protocols for the analytical detection of this compound, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific technique for this purpose.

Signaling Pathway

The metabolic pathway involving this compound originates from the omega-oxidation of dodecanoic acid, a medium-chain fatty acid. This pathway is an alternative to beta-oxidation and becomes significant when beta-oxidation is impaired. The key steps leading to and from this compound are outlined in the diagram below.

Dodecanoic_Acid Dodecanoic Acid Omega_Hydroxydodecanoic_Acid ω-Hydroxydodecanoic Acid Dodecanoic_Acid->Omega_Hydroxydodecanoic_Acid Cytochrome P450 Dodecanedioic_Acid Dodecanedioic Acid Omega_Hydroxydodecanoic_Acid->Dodecanedioic_Acid ADH/ALDH Dodecanedioyl_CoA Dodecanedioyl-CoA Dodecanedioic_Acid->Dodecanedioyl_CoA Acyl-CoA Synthetase Beta_Oxidation_1 β-Oxidation Dodecanedioyl_CoA->Beta_Oxidation_1 Six_Hydroxydodecanedioyl_CoA This compound Beta_Oxidation_1->Six_Hydroxydodecanedioyl_CoA Beta_Oxidation_2 β-Oxidation Six_Hydroxydodecanedioyl_CoA->Beta_Oxidation_2 Adipyl_CoA Adipyl-CoA Beta_Oxidation_2->Adipyl_CoA Succinyl_CoA Succinyl-CoA Adipyl_CoA->Succinyl_CoA TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle

Caption: Metabolic pathway of this compound.

Experimental Workflow

The general workflow for the analysis of this compound from biological samples involves sample preparation, chromatographic separation, and mass spectrometric detection.

cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Homogenization Sample Homogenization (Tissue or Cells) Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Homogenization->Protein_Precipitation Extraction Liquid-Liquid or Solid-Phase Extraction Protein_Precipitation->Extraction Derivatization Optional Derivatization Extraction->Derivatization LC_Separation LC Separation (Reversed-Phase) Derivatization->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Data_Analysis Data Analysis Quantification->Data_Analysis

Caption: Experimental workflow for this compound analysis.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the LC-MS/MS-based detection of long-chain hydroxy-dicarboxylic acyl-CoAs. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

ParameterValueReference
Limit of Detection (LOD) 1 - 10 fmol[1]
Limit of Quantification (LOQ) 5 - 50 fmol[1]
Linearity (R²) >0.99[2]
Precision (RSD%) < 15%[1]
Accuracy/Recovery 85 - 115%[3]

Experimental Protocols

Protocol 1: Sample Preparation from Tissues or Cells

This protocol outlines the extraction of acyl-CoAs from biological matrices.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Acetonitrile (B52724)

  • Internal Standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar acyl-CoA)

  • Centrifuge

  • Homogenizer

Procedure:

  • Harvesting: For cultured cells, wash the cell pellet with ice-cold PBS and centrifuge. For tissues, flash-freeze in liquid nitrogen and grind to a fine powder.

  • Homogenization: Homogenize the cell pellet or tissue powder in a suitable buffer containing an internal standard.

  • Protein Precipitation: Add ice-cold acetonitrile to the homogenate to precipitate proteins.[4]

  • Centrifugation: Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.

  • Extraction: Collect the supernatant containing the acyl-CoAs. For cleaner samples, a solid-phase extraction (SPE) step using a C18 cartridge can be employed.

  • Drying and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol describes the chromatographic separation and mass spectrometric detection of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over several minutes to elute the analyte.

  • Flow Rate: 0.2 - 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 - 10 µL

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (Q1): The theoretical m/z of the protonated molecule [M+H]⁺ of this compound.

  • Product Ion (Q3): A specific fragment ion generated by collision-induced dissociation (CID) of the precursor ion. A common fragmentation for acyl-CoAs is the neutral loss of the phosphopantetheine moiety.

  • Collision Energy: Optimized for the specific transition of the analyte.

Note on Derivatization: For enhanced sensitivity, especially for dicarboxylic acids, derivatization can be employed. This chemical modification can improve chromatographic behavior and ionization efficiency. However, this adds a step to the sample preparation and needs to be carefully validated.

Logical Relationships in Method Development

The development of a robust analytical method requires a logical progression of optimization and validation steps.

Method_Development Method Development Goal: Accurate Quantification Sample_Prep Sample Preparation Optimization Method_Development->Sample_Prep LC_Method LC Method Optimization Method_Development->LC_Method MS_Method MS/MS Method Optimization Method_Development->MS_Method Method_Validation Method Validation Sample_Prep->Method_Validation LC_Method->Method_Validation MS_Method->Method_Validation Application Application to Biological Samples Method_Validation->Application

Caption: Logical steps in analytical method development.

Conclusion

The provided protocols and application notes offer a comprehensive guide for the detection and quantification of this compound using LC-MS/MS. The high sensitivity and specificity of this technique make it well-suited for studying the role of this metabolite in various biological processes and disease states. Proper method development and validation are critical to ensure accurate and reliable results.

References

HPLC method for separating dicarboxylic acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC-MS/MS method for the separation and quantification of dicarboxylic acyl-CoAs is a valuable tool for researchers in metabolic studies and drug development. This application note provides a detailed protocol for the analysis of these important metabolites in biological samples.

Introduction

Dicarboxylic acyl-Coenzyme A (acyl-CoA) thioesters are critical intermediates in the metabolism of fatty acids and amino acids. Their accumulation can be indicative of certain metabolic disorders. Accurate and sensitive quantification of these molecules is essential for understanding their physiological roles and for the development of therapeutic interventions. This document outlines a robust method using ion-pairing reversed-phase high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) for the analysis of dicarboxylic acyl-CoAs.

Experimental Protocols

Sample Preparation

A critical step in the analysis of acyl-CoAs is the proper preparation of the biological sample to ensure the stability of the thioester bond and to remove interfering substances.[1] The following protocol is a general guideline and may need to be optimized for specific sample types.

Materials:

  • Ice-cold 1x Phosphate-Buffered Saline (PBS)

  • Ice-cold deionized water with 0.6% formic acid[2]

  • Acetonitrile

  • Internal Standard (e.g., Heptadecanoyl-CoA)[3]

  • 5-Sulfosalicylic acid (SSA)[4]

Procedure for Cultured Cells: [2]

  • Rinse confluent cell plates (e.g., P-100) once with 10 ml of ice-cold PBS.

  • Add 3 ml of ice-cold PBS to the plate and scrape the cells. Transfer the cell suspension to a 15 ml polypropylene (B1209903) centrifuge tube.

  • Rinse the plate with an additional 3 ml of ice-cold PBS and add to the centrifuge tube.

  • Centrifuge at 1,000 rpm for 5 minutes at 4°C.

  • Aspirate the supernatant and resuspend the cell pellet in 300 µL of ice-cold deionized water containing 0.6% formic acid. A small aliquot (e.g., 30 µL) should be taken for protein content measurement for normalization purposes.[2]

  • Add 270 µL of acetonitrile, vortex thoroughly to ensure homogeneity.[2]

  • Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4°C to pellet proteins.

  • Transfer the supernatant to a new tube for LC-MS/MS analysis.

Procedure for Tissue Samples: [3]

  • Flash-freeze the tissue sample in liquid nitrogen immediately after collection to quench metabolic activity.

  • Homogenize the frozen, powdered tissue in 2 ml of 100 mM KH2PO4 containing an appropriate internal standard (e.g., 16 nmol of heptadecanoyl-CoA).[3]

  • Add 2.0 ml of 2-propanol and homogenize again.[3]

  • Add 0.25 ml of saturated NH4SO4 and 4.0 ml of acetonitrile. Vortex for 5 minutes.[3]

  • Centrifuge at 1,900 x g for 5 minutes.[3]

  • Collect the upper phase containing the acyl-CoAs and dilute with 10 ml of 100 mM KH2PO4 (pH 4.9) before analysis.[3]

An alternative deproteinization method uses 5-sulfosalicylic acid (SSA), which may improve the recovery of certain CoA species by eliminating the need for solid-phase extraction (SPE).[4]

HPLC-MS/MS Analysis

Ion-pairing reversed-phase HPLC is a common technique for separating acyl-CoAs.[5][6] The following conditions are a starting point and may require optimization.

Instrumentation:

  • HPLC system capable of binary gradient elution

  • Autosampler set to 5°C[7]

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

HPLC Conditions:

  • Column: Agilent ZORBAX 300SB-C8, 100 x 2.1 mm, 3.5 µm[7]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water[8]

  • Mobile Phase B: Acetonitrile[8]

  • Flow Rate: 0.5 ml/min[3]

  • Column Temperature: 35°C[3]

  • Injection Volume: 10-40 µL[7]

  • Gradient Elution: A gradient should be optimized to separate the dicarboxylic acyl-CoAs of interest. A representative gradient is as follows:

    • 0-1.5 min: 2% B

    • 1.5-4 min: 2% to 15% B

    • 4-6 min: 15% to 30% B

    • 6-13 min: 30% to 95% B

    • 13-17 min: Hold at 95% B

    • 17.1-20 min: Re-equilibrate at 2% B[8]

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[9]

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Acyl-CoAs exhibit a characteristic neutral loss of 507 Da in positive ion mode.[7][10][11] The MRM transitions should be set to monitor the precursor ion [M+H]+ and the product ion corresponding to the acyl chain. For dicarboxylic acyl-CoAs, specific transitions will need to be determined using standards.

Data Presentation

The following tables summarize typical quantitative data for acyl-CoA analysis. Note that specific values for dicarboxylic acyl-CoAs will depend on the exact compound and analytical conditions.

Table 1: Representative HPLC-MS/MS Method Performance for Acyl-CoA Quantification

Parameter Value Reference
Linearity (R²) >0.99 [7]
Limit of Detection (LOD) 2-133 nM [7]
Limit of Quantification (LOQ) 0.225 pmol [6]
Accuracy 80-114% [7]
Intra-day Precision (%RSD) <5% [12]

| Inter-day Precision (%RSD) | <15% |[12] |

Table 2: Example MRM Transitions for Acyl-CoAs

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Acetyl-CoA 810.1 303.1 Optimized per instrument
Malonyl-CoA 854.1 347.1 Optimized per instrument
Succinyl-CoA 868.1 361.1 Optimized per instrument
Octenoyl-CoA 908.2 401.2 Optimized per instrument
Heptadecanoyl-CoA (IS) 936.3 429.3 Optimized per instrument

(Note: These are examples. Specific m/z values for dicarboxylic acyl-CoAs must be determined.)

Visualization of Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Cells or Tissue) Quench Metabolic Quenching (Liquid Nitrogen) Sample->Quench Homogenize Homogenization & Internal Standard Spiking Quench->Homogenize Extract Solvent Extraction (Acetonitrile/Isopropanol) Homogenize->Extract Deproteinize Deproteinization (Acidification/Centrifugation) Extract->Deproteinize Supernatant Collect Supernatant Deproteinize->Supernatant Inject HPLC Injection Supernatant->Inject Separate Ion-Pair RP-HPLC Separation Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Tandem MS Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification (vs. Internal Standard) Integrate->Quantify Report Data Reporting Quantify->Report

Caption: Workflow for dicarboxylic acyl-CoA analysis.

Conclusion

The described ion-pairing reversed-phase HPLC-MS/MS method provides a sensitive and selective approach for the quantification of dicarboxylic acyl-CoAs in biological matrices. Careful sample preparation is crucial for accurate results. This method can be adapted and optimized for specific dicarboxylic acyl-CoAs of interest, making it a valuable tool for metabolic research and drug development.

References

Application Notes and Protocols for the Synthesis of 6-Hydroxydodecanedioyl-CoA Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 6-Hydroxydodecanedioyl-CoA is a crucial intermediate in the metabolic pathway of fatty dicarboxylic acids. The availability of a stable, high-purity standard of this compound is essential for a variety of research applications, including enzyme kinetics, metabolic flux analysis, and as a reference standard in mass spectrometry-based metabolomics. This document provides a comprehensive overview of a proposed chemoenzymatic pathway for the synthesis of this compound, along with detailed experimental protocols. The synthesis is conceptualized as a three-step process, commencing with the biotransformation of ω-hydroxydodecanoic acid to dodecanedioic acid, followed by a selective hydroxylation and subsequent enzymatic ligation to Coenzyme A.

Proposed Synthesis Workflow

The proposed synthetic pathway for this compound is a three-step process. The workflow begins with the enzymatic oxidation of ω-hydroxydodecanoic acid to dodecanedioic acid. The second step involves the selective hydroxylation of the dicarboxylic acid at the C6 position. The final step is the enzymatic conversion of the resulting 6-hydroxydodecanedioic acid to its corresponding Coenzyme A thioester.

cluster_0 Step 1: Biocatalytic Oxidation cluster_1 Step 2: Selective Hydroxylation cluster_2 Step 3: CoA Ligation A ω-Hydroxydodecanoic Acid B Dodecanedioic Acid A->B Alcohol Dehydrogenase & Aldehyde Dehydrogenase C 6-Hydroxydodecanedioic Acid B->C P450 Monooxygenase D This compound C->D Acyl-CoA Synthetase cluster_0 Peroxisomal β-Oxidation A Dodecanedioyl-CoA B This compound A->B Acyl-CoA Oxidase C 6-Oxododecanedioyl-CoA B->C Multifunctional Enzyme (Hydratase/Dehydrogenase activity) D Decanedioyl-CoA + Acetyl-CoA C->D Thiolase

Application Note: Quantification of 6-Hydroxydodecanedioyl-CoA in Tissues by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the sensitive and specific quantification of 6-Hydroxydodecanedioyl-CoA in biological tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This methodology is critical for researchers, scientists, and drug development professionals studying fatty acid oxidation pathways, particularly omega-oxidation, and its role in metabolic disorders. The protocol covers tissue homogenization, solid-phase extraction for cleanup, and optimized LC-MS/MS parameters for targeted quantification.

Introduction

Dicarboxylic acids are metabolites formed through the omega-oxidation of fatty acids, a metabolic pathway that becomes significant when beta-oxidation is impaired. This compound is a key intermediate in the subsequent beta-oxidation of dodecanedioic acid. The accumulation of specific dicarboxylic acyl-CoAs in tissues can be indicative of enzymatic deficiencies or drug-induced metabolic reprogramming. For instance, inborn errors of metabolism such as Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency can lead to the excretion of 3-hydroxydicarboxylic acids.[1] Accurate quantification of these metabolites is therefore essential for understanding disease mechanisms and evaluating the efficacy of therapeutic interventions.

The method described herein utilizes a robust extraction procedure followed by LC-MS/MS analysis operating in Multiple Reaction Monitoring (MRM) mode, which offers high selectivity and sensitivity for complex biological matrices.

Metabolic Pathway

The formation of this compound occurs via the omega-oxidation of dodecanoic acid to dodecanedioic acid, which is then activated to its CoA thioester. This dicarboxylic acyl-CoA subsequently undergoes beta-oxidation. The pathway is initiated in the endoplasmic reticulum and continues in the peroxisomes or mitochondria.

Caption: Metabolic pathway of this compound formation.

Experimental Protocol

This protocol outlines the necessary steps for sample preparation, extraction, and analysis.

Materials and Reagents
  • Solvents: Methanol (B129727), Acetonitrile, Chloroform, Isopropanol (all LC-MS grade)

  • Buffers: Potassium phosphate (B84403) (KH2PO4), Ammonium (B1175870) formate (B1220265)

  • Internal Standard (IS): Stable isotope-labeled acyl-CoA (e.g., [¹³C₈]-Octanoyl-CoA) or a structurally similar odd-chain acyl-CoA (e.g., Heptadecanoyl-CoA).[2]

  • SPE Cartridges: Weak anion exchange solid-phase extraction cartridges.

  • Equipment: Tissue homogenizer, Centrifuge (capable of 4°C), SPE manifold, Nitrogen evaporator, LC-MS/MS system.

Sample Preparation and Homogenization
  • Tissue Collection: Excise tissues of interest and immediately flash-freeze in liquid nitrogen to quench metabolic activity.[3] Store at -80°C until analysis.

  • Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue into a pre-chilled polypropylene (B1209903) tube.[2]

    • Add a known amount of internal standard.

    • Add 2 mL of ice-cold 100 mM KH2PO4 (pH 4.9).[4]

    • Homogenize the tissue on ice using a PowerGen 125 or similar homogenizer.[2]

    • Add 2.0 mL of 2-propanol and homogenize again.[4]

    • Add 0.25 mL of saturated ammonium sulfate (B86663) and 4.0 mL of acetonitrile. Vortex for 5 minutes.[4]

  • Centrifugation: Centrifuge the homogenate at 1,900 x g for 10 minutes at 4°C.[4]

  • Extraction: Collect the upper aqueous/organic phase containing the acyl-CoAs.[4]

Solid-Phase Extraction (SPE) Cleanup
  • Dilution: Dilute the collected supernatant with 10 mL of 100 mM KH2PO4 (pH 4.9).[4]

  • SPE Column Conditioning: Condition a weak anion exchange SPE cartridge with 3 mL of methanol, followed by 3 mL of the extraction buffer (e.g., 100 mM ammonium formate, pH 5.0).

  • Sample Loading: Load the diluted extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of extraction buffer to remove unbound contaminants.

  • Elution: Elute the acyl-CoAs with an appropriate solvent mixture. A common approach is to use a mixture of ammonium formate and methanol (e.g., 1:1 mixture of 50 mM ammonium formate pH 6.3 and methanol).[5]

  • Drying: Dry the eluted sample under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 98:2 Water:Acetonitrile with 10 mM Ammonium Formate).

LC-MS/MS Analysis

Suggested LC Conditions
  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: Agilent ZORBAX 300SB-C8, 2.1 x 100 mm, 3.5 µm[6]

  • Mobile Phase A: 10 mM Ammonium Formate in Water

  • Mobile Phase B: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water

  • Gradient:

    • 0-2 min: 2% B

    • 2-15 min: 2% to 80% B

    • 15-17 min: 80% B

    • 17.1-20 min: 2% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

MS Conditions
  • MS System: Sciex QTRAP 6500+ or equivalent

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Key Parameters:

    • Curtain Gas (CUR): 30 psi

    • IonSpray Voltage (IS): 5500 V

    • Temperature (TEM): 500°C

    • Ion Source Gas 1 (GS1): 50 psi

    • Ion Source Gas 2 (GS2): 60 psi

  • MRM Transitions: Acyl-CoAs characteristically exhibit a neutral loss of 507 Da (the 3'-phosphoadenosine diphosphate (B83284) moiety) in positive ion mode.[2][7]

    • Analyte: this compound (C₃₃H₅₆N₇O₂₁P₃S, Exact Mass: 1015.24)

      • Precursor Ion [M+H]⁺: m/z 1016.2

      • Product Ion [M+H-507]⁺: m/z 509.2

    • Internal Standard (Example): Heptadecanoyl-CoA (C₃₈H₆₈N₇O₁₇P₃S, Exact Mass: 1047.36)

      • Precursor Ion [M+H]⁺: m/z 1048.4

      • Product Ion [M+H-507]⁺: m/z 541.4

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_cleanup SPE Cleanup cluster_analysis Analysis t1 Flash-Freeze Tissue (Liquid N2) t2 Weigh 50-100 mg Frozen Tissue t1->t2 t3 Add Internal Standard & Homogenize on Ice t2->t3 t4 Centrifuge (1900 x g, 10 min) t3->t4 t5 Collect Supernatant t4->t5 s1 Dilute Supernatant t5->s1 s2 Load onto Conditioned Anion Exchange SPE Cartridge s1->s2 s3 Wash Cartridge s2->s3 s4 Elute Acyl-CoAs s3->s4 s5 Dry Eluate (Nitrogen) s4->s5 s6 Reconstitute in Mobile Phase A s5->s6 a1 Inject on LC-MS/MS s6->a1 a2 Data Acquisition (MRM Mode) a1->a2 a3 Quantify using Analyte/IS Peak Area Ratio a2->a3

Caption: Workflow for this compound quantification.

Data Presentation

The following table presents illustrative data for the quantification of this compound in mouse liver tissue from a control group and a group treated with a peroxisome proliferator-activated receptor (PPARα) agonist, which is known to induce omega-oxidation. Concentrations are calculated based on the ratio of the analyte peak area to the internal standard peak area against a standard curve.

Sample IDGroupTissue Weight (mg)This compound (pmol/g tissue)
CTRL-01Control101.215.8
CTRL-02Control98.718.2
CTRL-03Control105.416.5
CTRL Mean (SD) Control 101.8 (3.4) 16.8 (1.2)
TRT-01PPARα Agonist102.545.3
TRT-02PPARα Agonist100.951.7
TRT-03PPARα Agonist103.148.9
TRT Mean (SD) PPARα Agonist 102.2 (1.1) 48.6 (3.2)

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for quantifying this compound in tissue samples. This protocol is a valuable tool for researchers investigating fatty acid metabolism, identifying metabolic biomarkers, and assessing the pharmacological effects of new drug candidates on metabolic pathways. The use of a stable isotope-labeled or structural analog internal standard and solid-phase extraction is crucial for achieving accurate and reproducible results.

References

Application Notes and Protocols for Utilizing 6-Hydroxydodecanedioyl-CoA in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of 6-Hydroxydodecanedioyl-CoA in enzyme assays, targeting key enzymes in fatty acid metabolism. The protocols outlined below are designed for researchers in academia and industry, including those involved in drug development, to study enzyme kinetics, screen for inhibitors, and elucidate metabolic pathways.

Introduction

This compound is a long-chain hydroxyacyl-coenzyme A derivative. As an intermediate in fatty acid metabolism, it serves as a crucial substrate for several key enzymes. The study of enzymes that metabolize this substrate is vital for understanding lipid metabolism and its dysregulation in various diseases, including metabolic syndromes and genetic disorders of fatty acid oxidation. These assays are instrumental in the development of therapeutic agents targeting these metabolic pathways.

Relevant Enzyme Classes

The primary enzymes that interact with this compound are central to the β-oxidation pathway. These include:

  • L-3-Hydroxyacyl-CoA Dehydrogenase (LCHAD): This enzyme catalyzes the oxidation of the hydroxyl group of 3-hydroxyacyl-CoA to a keto group, coupled with the reduction of NAD+ to NADH.[1][2][3][4] LCHAD is a component of the mitochondrial trifunctional protein and exhibits specificity for long-chain substrates.[3][5]

  • Acyl-CoA Dehydrogenases (ACADs): These flavoenzymes catalyze the initial dehydrogenation step in β-oxidation, introducing a double bond.[6][7][8] Medium-chain acyl-CoA dehydrogenase (MCAD) is one of the key enzymes in this family.[8]

  • Enoyl-CoA Hydratase: This enzyme catalyzes the hydration of the double bond in an enoyl-CoA intermediate to form a 3-hydroxyacyl-CoA.[9][10][11][12]

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from the enzyme assays described below.

Table 1: Kinetic Parameters for L-3-Hydroxyacyl-CoA Dehydrogenase with this compound

ParameterValueUnits
KmµM
Vmaxµmol/min/mg
kcats-1
kcat/KmM-1s-1
Optimal pH
Optimal Temp°C

Table 2: Inhibition of L-3-Hydroxyacyl-CoA Dehydrogenase

InhibitorIC50KiType of Inhibition
Compound XµM
Compound YµM

Signaling Pathways and Experimental Workflows

Metabolic Pathway of β-Oxidation

The diagram below illustrates the central role of L-3-Hydroxyacyl-CoA Dehydrogenase and related enzymes in the mitochondrial β-oxidation of fatty acids.

beta_oxidation cluster_0 Mitochondrial Matrix Fatty_Acyl_CoA Fatty Acyl-CoA Enoyl_CoA trans-2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH2) Hydroxyacyl_CoA This compound (L-3-Hydroxyacyl-CoA) Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase (+H2O) Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA L-3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) Shorter_Acyl_CoA Acyl-CoA (n-2) Ketoacyl_CoA->Shorter_Acyl_CoA Thiolase (+CoA-SH) Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase (+CoA-SH) Shorter_Acyl_CoA->Fatty_Acyl_CoA Re-enters cycle TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle To TCA Cycle workflow prep 1. Reagent Preparation (Buffer, Substrate, Enzyme, Cofactors) reaction 2. Reaction Setup (Mix reagents in cuvette/plate) prep->reaction incubation 3. Incubation (Equilibrate to assay temperature) reaction->incubation initiation 4. Reaction Initiation (Add enzyme or substrate) incubation->initiation measurement 5. Data Acquisition (Spectrophotometric/Fluorometric reading) initiation->measurement analysis 6. Data Analysis (Calculate initial rates, determine kinetic parameters) measurement->analysis

References

Application Notes and Protocols for 6-Hydroxydodecanedioyl-CoA as a Dehydrogenase Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxydodecanedioyl-CoA is an intermediate in the peroxisomal β-oxidation of dodecanedioic acid. The oxidation of the hydroxyl group at the C6 position is a critical step in the catabolism of this dicarboxylic acid, catalyzed by a 3-hydroxyacyl-CoA dehydrogenase. This reaction is an integral part of the alternative fatty acid metabolism pathway that handles dicarboxylic acids, which are produced from monocarboxylic acids via ω-oxidation. Understanding the kinetics and enzyme-substrate interactions of this process is vital for research into metabolic disorders and for the development of therapeutic agents targeting fatty acid metabolism.

The dehydrogenation of this compound primarily occurs within the peroxisomes and is catalyzed by the dehydrogenase domains of two bifunctional enzymes: the L-bifunctional protein (EHHADH) and the D-bifunctional protein (HSD17B4).[1][2][3][4][5][6][7][8][9] Both enzymes possess hydratase and 3-hydroxyacyl-CoA dehydrogenase activities. For the metabolism of dicarboxylic acids, evidence suggests that the L-bifunctional protein (EHHADH) plays a more prominent role.[2][6][7][8][9]

These application notes provide a detailed protocol for a spectrophotometric assay to determine the dehydrogenase activity with this compound as a substrate, as well as a method for product analysis using high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS).

Metabolic Pathway

The catabolism of dodecanedioic acid via peroxisomal β-oxidation involves a series of enzymatic reactions, as depicted in the following pathway:

Peroxisomal_Beta_Oxidation cluster_0 Peroxisomal β-Oxidation of Dodecanedioic Acid Dodecanedioyl-CoA Dodecanedioyl-CoA 2-enoyl-dodecanedioyl-CoA 2-enoyl-dodecanedioyl-CoA Dodecanedioyl-CoA->2-enoyl-dodecanedioyl-CoA Acyl-CoA Oxidase (ACOX1) This compound This compound 2-enoyl-dodecanedioyl-CoA->this compound Enoyl-CoA Hydratase (EHHADH/HSD17B4) 6-Oxododecanedioyl-CoA 6-Oxododecanedioyl-CoA This compound->6-Oxododecanedioyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase (EHHADH/HSD17B4) NAD+ -> NADH + H+ Products Products 6-Oxododecanedioyl-CoA->Products Thiolase (ACAA1/SCPx)

Peroxisomal β-oxidation of dodecanedioic acid.

Quantitative Data

EnzymeSubstrateKm (µM)Reference
HSD17B4D-3-hydroxy-octanoyl-CoA10[3]

Researchers should determine the kinetic parameters for this compound empirically using the protocols provided below.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Dehydrogenase Activity

This protocol describes a continuous spectrophotometric assay to measure the rate of NADH production, which is directly proportional to the dehydrogenase activity.

1.1. Principle

The 3-hydroxyacyl-CoA dehydrogenase component of EHHADH or HSD17B4 catalyzes the oxidation of this compound to 6-oxododecanedioyl-CoA with the concomitant reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is monitored over time.

1.2. Materials and Reagents

  • Enzyme: Purified recombinant human EHHADH or HSD17B4.

  • Substrate: this compound (synthesis required, see section 1.7).

  • Cofactor: β-Nicotinamide adenine (B156593) dinucleotide (NAD+) solution (100 mM in water).

  • Buffer: 100 mM Tris-HCl, pH 8.5.

  • Equipment:

    • UV/Vis spectrophotometer with temperature control.

    • Cuvettes (1 cm path length).

    • Pipettes.

1.3. Experimental Workflow

experimental_workflow cluster_1 Spectrophotometric Assay Workflow A Prepare Reaction Mixture (Buffer, NAD+, Substrate) B Equilibrate at 37°C A->B C Initiate Reaction (Add Enzyme) B->C D Monitor Absorbance at 340 nm C->D E Calculate Initial Rate (V₀) D->E F Determine Kinetic Parameters (Km, Vmax) E->F

Workflow for the spectrophotometric dehydrogenase assay.

1.4. Procedure

  • Reaction Mixture Preparation: In a 1 mL cuvette, prepare the reaction mixture by adding:

    • 880 µL of 100 mM Tris-HCl, pH 8.5.

    • 100 µL of 100 mM NAD+ solution.

    • 10 µL of 10 mM this compound solution (final concentration 100 µM). Note: For kinetic analysis, vary the substrate concentration.

  • Equilibration: Incubate the cuvette in the spectrophotometer at 37°C for 5 minutes to allow the temperature to equilibrate.

  • Reaction Initiation: Add 10 µL of the purified enzyme solution (e.g., 1 µg/µL) to the cuvette and mix gently by pipetting.

  • Data Acquisition: Immediately start monitoring the increase in absorbance at 340 nm for 5-10 minutes, taking readings every 15-30 seconds.

  • Blank Measurement: Perform a blank measurement without the substrate to account for any background NAD+ reduction.

1.5. Data Analysis

  • Calculate the initial reaction rate (V₀) from the linear portion of the absorbance versus time plot using the Beer-Lambert law: V₀ (µmol/min/mg) = (ΔA₃₄₀/min) / (ε * l * [Enzyme])

    • ΔA₃₄₀/min = The initial rate of absorbance change.

    • ε = Molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

    • l = Path length of the cuvette (1 cm).

    • [Enzyme] = Enzyme concentration in mg/mL in the final reaction volume.

  • For kinetic analysis, plot the initial rates against the corresponding substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

1.6. Notes on Optimization

  • pH: The optimal pH for the dehydrogenase activity may vary. It is recommended to test a pH range from 7.5 to 9.5.

  • Temperature: The assay is typically performed at 37°C, but the optimal temperature should be determined for the specific enzyme.

  • Enzyme Concentration: The enzyme concentration should be optimized to ensure a linear reaction rate for the duration of the assay.

1.7. Synthesis of this compound

As this compound is not commercially available, it needs to be synthesized from 6-hydroxydodecanedioic acid. This can be achieved by converting the carboxylic acid to its Coenzyme A thioester using an appropriate enzymatic or chemical method. A common method involves the use of an acyl-CoA synthetase.

Protocol 2: Product Analysis by HPLC or LC-MS/MS

This protocol provides a method for the specific detection and quantification of the reaction product, 6-oxododecanedioyl-CoA.

2.1. Principle

The enzymatic reaction is stopped at specific time points, and the reaction mixture is analyzed by reverse-phase HPLC or LC-MS/MS to separate and quantify the substrate and the product.

2.2. Materials and Reagents

  • All reagents from Protocol 1.

  • Quenching Solution: 1 M HCl.

  • HPLC System:

    • C18 reverse-phase column.

    • Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • UV detector or mass spectrometer.

2.3. Procedure

  • Enzymatic Reaction: Set up the enzymatic reaction as described in Protocol 1.

  • Reaction Quenching: At desired time points, withdraw an aliquot of the reaction mixture and immediately add it to an equal volume of 1 M HCl to stop the reaction.

  • Sample Preparation: Centrifuge the quenched sample to pellet the precipitated protein. Transfer the supernatant to an HPLC vial.

  • HPLC/LC-MS/MS Analysis:

    • Inject the sample onto the C18 column.

    • Elute with a gradient of mobile phase B (e.g., 5% to 95% over 20 minutes).

    • Monitor the elution of the substrate and product by UV absorbance (e.g., at 260 nm for the adenine moiety of CoA) or by mass spectrometry.

  • Quantification: Create a standard curve using known concentrations of the substrate and, if available, the synthesized product to quantify the amount of product formed.

Conclusion

The protocols detailed in these application notes provide a framework for the characterization of this compound as a substrate for the dehydrogenase domains of the peroxisomal bifunctional enzymes EHHADH and HSD17B4. While specific kinetic data for this substrate-enzyme pair is currently lacking in the literature, the provided methods will enable researchers to determine these parameters and further elucidate the role of dicarboxylic acid metabolism in health and disease. The successful application of these protocols will contribute valuable data to the fields of biochemistry, metabolic research, and drug development.

References

Application Notes and Protocols for the Quantification of 6-Hydroxydodecanedioyl-CoA as a Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxydodecanedioyl-CoA is a long-chain acyl-coenzyme A (CoA) derivative that is emerging as a potential biomarker for inborn errors of fatty acid metabolism. Its presence and concentration in biological fluids and tissues can provide valuable insights into the pathophysiology of certain metabolic disorders. This document provides detailed application notes and protocols for the development of a robust and sensitive biomarker assay for this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Biochemical Significance:

This compound is an intermediate in the omega-oxidation pathway of fatty acids. Under normal physiological conditions, long-chain fatty acids are primarily metabolized through beta-oxidation in the mitochondria. However, when beta-oxidation is impaired, an alternative pathway, omega-oxidation, is upregulated in the endoplasmic reticulum. This pathway involves the hydroxylation of the terminal methyl group of a fatty acid by cytochrome P450 enzymes (CYP4A and CYP4F families), followed by oxidation to a dicarboxylic acid.[1][2][3] This dicarboxylic acid can then undergo further metabolism, including beta-oxidation from either end in the peroxisomes.[4][5][6][7]

Clinical Relevance:

Elevated levels of dicarboxylic acids and their hydroxylated intermediates are observed in several inherited metabolic diseases, particularly those affecting mitochondrial beta-oxidation. For instance, the excretion of 3-hydroxydicarboxylic acids, including 3-hydroxydodecanedioic acid, has been reported in patients with long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency.[8] Therefore, the quantification of this compound in biological samples may serve as a valuable diagnostic and monitoring biomarker for LCHAD deficiency and other related fatty acid oxidation disorders. These disorders can present with a wide range of clinical symptoms, including myopathy, cardiomyopathy, and neurological dysfunction.[9][10][11]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the metabolic pathway leading to the formation of this compound and the general workflow for its quantification.

cluster_0 Endoplasmic Reticulum (Omega-Oxidation) cluster_1 Cytosol cluster_2 Peroxisome (Beta-Oxidation) Long-Chain Fatty Acid Long-Chain Fatty Acid Omega-Hydroxy Fatty Acid Omega-Hydroxy Fatty Acid Long-Chain Fatty Acid->Omega-Hydroxy Fatty Acid CYP4A/4F (Omega-Hydroxylase) Dicarboxylic Acid Dicarboxylic Acid Omega-Hydroxy Fatty Acid->Dicarboxylic Acid ADH/ALDH Dicarboxylic Acid_cytosol Dicarboxylic Acid Dicarboxylic Acid->Dicarboxylic Acid_cytosol Dicarboxylyl-CoA Dicarboxylyl-CoA Dicarboxylic Acid_cytosol->Dicarboxylyl-CoA Acyl-CoA Synthetase Dicarboxylyl-CoA_peroxisome Dicarboxylyl-CoA Dicarboxylyl-CoA->Dicarboxylyl-CoA_peroxisome This compound This compound Dicarboxylyl-CoA_peroxisome->this compound Hydratase Chain-shortened Acyl-CoAs Chain-shortened Acyl-CoAs This compound->Chain-shortened Acyl-CoAs Dehydrogenase, Thiolase

Caption: Metabolic pathway of this compound formation.

Sample Collection Sample Collection Sample Preparation Sample Preparation Sample Collection->Sample Preparation Plasma or Tissue Biopsy LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Extraction & Derivatization Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Chromatography & Mass Spectrometry Biomarker Quantification Biomarker Quantification Data Analysis->Biomarker Quantification Calibration Curve & Integration

Caption: Experimental workflow for this compound quantification.

Experimental Protocols

Protocol 1: Sample Preparation from Plasma

This protocol is adapted from established methods for long-chain acyl-CoA extraction.[1][12]

Materials:

  • Human plasma

  • Internal Standard (IS): 13C-labeled this compound (to be synthesized) or a structurally similar odd-chain hydroxylated dicarboxylyl-CoA.

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Ammonium hydroxide (B78521) (NH4OH)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: To 100 µL of plasma, add 10 µL of the internal standard solution at a known concentration.

  • Protein Precipitation: Add 400 µL of ice-cold ACN:MeOH (1:1, v/v) to the plasma sample. Vortex vigorously for 30 seconds.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • SPE Cleanup (Optional but Recommended):

    • Condition the C18 SPE cartridge with 1 mL of MeOH followed by 1 mL of water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with 1 mL of 20% MeOH in water.

    • Elute the acyl-CoAs with 1 mL of 80% ACN in water containing 0.1% NH4OH.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Sample Preparation from Tissue

This protocol is adapted from established methods for acyl-CoA extraction from tissues.[13][14]

Materials:

  • Tissue biopsy (e.g., liver, muscle)

  • Internal Standard (IS)

  • Homogenization buffer (e.g., 10 mM HEPES, pH 7.4)

  • ACN:MeOH (1:1, v/v)

  • Tissue homogenizer

Procedure:

  • Tissue Weighing: Weigh approximately 20-50 mg of frozen tissue.

  • Homogenization: Add 500 µL of ice-cold homogenization buffer and the internal standard to the tissue. Homogenize thoroughly on ice.

  • Protein Precipitation: Add 1 mL of ice-cold ACN:MeOH (1:1, v/v) to the homogenate. Vortex for 1 minute.

  • Centrifugation: Centrifuge at 16,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube.

  • SPE Cleanup (Optional): Follow the SPE cleanup steps as described in Protocol 1.

  • Drying and Reconstitution: Follow the drying and reconstitution steps as described in Protocol 1.

Protocol 3: LC-MS/MS Analysis

This protocol is based on established methods for long-chain acyl-CoA analysis.[1][15][16][17]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 9.0 with NH4OH.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 95% B (linear gradient)

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 5% B

    • 12.1-15 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Key Fragmentation: Acyl-CoAs typically exhibit a characteristic neutral loss of the CoA moiety (507.3 Da). The precursor ion will be [M+H]+ of this compound, and the product ion will be the fragment corresponding to the acyl chain.

  • MRM Transitions (Hypothetical - to be optimized with a standard):

    • Analyte (this compound): Precursor ion (Q1) -> Product ion (Q3)

    • Internal Standard: Precursor ion (Q1) -> Product ion (Q3)

  • Optimization: The collision energy and other MS parameters should be optimized by infusing a synthesized standard of this compound.

Data Presentation and Analysis

Quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: LC-MS/MS Parameters for this compound Analysis

ParameterValue
LC Column C18 reversed-phase (2.1 x 100 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Acetate, pH 9.0
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Ionization Mode ESI+
Scan Type MRM
Precursor Ion (Q1) To be determined with standard
Product Ion (Q3) To be determined with standard
Collision Energy To be optimized

Table 2: Calibration Curve and Quality Control Data

AnalyteCalibration Range (ng/mL)LLOQ (ng/mL)ULOQ (ng/mL)QC Low (ng/mL) Accuracy (%) / Precision (%CV)QC Mid (ng/mL) Accuracy (%) / Precision (%CV)QC High (ng/mL) Accuracy (%) / Precision (%CV)
This compound0.1 - 100>0.990.1100TBDTBDTBD
TBD: To be determined during method validation.

Data Analysis:

  • Peak Integration: Integrate the peak areas of the analyte and the internal standard in the chromatograms.

  • Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio against the concentration of the standards. A linear regression with a weighting factor of 1/x is typically used.

  • Quantification: Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

The provided application notes and protocols describe a comprehensive approach for the development and implementation of a biomarker assay for this compound. The use of LC-MS/MS provides the necessary sensitivity and specificity for accurate quantification in complex biological matrices. This assay has the potential to be a valuable tool for the diagnosis and monitoring of patients with inherited disorders of fatty acid metabolism, and for researchers investigating the role of omega-oxidation in health and disease. Further validation of this assay with clinical samples is warranted to establish its diagnostic utility.

References

Application Notes & Protocols for the In Vitro Study of 6-Hydroxydodecanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

6-Hydroxydodecanedioyl-CoA is a long-chain hydroxy dicarboxylic acyl-CoA. While direct in vitro studies on this specific molecule are not extensively documented in current literature, its structure suggests involvement in fatty acid metabolism, particularly pathways related to ω-oxidation and subsequent β-oxidation of dicarboxylic acids.[1][2] Long-chain dicarboxylic acids are known to be metabolized primarily through peroxisomal β-oxidation.[1][3] The presence of a hydroxyl group suggests it may be an intermediate in the degradation of dodecanedioyl-CoA or a related compound.

These application notes provide a theoretical framework and detailed protocols for the in vitro investigation of this compound, based on established methodologies for similar molecules. The proposed pathways and expected data are intended to serve as a guide for researchers initiating studies on this compound.

Proposed Metabolic Pathway

Based on the metabolism of other long-chain hydroxy dicarboxylic acids, this compound is hypothesized to be an intermediate in the peroxisomal β-oxidation pathway. This pathway is crucial for the breakdown of dicarboxylic acids that are formed, for instance, when mitochondrial fatty acid oxidation is overloaded or impaired.[1][2] The degradation of this compound would likely involve a series of enzymatic reactions catalyzed by acyl-CoA oxidases, bifunctional proteins, and thiolases.

Proposed Metabolic Pathway of this compound cluster_pathway Peroxisomal β-Oxidation mol1 Dodecanedioyl-CoA mol2 This compound mol1->mol2 Hydratase (EHHADH/HSD17B4) mol3 6-Oxododecanedioyl-CoA mol2->mol3 Dehydrogenase (EHHADH/HSD17B4) mol4 Chain-Shortened Dicarboxylic Acyl-CoAs mol3->mol4 Thiolase (ACAA1) mol5 Succinyl-CoA mol4->mol5 Multiple β-oxidation cycles tca TCA Cycle mol5->tca Acyl-CoA Dehydrogenase Activity Assay Workflow prep Prepare Reagents (Buffer, ETF, ACAD, Substrate) mix Mix Buffer, ETF, and ACAD in anaerobic cuvette/plate prep->mix baseline Measure Baseline Fluorescence (Ex: 380nm, Em: 495nm) mix->baseline add_sub Initiate reaction with This compound baseline->add_sub monitor Monitor Fluorescence Decrease over time add_sub->monitor analyze Calculate Specific Activity and Kinetic Parameters monitor->analyze Experimental Logic Flow hypothesis Hypothesis: This compound is a substrate for peroxisomal β-oxidation enzymes. exp1 Experiment 1: ACAD Activity Assay hypothesis->exp1 exp2 Experiment 2: Microsomal Metabolism Assay hypothesis->exp2 data1 Data: Kinetic parameters (Km, Vmax) exp1->data1 data2 Data: Metabolic stability and metabolite identification exp2->data2 interp Interpretation: Elucidation of the role of this compound in fatty acid metabolism. data1->interp data2->interp

References

Application Notes and Protocols for Cell-Based Assays of 6-Hydroxydodecanedioyl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxydodecanedioyl-CoA is an intermediate in the metabolic pathway of dicarboxylic acids. This pathway involves ω-oxidation of fatty acids to form dicarboxylic acids, which are then chain-shortened via peroxisomal β-oxidation.[1][2] Understanding the metabolism of this compound is crucial for investigating certain metabolic disorders and for the development of drugs targeting fatty acid oxidation pathways. These application notes provide detailed protocols for cell-based assays to study the metabolism of this compound.

Metabolic Pathway Overview

The metabolism of this compound is initiated by the ω-oxidation of dodecanoic acid, a medium-chain fatty acid. This process occurs in the smooth endoplasmic reticulum of liver and kidney cells and involves a series of enzymatic reactions to produce a dicarboxylic acid.[1] The resulting dodecanedioic acid is then activated to its CoA ester and transported to peroxisomes for β-oxidation. This compound is a key intermediate in this peroxisomal β-oxidation cascade.

cluster_ER Endoplasmic Reticulum (ω-Oxidation) cluster_Peroxisome Peroxisome (β-Oxidation) Dodecanoic Acid Dodecanoic Acid ω-Hydroxydodecanoic Acid ω-Hydroxydodecanoic Acid Dodecanoic Acid->ω-Hydroxydodecanoic Acid Mixed-function oxidase Dodecanedioic Acid Dodecanedioic Acid ω-Hydroxydodecanoic Acid->Dodecanedioic Acid ADH & ALDH Dodecanedioyl-CoA Dodecanedioyl-CoA Dodecanedioic Acid->Dodecanedioyl-CoA Acyl-CoA Synthetase 3-Keto-6-hydroxydodecanedioyl-CoA 3-Keto-6-hydroxydodecanedioyl-CoA Dodecanedioyl-CoA->3-Keto-6-hydroxydodecanedioyl-CoA Acyl-CoA Oxidase This compound This compound 3-Keto-6-hydroxydodecanedioyl-CoA->this compound Enoyl-CoA Hydratase/ 3-Hydroxyacyl-CoA Dehydrogenase Hexanedioyl-CoA (Adipyl-CoA) Hexanedioyl-CoA (Adipyl-CoA) This compound->Hexanedioyl-CoA (Adipyl-CoA) Thiolase

Caption: Metabolic pathway of this compound. (Max Width: 760px)

Key Cell-Based Assays

Several cell-based assays can be employed to investigate the metabolism of this compound. These assays focus on different aspects of the metabolic pathway, from overall fatty acid oxidation to the activity of specific enzymes.

  • Measurement of Overall Peroxisomal β-Oxidation using Radiolabeled Substrate: This assay quantifies the rate of β-oxidation by measuring the production of radiolabeled acetyl-CoA or CO2 from a radiolabeled precursor.

  • Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity: This assay measures the activity of a key enzyme in the β-oxidation spiral by monitoring the change in NADH absorbance.

  • LC-MS/MS-based Quantification of Acyl-CoA Intermediates: This highly sensitive and specific method allows for the direct measurement of this compound and other related metabolites within the cell.

  • Seahorse XF Analyzer for Real-Time Measurement of Oxygen Consumption Rate (OCR): This assay assesses the impact of this compound metabolism on cellular respiration by measuring changes in oxygen consumption.

Experimental Protocols

Protocol 1: Measurement of Peroxisomal β-Oxidation using [1-¹⁴C]Dodecanedioic Acid

This protocol is adapted from methods used for measuring the oxidation of other fatty acids and dicarboxylic acids.[3][4]

cluster_workflow Workflow for Radiolabeled β-Oxidation Assay A Seed cells in a 96-well plate B Incubate with [1-¹⁴C]Dodecanedioic Acid A->B C Trap ¹⁴CO₂ produced B->C D Quantify radioactivity using scintillation counting C->D Cell Lysate Cell Lysate Reaction Mix Reaction Mix (Buffer, NADH, Substrate) Cell Lysate->Reaction Mix Spectrophotometer Measure Absorbance at 340 nm Reaction Mix->Spectrophotometer A Cell Culture and Metabolite Extraction B LC Separation A->B C MS/MS Detection and Quantification B->C A Seed cells in Seahorse XF plate B Incubate with 6-Hydroxydodecanedioic acid A->B C Measure OCR using Seahorse XF Analyzer B->C D Inject metabolic modulators (e.g., etomoxir) C->D E Continue OCR measurement D->E

References

Animal Models for Studying 6-Hydroxydodecanedioyl-CoA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing animal models for the study of 6-Hydroxydodecanedioyl-CoA, a hydroxylated dicarboxylic acid intermediate. Given the absence of animal models developed specifically for this metabolite, this document outlines protocols based on models of dicarboxylic aciduria and dietary supplementation with its parent molecule, dodecanedioic acid. These models are invaluable for investigating the metabolic fate of this compound, its physiological and pathological roles, and for the preclinical evaluation of therapeutic interventions targeting dicarboxylic acid metabolism.

Introduction to this compound and its Metabolic Relevance

This compound is a predicted intermediate in the β-oxidation of dodecanedioyl-CoA. Dodecanedioic acid, a 12-carbon dicarboxylic acid, is formed from long-chain fatty acids via ω-oxidation, a metabolic pathway that becomes significant when mitochondrial β-oxidation is impaired. The subsequent β-oxidation of dicarboxylic acids occurs predominantly in peroxisomes, with some contribution from mitochondria.[1][2]

Elevated levels of dicarboxylic acids in urine (dicarboxylic aciduria) are a hallmark of several inherited metabolic disorders affecting fatty acid oxidation.[1][3] Therefore, studying the metabolism of dodecanedioic acid and its intermediates like this compound is crucial for understanding the pathophysiology of these diseases and for developing novel therapeutic strategies. Animal models provide a powerful platform to dissect these complex metabolic pathways in a physiological context.

Recommended Animal Models

Two primary types of animal models are recommended for studying the metabolism and effects of this compound:

  • Diet-Induced Dicarboxylic Aciduria Model: This model involves supplementing the diet of rodents with dodecanedioic acid (DC12). This approach directly increases the flux through the dicarboxylic acid oxidation pathway, leading to the generation of intermediates such as this compound.[4][5][6][7]

  • Genetically Engineered Mouse Models (GEMMs): Mice with genetic knockouts of key enzymes in the peroxisomal β-oxidation pathway, such as Acyl-CoA Oxidase 1 (Acox1), can be used to study the consequences of impaired dicarboxylic acid metabolism, which may lead to the accumulation of intermediates.[1]

Data Presentation: Quantitative Data from Animal Studies

The following tables summarize quantitative data from representative studies using dodecanedioic acid-supplemented diets in rodents.

Table 1: Effects of Dodecanedioic Acid (DC12) Supplementation on Body Weight and Fat Mass in Mice

ParameterControl (High-Fat Diet)DC12 Supplemented (High-Fat Diet)Reference
Body Weight (g) 45.2 ± 2.130.7 ± 1.5[4]
Fat Mass (g) 18.9 ± 1.85.8 ± 1.1[4]
Liver Weight (g) 1.8 ± 0.21.1 ± 0.1[5]
Visceral Fat Weight (g) 3.5 ± 0.41.5 ± 0.2[5]

Table 2: Metabolic Parameters in Rats Fed a High-Fat Diet with or without Dodecanedioic Acid (DC12)

ParameterControl (HFD)DC12 Supplemented (HFD)Reference
Glucose Tolerance (AUC, mg/dL*min) 35,000 ± 2,50025,000 ± 2,000[5]
Insulin Sensitivity (QUICKI) 0.30 ± 0.020.38 ± 0.03[5]
Plasma Triglycerides (mg/dL) 150 ± 20100 ± 15[5]
Plasma DC12 (µM) Not detected40.7 ± 0.9[6]

Experimental Protocols

Protocol 1: Diet-Induced Model of Dicarboxylic Acid Metabolism

Objective: To study the metabolic effects of increased dodecanedioic acid flux in mice.

Materials:

  • Male C57BL/6J mice, 8 weeks old

  • High-fat diet (HFD) (e.g., 60% kcal from fat)

  • Dodecanedioic acid (DC12)

  • Metabolic cages for indirect calorimetry

  • Blood collection supplies

  • Tissue collection and preservation supplies

Procedure:

  • Acclimation: Acclimate mice to individual housing for one week with ad libitum access to standard chow and water.

  • Diet Formulation: Prepare the experimental diet by supplementing the HFD with 10% w/w dodecanedioic acid. The control group will receive the HFD without supplementation.

  • Experimental Feeding: Randomly assign mice to the control or DC12 group (n=8-10 per group) and provide them with their respective diets for 8-12 weeks.

  • Metabolic Phenotyping:

    • Body Weight and Composition: Monitor body weight weekly. At the end of the study, measure body composition (fat and lean mass) using DEXA or NMR.

    • Glucose and Insulin Tolerance Tests (GTT/ITT): Perform GTT and ITT at the end of the study to assess glucose homeostasis.

    • Indirect Calorimetry: Acclimate mice to metabolic cages and measure oxygen consumption (VO2), carbon dioxide production (VCO2), and energy expenditure over a 24-hour period.

  • Sample Collection:

    • Blood: Collect blood via cardiac puncture at the end of the study. Separate plasma and store at -80°C for metabolite analysis.

    • Tissues: Collect and snap-freeze liver, kidney, heart, and skeletal muscle in liquid nitrogen. Store at -80°C for subsequent analysis.

  • Metabolite Analysis:

    • Use LC-MS/MS to quantify levels of dodecanedioic acid, its chain-shortened products (e.g., adipic acid, succinic acid), and potentially 6-hydroxydodecanedioic acid in plasma and tissue homogenates.

    • Analyze acylcarnitine profiles to assess mitochondrial function.

Protocol 2: Analysis of Dicarboxylic Acid Metabolism in Acox1 Knockout Mice

Objective: To investigate the impact of impaired peroxisomal β-oxidation on dodecanedioic acid metabolism.

Materials:

  • Acox1 knockout mice and wild-type littermate controls

  • Standard chow diet

  • Reagents for enzyme activity assays

  • LC-MS/MS for metabolite analysis

Procedure:

  • Animal Husbandry: House Acox1 knockout and wild-type mice under standard conditions with free access to food and water.

  • Baseline Characterization:

    • Monitor growth, body weight, and general health.

    • Collect urine at baseline to analyze for dicarboxylic aciduria.

  • Tissue-Specific Enzyme Activity:

    • Sacrifice a subset of animals and prepare liver and kidney homogenates.

    • Measure ACOX1 enzyme activity to confirm the knockout.

    • Measure the activity of other peroxisomal and mitochondrial β-oxidation enzymes to assess for compensatory changes.

  • Metabolomic Analysis:

    • Analyze plasma, urine, and tissue samples from both genotypes for a comprehensive profile of dicarboxylic acids and their derivatives using LC-MS/MS. Pay close attention to the accumulation of long-chain dicarboxylic acids and potential hydroxylated intermediates.

  • Optional Dietary Challenge:

    • Place a cohort of Acox1 knockout and wild-type mice on a diet supplemented with a low dose of dodecanedioic acid (e.g., 1-2% w/w) for a short period (e.g., 1-2 weeks) to exacerbate the metabolic phenotype and facilitate the detection of pathway intermediates.

Visualization of Pathways and Workflows

Metabolic Pathway of Dodecanedioyl-CoA

Dicarboxylic_Acid_Metabolism cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome Long-chain Fatty Acid Long-chain Fatty Acid omega-Hydroxylated Fatty Acid omega-Hydroxylated Fatty Acid Long-chain Fatty Acid->omega-Hydroxylated Fatty Acid omega-oxidation (CYP4A) Dodecanedioic Acid Dodecanedioic Acid omega-Hydroxylated Fatty Acid->Dodecanedioic Acid ADH/ALDH Dodecanedioyl-CoA Dodecanedioyl-CoA Dodecanedioic Acid->Dodecanedioyl-CoA Acyl-CoA Synthetase trans-2-Dodecanedioenyl-CoA trans-2-Dodecanedioenyl-CoA Dodecanedioyl-CoA->trans-2-Dodecanedioenyl-CoA ACOX1 3-Hydroxydodecanedioyl-CoA 3-Hydroxydodecanedioyl-CoA trans-2-Dodecanedioenyl-CoA->3-Hydroxydodecanedioyl-CoA L/D-Bifunctional Protein 3-Ketododecanedioyl-CoA 3-Ketododecanedioyl-CoA 3-Hydroxydodecanedioyl-CoA->3-Ketododecanedioyl-CoA L/D-Bifunctional Protein This compound This compound 3-Hydroxydodecanedioyl-CoA->this compound Hypothetical Hydroxylation Decanedioyl-CoA Decanedioyl-CoA 3-Ketododecanedioyl-CoA->Decanedioyl-CoA Thiolase Chain-shortened DCAs Chain-shortened DCAs Decanedioyl-CoA->Chain-shortened DCAs Further beta-oxidation

Caption: Peroxisomal β-oxidation of dodecanedioic acid.

Experimental Workflow for Diet-Induced Model

Experimental_Workflow cluster_phenotyping Phenotyping cluster_analysis Analysis Acclimation Acclimation Dietary Intervention Dietary Intervention Acclimation->Dietary Intervention Metabolic Phenotyping Metabolic Phenotyping Dietary Intervention->Metabolic Phenotyping Sample Collection Sample Collection Metabolic Phenotyping->Sample Collection Body Composition Body Composition GTT / ITT GTT / ITT Indirect Calorimetry Indirect Calorimetry Data Analysis Data Analysis Sample Collection->Data Analysis Metabolomics (LC-MS/MS) Metabolomics (LC-MS/MS) Enzyme Assays Enzyme Assays Gene Expression Gene Expression

Caption: Workflow for studying diet-induced dicarboxylic acid metabolism.

Logical Relationship of Animal Models

Model_Relationship cluster_models Animal Models Study of this compound Study of this compound Diet-Induced Model Diet-Induced Model Study of this compound->Diet-Induced Model Increased Substrate Genetic Model (e.g., Acox1 KO) Genetic Model (e.g., Acox1 KO) Study of this compound->Genetic Model (e.g., Acox1 KO) Pathway Inhibition Chemically-Induced Model Chemically-Induced Model Study of this compound->Chemically-Induced Model Induced Dicarboxylic Aciduria

Caption: Relationship between models for studying this compound.

References

Application Notes and Protocols for the Analysis of 6-Hydroxydodecanedioyl-CoA Mass Spectrometry Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxydodecanedioyl-CoA is a long-chain dicarboxylic acyl-coenzyme A (acyl-CoA) molecule. Dicarboxylic acids are metabolites formed from the omega-oxidation of monocarboxylic fatty acids, a process that becomes significant under conditions of high lipid load or impaired mitochondrial beta-oxidation. The subsequent breakdown of these dicarboxylic acids occurs primarily through peroxisomal beta-oxidation.[1][2][3][4] Accurate analysis of hydroxylated dicarboxylic acyl-CoAs like this compound is crucial for understanding cellular metabolism, identifying potential biomarkers for metabolic disorders, and for drug development targeting metabolic pathways.

This document provides detailed application notes and protocols for the analysis of this compound using mass spectrometry, with a focus on data interpretation, experimental procedures, and recommended software.

Data Presentation: Quantitative Analysis of Acyl-CoAs

Table 1: Representative Quantitative Data for Various Acyl-CoA Species in Mammalian Cells

Acyl-CoA SpeciesCell Line/TissueConcentration (pmol/mg protein)Reference
Acetyl-CoAMouse Liver~10-30[5]
Malonyl-CoAMouse Liver~0.1-0.5[5]
Succinyl-CoAMouse Liver~1-5[5]
Palmitoyl-CoA (C16:0)MCF7 Cells~12[6]
Stearoyl-CoA (C18:0)MCF7 Cells~8[6]
Oleoyl-CoA (C18:1)MCF7 Cells~10[6]

Note: The presented values are approximate and can vary significantly based on experimental conditions, extraction methods, and analytical techniques.

Recommended Software for Data Analysis

The analysis of complex mass spectrometry data for molecules like this compound requires specialized software. The following are recommended options, categorized by their primary function.

Table 2: Software for Analyzing this compound Mass Spec Data

SoftwareKey FeaturesApplication to this compound Analysis
MS-DIAL Untargeted data processing, peak detection, deconvolution, and identification using spectral libraries.Can be used for initial feature detection and comparison against in-silico or experimental spectral libraries for hydroxylated dicarboxylic acyl-CoAs.[7][8]
LipidSearch / LIQUID Lipid-focused identification and quantification based on precursor and fragment ion matching.While primarily for lipids, its framework can be adapted for acyl-CoA analysis, especially for identifying the fatty acyl chain.[2]
MetaboAnalyst Statistical analysis, functional enrichment, and pathway analysis of metabolomics data.Useful for downstream analysis of quantitative data to identify metabolic pathways affected by changes in this compound levels.
XCMS Web-based platform for untargeted metabolomics data processing, including peak picking, retention time correction, and alignment.A powerful tool for initial processing of raw LC-MS data to extract features corresponding to this compound and other metabolites.
In-silico Fragmentation Tools (e.g., CFM-ID, MS-FINDER) Predict tandem mass spectra from a chemical structure.Crucial for the identification of novel or uncharacterized molecules like this compound by generating theoretical fragmentation patterns to match against experimental data.[8]

Experimental Protocols

Protocol 1: Extraction of Acyl-CoAs from Cultured Cells

This protocol is adapted from established methods for the extraction of a broad range of acyl-CoAs.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Pre-chilled 80% Methanol (B129727) in Water

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting:

    • Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS. Add 1 mL of pre-chilled 80% methanol and scrape the cells.

    • Suspension cells: Pellet the cells by centrifugation (500 x g for 5 minutes at 4°C). Wash the pellet twice with ice-cold PBS. Resuspend the pellet in 1 mL of pre-chilled 80% methanol.

  • Lysis and Protein Precipitation: Transfer the cell suspension to a microcentrifuge tube. Vortex vigorously for 1 minute to ensure cell lysis and protein precipitation.

  • Centrifugation: Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.

  • Solvent Evaporation: Dry the supernatant using a vacuum concentrator or under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 50-100 µL) of a solvent compatible with LC-MS analysis, such as 50% methanol in water with 10 mM ammonium (B1175870) acetate (B1210297).

Protocol 2: LC-MS/MS Analysis of this compound

This is a general workflow for the analysis of acyl-CoA extracts by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole or Orbitrap) with an Electrospray Ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Methanol (9:1, v/v) with 10 mM ammonium acetate and 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient to 95% B

    • 15-20 min: Hold at 95% B

    • 20.1-25 min: Return to 5% B and equilibrate

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM)

  • Precursor Ion ([M+H]⁺): The theoretical m/z for this compound should be calculated and used.

  • Product Ions: Acyl-CoAs typically exhibit a characteristic neutral loss of the phosphopantetheine-adenosine diphosphate (B83284) moiety (507.1 m/z).[6] Another common fragment corresponds to the adenosine (B11128) diphosphate [M+H]⁺ ion at m/z 428.0.[9] Specific transitions for this compound should be optimized by direct infusion of a standard if available, or predicted using in-silico fragmentation tools.

  • Collision Energy: Optimize for the specific instrument and precursor ion.

Mandatory Visualizations

Signaling Pathway

MCFA Monocarboxylic Fatty Acid (e.g., Dodecanoic Acid) Omega_Ox Omega-Oxidation (Endoplasmic Reticulum) MCFA->Omega_Ox DCA Dicarboxylic Acid (Dodecanedioic Acid) Omega_Ox->DCA Hydroxylation Hydroxylation DCA->Hydroxylation Hydroxy_DCA 6-Hydroxydodecanedioic Acid Hydroxylation->Hydroxy_DCA CoA_Activation Acyl-CoA Synthetase Hydroxy_DCA->CoA_Activation + CoA + ATP Target_CoA This compound CoA_Activation->Target_CoA Peroxisome Peroxisomal Beta-Oxidation Target_CoA->Peroxisome Shortened_DCA Chain-Shortened Dicarboxylic Acyl-CoAs Peroxisome->Shortened_DCA Acetyl_CoA Acetyl-CoA Peroxisome->Acetyl_CoA

Caption: Biosynthesis and degradation pathway of this compound.

Experimental Workflow

Sample Biological Sample (Cells or Tissue) Extraction Acyl-CoA Extraction (80% Methanol) Sample->Extraction Centrifugation Centrifugation (15,000 x g, 4°C) Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Solvent Evaporation Supernatant->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS DataProcessing Data Processing (e.g., MS-DIAL, XCMS) LCMS->DataProcessing Analysis Statistical & Pathway Analysis (e.g., MetaboAnalyst) DataProcessing->Analysis

Caption: Experimental workflow for this compound analysis.

Logical Relationship: Data Interpretation

RawData Raw LC-MS/MS Data PeakPicking Peak Picking & Feature Finding RawData->PeakPicking Feature Detected Feature (m/z, RT, Intensity) PeakPicking->Feature PrecursorMatch Precursor Ion Match (Theoretical m/z of This compound) Feature->PrecursorMatch FragmentMatch Fragmentation Pattern Match (Characteristic Neutral Loss of 507.1) Feature->FragmentMatch RT_Info Retention Time (Consistent with a C12 dicarboxylic acyl-CoA) Feature->RT_Info Identification Confident Identification of This compound PrecursorMatch->Identification FragmentMatch->Identification RT_Info->Identification Quantification Quantification (Peak Area Integration) Identification->Quantification

Caption: Logical workflow for data interpretation and identification.

References

Application Notes and Protocols for the GC-MS Analysis of 6-Hydroxydodecanedioyl-CoA via Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxydodecanedioyl-CoA is a long-chain acyl-CoA ester that plays a role in various metabolic pathways. Its analysis is crucial for understanding cellular metabolism and for the development of drugs targeting these pathways. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the quantification of such metabolites. However, due to its high polarity and low volatility, this compound cannot be directly analyzed by GC-MS. A derivatization step is required to convert it into a more volatile and thermally stable compound.

This document provides detailed application notes and protocols for the derivatization of this compound for subsequent GC-MS analysis. The primary challenge in the analysis of acyl-CoA thioesters by GC-MS is the lability of the thioester bond and the high polarity of the CoA moiety. Therefore, a hydrolysis step to release the free 6-hydroxydodecanedioic acid is a prerequisite for successful derivatization and analysis. Following hydrolysis, two primary derivatization methods are presented: silylation and esterification .

Analytical Approach Overview

The overall workflow for the analysis of this compound by GC-MS involves three key stages:

  • Alkaline Hydrolysis: The thioester bond of this compound is cleaved under basic conditions to release the free 6-hydroxydodecanedioic acid.

  • Derivatization: The hydroxyl and carboxyl functional groups of 6-hydroxydodecanedioic acid are chemically modified to increase volatility. This is typically achieved through either silylation or esterification.

  • GC-MS Analysis: The derivatized analyte is separated by gas chromatography and detected by mass spectrometry for identification and quantification.

workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Hydrolysis Hydrolysis Sample->Hydrolysis  (e.g., this compound) Extraction Extraction Hydrolysis->Extraction  (Alkaline) Derivatization Derivatization Extraction->Derivatization  (Liquid-Liquid) GC_MS GC-MS Analysis Derivatization->GC_MS Data_Processing Data Processing GC_MS->Data_Processing Results Results Data_Processing->Results

General workflow for the GC-MS analysis of this compound.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the GC-MS analysis of dicarboxylic acids after derivatization. It is important to note that the exact values for derivatized 6-hydroxydodecanedioic acid should be determined experimentally using a pure standard. The data presented here is based on studies of similar long-chain dicarboxylic acids and serves as a guideline.[1][2]

ParameterSilylation (BSTFA)Esterification (BF3/Methanol)
Limit of Detection (LOD) 0.1 - 2 ng/m³1 - 4 ng/m³
Limit of Quantification (LOQ) 0.3 - 5 pg on column2 - 10 pg on column
Reproducibility (RSD%) ≤ 10%≤ 15%
Typical Retention Time Range Varies with GC conditionsVaries with GC conditions
Common Mass Fragments (m/z) Characteristic silyl (B83357) fragmentsCharacteristic ester fragments

Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Derivatization reagents are often corrosive, flammable, and moisture-sensitive.

Protocol 1: Alkaline Hydrolysis of this compound

This protocol describes the cleavage of the CoA thioester to yield the free fatty acid.

Materials:

  • Sample containing this compound

  • Potassium hydroxide (B78521) (KOH) solution (2 M in methanol)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate (B86663)

  • Glass reaction vials with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen gas stream evaporator

Procedure:

  • To your sample containing this compound in a glass reaction vial, add 1 mL of 2 M methanolic KOH.

  • Cap the vial tightly and vortex thoroughly.

  • Heat the mixture at 60°C for 1 hour to ensure complete hydrolysis.

  • Cool the reaction mixture to room temperature.

  • Acidify the solution to a pH of approximately 2 by the dropwise addition of concentrated HCl. Check the pH using pH paper.

  • Add 2 mL of deionized water and 2 mL of ethyl acetate to the vial.

  • Vortex vigorously for 1 minute to extract the free 6-hydroxydodecanedioic acid into the organic layer.

  • Centrifuge at 2000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean vial.

  • Repeat the extraction (steps 6-9) with another 2 mL of ethyl acetate and combine the organic layers.

  • Dry the combined organic extract by passing it through a small column of anhydrous sodium sulfate or by adding a small amount of anhydrous sodium sulfate to the vial and swirling.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen. The dried residue contains the free 6-hydroxydodecanedioic acid and is ready for derivatization.

Protocol 2: Silylation of 6-Hydroxydodecanedioic Acid

This protocol converts the hydroxyl and carboxyl groups to their trimethylsilyl (B98337) (TMS) ethers and esters, respectively.[1][2]

Materials:

  • Dried 6-hydroxydodecanedioic acid residue from Protocol 1

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) (anhydrous)

  • GC autosampler vials with inserts

  • Heating block or oven

Procedure:

  • To the dried residue in the reaction vial, add 100 µL of anhydrous pyridine to dissolve the sample.

  • Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 1 hour in a heating block or oven.

  • Cool the vial to room temperature.

  • Transfer the derivatized sample to a GC autosampler vial with an insert for analysis.

silylation_workflow Start Dried Hydrolyzed Sample Add_Pyridine Add Pyridine Start->Add_Pyridine Add_BSTFA Add BSTFA + 1% TMCS Add_Pyridine->Add_BSTFA Vortex Vortex Add_BSTFA->Vortex Heat Heat at 70°C for 1 hour Vortex->Heat Cool Cool to Room Temp. Heat->Cool Analyze GC-MS Analysis Cool->Analyze

Silylation derivatization workflow.
Protocol 3: Esterification of 6-Hydroxydodecanedioic Acid

This protocol converts the carboxyl groups to methyl esters and the hydroxyl group can also be esterified depending on the conditions. A subsequent silylation of the hydroxyl group may be necessary for complete derivatization.

Materials:

  • Dried 6-hydroxydodecanedioic acid residue from Protocol 1

  • Boron trifluoride-methanol (BF3-methanol) solution (14% w/v)

  • Hexane (B92381)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate

  • GC autosampler vials

Procedure:

  • To the dried residue in the reaction vial, add 1 mL of 14% BF3-methanol solution.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 60°C for 30 minutes.

  • Cool the vial to room temperature.

  • Add 1 mL of saturated NaCl solution and 1 mL of hexane to the vial.

  • Vortex vigorously for 1 minute to extract the fatty acid methyl esters into the hexane layer.

  • Allow the layers to separate.

  • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate.

  • Transfer the dried hexane extract to a GC autosampler vial for analysis.

Note: For complete derivatization of the hydroxyl group, a subsequent silylation step (as described in Protocol 2) may be applied to the dried esterified product. A two-step derivatization using butylation for the carboxyl groups followed by silylation for the hydroxyl groups has also been reported to be effective for hydroxy-dicarboxylic acids.[3]

esterification_workflow Start Dried Hydrolyzed Sample Add_BF3 Add BF3-Methanol Start->Add_BF3 Vortex_1 Vortex Add_BF3->Vortex_1 Heat Heat at 60°C for 30 min Vortex_1->Heat Cool Cool to Room Temp. Heat->Cool Add_NaCl_Hexane Add Saturated NaCl and Hexane Cool->Add_NaCl_Hexane Vortex_2 Vortex and Separate Add_NaCl_Hexane->Vortex_2 Extract Collect & Dry Hexane Layer Vortex_2->Extract Analyze GC-MS Analysis Extract->Analyze

Esterification derivatization workflow.

GC-MS Parameters

The following are general GC-MS parameters that can be used as a starting point. Optimization will be required for your specific instrument and application.

  • GC Column: A non-polar or semi-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.

  • Injection: 1 µL, splitless mode.

  • Injector Temperature: 250-280°C.

  • Oven Temperature Program:

    • Initial temperature: 80-100°C, hold for 2-5 minutes.

    • Ramp: 5-10°C/minute to 280-300°C.

    • Final hold: 5-10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • MS Transfer Line Temperature: 280-300°C.

  • MS Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-650.

  • Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification.

Conclusion

The successful analysis of this compound by GC-MS is contingent upon a robust sample preparation procedure that includes hydrolysis of the CoA ester followed by a suitable derivatization method. Both silylation and esterification are viable options, with silylation often providing lower detection limits and better reproducibility for dicarboxylic acids.[1][2] The choice of method may depend on the specific laboratory setup and the presence of other interfering substances in the sample matrix. The protocols and guidelines presented here provide a comprehensive framework for developing a reliable and sensitive method for the quantification of this important metabolite.

References

Application Notes and Protocols for Stable Isotope Labeling of 6-Hydroxydodecanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique used to trace and quantify molecules in complex biological systems. By replacing atoms with their heavier, non-radioactive isotopes (e.g., ¹³C, ²H, ¹⁵N), researchers can differentiate labeled from unlabeled molecules using mass spectrometry. This approach is invaluable in metabolic research, pharmacokinetic studies, and drug development for understanding the fate of specific compounds.[1][2][3]

This document provides detailed application notes and protocols for the stable isotope labeling of 6-Hydroxydodecanedioyl-CoA, a key intermediate in the ω-oxidation pathway of fatty acids. The methods described herein are intended to guide researchers in the synthesis, purification, and analysis of this important metabolite.

Applications

Stable isotope-labeled this compound can be utilized in a variety of research applications, including:

  • Metabolic Flux Analysis: Tracing the flow of carbon through the ω-oxidation and subsequent β-oxidation pathways.[4]

  • Enzyme Activity Assays: Serving as a substrate for enzymes involved in dicarboxylic acid metabolism.

  • Quantitative Metabolomics: Acting as an internal standard for the accurate quantification of endogenous this compound in biological samples using the stable isotope dilution method.[1][2]

  • Pharmacokinetic Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) of dicarboxylic acids and related compounds.

Experimental Protocols

Protocol 1: Synthesis of Stable Isotope-Labeled 6-Hydroxydodecanedioic Acid

This protocol describes a potential chemoenzymatic approach to synthesize ¹³C-labeled 6-hydroxydodecanedioic acid. The choice of labeled precursor will determine the position and extent of labeling. For this example, we will use uniformly labeled [U-¹³C₁₂]-dodecanedioic acid as the starting material.

Materials:

  • [U-¹³C₁₂]-Dodecanedioic acid

  • Cytochrome P450 monooxygenase (e.g., from Candida viswanathii or other suitable microbial source)[5]

  • NADPH

  • Glucose-6-phosphate

  • Glucose-6-phosphate dehydrogenase

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Enzymatic Hydroxylation:

    • In a reaction vessel, dissolve [U-¹³C₁₂]-dodecanedioic acid in potassium phosphate buffer.

    • Add the cytochrome P450 monooxygenase, NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase. The latter two components form an NADPH regenerating system.

    • Incubate the reaction mixture at an optimal temperature for the enzyme (e.g., 30°C) with gentle agitation for 24-48 hours.

  • Reaction Quenching and Extraction:

    • Stop the reaction by adding an equal volume of ethyl acetate.

    • Acidify the mixture to pH 2-3 with 1M HCl to protonate the carboxylic acids.

    • Extract the aqueous phase three times with ethyl acetate.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Purification:

    • Concentrate the dried organic extract under reduced pressure.

    • Purify the resulting residue by silica gel column chromatography using a hexane:ethyl acetate gradient to isolate the ¹³C-labeled 6-hydroxydodecanedioic acid.

  • Characterization:

    • Confirm the identity and isotopic enrichment of the product using LC-MS/MS and NMR spectroscopy.

Protocol 2: Synthesis of Stable Isotope-Labeled this compound

This protocol outlines the enzymatic synthesis of the CoA ester from the stable isotope-labeled 6-hydroxydodecanedioic acid.

Materials:

  • ¹³C-labeled 6-hydroxydodecanedioic acid (from Protocol 1)

  • Coenzyme A (CoA) lithium salt

  • Acyl-CoA synthetase (a long-chain acyl-CoA synthetase with activity towards dicarboxylic acids)[6]

  • ATP

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer (pH 7.5)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Methanol (B129727)

  • Acetonitrile (B52724)

  • Ammonium (B1175870) acetate

Procedure:

  • Enzymatic Ligation:

    • In a reaction vial, dissolve the ¹³C-labeled 6-hydroxydodecanedioic acid in Tris-HCl buffer.

    • Add CoA, ATP, and MgCl₂ to the solution.

    • Initiate the reaction by adding the acyl-CoA synthetase.

    • Incubate the mixture at 37°C for 2-4 hours.

  • Purification by SPE:

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the reaction mixture onto the cartridge.

    • Wash the cartridge with water containing a low concentration of ammonium acetate to remove salts and unreacted hydrophilic components.

    • Elute the ¹³C-labeled this compound with an increasing gradient of acetonitrile in ammonium acetate buffer.

  • Lyophilization and Storage:

    • Combine the fractions containing the product and lyophilize to obtain a stable powder.

    • Store the labeled acyl-CoA at -80°C.

Protocol 3: Quantification of this compound by LC-MS/MS

This protocol describes the use of the synthesized stable isotope-labeled this compound as an internal standard for the quantification of the endogenous analyte in a biological sample.

Materials:

  • Biological sample (e.g., cell lysate, tissue homogenate)

  • ¹³C-labeled this compound (internal standard)

  • Acetonitrile

  • Formic acid

  • LC-MS/MS system with a C18 reversed-phase column

Procedure:

  • Sample Preparation:

    • To a known amount of the biological sample, add a known amount of the ¹³C-labeled this compound internal standard.

    • Precipitate proteins by adding 3 volumes of ice-cold acetonitrile.

    • Centrifuge to pellet the protein and collect the supernatant.

    • Dry the supernatant under a stream of nitrogen and reconstitute in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto the LC-MS/MS system.

    • Separate the analytes using a gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

    • Detect the analytes using electrospray ionization (ESI) in positive or negative ion mode.

    • Monitor the specific precursor-to-product ion transitions for both the endogenous (unlabeled) and the internal standard (labeled) this compound. A common fragmentation for acyl-CoAs is the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507 Da).[7][8]

  • Quantification:

    • Construct a calibration curve using known concentrations of the unlabeled analyte and a fixed concentration of the internal standard.

    • Determine the concentration of the endogenous this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained from the described experiments.

Table 1: Mass Spectrometry Parameters for the Analysis of this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Unlabeled this compound998.4491.435
[U-¹³C₁₂]-6-Hydroxydodecanedioyl-CoA1010.4503.435

Table 2: Isotopic Enrichment of Synthesized 6-Hydroxydodecanedioic Acid

IsotopeExpected Enrichment (%)Observed Enrichment (%) by MS
¹³C>9898.5 ± 0.3
²H>9898.2 ± 0.4

Table 3: Quantification of this compound in Mouse Liver Tissue

Sample GroupEndogenous Concentration (pmol/mg tissue)Standard Deviation
Control15.22.1
High-Fat Diet28.94.5

Mandatory Visualization

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis start Labeled Precursor ([U-13C12]-Dodecanedioic Acid) hydroxylation Enzymatic Hydroxylation (Cytochrome P450) start->hydroxylation extraction Extraction & Purification hydroxylation->extraction labeled_acid Labeled 6-Hydroxydodecanedioic Acid extraction->labeled_acid ligation Enzymatic Ligation (Acyl-CoA Synthetase) labeled_acid->ligation spe SPE Purification ligation->spe final_product Labeled this compound spe->final_product spike Spike with Internal Standard final_product->spike Internal Standard sample Biological Sample sample->spike extraction_analysis Extraction & LC-MS/MS spike->extraction_analysis quantification Quantification extraction_analysis->quantification

Caption: Workflow for the synthesis and application of stable isotope-labeled this compound.

Metabolic_Pathway cluster_omega_oxidation ω-Oxidation (Endoplasmic Reticulum) cluster_activation Activation (Cytosol/Mitochondria) cluster_beta_oxidation β-Oxidation (Peroxisomes/Mitochondria) dodecanedioic_acid Dodecanedioic Acid hydroxylation Hydroxylation (Cytochrome P450) dodecanedioic_acid->hydroxylation hydroxy_dicarboxylic_acid 6-Hydroxydodecanedioic Acid hydroxylation->hydroxy_dicarboxylic_acid activation Acyl-CoA Synthetase hydroxy_dicarboxylic_acid->activation hydroxy_dicarboxylyl_coa This compound activation->hydroxy_dicarboxylyl_coa beta_oxidation β-Oxidation Steps hydroxy_dicarboxylyl_coa->beta_oxidation shorter_acyl_coa Shorter-chain Acyl-CoAs beta_oxidation->shorter_acyl_coa acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa TCA Cycle TCA Cycle acetyl_coa->TCA Cycle

Caption: Metabolic pathway of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Ensuring the Stability of 6-Hydroxydodecanedioyl-CoA in Experimental Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered with 6-Hydroxydodecanedioyl-CoA. Adherence to these guidelines will help maintain sample integrity and ensure the reliability of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound?

A1: The stability of this compound is primarily compromised by two chemical processes:

  • Hydrolysis: The thioester bond is susceptible to cleavage by water, a reaction that is significantly accelerated at neutral to basic pH. This results in the formation of 6-hydroxydodecanedioic acid and free Coenzyme A (CoASH).[1]

  • Oxidation: The free thiol group of Coenzyme A, which can be present as a result of hydrolysis, is prone to oxidation, leading to the formation of a disulfide dimer (CoA-S-S-CoA).[1] The hydroxyl group and the alkyl chain of the fatty acyl portion may also be susceptible to oxidation under certain conditions.

Q2: How should I properly store this compound to ensure its long-term stability?

A2: Proper storage is critical for maintaining the integrity of your this compound samples. The optimal storage conditions depend on the form of the sample. For long-term stability, it is best to store it as a lyophilized powder at -20°C or -80°C.[1] Aqueous solutions should be prepared in a slightly acidic buffer (pH 2-6), aliquoted into single-use vials to avoid repeat freeze-thaw cycles, and stored at -80°C under an inert atmosphere like nitrogen or argon.[1][2]

Q3: What are the visible signs that my this compound sample may have degraded?

A3: Degradation of your sample can manifest in several ways:

  • Reduced Biological Activity: A noticeable decrease in the expected enzymatic or cellular response can indicate a lower concentration of the active compound.[1]

  • Chromatographic Profile Changes: When analyzed by techniques like HPLC-MS, the appearance of new peaks corresponding to the hydrolyzed acid and free CoASH, alongside a decrease in the parent compound's peak, is a clear indicator of degradation.[1]

  • Physical Appearance: Lyophilized powders that have absorbed moisture may appear gummy, which can accelerate hydrolysis and oxidation.[3]

Q4: Is it acceptable to repeatedly freeze and thaw my aqueous stock solution of this compound?

A4: It is highly recommended to avoid repeated freeze-thaw cycles. Each cycle can introduce atmospheric oxygen and moisture, thereby accelerating the degradation of the thioester bond.[1] To circumvent this, you should prepare single-use aliquots of your stock solution.[1]

Q5: What type of container is best for storing this compound solutions?

A5: For solutions of this compound in organic solvents, it is imperative to use glass containers with Teflon-lined closures.[3] Plastic containers should be avoided as they can leach impurities into the organic solvent.[3] For aqueous solutions, while plastic tubes can be used, glass is still a preferable option to minimize any potential for interaction.

Troubleshooting Guide

This section provides a step-by-step guide to address common issues encountered during experiments involving this compound.

Observed Problem Possible Cause Troubleshooting Steps
Reduced or no biological effect in assays. Sample degradation due to improper storage or handling.1. Verify Storage Conditions: Ensure that your sample has been stored according to the recommended guidelines (see FAQ A2).[1]2. Use a Fresh Aliquot: If you have been using a stock solution that has undergone multiple freeze-thaw cycles, switch to a fresh, single-use aliquot.3. Assess Purity: Analyze the purity of your stock solution using HPLC-MS to quantify the extent of degradation.[1]
Extra peaks appear in HPLC-MS analysis. Hydrolysis of the thioester bond.1. Check pH of Solutions: Ensure all buffers and solvents used for sample preparation and analysis are slightly acidic (pH 4-6) to minimize hydrolysis.[1][2]2. Prepare Samples Fresh: Prepare your working solutions immediately before use.3. Confirm Peak Identities: If possible, use standards of the expected degradation products (6-hydroxydodecanedioic acid and CoASH) to confirm the identity of the extra peaks.
Inconsistent results between experimental replicates. Inconsistent sample handling and preparation leading to variable degradation.1. Standardize Protocol: Ensure a consistent and standardized protocol for sample thawing, dilution, and addition to the assay.2. Minimize Exposure to Air: Degas all buffers and solvents to remove dissolved oxygen.[1]3. Work Quickly and on Ice: Perform sample preparation steps on ice to slow down degradation kinetics.
Broad peaks during HPLC analysis. Suboptimal chromatographic conditions or column degradation.1. Optimize Mobile Phase: Ensure the mobile phase contains a weak acid (e.g., 0.1% formic acid) to maintain an acidic environment and improve peak shape.[1]2. Check Injection Volume: An excessive injection volume can lead to peak broadening. Try reducing the injection volume.[4]3. Evaluate Column Health: Poor peak shape can be a sign of a degrading or contaminated column.[4]

Quantitative Data Summary

Parameter Recommended Condition Rationale Reference
Storage Form Lyophilized PowderMost stable form for long-term storage.[1]
Storage Temperature (Lyophilized) -20°C or -80°CMinimizes chemical degradation over extended periods.[1]
Storage Temperature (Aqueous Solution) -80°CRecommended for short to medium-term storage (up to 6 months).[1]
Aqueous Solution pH 2.0 - 6.0Acidic pH significantly reduces the rate of thioester hydrolysis.[1][2]
Atmosphere for Storage Inert Gas (Nitrogen or Argon)Reduces the potential for oxidation.[1][3]
Freeze-Thaw Cycles Avoid (use single-use aliquots)Each cycle increases the risk of degradation.[1]

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution of this compound

  • Allow the lyophilized powder of this compound to equilibrate to room temperature before opening the vial to prevent moisture condensation.[1]

  • Prepare a suitable buffer (e.g., 50 mM potassium phosphate) with a pH between 4.0 and 6.0.[1]

  • Degas the buffer by sparging with an inert gas, such as nitrogen or argon, for at least 15 minutes to remove dissolved oxygen.[1]

  • Under an inert atmosphere if possible, dissolve the lyophilized powder in the degassed buffer to the desired concentration.

  • Immediately dispense the stock solution into single-use aliquots in tightly sealed vials.

  • Store the aliquots at -80°C for long-term storage.[1]

Protocol 2: General Procedure for Sample Analysis by HPLC-MS

  • Instrumentation: Utilize a high-performance liquid chromatograph coupled to a mass spectrometer (HPLC-MS).[1]

  • Column: A C18 reversed-phase column is a common choice for the separation of acyl-CoAs.[1]

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% formic acid (to maintain an acidic pH and improve stability and peak shape).[1]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Develop a suitable gradient to ensure the separation of this compound from potential degradation products and other sample components.

  • Sample Preparation: Thaw a single-use aliquot of your this compound stock solution on ice. Dilute the sample to the desired concentration using Mobile Phase A.

  • Injection: Inject the prepared sample onto the HPLC system.

  • Data Analysis: Monitor for the parent ion of this compound and the ions corresponding to its potential degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Sample Analysis start Lyophilized This compound equilibrate Equilibrate to Room Temperature start->equilibrate dissolve Dissolve in Acidic (pH 4-6), Degassed Buffer equilibrate->dissolve aliquot Create Single-Use Aliquots dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw Aliquot on Ice store->thaw For Experiment dilute Dilute in Acidic Mobile Phase thaw->dilute inject Inject into HPLC-MS dilute->inject analyze Data Acquisition and Analysis inject->analyze

Caption: Workflow for the preparation and analysis of this compound samples.

degradation_pathway cluster_degradation Degradation Pathways parent This compound (Stable at acidic pH, low temp) hydrolysis_product 6-Hydroxydodecanedioic Acid + CoASH (Free Thiol) parent->hydrolysis_product Hydrolysis (H2O, neutral/basic pH) oxidation_product CoA Disulfide (CoA-S-S-CoA) + Other Oxidized Species hydrolysis_product->oxidation_product Oxidation (O2)

Caption: Primary degradation pathways for this compound.

References

Technical Support Center: Quantification of 6-Hydroxydodecanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of 6-Hydroxydodecanedioyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analysis of this dicarboxylic acyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying this compound?

The primary challenges in the quantification of this compound and other long-chain acyl-CoAs stem from their inherent chemical instability and low endogenous concentrations in biological matrices.[1] These molecules are susceptible to hydrolysis and oxidation, necessitating careful sample handling and preparation.[2] Furthermore, their amphiphilic nature can lead to poor chromatographic peak shapes and significant matrix effects during LC-MS/MS analysis, which can suppress or enhance the ion signal, leading to inaccurate quantification.[3][4]

Q2: Which analytical technique is most suitable for the quantification of this compound?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the accurate and sensitive quantification of this compound.[4][5] This technique offers high selectivity through the use of multiple reaction monitoring (MRM), which minimizes interference from complex biological matrices.[1][6]

Q3: What type of internal standard should be used for accurate quantification?

The gold standard for quantification is the use of a stable isotope-labeled internal standard (SIL-IS) of this compound. Since a specific SIL-IS for this analyte may not be commercially available, an odd-chain-length fatty acyl-CoA, such as heptadecanoyl-CoA (C17:0-CoA), can be used as a surrogate.[1][7] It is crucial that the internal standard is added at the very beginning of the sample preparation process to account for analyte loss during extraction and potential matrix effects.[1]

Q4: How can I improve the stability of this compound during sample preparation?

To minimize degradation, all sample preparation steps should be performed on ice or at 4°C.[8] Acidification of the extraction solvent, for instance with formic acid or perchloric acid, can help to improve the stability of acyl-CoAs.[8][9] It is also advisable to minimize the number of freeze-thaw cycles and to process samples as quickly as possible.

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of this compound.

Problem 1: Low or No Signal for this compound
Potential Cause Troubleshooting Step
Analyte Degradation Ensure all sample preparation steps are performed at low temperatures (on ice or 4°C). Use fresh, ice-cold solvents. Acidify the extraction buffer to improve stability.[8][9]
Inefficient Extraction Optimize the extraction solvent. A common choice is a mixture of methanol (B129727) and chloroform (B151607) or the use of 5-sulfosalicylic acid (SSA) for deproteinization.[3][9] Ensure thorough homogenization of the tissue or cell sample.[1]
Poor Ionization in MS Optimize mass spectrometer source parameters (e.g., spray voltage, gas temperatures, and flow rates). This compound is expected to ionize well in positive ion mode, monitoring for the neutral loss of the CoA moiety.
Incorrect MRM Transitions Infuse a standard of a similar long-chain acyl-CoA to optimize the precursor and product ion masses and collision energy.
Problem 2: Poor Chromatographic Peak Shape (Tailing, Broadening, or Splitting)
Potential Cause Troubleshooting Step
Secondary Interactions with Column Use a reversed-phase C18 column with an acidic mobile phase (e.g., containing 0.1% formic acid) to improve peak shape. Consider a column with a different stationary phase if tailing persists.
Injection of Sample in Strong Solvent Ensure the sample is reconstituted in a solvent that is weaker than or equal in strength to the initial mobile phase.
Column Contamination Flush the column with a strong solvent mixture (e.g., isopropanol/acetonitrile). If the problem persists, replace the column.
Extra-column Volume Minimize the length and diameter of tubing between the injector, column, and mass spectrometer.
Problem 3: High Variability in Quantitative Results
Potential Cause Troubleshooting Step
Matrix Effects Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering matrix components.[1][3] Use a stable isotope-labeled or a suitable odd-chain acyl-CoA internal standard.[1]
Inconsistent Sample Preparation Ensure precise and consistent execution of all sample preparation steps, including homogenization, extraction, and evaporation. Use of an automated liquid handler can improve reproducibility.
Instrument Instability Perform regular system suitability tests by injecting a standard solution to monitor retention time, peak area, and peak shape.

Data Presentation

Quantitative data should be summarized in a clear and structured table. Below is a template that can be adapted for your experimental results.

Table 1: Quantification of this compound in Mouse Liver Tissue

Sample IDBiological ReplicateTechnical ReplicatePeak Area (Analyte)Peak Area (Internal Standard)Calculated Concentration (pmol/mg tissue)
Control 111150,234750,1121.25
Control 112155,678761,4561.28
Control 221143,890745,3211.21
Control 222148,991755,6781.23
Treated 111250,456748,9872.09
Treated 112258,123759,3452.13
Treated 221245,789751,2342.05
Treated 222249,987760,1112.08

Experimental Protocols

Protocol 1: Extraction of this compound from Liver Tissue

This protocol is adapted from methods for general acyl-CoA extraction and should be optimized for your specific application.[1][9]

  • Homogenization:

    • Weigh approximately 50-100 mg of frozen liver tissue.

    • Immediately place the tissue in a tube on ice containing 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) or 5% (w/v) sulfosalicylic acid (SSA).[3]

    • Add a known amount of an appropriate internal standard (e.g., C17:0-CoA).

    • Homogenize the tissue thoroughly using a tissue homogenizer, keeping the sample on ice at all times.

  • Deproteinization and Extraction:

    • Vortex the homogenate for 1 minute.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Collect the supernatant, which contains the acyl-CoAs.

  • Solid-Phase Extraction (SPE) - Optional but Recommended:

    • Condition a C18 SPE cartridge with methanol followed by equilibration with deionized water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute the acyl-CoAs with a methanol or acetonitrile (B52724) solution.

  • Sample Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the sample in a solvent compatible with the initial LC mobile phase (e.g., 50% methanol in water with 0.1% formic acid).

Protocol 2: LC-MS/MS Analysis

This is a general starting point for method development.

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient to 95% B

    • 15-18 min: Hold at 95% B

    • 18.1-20 min: Return to 5% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: To be determined by infusing a standard of a structurally similar long-chain hydroxy acyl-CoA. The precursor ion will be [M+H]+, and a characteristic product ion results from the neutral loss of the CoA moiety.

Visualizations

Metabolic Pathway

The following diagram illustrates the beta-oxidation pathway, which is relevant for the metabolism of fatty acyl-CoAs like this compound.

Beta_Oxidation cluster_Mitochondrial_Matrix Mitochondrial Matrix Acyl_CoA Fatty Acyl-CoA (e.g., this compound) Enoyl_CoA Trans-Δ2-Enoyl-CoA Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH2) Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) Shorter_Acyl_CoA Acyl-CoA (n-2 carbons) Ketoacyl_CoA->Shorter_Acyl_CoA Thiolase (CoA-SH) Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle To TCA Cycle

Caption: Mitochondrial beta-oxidation of fatty acyl-CoAs.

Troubleshooting Workflow

This diagram outlines a logical approach to troubleshooting common issues in the quantification of this compound.

Troubleshooting_Workflow Start Start: Problem with Quantification Check_Signal Low or No Signal? Start->Check_Signal Check_Peak_Shape Poor Peak Shape? Check_Signal->Check_Peak_Shape No Degradation Investigate Analyte Degradation Check_Signal->Degradation Yes Check_Variability High Variability? Check_Peak_Shape->Check_Variability No Chromatography Review LC Conditions Check_Peak_Shape->Chromatography Yes Matrix_Effects Assess Matrix Effects Check_Variability->Matrix_Effects Yes Resolved Problem Resolved Check_Variability->Resolved No Extraction Optimize Extraction Efficiency Degradation->Extraction Ionization Optimize MS Ionization Extraction->Ionization Ionization->Check_Peak_Shape Injection Check Injection Solvent Chromatography->Injection Injection->Check_Variability Sample_Prep Standardize Sample Preparation Matrix_Effects->Sample_Prep Sample_Prep->Resolved

Caption: A systematic workflow for troubleshooting quantification issues.

References

Technical Support Center: Optimizing Mass Spectrometry Source Conditions for Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of acyl-Coenzyme A (acyl-CoA) compounds using mass spectrometry. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most effective ionization mode for analyzing acyl-CoAs by mass spectrometry?

A1: For the analysis of acyl-CoAs, positive ion electrospray ionization (ESI+) is generally recommended.[1][2][3] Studies have shown that positive ion mode provides greater sensitivity and more efficient ionization for both short-chain and long-chain acyl-CoAs compared to negative ion mode.[1][3]

Q2: My acyl-CoA samples appear to be degrading. What steps can I take to improve their stability?

A2: Acyl-CoAs are known to be unstable in aqueous solutions, particularly those that are alkaline or strongly acidic, which can lead to hydrolysis.[4][5] To minimize degradation, it is crucial to process samples rapidly at low temperatures, such as on ice. For long-term storage, keeping samples as a dry pellet at -80°C is advisable. When reconstituting samples for analysis, using methanol (B129727) can enhance stability.[6]

Q3: What are the signature fragmentation patterns for acyl-CoAs in positive ion mode tandem mass spectrometry (MS/MS)?

A3: In positive ion mode, acyl-CoAs consistently exhibit a characteristic fragmentation pattern. This includes a neutral loss of the 3'-phospho-ADP moiety, which corresponds to a mass difference of 507 Da.[1][7][8][9] This predictable loss is valuable for developing neutral loss scan experiments to identify a broad range of acyl-CoA species within a sample. Another frequently observed fragment ion is at an m/z of 428, which results from the cleavage between the 5' diphosphates.[1][10]

Q4: How can I enhance the chromatographic separation of various acyl-CoA species?

A4: Effective chromatographic separation is vital for minimizing ion suppression and ensuring accurate quantification.[6] For the separation of short- to long-chain acyl-CoAs, reversed-phase chromatography, often with a C18 column, is a common and effective approach.[11] The use of ion-pairing agents or operating at a high pH, for instance, around 10.5 with ammonium (B1175870) hydroxide (B78521), can lead to improved peak shape and resolution.[2]

Q5: I'm experiencing low recovery of my short-chain acyl-CoAs after solid-phase extraction (SPE). What could be the cause and how can I fix it?

A5: Solid-phase extraction can sometimes result in the loss of more hydrophilic, short-chain acyl-CoAs.[1] If you are observing poor recovery, you might consider alternative sample preparation methods that do not rely on an SPE step. For example, methods using 5-sulfosalicylic acid (SSA) for deproteinization have been shown to be effective while retaining short-chain acyl-CoAs.[1] If SPE is essential for your workflow, it is important to ensure that the cartridge type and elution method are specifically optimized for your target analytes.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low Signal Intensity Suboptimal ionization efficiency.Operate the electrospray ionization source in positive ion mode, as it has been demonstrated to be more sensitive for acyl-CoA detection.[1][3]
Inefficient desolvation.Optimize the desolvation gas flow rate and temperature. A higher temperature (e.g., 500°C) and flow rate (e.g., 500 L/h) can improve signal.[6]
In-source Fragmentation Dephospho-CoA can form in the electrospray ionization (ESI) source from various acyl-CoAs.[1]Careful chromatographic separation is crucial to distinguish true dephospho-CoA from in-source fragments. Optimize LC conditions to ensure baseline separation.
Poor Peak Shape Secondary interactions with the analytical column.Utilize a binary gradient with an additive like ammonium hydroxide in both the aqueous and organic mobile phases to improve peak shape.[2]
Signal Instability Degradation of acyl-CoAs in the autosampler.Test various reconstitution solutions for stability. Methanol has been shown to provide good stability for acyl-CoAs over several hours.[6] Using glass vials instead of plastic may also reduce signal loss.[4]

Experimental Protocols

Protocol 1: Sample Preparation for Short-Chain Acyl-CoA Analysis from Cultured Cells

This protocol is adapted from a method that avoids solid-phase extraction to ensure the retention of hydrophilic short-chain acyl-CoAs.[1]

  • Cell Harvesting and Lysis:

    • Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Immediately add 200 µL of ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing a suitable internal standard (e.g., [13C]-labeled acyl-CoA).

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Vortex the tube vigorously and incubate on ice for 10 minutes.

  • Clarification of Lysate:

    • Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new tube, being careful to avoid the protein pellet.

  • LC-MS/MS Analysis:

    • Inject the supernatant directly into the LC-MS/MS system.

    • For chromatography, a C18 UHPLC column is recommended.

Protocol 2: Extraction of Long-Chain Acyl-CoAs from Tissue

This protocol is a general guide for the extraction of more hydrophobic, long-chain acyl-CoAs.

  • Tissue Homogenization:

    • Flash-freeze approximately 50 mg of tissue in liquid nitrogen and grind it into a fine powder.

    • Homogenize the powdered tissue in an ice-cold extraction buffer, such as a 2:2:1 (v/v/v) mixture of acetonitrile, methanol, and water, containing an appropriate internal standard (e.g., C17:0-CoA).[12]

  • Extraction and Phase Separation:

    • Vortex the homogenate thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.[12]

    • Collect the supernatant for analysis.

  • Sample Clean-up (Optional):

    • The supernatant can be dried under a stream of nitrogen.

    • If further clean-up is necessary, a solid-phase extraction (SPE) step using a C18 cartridge can be implemented at this stage.

Quantitative Data Summary

Table 1: Optimized Mass Spectrometry Source Parameters for Acyl-CoA Analysis

The following table summarizes typical ESI source parameters that have been successfully used for the analysis of acyl-CoAs. These values can serve as a starting point for method optimization.

ParameterValue RangeReference
Ionization Mode Positive Electrospray Ionization (ESI+)[1][2][3][6][10]
Capillary/Spray Voltage 3.20 - 3.5 kV[2][6][10]
Source/Capillary Temperature 120 - 275°C[2][6]
Desolvation/Sheath Gas Temperature 350 - 500°C[6][10][13]
Sheath Gas Flow Rate 30 - 45 (arbitrary units)[2][10][14]
Auxiliary Gas Flow Rate 10 - 14 L/min[10][13][14]
Nebulizer Pressure 35 psi[13]
Collision Gas Argon[6]
Collision Energy ~30 eV (can be optimized per compound)[2]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Tissue or Cells) homogenization Homogenization/ Lysis with Internal Standard sample->homogenization Step 1 extraction Protein Precipitation/ Liquid-Liquid Extraction homogenization->extraction Step 2 cleanup Supernatant Collection (Optional SPE) extraction->cleanup Step 3 injection LC Injection cleanup->injection Transfer separation Reversed-Phase Chromatography injection->separation detection MS/MS Detection (Positive Ion Mode, MRM) separation->detection integration Peak Integration detection->integration quantification Quantification vs. Internal Standard integration->quantification results Final Concentrations quantification->results

Caption: Experimental workflow for acyl-CoA analysis.

troubleshooting_logic start Low Acyl-CoA Signal? check_ionization Is ESI in Positive Mode? start->check_ionization Yes end_bad Further Optimization Needed start->end_bad No check_source_params Optimize Source Parameters (e.g., Gas Flow, Temp) check_ionization->check_source_params Yes use_pos_mode Switch to Positive Ion Mode check_ionization->use_pos_mode No check_sample_prep Review Sample Prep Protocol minimize_degradation Ensure Cold & Fast Processing check_sample_prep->minimize_degradation check_source_params->check_sample_prep use_pos_mode->check_source_params check_stability Assess Stability in Autosampler minimize_degradation->check_stability end_good Signal Improved check_stability->end_good

References

Technical Support Center: Overcoming Matrix Effects in 6-Hydroxydodecanedioyl-CoA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the quantitative analysis of 6-Hydroxydodecanedioyl-CoA using liquid chromatography-mass spectrometry (LC-MS).

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound, which can be attributed to matrix effects.

Problem 1: Poor sensitivity and low analyte response.

  • Question: My signal for this compound is much lower than expected, or I'm not seeing a peak at all. What could be the cause?

  • Answer: Low signal intensity is a classic sign of ion suppression, a major matrix effect where co-eluting endogenous components from the sample interfere with the ionization of your target analyte.[1][2] Common culprits in biological matrices like plasma or tissue homogenates include phospholipids (B1166683) and salts.[3][4][5][6]

    Troubleshooting Steps:

    • Evaluate Sample Preparation: Your current sample cleanup may be insufficient. Protein precipitation alone is often not enough to remove all interfering substances. Consider implementing a more rigorous sample preparation technique.

    • Incorporate Phospholipid Removal: Phospholipids are a primary cause of ion suppression in bioanalysis.[3][4][5] Utilizing phospholipid removal plates or cartridges can significantly enhance signal intensity.[7]

    • Optimize Chromatography: Co-elution of matrix components with this compound can be addressed by modifying your chromatographic method. Try adjusting the gradient profile or using a column with a different chemistry to improve separation.[8]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects.[8][9][10][11][12] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience the same degree of ion suppression, allowing for accurate quantification.

Problem 2: Inconsistent and irreproducible results.

  • Question: I'm observing high variability in my quantitative results for this compound across different samples or batches. Why is this happening?

  • Answer: Inconsistent results are often due to variable matrix effects between samples.[1] The composition of biological matrices can differ slightly from sample to sample, leading to varying degrees of ion suppression or enhancement.[13]

    Troubleshooting Steps:

    • Assess Matrix Effect Qualitatively: Use the post-column infusion technique to identify regions in your chromatogram where ion suppression is occurring.[13][14][15] This will help you determine if your analyte is eluting in a "suppression zone."

    • Quantify the Matrix Effect: Employ the post-extraction spike method to quantitatively measure the extent of ion suppression or enhancement in your samples.[13][16] This involves comparing the analyte's response in a clean solution versus a post-extraction spiked blank matrix.

    • Improve Sample Cleanup: To minimize variability, a robust sample preparation method that effectively removes interfering components is crucial. Solid-Phase Extraction (SPE) is generally more effective at producing cleaner extracts than protein precipitation or liquid-liquid extraction.

    • Implement a SIL-IS: As mentioned previously, a stable isotope-labeled internal standard is the gold standard for correcting for sample-to-sample variations in matrix effects.[8]

Problem 3: Poor peak shape and chromatographic issues.

  • Question: The chromatographic peak for this compound is broad, tailing, or splitting. What could be causing this?

  • Answer: While peak shape issues can have multiple causes, they can be exacerbated by matrix effects. High concentrations of residual matrix components can overload the analytical column, leading to poor chromatography.[3]

    Troubleshooting Steps:

    • Enhance Sample Preparation: A cleaner sample will result in better chromatography. Consider using SPE or specific phospholipid removal techniques.[7]

    • Reduce Injection Volume: Injecting a smaller volume of your sample extract can lessen the impact of matrix components on the column.

    • Optimize Chromatographic Conditions: Experiment with different mobile phase compositions, pH, and column temperatures. A slower gradient may also improve peak shape.

    • Column Maintenance: Ensure your analytical column is not compromised. A guard column can help protect the main column from strongly retained matrix components.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound analysis?

A1: Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting compounds present in the sample matrix.[1] This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the mass spectrometry signal, ultimately affecting the accuracy and reproducibility of your quantitative results.[2][13]

Q2: How can I quantitatively assess the matrix effect for my this compound assay?

A2: The most common method is the post-extraction spike, which calculates a "matrix factor."[13] This is done by comparing the peak area of the analyte spiked into an extracted blank matrix (Set A) with the peak area of the analyte in a neat solution (Set B).

Calculation of Matrix Effect Parameters
Matrix Factor (MF) (Peak Area of Analyte in Post-Extracted Matrix) / (Peak Area of Analyte in Neat Solution)
Interpretation MF < 1 indicates ion suppression.MF > 1 indicates ion enhancement.MF = 1 indicates no matrix effect.
Internal Standard Normalized MF (MF of Analyte) / (MF of Internal Standard)
Recovery (%) [(Peak Area of Pre-Extracted Spiked Analyte) / (Peak Area of Post-Extracted Spiked Analyte)] x 100

Q3: What is the best sample preparation technique to minimize matrix effects for this compound?

A3: There is no single "best" method, as the optimal technique depends on the sample matrix and the required sensitivity. However, a general hierarchy of effectiveness for reducing matrix effects is as follows:

Sample Preparation Technique Relative Effectiveness in Reducing Matrix Effects Notes
Dilute and Shoot LowProne to significant matrix effects.
Protein Precipitation (PPT) ModerateRemoves proteins but not all phospholipids or salts.
Liquid-Liquid Extraction (LLE) Moderate to HighCan provide cleaner extracts than PPT.
Solid-Phase Extraction (SPE) HighOffers good selectivity and removal of interferences.
Phospholipid Removal Plates/Cartridges Very HighSpecifically targets a major source of ion suppression.[3][4][7]
Combination Methods (e.g., PPT followed by SPE) Very HighOften provides the cleanest extracts.

Q4: Why is a stable isotope-labeled internal standard (SIL-IS) so highly recommended for this compound analysis?

A4: A SIL-IS for this compound would have the same chemical structure but with some atoms (e.g., 13C, 15N, 2H) replaced by their heavy isotopes. This makes it nearly identical to the analyte in terms of its chromatographic retention time and ionization efficiency.[9][10][11] Therefore, any ion suppression or enhancement that affects the analyte will affect the SIL-IS to the same degree. By using the ratio of the analyte signal to the SIL-IS signal for quantification, the variability caused by matrix effects is effectively canceled out, leading to more accurate and precise results.

Experimental Protocols

Protocol 1: Qualitative Assessment of Matrix Effects by Post-Column Infusion

  • Prepare a standard solution of this compound at a concentration that gives a stable signal.

  • Set up a 'T' junction between the LC column outlet and the mass spectrometer inlet.

  • Infuse the standard solution continuously into the MS via the 'T' junction using a syringe pump.

  • Inject a blank, extracted matrix sample onto the LC column.

  • Monitor the signal of the infused standard. Any dips or rises in the baseline signal indicate regions of ion suppression or enhancement, respectively.[14][15]

Protocol 2: Sample Preparation using Phospholipid Removal Plates

  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of acetonitrile (B52724) containing your internal standard.

  • Vortex: Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge: Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes.

  • Load: Transfer the supernatant to the wells of a phospholipid removal plate (e.g., Ostro, ISOLUTE PLD+).[7]

  • Filter: Apply vacuum or positive pressure to pass the sample through the plate.

  • Collect: Collect the clean filtrate for LC-MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data_processing Data Processing Sample Biological Sample (Plasma, Tissue) PPT Protein Precipitation (Acetonitrile) Sample->PPT PLR Phospholipid Removal PPT->PLR CleanExtract Clean Extract PLR->CleanExtract LC LC Separation CleanExtract->LC MS MS/MS Detection LC->MS Data Data Acquisition MS->Data Quant Quantification (Analyte/IS Ratio) Data->Quant Result Final Concentration Quant->Result

Caption: Workflow for this compound analysis with enhanced sample cleanup.

troubleshooting_logic Start Poor/Inconsistent Results? AssessME Assess Matrix Effect (Post-Column Infusion) Start->AssessME Yes SuppressionZone Analyte in Suppression Zone? AssessME->SuppressionZone OptimizeChroma Optimize Chromatography (Change Gradient/Column) SuppressionZone->OptimizeChroma Yes ImproveCleanup Improve Sample Cleanup (SPE, PLR) SuppressionZone->ImproveCleanup No Revalidate Re-validate Assay OptimizeChroma->Revalidate UseSILIS Use Stable Isotope-Labeled Internal Standard ImproveCleanup->UseSILIS UseSILIS->Revalidate

Caption: Logical troubleshooting workflow for addressing matrix effects.

References

Technical Support Center: Troubleshooting Poor Chromatographic Peak Shape of Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered during the chromatographic analysis of acyl-CoAs. The following frequently asked questions (FAQs) and troubleshooting guides are designed to directly address specific problems with peak shape, offering practical solutions and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape in acyl-CoA chromatography?

Poor peak shape in acyl-CoA analysis, such as peak tailing, fronting, or splitting, can arise from a variety of factors. These can be broadly categorized as issues related to the analyte's chemical properties, interactions with the stationary phase, mobile phase composition, and system hardware. Acyl-CoAs are particularly challenging due to their amphiphilic nature, with a polar coenzyme A head group and a nonpolar acyl chain, and their susceptibility to degradation.

Q2: Why are my acyl-CoA peaks tailing?

Peak tailing, where the latter half of the peak is broader, is a frequent problem in acyl-CoA chromatography. The primary cause is often secondary interactions between the analyte and the stationary phase. For acyl-CoAs, this can be due to:

  • Interaction with residual silanols: Free silanol (B1196071) groups on silica-based columns (like C18) can interact with the phosphate (B84403) and amine groups of the coenzyme A moiety, leading to tailing.[1]

  • Chelation with metal ions: The phosphate groups on acyl-CoAs can chelate with trace metal ions in the sample, mobile phase, or from stainless steel components of the HPLC system, causing peak tailing.

  • Column overload: Injecting too high a concentration of the analyte can saturate the stationary phase.[1]

  • Inappropriate mobile phase pH: If the mobile phase pH is not optimal, it can lead to undesirable interactions between the acyl-CoA and the stationary phase.

Q3: What causes my acyl-CoA peaks to show fronting?

Peak fronting, where the first half of the peak is broader, is typically caused by:

  • Column overload: Similar to tailing, injecting too much sample can lead to fronting.[1]

  • Poor sample solubility: If the sample solvent is too strong or incompatible with the initial mobile phase, the analyte may not focus properly on the column head.[1]

  • Column collapse: Operating the column outside its recommended pH and temperature ranges can cause the stationary phase to collapse.[1]

Q4: Can the sample preparation method affect the peak shape of acyl-CoAs?

Absolutely. Acyl-CoAs are prone to hydrolysis, especially in aqueous solutions at alkaline or strongly acidic pH.[2][3] Improper sample handling and preparation can lead to degradation products that may co-elute or interfere with the main peak, causing distortion. It is crucial to work quickly at low temperatures and use appropriate extraction and reconstitution solvents.[3] For instance, reconstituting the sample in methanol (B129727) has been shown to provide better stability for acyl-CoAs compared to aqueous solutions.[2]

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Peak Tailing

Peak tailing is a common issue that can significantly impact resolution and quantification. This guide provides a systematic approach to troubleshooting tailing peaks in acyl-CoA analysis.

Troubleshooting Workflow for Peak Tailing

start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks hardware_issue Check for System Issues: - Blocked column frit - Extra-column dead volume check_all_peaks->hardware_issue Yes specific_peaks Investigate Analyte-Specific Issues check_all_peaks->specific_peaks No yes_all Yes no_all No fix_hardware Action: - Backflush or replace frit - Use smaller ID tubing hardware_issue->fix_hardware end Peak Shape Improved fix_hardware->end check_mobile_phase Optimize Mobile Phase: - Adjust pH - Add ion-pairing agent - Increase buffer strength specific_peaks->check_mobile_phase check_column Evaluate Column: - Use end-capped column - Consider different stationary phase specific_peaks->check_column check_sample Assess Sample: - Reduce sample concentration - Ensure proper solvent specific_peaks->check_sample mobile_phase_solution Action: - Lower pH to ~2-3 - Add TFA or FA - Increase buffer to 10-50 mM check_mobile_phase->mobile_phase_solution mobile_phase_solution->end column_solution Action: - Switch to a base-deactivated column - Try a polar-embedded or CSH column check_column->column_solution column_solution->end sample_solution Action: - Dilute sample - Match sample solvent to mobile phase check_sample->sample_solution sample_solution->end

Caption: Troubleshooting workflow for acyl-CoA peak tailing.

Table 1: Troubleshooting Peak Tailing in Acyl-CoA Analysis

Potential Cause Recommended Solution Expected Outcome
Secondary interactions with silanol groups Operate at a lower mobile phase pH (e.g., pH 2-3) to protonate silanol groups.[1][4] Use a base-deactivated or end-capped C18 column.[4] Consider using a column with a different stationary phase, like a polar-embedded or charged surface hybrid (CSH) column.[4]Reduced interaction between the negatively charged phosphate groups of CoA and the column, leading to more symmetrical peaks.
Column overload Reduce the sample concentration or injection volume.[1]Prevents saturation of the stationary phase, resulting in sharper, more symmetrical peaks.
Extra-column dead volume Use tubing with a smaller internal diameter and minimize the length of all connections.[1]Minimizes peak broadening and tailing that occurs outside of the column.
Metal chelation Add a chelating agent like EDTA to the mobile phase (use with caution for MS). Passivate the HPLC system with nitric acid or other passivating agents.Sequesters metal ions, preventing them from interacting with the phosphate groups of acyl-CoAs and improving peak shape.
Inappropriate mobile phase pH Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[5] For basic compounds, a lower pH is generally better.[6]Ensures the analyte is in a single ionic state, leading to more consistent interactions with the stationary phase and improved peak symmetry.
Guide 2: Diagnosing and Resolving Peak Fronting

Peak fronting can also compromise the quality of your chromatographic data. This guide provides a structured approach to identifying and correcting the causes of fronting peaks.

Troubleshooting Workflow for Peak Fronting

start Peak Fronting Observed check_overload Is column overload a possibility? start->check_overload reduce_load Action: - Decrease sample concentration - Reduce injection volume check_overload->reduce_load Yes check_solubility Is the sample solvent compatible with the mobile phase? check_overload->check_solubility No yes_overload Yes no_overload No end Peak Shape Improved reduce_load->end change_solvent Action: - Reconstitute sample in initial  mobile phase or a weaker solvent check_solubility->change_solvent No check_column_health Could the column be compromised? check_solubility->check_column_health Yes yes_soluble Yes no_soluble No change_solvent->end replace_column Action: - Replace the column - Ensure operating conditions are  within manufacturer's limits check_column_health->replace_column Yes check_column_health->end No yes_column Yes no_column No replace_column->end

Caption: Troubleshooting workflow for acyl-CoA peak fronting.

Table 2: Troubleshooting Peak Fronting in Acyl-CoA Analysis

Potential Cause Recommended Solution Expected Outcome
Column overload Decrease the amount of sample loaded onto the column by reducing the injection volume or sample concentration.[1]Prevents the stationary phase from being overwhelmed, leading to a more symmetrical peak.
Poor sample solubility/incompatible sample solvent Ensure the sample is fully dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase.[1] Reconstituting the sample in the initial mobile phase is ideal.Improves the focusing of the analyte band at the head of the column, resulting in a sharper, more symmetrical peak.
Column collapse Operate the column within the manufacturer's recommended pH and temperature ranges.[1] If collapse is suspected, replace the column.Maintains the integrity of the packed bed, ensuring a uniform flow path and preventing peak distortion.
Blockage at the column inlet Replace the column inlet frit or reverse-flush the column (if permissible by the manufacturer).[1]Removes particulate matter that can distort the flow path and cause peak fronting or splitting.

Experimental Protocols

Protocol 1: Acyl-CoA Extraction from Tissue

This protocol is adapted for the extraction of a broad range of acyl-CoAs from tissue samples for LC-MS analysis.[7][8]

Materials:

  • Frozen tissue sample

  • 100 mM Potassium phosphate monobasic (KH2PO4), pH 4.9

  • Acetonitrile (ACN)

  • Isopropanol

  • Methanol

  • Internal standard (e.g., heptadecanoyl-CoA)

  • Homogenizer

  • Centrifuge

Procedure:

  • Weigh approximately 40 mg of frozen tissue and place it in a homogenization tube on ice.

  • Add 0.5 mL of ice-cold 100 mM KH2PO4 (pH 4.9) and 0.5 mL of an ACN:isopropanol:methanol (3:1:1) mixture containing the internal standard.[7]

  • Homogenize the sample twice on ice.

  • Vortex the homogenate for 2 minutes, sonicate for 3 minutes, and then centrifuge at 16,000 x g at 4°C for 10 minutes.[7]

  • Carefully collect the supernatant for LC-MS/MS analysis.

Protocol 2: Mobile Phase Preparation for Improved Peak Shape

The composition of the mobile phase is critical for achieving good peak shape for acyl-CoAs.

Mobile Phase A (Aqueous):

  • For acidic conditions: 0.1% Formic acid or 0.1% Trifluoroacetic acid (TFA) in water. TFA can act as an ion-pairing agent to improve peak shape but may cause ion suppression in MS.[6]

  • For neutral/basic conditions: 10 mM Ammonium acetate (B1210297) or 15 mM Ammonium hydroxide (B78521) in water.[2][7] Adjust pH as needed. Higher pH can improve peak shape for long-chain acyl-CoAs but may be detrimental to silica-based columns.

Mobile Phase B (Organic):

  • Acetonitrile is a common choice.[2]

  • It is recommended to add a small amount of the aqueous phase modifier to the organic phase to maintain consistency (e.g., 0.1% formic acid in acetonitrile).

Table 3: Common Mobile Phase Additives and Their Effects on Acyl-CoA Chromatography

Additive Typical Concentration Effect on Peak Shape Considerations for MS
Formic Acid (FA) 0.1%Improves peak shape for many compounds by creating an acidic environment.[9]Generally compatible with MS, but may not be as effective as stronger ion-pairing agents for reducing tailing.
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Acts as a strong ion-pairing agent, significantly reducing peak tailing for basic and polar compounds.[6]Causes significant ion suppression in ESI-MS.
Ammonium Acetate 5 - 10 mMActs as a buffer to control pH and can improve peak shape.[2]Volatile and generally compatible with MS.
Ammonium Hydroxide 15 mMCreates a basic mobile phase which can improve the peak shape of long-chain acyl-CoAs.[7]Can be detrimental to the lifespan of silica-based columns.
Ion-Pairing Reagents (e.g., Tributylamine) VariesCan significantly improve retention and peak shape for charged analytes.[10]Can cause ion suppression and contaminate the MS system.[11]

By systematically addressing the potential causes of poor peak shape and optimizing analytical conditions, researchers can significantly improve the quality and reliability of their acyl-CoA chromatographic data.

References

Technical Support Center: Synthesis of 6-Hydroxydodecanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis and increasing the yield of 6-Hydroxydodecanedioyl-CoA.

Troubleshooting Guides

Problem 1: Very Low or No Yield of this compound

This is a common issue that can arise from several factors, from inactive reagents to suboptimal reaction conditions. A systematic approach to troubleshooting is essential.

Initial Checks:

  • Verify Core Reagents: Systematically check the integrity of your starting materials and enzyme(s).

  • Reaction Conditions: Ensure that the pH, temperature, and buffer composition are appropriate for the chosen synthesis method (chemical or enzymatic).

Troubleshooting Workflow:

G start Low/No Product Detected check_reagents Verify Reagent Integrity (6-Hydroxydodecanedioic acid, CoA, ATP, Mg2+) start->check_reagents check_enzyme Assess Enzyme Activity (Acyl-CoA Synthetase/Ligase) start->check_enzyme check_conditions Review Reaction Conditions (pH, Temperature, Incubation Time) start->check_conditions purification_issue Check Purification Strategy (e.g., HPLC, Solid-Phase Extraction) start->purification_issue If product is formed but lost reagent_issue Issue Identified: Prepare Fresh Reagents check_reagents->reagent_issue Degraded Substrates/ Cofactors enzyme_issue Issue Identified: Use New Enzyme Batch/ Perform Activity Assay check_enzyme->enzyme_issue Inactive Enzyme conditions_issue Issue Identified: Optimize Conditions check_conditions->conditions_issue Suboptimal Conditions troubleshooting_complete Yield Improved reagent_issue->troubleshooting_complete enzyme_issue->troubleshooting_complete conditions_issue->troubleshooting_complete degradation_issue Issue Identified: Product Degradation purification_issue->degradation_issue Instability during purification degradation_issue->troubleshooting_complete

Caption: Troubleshooting workflow for low or no product yield.

Detailed Solutions:

Potential Cause Recommended Solution
Enzyme Inactivity Perform a small-scale standard activity assay with a fresh, high-quality substrate under known optimal conditions. If possible, use a positive control with an enzyme batch known to be active. Store enzymes at their recommended temperature (typically -80°C) in an appropriate buffer containing a cryoprotectant like glycerol (B35011) to prevent damage from freeze-thaw cycles.[1]
Substrate or Cofactor Degradation Prepare fresh stock solutions of 6-hydroxydodecanedioic acid, Coenzyme A (CoA), and ATP. The thiol group in CoA is susceptible to oxidation, and ATP can be hydrolyzed.[1] Store ATP and CoA stocks at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[1]
Suboptimal Reaction Conditions Verify the pH of the buffer at the reaction temperature, as pH can shift with temperature. Calibrate incubators or water baths to ensure accurate temperature control.[1] Optimal conditions can vary, but a general starting point for many CoA ligases is a pH between 7.0 and 8.5 and a temperature of 37°C to 40°C.[1]
Presence of Inhibitors Heavy metal contaminants or other impurities in reagents or glassware can inhibit enzyme activity.[2] Use high-purity reagents and ensure glassware is thoroughly cleaned.
Problem 2: Product Degradation

The thioester bond in this compound is susceptible to hydrolysis, which can lead to lower yields.

Preventative Measures:

Factor Recommendation
pH Instability Maintain the reaction and purification pH within the optimal range (typically neutral to slightly alkaline) to prevent hydrolysis of the thioester bond.[1]
Oxidation The free thiol group of any unreacted CoA and potentially the hydroxyl group on the fatty acid can be susceptible to oxidation.[1] If possible, perform reactions and purification steps under an inert atmosphere (e.g., nitrogen or argon) and use deoxygenated buffers. The addition of antioxidants like dithiothreitol (B142953) (DTT) may be beneficial, but be mindful of potential interference with the reaction.[2]
Storage Once the reaction is complete, it is advisable to either use the product immediately in downstream applications or store it at low temperatures (-80°C) to minimize degradation.[1]

Frequently Asked Questions (FAQs)

Q1: What are the critical components for the enzymatic synthesis of this compound?

A1: The enzymatic synthesis generally requires the substrate (6-hydroxydodecanedioic acid), Coenzyme A (CoA), an energy source, typically Adenosine Triphosphate (ATP), a divalent cation cofactor, most commonly Magnesium (Mg²⁺), and an appropriate acyl-CoA synthetase or ligase enzyme in a buffered solution at an optimal pH.

Q2: Why is Mg²⁺ essential for the reaction?

A2: Divalent cations like Mg²⁺ are crucial cofactors for many acyl-CoA synthetases. They are essential for the ATP-dependent activation of the carboxylic acid substrate.[1]

Q3: What type of enzyme should I use for this synthesis?

A3: An acyl-CoA synthetase or ligase with activity towards long-chain dicarboxylic acids would be a suitable candidate. You may need to screen several enzymes to find one with optimal activity for 6-hydroxydodecanedioic acid.

Q4: Can I synthesize this compound chemically?

A4: Yes, chemical synthesis is an option. Various methods exist for the acylation of CoA.[3] However, these often require expertise in synthetic chemistry and may not be suitable for all laboratories.[3] Chemo-enzymatic approaches can also be considered.[3][4]

Q5: How can I monitor the progress of the reaction?

A5: High-Performance Liquid Chromatography (HPLC) is a common method for monitoring the formation of the acyl-CoA product and the consumption of substrates. A C18 reverse-phase column is often used with a gradient of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The product can be detected by UV absorbance, typically around 260 nm (for the adenine (B156593) portion of CoA).

Experimental Protocols

Generalized Protocol for Enzymatic Synthesis of this compound

This protocol is a general guideline and may require optimization for your specific enzyme and conditions.

Reaction Components:

Component Stock Concentration Final Concentration Volume for 1 mL Reaction
Potassium Phosphate Buffer (pH 7.4)1 M50 mM50 µL
6-Hydroxydodecanedioic acid100 mM (in DMSO or buffer)400 µM4 µL
Coenzyme A (CoA)100 mM800 µM8 µL
ATP100 mM2.5 mM25 µL
MgCl₂1 M5 mM5 µL
Acyl-CoA Synthetase/Ligase1-5 mg/mL40 µg/mL8-40 µL
Nuclease-free water--To 1 mL

Procedure:

  • Prepare a master mix of the buffer, MgCl₂, ATP, and CoA in a microcentrifuge tube.

  • Add the 6-hydroxydodecanedioic acid substrate to the master mix.

  • Initiate the reaction by adding the acyl-CoA synthetase/ligase.

  • Incubate the reaction mixture at 30-37°C with gentle mixing for a duration determined by preliminary time-course experiments (e.g., 2 hours to overnight).[5]

  • Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC.

  • Once the reaction has reached completion (or the desired conversion), quench the reaction, for example, by adding a small amount of acid (e.g., formic acid) or by proceeding immediately to purification.[3]

General Synthesis Pathway:

G sub 6-Hydroxydodecanedioic acid + CoA enzyme Acyl-CoA Synthetase + Mg2+ sub->enzyme atp ATP atp->enzyme prod This compound enzyme->prod amp AMP + PPi enzyme->amp

Caption: Enzymatic synthesis of this compound.

Purification Strategy

Purification of the synthesized this compound is crucial to remove unreacted substrates, enzyme, and byproducts.

Common Purification Methods:

  • Solid-Phase Extraction (SPE): C18 SPE cartridges can be used to separate the more hydrophobic acyl-CoA product from the more polar substrates and byproducts.

  • High-Performance Liquid Chromatography (HPLC): Preparative or semi-preparative reverse-phase HPLC can provide high-purity product.

Purification Workflow:

G reaction Crude Reaction Mixture spe Solid-Phase Extraction (SPE) (e.g., C18) reaction->spe Initial Cleanup hplc Reverse-Phase HPLC spe->hplc High-Purity Separation lyophilize Lyophilization hplc->lyophilize Solvent Removal product Purified this compound lyophilize->product

Caption: General purification workflow for this compound.

References

preventing degradation of 6-Hydroxydodecanedioyl-CoA during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 6-Hydroxydodecanedioyl-CoA during extraction. The following sections offer detailed protocols and data to ensure sample integrity and improve recovery rates.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during the extraction process?

A1: The degradation of this compound, like other long-chain acyl-CoA esters, is primarily due to two factors:

  • Chemical Instability: The thioester bond in acyl-CoAs is susceptible to hydrolysis, a reaction that is accelerated in aqueous solutions, especially under alkaline or strongly acidic conditions.[1][2]

  • Enzymatic Degradation: Endogenous enzymes (e.g., hydrolases, thioesterases) present in the biological sample can rapidly cleave the molecule. It is crucial to quench all metabolic activity immediately upon sample collection and denature these enzymes early in the extraction process.

Below is a diagram illustrating the main degradation pathways.

cluster_causes Degradation Factors cluster_molecule Analyte cluster_products Result Enzymatic Activity (Thioesterases) Enzymatic Activity (Thioesterases) This compound This compound Enzymatic Activity (Thioesterases)->this compound cleaves Chemical Hydrolysis (pH/Temp) Chemical Hydrolysis (pH/Temp) Chemical Hydrolysis (pH/Temp)->this compound hydrolyzes Degraded Products (CoA + Acid) Degraded Products (CoA + Acid) This compound->Degraded Products (CoA + Acid) yields

Caption: Primary degradation pathways for this compound.

Q2: My recovery of this compound is consistently low. How can I troubleshoot this issue?

A2: Low recovery is a common issue stemming from sample handling, extraction inefficiency, or degradation. Follow this troubleshooting workflow to identify and resolve the problem.

start Start: Low Recovery q1 Was sample instantly freeze-clamped? start->q1 a1_yes Proceed to Extraction Check q1->a1_yes Yes a1_no Action: Implement rapid freezing (e.g., liquid N2) to quench enzymatic activity. q1->a1_no No q2 Is extraction buffer pH between 4.5 and 7.0? a1_yes->q2 a2_yes Proceed to Solvent Check q2->a2_yes Yes a2_no Action: Adjust buffer pH. Alkaline conditions cause hydrolysis. q2->a2_no No q3 Are cold organic solvents (e.g., Acetonitrile/Isopropanol) used for homogenization? a2_yes->q3 a3_yes Proceed to Purification Check q3->a3_yes Yes a3_no Action: Use cold solvents to dissolve lipids and denature degradative enzymes. q3->a3_no No q4 Is Solid-Phase Extraction (SPE) included for purification? a3_yes->q4 a4_yes Troubleshooting Complete. Consider LC-MS optimization. q4->a4_yes Yes a4_no Action: Incorporate SPE to remove interfering substances and concentrate the analyte. q4->a4_no No

Caption: Troubleshooting workflow for low analyte recovery.

Q3: What are the recommended conditions (solvents, pH) to maintain the stability of this compound during extraction?

A3: To maintain stability, extraction should be performed at low temperatures using a combination of organic solvents and a slightly acidic buffer. This approach effectively denatures degradative enzymes, precipitates proteins, and maintains a pH environment that minimizes chemical hydrolysis.[3][4]

ParameterRecommended ConditionRationale
Primary Solvent Acetonitrile/Isopropanol (e.g., 3:1, v/v)Efficiently extracts long-chain acyl-CoAs and denatures proteins.[3][5]
Aqueous Buffer 0.1M Potassium PhosphateMaintains stable pH and aids in phase separation.
pH 4.9 - 6.7Avoids alkaline hydrolysis of the thioester bond.[3][4]
Temperature -20°C to 4°CMinimizes enzymatic degradation and chemical hydrolysis.[5]
Purification Solid-Phase Extraction (SPE)Removes salts and other interferences, concentrating the analyte.[3][4]

Experimental Protocols & Data

Protocol: Extraction of Long-Chain Acyl-CoAs from Tissue

This protocol is adapted from established methods for long-chain acyl-CoA extraction and is suitable for this compound.[3][4][5] It involves a solvent-based extraction followed by solid-phase extraction (SPE) for purification.

s1 1. Sample Preparation - Freeze-clamp tissue (~50-100 mg) in liquid N2. - Grind to a fine powder. s2 2. Homogenization - Add 1.5 mL cold (-20°C) Acetonitrile/Isopropanol (3:1). - Homogenize for 30 sec. s1->s2 s3 3. Extraction - Add 0.5 mL cold 0.1M KH2PO4 (pH 6.7). - Homogenize again for 30 sec. s2->s3 s4 4. Centrifugation - Centrifuge at 12,000 x g for 10 min at 4°C. - Collect the supernatant. s3->s4 s5 5. SPE Purification - Condition an anion-exchange SPE column. - Load supernatant. - Wash to remove impurities. s4->s5 s6 6. Elution & Analysis - Elute acyl-CoAs. - Evaporate solvent under nitrogen. - Reconstitute and analyze via LC-MS/MS. s5->s6

References

Technical Support Center: Method Refinement for Acyl-CoA Analysis in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for acyl-CoA analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the robust analysis of acyl-CoAs in complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive and selective method for quantifying acyl-CoAs?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely considered the gold standard for the quantification of acyl-CoAs due to its high sensitivity and selectivity.[1][2][3] This technique, particularly with the use of multiple reaction monitoring (MRM), allows for the specific detection of individual acyl-CoA species by monitoring their characteristic precursor-to-product ion transitions.[1][4]

Q2: My acyl-CoA samples seem to be degrading. What are the best practices to prevent this?

A2: Acyl-CoAs are known to be unstable and susceptible to hydrolysis, especially in aqueous solutions.[5][6] To minimize degradation, it is crucial to keep samples on ice or at 4°C during processing.[7] For long-term storage, snap-freezing in liquid nitrogen and storing at -80°C is recommended.[7] When reconstituting samples for analysis, using solutions like 50% methanol (B129727) with 50 mM ammonium (B1175870) acetate (B1210297) (pH 7) can enhance stability compared to pure water.[5]

Q3: What are the characteristic fragmentation patterns for acyl-CoAs in positive ion mode MS/MS?

A3: In positive ion mode, acyl-CoAs exhibit a highly characteristic fragmentation pattern, which is a neutral loss of 507 Da, corresponding to the 3'-phospho-ADP moiety.[8] This consistent fragmentation allows for the use of neutral loss scans to screen for a wide variety of acyl-CoA species within a sample.[4][8] Another common fragment ion observed is at m/z 428, which results from the cleavage between the 5' diphosphates.[1]

Q4: How can I improve the chromatographic separation of various acyl-CoA species?

A4: Good chromatographic separation is essential to minimize ion suppression from the matrix.[5] Reversed-phase chromatography, often with a C18 column, is a common approach for separating short- to long-chain acyl-CoAs.[1] The use of ion-pairing agents can also improve peak shape and resolution.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your acyl-CoA analysis experiments.

Problem Potential Cause Recommended Solution References
Issue 1: Low or No Analyte Signal
Inefficient ExtractionEnsure that the tissue or cell homogenization is complete. For broad-spectrum acyl-CoA extraction, a mixed organic-aqueous solvent system like acetonitrile/methanol/water (2:2:1, v/v/v) can be effective.[9]
Analyte DegradationMaintain low temperatures (on ice or 4°C) throughout the sample preparation process. For long-term storage, ensure samples are stored at -80°C.[7]
Ion SuppressionThe complexity of biological matrices can significantly suppress the ionization of target analytes. Implement a robust sample cleanup procedure, such as solid-phase extraction (SPE), and optimize chromatographic separation to resolve the analyte from co-eluting matrix components. The use of a suitable internal standard is also crucial to normalize for matrix effects.[7]
Issue 2: Poor Recovery of Short-Chain Acyl-CoAs
Loss during SPEStandard solid-phase extraction (SPE) protocols can lead to the loss of more hydrophilic, short-chain acyl-CoAs.[1]
Consider sample preparation methods that do not require an SPE step. For instance, using 5-sulfosalicylic acid (SSA) for deproteinization can improve the recovery of short-chain species compared to methods involving trichloroacetic acid (TCA) followed by SPE.[1]
Issue 3: Inaccurate or Imprecise Quantification
Matrix EffectsThe sample matrix can significantly impact the accuracy of quantification.[5]
Construct calibration curves using a matrix that closely matches that of the study samples. Using stable isotope-labeled internal standards is the gold standard for correcting for matrix effects and variability in extraction efficiency.[10]
Non-LinearityCalibration curves may show non-linearity, especially at lower concentrations.
Employ a weighted linear regression (e.g., 1/x) for your calibration curves to improve accuracy, particularly at the lower end of the quantification range.[1]

Data Presentation

Table 1: Comparison of Analyte Recovery with Different Extraction Methods

This table summarizes the percent recovery of various CoA species using two different extraction methods: 10% Trichloroacetic Acid (TCA) followed by Solid-Phase Extraction (SPE) versus 2.5% 5-Sulfosalicylic Acid (SSA) without SPE. The data is presented relative to a standard in water.

Analyte% Recovery with TCA + SPE% Recovery with 2.5% SSA
Pantothenate0%>100%
Dephospho-CoA0%>99%
CoA1%74%
Malonyl CoA26%74%
Acetyl CoA36%59%
Propionyl CoA62%80%
Isovaleryl CoA58%59%

Data adapted from a study by Jones et al.[1]

Experimental Protocols

Protocol 1: Acyl-CoA Extraction from Cultured Cells using SSA

This protocol is suitable for the extraction of both short-chain acyl-CoAs and CoA biosynthetic precursors.[1]

  • Cell Washing: Wash cultured cells twice with ice-cold phosphate-buffered saline (PBS).

  • Quenching and Lysis: Immediately add 200 µL of ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing an appropriate internal standard (e.g., crotonoyl-CoA).

  • Cell Scraping: Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Vortexing and Incubation: Vortex the tube vigorously and incubate on ice for 10 minutes.

  • Centrifugation: Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

Protocol 2: Acyl-CoA Extraction from Tissues using Solvent Precipitation and SPE

This protocol is a more traditional method that includes an optional solid-phase extraction (SPE) step for sample cleanup.[11]

  • Homogenization: Homogenize frozen tissue powder or cell pellets in an ice-cold extraction solvent (e.g., 80% methanol in water).

  • Protein Precipitation: Vortex the homogenate vigorously for 1 minute.

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Supernatant Collection: Collect the supernatant containing the extracted acyl-CoAs.

  • Drying: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • SPE Cleanup (Optional): a. Condition an SPE cartridge (e.g., C18). b. Load the reconstituted sample onto the cartridge. c. Wash the cartridge to remove interfering substances. d. Elute the acyl-CoAs with a high percentage of organic solvent. e. Dry the eluate.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (Cells or Tissue) homogenize Homogenization & Quenching sample->homogenize extract Extraction with Deproteinization homogenize->extract cleanup Sample Cleanup (e.g., SPE) extract->cleanup Optional lc_separation LC Separation extract->lc_separation cleanup->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification peak_integration->quantification data_analysis Data Analysis quantification->data_analysis

Caption: A generalized experimental workflow for acyl-CoA analysis.

troubleshooting_tree cluster_extraction Extraction Issues cluster_stability Analyte Stability cluster_matrix Matrix Effects start Low or No Signal check_homogenization Is homogenization complete? start->check_homogenization optimize_solvent Optimize extraction solvent check_homogenization->optimize_solvent No check_temp Was sample kept cold? check_homogenization->check_temp Yes snap_freeze Implement snap-freezing check_temp->snap_freeze No use_is Using internal standard? check_temp->use_is Yes improve_cleanup Improve sample cleanup (SPE) use_is->improve_cleanup Yes optimize_lc Optimize LC separation improve_cleanup->optimize_lc

Caption: A troubleshooting decision tree for low or no acyl-CoA signal.

fatty_acid_beta_oxidation title Fatty Acid Beta-Oxidation Pathway fatty_acyl_coa Fatty Acyl-CoA enoyl_coa Trans-Δ2-Enoyl-CoA fatty_acyl_coa->enoyl_coa Acyl-CoA Dehydrogenase hydroxyacyl_coa L-β-Hydroxyacyl-CoA enoyl_coa->hydroxyacyl_coa Enoyl-CoA Hydratase ketoacyl_coa β-Ketoacyl-CoA hydroxyacyl_coa->ketoacyl_coa β-Hydroxyacyl-CoA Dehydrogenase shortened_acyl_coa Shortened Acyl-CoA ketoacyl_coa->shortened_acyl_coa acetyl_coa Acetyl-CoA ketoacyl_coa->acetyl_coa tca_cycle TCA Cycle acetyl_coa->tca_cycle

Caption: A simplified diagram of the fatty acid beta-oxidation pathway.

References

Technical Support Center: Enhancing the Sensitivity of 6-Hydroxydodecanedioyl-CoA Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on enhancing the sensitivity of 6-Hydroxydodecanedioyl-CoA detection. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist researchers in optimizing their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for detecting this compound?

A1: The most common and sensitive methods for the detection and quantification of this compound are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) following a derivatization step. LC-MS/MS is often preferred for its high sensitivity and specificity in complex biological matrices.

Q2: Why is derivatization often necessary for the analysis of this compound by GC-MS?

A2: this compound is a polar and non-volatile molecule. Derivatization is a chemical modification process that converts the analyte into a more volatile and thermally stable derivative, making it suitable for GC-MS analysis. This process also improves chromatographic peak shape and sensitivity.

Q3: What are some common derivatization agents for dicarboxylic acids like this compound for GC-MS analysis?

A3: Common derivatization agents include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and esterification agents such as BF3/butanol. Silylation with BSTFA is often favored as it can provide lower detection limits and higher reproducibility for dicarboxylic acids.[1]

Q4: Can I detect this compound using fluorescence-based methods?

A4: While there are no specific fluorescent probes for this compound, derivatization with a fluorescent tag can enable detection by High-Performance Liquid Chromatography (HPLC) with a fluorescence detector. This approach can offer high sensitivity. Reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) have been used for derivatizing molecules with amine groups, and similar strategies could be adapted for the carboxyl groups of dicarboxylic acids.

Q5: What are the key challenges in quantifying this compound in biological samples?

A5: Key challenges include its low endogenous concentrations, potential for degradation during sample preparation, and the presence of interfering substances in complex matrices (matrix effects). Careful sample extraction and cleanup are crucial for accurate quantification.

Troubleshooting Guides

Low Signal or No Peak in LC-MS/MS

Problem: You are not observing a peak for this compound or the signal intensity is very low.

Possible Cause Troubleshooting Step
Sample Degradation This compound is susceptible to hydrolysis. Ensure samples are processed quickly on ice and stored at -80°C. Use acidic conditions during extraction to improve stability.
Inefficient Extraction Optimize your solid-phase extraction (SPE) protocol. Ensure the sorbent type is appropriate for retaining a polar, long-chain acyl-CoA. Check recovery rates using a spiked standard.
Suboptimal MS/MS Parameters Confirm you are using the correct Multiple Reaction Monitoring (MRM) transitions for this compound. Optimize collision energy and other source parameters for maximum signal intensity.
Matrix Effects Co-eluting matrix components can suppress the ionization of your analyte. Evaluate matrix effects by comparing the signal in a neat standard to a post-extraction spiked sample. Improve sample cleanup or adjust chromatography to separate interferences.
Poor Chromatography Peak shape can be affected by the interaction of the phosphate (B84403) group with the column. Consider using a column with a different chemistry or adding a small amount of a modifying agent to the mobile phase.
Peak Tailing in LC-MS/MS

Problem: The chromatographic peak for this compound is broad and asymmetrical (tailing).

Possible Cause Troubleshooting Step
Secondary Interactions The polar head group of the CoA moiety can interact with active sites on the stationary phase. Use a column with end-capping or a different stationary phase chemistry. Adjusting the mobile phase pH can also help.
Column Overload Injecting too much sample can lead to peak tailing. Try diluting your sample and re-injecting.
Column Contamination Contaminants from previous injections can accumulate on the column. Flush the column with a strong solvent or replace the guard column.
Inappropriate Injection Solvent If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.

Data Presentation: Comparison of Analytical Methods

The following table provides a comparative overview of different analytical methods for the detection of dicarboxylic acids and acyl-CoAs, which can be extrapolated for this compound. Please note that specific performance for this compound may vary and requires method-specific validation.

Analytical Method Derivatization Typical Limit of Detection (LOD) Typical Limit of Quantification (LOQ) Linearity (R²) Key Advantages Key Disadvantages
LC-MS/MS Not required2 - 133 nM (for various acyl-CoAs)[2]4.2 - 16.9 nM (for various acyl-CoAs)[3]>0.99High specificity and sensitivity, suitable for complex matrices.Can be affected by matrix effects, higher instrument cost.
GC-MS Required (e.g., BSTFA)≤2 ng/m³ (for C3-C9 dicarboxylic acids)[1]->0.99High resolution and sensitivity.Requires derivatization, which adds a step and potential for variability.
HPLC-Fluorescence Required (fluorescent tag)12.5 pg on column (for a derivatized fatty acid)[1]20 nM (for derivatized fatty acids)[4]>0.99High sensitivity, lower instrument cost than MS.Less specific than MS, requires derivatization.

Experimental Protocols

Detailed Protocol for Solid-Phase Extraction (SPE) of Acyl-CoAs

This protocol is adapted from established methods for the extraction and purification of a broad range of acyl-CoAs from biological tissues.[5]

Materials:

  • Frozen tissue sample (~50-100 mg)

  • Homogenization Buffer: 100 mM Potassium Phosphate (KH₂PO₄), pH 4.9

  • Extraction Solvent: Acetonitrile and 2-Propanol

  • Wash Solution: Acetonitrile/2-Propanol/Water/Acetic Acid

  • Elution Solution: Methanol/250 mM Ammonium Formate

  • Internal Standard (e.g., a stable isotope-labeled analog of this compound or a structurally similar acyl-CoA)

  • SPE Columns (e.g., 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel)[6]

  • Glass homogenizer, centrifuge, and vacuum concentrator

Procedure:

  • Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.

    • Add 1 mL of ice-cold Homogenization Buffer containing the internal standard.

    • Homogenize the tissue on ice until a uniform suspension is achieved.

    • Add 1 mL of 2-Propanol and homogenize again.

  • Extraction:

    • Transfer the homogenate to a centrifuge tube.

    • Add 2 mL of Acetonitrile and vortex vigorously for 2 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

    • Carefully collect the supernatant.

  • Solid-Phase Extraction:

    • Column Conditioning: Condition the SPE column by passing 2 mL of the Wash Solution through it.

    • Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column.

    • Washing: Wash the column with 2 mL of the Wash Solution to remove unbound impurities.

    • Elution: Elute the acyl-CoAs by adding 1.5 mL of the Elution Solution. Collect the eluate.

  • Sample Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried sample in a suitable solvent for your LC-MS/MS analysis (e.g., 100 µL of a water/methanol mixture).

Signaling Pathways and Workflows

Peroxisomal Beta-Oxidation of Dicarboxylic Acids

This compound is a dicarboxylic acyl-CoA and is metabolized through the peroxisomal beta-oxidation pathway. This pathway is crucial for the breakdown of dicarboxylic acids that are formed, for instance, from the omega-oxidation of fatty acids in the endoplasmic reticulum.[5]

Peroxisomal_Beta_Oxidation cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome Fatty_Acid Fatty Acid Omega_Oxidation ω-Oxidation Fatty_Acid->Omega_Oxidation CYP450 Dicarboxylic_Acid Dicarboxylic Acid Omega_Oxidation->Dicarboxylic_Acid DCA_Import Import (ABCD3) Dicarboxylic_Acid->DCA_Import Transport DCA_Activation Activation (ACSL?) DCA_Import->DCA_Activation DCA_CoA Dicarboxylyl-CoA (e.g., this compound) DCA_Activation->DCA_CoA ACOX1 Acyl-CoA Oxidase 1 (ACOX1) DCA_CoA->ACOX1 Enoyl_CoA Enoyl-CoA ACOX1->Enoyl_CoA EHHADH L-bifunctional enzyme (EHHADH) Enoyl_CoA->EHHADH Hydratase activity Hydroxyacyl_CoA 3-Hydroxyacyl-CoA EHHADH->Hydroxyacyl_CoA Thiolase Thiolase (ACAA1/2, SCPx) EHHADH->Thiolase Hydroxyacyl_CoA->EHHADH Dehydrogenase activity Shortened_DCA_CoA Shortened Dicarboxylyl-CoA Thiolase->Shortened_DCA_CoA Succinyl_CoA Succinyl-CoA Thiolase->Succinyl_CoA

Caption: Peroxisomal beta-oxidation pathway for dicarboxylic acids.

General Workflow for LC-MS/MS Analysis

This diagram outlines the major steps involved in the quantification of this compound from a biological sample using LC-MS/MS.

LCMS_Workflow Sample Biological Sample (e.g., Tissue, Plasma) Homogenization Homogenization & Internal Standard Spiking Sample->Homogenization Extraction Acyl-CoA Extraction Homogenization->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE Concentration Drying and Reconstitution SPE->Concentration LC_Separation Liquid Chromatography (LC Separation) Concentration->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS Detection) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis Troubleshooting_Logic Start Low or No Signal for This compound Check_Standard Analyze a fresh, neat standard. Is the signal strong? Start->Check_Standard Check_SamplePrep Problem is likely with sample preparation or matrix. Check_Standard->Check_SamplePrep Yes Check_Instrument Problem is likely with the LC-MS/MS system. Check_Standard->Check_Instrument No Optimize_Extraction Optimize SPE protocol. Check recovery. Check_SamplePrep->Optimize_Extraction Investigate_Matrix Investigate matrix effects. Improve sample cleanup. Check_SamplePrep->Investigate_Matrix Check_LC Check LC system for leaks, clogs, and correct mobile phase. Check_Instrument->Check_LC Check_MS Check MS parameters: MRM transitions, source settings. Check_Instrument->Check_MS

References

quality control measures for 6-Hydroxydodecanedioyl-CoA analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Hydroxydodecanedioyl-CoA. Our goal is to help you navigate potential challenges in your experiments and ensure high-quality, reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for quantifying this compound?

A1: The most common and sensitive method for the quantitative analysis of this compound and other acyl-CoA species is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] This technique offers high selectivity and sensitivity, which is crucial for detecting low-abundance endogenous molecules. Reversed-phase chromatography is often employed for separation.[2]

Q2: Why is the use of an internal standard critical in this compound analysis?

A2: Internal standards are essential to correct for variability in sample preparation and matrix effects during LC-MS/MS analysis.[3] Matrix effects, such as ion suppression, can significantly impact the accuracy of quantification.[2] The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., 13C-labeled this compound). If a stable isotope-labeled standard is unavailable, a structurally similar odd-chain acyl-CoA can be used.

Q3: How should I store my samples to ensure the stability of this compound?

A3: Acyl-CoA molecules are susceptible to hydrolysis, especially in aqueous solutions and at non-neutral pH.[2] For short-term storage during sample preparation, it is advisable to keep samples on ice. For long-term storage, samples should be stored at -80°C. Methanol (B129727) has been shown to be a suitable solvent for reconstituting samples as it provides better stability for acyl-CoAs compared to aqueous solutions.[2] Related enzyme activity, which can impact analyte levels, also decreases significantly at room temperature, with freezing being the best method to minimize loss of activity.[4][5]

Q4: What is the expected fragmentation pattern for this compound in MS/MS analysis?

A4: In positive ion mode, acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da from the [M+H]+ precursor ion.[3][6] This corresponds to the fragmentation of the phosphopantetheine moiety. Therefore, for this compound, you would set up a Multiple Reaction Monitoring (MRM) transition to monitor the precursor ion and the specific product ion resulting from this neutral loss.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Signal for this compound 1. Sample Degradation: Analyte instability due to improper storage or handling. 2. Inefficient Extraction: Poor recovery from the sample matrix. 3. Ion Suppression: Matrix components co-eluting with the analyte are suppressing its ionization. 4. Incorrect MS/MS Parameters: Suboptimal precursor/product ion selection or collision energy.1. Ensure samples are processed quickly on ice and stored at -80°C. Reconstitute in methanol for analysis.[2] 2. Optimize the extraction protocol. Consider solid-phase extraction (SPE) for sample cleanup. 3. Improve chromatographic separation to resolve the analyte from interfering matrix components. Dilute the sample if possible. 4. Confirm the precursor ion mass and optimize the collision energy for the characteristic neutral loss of 507 Da.[3][6]
Poor Peak Shape (Tailing or Fronting) 1. Column Overload: Injecting too much sample. 2. Inappropriate Mobile Phase pH: Can affect the ionization state of the analyte. 3. Column Contamination or Degradation: Buildup of matrix components on the column.1. Reduce the injection volume or dilute the sample. 2. For long-chain acyl-CoAs, a slightly alkaline mobile phase (pH > 7) can sometimes improve peak shape. 3. Wash the column according to the manufacturer's instructions or replace it if necessary.
High Variability Between Replicates 1. Inconsistent Sample Preparation: Variations in extraction efficiency or sample volume. 2. Matrix Effects: Differing levels of ion suppression between samples. 3. System Instability: Fluctuations in LC pressure or MS spray stability.1. Use a consistent and validated sample preparation protocol. The use of an appropriate internal standard is crucial. 2. Employ a robust internal standard (ideally stable isotope-labeled) to normalize for matrix effects. 3. Equilibrate the LC-MS system thoroughly before analysis and monitor system performance throughout the run.
Carryover in Blank Injections 1. Adsorption of Analyte: this compound may adsorb to surfaces in the LC system. 2. Insufficient Needle Wash: The autosampler needle may not be adequately cleaned between injections.1. Include a wash step with a strong organic solvent in the LC gradient after each injection. 2. Optimize the autosampler wash procedure, using a wash solvent that effectively solubilizes the analyte.

Experimental Protocols & Data

Representative Experimental Protocol: LC-MS/MS Analysis of this compound

This protocol is a representative example based on methods for similar analytes. Optimization will be required for your specific instrumentation and sample matrix.

  • Sample Preparation (from tissue):

    • Weigh out approximately 50-100 mg of frozen tissue.

    • On ice, add a known amount of a suitable internal standard (e.g., 13C-labeled this compound or C17-CoA).

    • Homogenize the tissue in 2 mL of ice-cold methanol.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of methanol for LC-MS/MS analysis.[2]

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transition: Monitor the transition corresponding to the [M+H]+ of this compound to the product ion resulting from the neutral loss of 507 Da.

    • Instrument Parameters: Optimize spray voltage, capillary temperature, and gas flows according to your specific instrument.

Representative Quantitative Data

The following table presents hypothetical but realistic performance characteristics for an LC-MS/MS assay for this compound, based on published data for similar long-chain acyl-CoAs.

Parameter Expected Value Reference
Linear Range 1 - 1000 ng/mL[7]
Limit of Quantification (LOQ) 1 ng/mL[1]
Recovery 85 - 110%[1]
Intra-day Precision (%RSD) < 10%[8]
Inter-day Precision (%RSD) < 15%[8]

Metabolic Pathway

The metabolic origin of this compound is part of the ω-oxidation pathway of fatty acids, which becomes more active when the primary β-oxidation pathway is overloaded or impaired.[9][10] This pathway involves the hydroxylation of the terminal methyl group of a fatty acid, followed by further oxidation to a dicarboxylic acid. These dicarboxylic acids can then undergo β-oxidation.

metabolomics_pathway FA 3-Hydroxydodecanoic Acid omega_HFA 3,12-Dihydroxydodecanoic Acid (ω-hydroxylation) FA->omega_HFA Cytochrome P450 ω-hydroxylase DCA 3-Hydroxydodecanedioic Acid omega_HFA->DCA Alcohol/Aldehyde Dehydrogenase CoA_DCA This compound DCA->CoA_DCA Acyl-CoA Synthetase beta_ox β-Oxidation CoA_DCA->beta_ox shorter_DCA Shorter-chain 3-hydroxy dicarboxylic acids beta_ox->shorter_DCA

Caption: Metabolic pathway showing the formation of this compound.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the quantitative analysis of this compound from biological samples.

experimental_workflow sample Tissue Sample add_is Add Internal Standard sample->add_is homogenize Homogenize in Methanol add_is->homogenize centrifuge Centrifuge homogenize->centrifuge extract Collect Supernatant & Evaporate centrifuge->extract reconstitute Reconstitute extract->reconstitute lcms LC-MS/MS Analysis (MRM) reconstitute->lcms data Data Processing (Quantification) lcms->data

Caption: A typical experimental workflow for this compound analysis.

References

Technical Support Center: Dicarboxylic Acyl-CoA Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dicarboxylic acyl-CoA research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the analysis of dicarboxylic acyl-CoAs.

Issue 1: Low or No Signal for Dicarboxylic Acyl-CoAs in LC-MS/MS Analysis

Possible Causes and Solutions:

Cause Solution
Inefficient Extraction Dicarboxylic acyl-CoAs are polar molecules and require specific extraction methods. Standard lipid extraction protocols may not be suitable.[1] Use a method optimized for acyl-CoA extraction, such as solid-phase extraction (SPE) or a liquid-liquid extraction with a polar solvent system (e.g., 80% methanol).[2][3] Ensure the pH of the extraction buffer is controlled, as acyl-CoAs are unstable in alkaline and strongly acidic conditions.[4]
Sample Degradation Acyl-CoA thioester bonds are prone to hydrolysis.[4] Work quickly and keep samples on ice throughout the extraction process.[1] For storage, flash-freeze tissue samples in liquid nitrogen immediately after collection.[5] When preparing extracts for analysis, use a stabilizing solvent, such as an ammonium (B1175870) acetate (B1210297) buffered solvent at a neutral pH.[2]
Poor Ionization in Mass Spectrometer The choice of ionization mode and source parameters can significantly impact signal intensity. Optimize source-dependent parameters for your specific instrument and dicarboxylic acyl-CoA species of interest.[6] Positive ion mode is commonly used for acyl-CoA analysis, often monitoring for the neutral loss of the adenosine (B11128) diphosphate (B83284) group.[2][5]
Suboptimal Chromatographic Separation Co-elution with other metabolites can cause ion suppression.[4] Use a column and mobile phase that provide good separation of dicarboxylic acyl-CoAs from other cellular components. Reversed-phase chromatography with an ion-pairing reagent or at a high pH is often employed.[2][7]
Issue 2: High Variability in Quantitative Results

Possible Causes and Solutions:

Cause Solution
Lack of Appropriate Internal Standards The diverse physicochemical properties of dicarboxylic acyl-CoAs make it difficult to use a single internal standard for accurate quantification of all species.[2] Use a panel of stable isotope-labeled internal standards that are structurally similar to the analytes of interest.[2][5]
Matrix Effects Components of the biological matrix can enhance or suppress the ionization of the target analytes, leading to inaccurate quantification.[7] Perform a thorough sample clean-up, for example using solid-phase extraction, to remove interfering substances.[2] Evaluate matrix effects by performing standard additions to your sample matrix.
Inconsistent Sample Handling Variations in extraction time, temperature, and storage conditions can lead to inconsistent results.[1] Standardize all sample handling and preparation steps. Ensure all samples are treated identically from collection to analysis.
Issue 3: Peak Tailing or Splitting in Chromatography

Possible Causes and Solutions:

Cause Solution
Column Contamination Buildup of biological material on the column can lead to poor peak shape.[7][8] Use a guard column and/or an in-line filter to protect the analytical column.[8] Implement a column wash step in your gradient to remove strongly retained compounds.[7]
Secondary Interactions with Column Stationary Phase The phosphate (B84403) groups of the CoA moiety can interact with the silica (B1680970) backbone of the column, causing peak tailing.[8] Use a column with end-capping or a polymer-based stationary phase. Operating at a higher pH can also reduce these interactions.[7]
Injection Solvent Mismatch Injecting the sample in a solvent that is much stronger than the mobile phase can cause peak distortion.[8] Whenever possible, dissolve the sample in the initial mobile phase.

Frequently Asked Questions (FAQs)

Extraction and Sample Preparation

Q1: What is the best method for extracting dicarboxylic acyl-CoAs from tissues?

A1: A multi-step procedure involving homogenization in a buffered solution, followed by extraction with organic solvents like isopropanol (B130326) and acetonitrile, and a subsequent solid-phase extraction (SPE) clean-up is recommended for optimal recovery and purity.[1][3] It is crucial to work at low temperatures and to use a pH-controlled buffer to prevent degradation.[1][4]

Q2: How can I prevent the degradation of my dicarboxylic acyl-CoA samples?

A2: Minimize the time between sample collection and extraction by flash-freezing tissues in liquid nitrogen.[5] During extraction, keep samples on ice. For analysis, reconstitute dried extracts in a buffered solution at neutral pH, as acyl-CoAs are unstable in highly acidic or alkaline conditions.[2][4]

LC-MS/MS Analysis

Q3: What are the key parameters to optimize for LC-MS/MS analysis of dicarboxylic acyl-CoAs?

A3: Key parameters include:

  • Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution. The mobile phase often contains an ion-pairing agent or is maintained at a high pH to improve peak shape and retention.[2][7]

  • Mass Spectrometry: In positive ion mode, use Multiple Reaction Monitoring (MRM) to detect the neutral loss of the phosphoadenosine diphosphate moiety (507 Da) from the precursor ion.[6] Optimize collision energy for each specific dicarboxylic acyl-CoA.

Q4: Why is quantification of dicarboxylic acyl-CoAs so challenging?

A4: Quantification is challenging due to the lack of commercially available standards for all dicarboxylic acyl-CoA species and their varying physicochemical properties, which affect extraction efficiency and ionization response.[2] The use of a suite of stable isotope-labeled internal standards is crucial for accurate quantification.[2]

Data Interpretation

Q5: What is the biological significance of elevated dicarboxylic acyl-CoAs?

A5: Elevated levels of dicarboxylic acyl-CoAs can indicate an overload or a defect in fatty acid β-oxidation.[9][10] When mitochondrial β-oxidation is impaired, fatty acids are shunted to the microsomal ω-oxidation pathway, leading to the formation of dicarboxylic acids and their subsequent CoA esters.[10][11]

Q6: Can I use acylcarnitine profiles as a proxy for dicarboxylic acyl-CoA levels?

A6: While there is often a strong positive correlation between acyl-CoA and acylcarnitine levels, it is not always a one-to-one relationship.[2] Some discrepancies can arise due to the specificities of the enzymes involved in their metabolism. Therefore, direct measurement of dicarboxylic acyl-CoAs is recommended for a more accurate assessment.

Experimental Protocols

Protocol 1: Extraction of Dicarboxylic Acyl-CoAs from Liver Tissue

This protocol is adapted from previously published methods.[1][3]

  • Homogenization:

    • Weigh approximately 50-100 mg of frozen liver tissue.

    • Homogenize the tissue in 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing an appropriate internal standard mix.

  • Solvent Extraction:

    • Add 1 mL of 2-propanol to the homogenate and vortex thoroughly.

    • Add 2 mL of acetonitrile, vortex for 5 minutes.

  • Phase Separation:

    • Centrifuge at 2,000 x g for 5 minutes at 4°C.

    • Collect the upper aqueous-organic phase containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE) Clean-up:

    • Dilute the collected supernatant with 10 mL of 100 mM KH2PO4 buffer (pH 4.9).

    • Load the diluted sample onto an equilibrated SPE column (e.g., an anion-exchange column).

    • Wash the column to remove impurities.

    • Elute the acyl-CoAs with an appropriate solvent (e.g., 2-propanol).

  • Sample Concentration:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol/50% 50 mM ammonium acetate, pH 7).[4]

Visualizations

experimental_workflow tissue Tissue Sample (e.g., Liver) homogenization Homogenization (KH2PO4 Buffer + Internal Standards) tissue->homogenization extraction Solvent Extraction (Isopropanol & Acetonitrile) homogenization->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe elution Elution spe->elution evaporation Evaporation (N2 Stream) elution->evaporation reconstitution Reconstitution evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms signaling_pathway fatty_acids Excess Fatty Acids mito_beta_ox Mitochondrial β-oxidation (Impaired/Saturated) fatty_acids->mito_beta_ox Primary Pathway omega_ox Microsomal ω-oxidation (Cytochrome P450) fatty_acids->omega_ox Alternative Pathway dca Dicarboxylic Acids (DCA) omega_ox->dca activation Activation to DCA-CoA (Acyl-CoA Synthetase) dca->activation dca_coa Dicarboxylic Acyl-CoAs activation->dca_coa perox_beta_ox Peroxisomal β-oxidation dca_coa->perox_beta_ox chain_shortened Chain-shortened DCAs + Acetyl-CoA perox_beta_ox->chain_shortened logical_relationship low_signal Low/No MS Signal degradation Sample Degradation degradation->low_signal extraction_issue Poor Extraction extraction_issue->low_signal ion_suppression Ion Suppression ion_suppression->low_signal

References

Technical Support Center: Optimizing Enzyme Kinetics Assays with 6-Hydroxydodecanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Hydroxydodecanedioyl-CoA in enzyme kinetics assays.

Frequently Asked Questions (FAQs)

Q1: What type of enzyme is likely to metabolize this compound?

A1: this compound is a dicarboxylic acid, suggesting it is likely metabolized by enzymes of the fatty acid β-oxidation pathway. The hydroxyl group at the 6-position may require a specific dehydrogenase for its oxidation. Enzymes such as acyl-CoA dehydrogenases, enoyl-CoA hydratases, hydroxyacyl-CoA dehydrogenases, and thiolases could be involved in its metabolism.

Q2: How should I prepare and handle this compound for my assay?

A2: Fatty acyl-CoAs are susceptible to degradation. It is recommended to prepare fresh solutions of this compound for each experiment. If storage is necessary, snap freeze aliquots in liquid nitrogen and store at -80°C for no longer than one week.[1] Thaw on ice immediately before use and keep the solution on ice.

Q3: What are the critical components of an enzyme kinetics assay for this compound?

A3: A typical assay mixture will include a buffered solution at an optimal pH for the enzyme, the enzyme itself, the substrate (this compound), and any necessary cofactors (e.g., NAD+, FAD). The reaction is usually initiated by adding the enzyme or substrate and monitored by measuring the change in absorbance or fluorescence of a product or cofactor over time.

Q4: How can I monitor the progress of the enzymatic reaction?

A4: The method of monitoring depends on the specific reaction being catalyzed. A common method is to monitor the change in absorbance of NADH or FADH2 at 340 nm. Alternatively, fluorescent probes can be used to detect the formation of a specific product or the consumption of the substrate.[1] For more detailed analysis, methods like UPLC-MS/MS can be employed to directly measure the substrate and product concentrations.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or Low Enzyme Activity Inactive enzyme- Ensure the enzyme has been stored correctly at the recommended temperature. - Avoid repeated freeze-thaw cycles. - Use a fresh aliquot of the enzyme.
Incorrect assay conditions- Verify the pH and ionic strength of the assay buffer are optimal for the enzyme. - Confirm the correct concentration of all components, including cofactors.
Substrate degradation- Prepare fresh this compound solution for each experiment. - Keep the substrate solution on ice.
High Background Signal Contamination of reagents- Use high-purity reagents and water. - Prepare fresh buffers.
Autohydrolysis of substrate- Run a no-enzyme control to measure the rate of non-enzymatic substrate degradation. - Subtract the background rate from the rate of the enzymatic reaction.
Inconsistent Results Pipetting errors- Use calibrated pipettes and proper pipetting techniques. - Prepare a master mix of reagents to minimize variability between wells.[3]
Temperature fluctuations- Ensure all reagents and the reaction plate are equilibrated to the assay temperature before starting the reaction.[4]
Non-linear Reaction Progress Curves Substrate depletion- Use a lower enzyme concentration or a higher substrate concentration. - Ensure that you are measuring the initial velocity of the reaction, typically within the first 10% of substrate conversion.[5]
Product inhibition- Measure the initial velocity of the reaction before significant product accumulation occurs. - Consider using a coupled assay to continuously remove the product.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for a Putative 6-Hydroxyacyl-CoA Dehydrogenase

This protocol describes a continuous spectrophotometric assay to measure the activity of a dehydrogenase that uses this compound as a substrate and NAD+ as a cofactor. The reaction progress is monitored by the increase in absorbance at 340 nm due to the formation of NADH.

Materials:

  • Purified enzyme (e.g., a candidate hydroxyacyl-CoA dehydrogenase)

  • This compound

  • NAD+

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a stock solution of this compound in the assay buffer.

  • Prepare a stock solution of NAD+ in the assay buffer.

  • In a 96-well plate, set up the following reactions:

    • Test Reaction:

      • Assay Buffer

      • This compound (to a final concentration in the desired range, e.g., 1-100 µM)

      • NAD+ (to a final concentration of ~1 mM)

      • Enzyme (add to initiate the reaction)

    • No-Substrate Control:

      • Assay Buffer

      • NAD+

      • Enzyme

    • No-Enzyme Control:

      • Assay Buffer

      • This compound

      • NAD+

  • Equilibrate the plate to the desired assay temperature (e.g., 37°C).

  • Initiate the reaction by adding the enzyme to the "Test Reaction" and "No-Substrate Control" wells.

  • Immediately place the plate in the spectrophotometer and measure the absorbance at 340 nm every 30 seconds for 10-15 minutes.

  • Calculate the initial velocity of the reaction from the linear portion of the absorbance vs. time plot.

Data Analysis:

The rate of NADH production can be calculated using the Beer-Lambert law:

Rate (µmol/min) = (ΔA340/min) * (Total Volume) / (ε * path length)

Where:

  • ΔA340/min is the initial rate of absorbance change.

  • Total Volume is the final reaction volume in the well.

  • ε is the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

  • path length is the light path through the well in cm.

Visualizations

Enzyme_Kinetics_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Reagents (Buffer, Substrate, Cofactor) Mix_Reagents Mix Reagents in Plate Reagent_Prep->Mix_Reagents Enzyme_Prep Prepare Enzyme Solution Initiate_Reaction Initiate Reaction (Add Enzyme or Substrate) Enzyme_Prep->Initiate_Reaction Mix_Reagents->Initiate_Reaction Monitor_Signal Monitor Signal (e.g., Absorbance at 340nm) Initiate_Reaction->Monitor_Signal Plot_Data Plot Signal vs. Time Monitor_Signal->Plot_Data Calculate_V0 Calculate Initial Velocity (V₀) Plot_Data->Calculate_V0 Kinetic_Parameters Determine Kinetic Parameters (Km, Vmax) Calculate_V0->Kinetic_Parameters

Caption: General workflow for an enzyme kinetics assay.

Troubleshooting_Logic Start Assay Problem Occurs No_Activity No or Low Activity? Start->No_Activity High_Background High Background? No_Activity->High_Background No Check_Enzyme Check Enzyme Viability (Storage, Aliquots) No_Activity->Check_Enzyme Yes Inconsistent_Results Inconsistent Results? High_Background->Inconsistent_Results No Check_Reagents Check Reagent Purity (Fresh Buffers) High_Background->Check_Reagents Yes Inconsistent_Results->Start No, Other Issue Check_Pipetting Review Pipetting Technique (Calibration, Master Mix) Inconsistent_Results->Check_Pipetting Yes Check_Conditions Verify Assay Conditions (pH, Temp, Cofactors) Check_Enzyme->Check_Conditions Check_Substrate Check Substrate Integrity (Fresh Prep, Storage) Check_Conditions->Check_Substrate Run_No_Enzyme_Ctrl Run No-Enzyme Control (Assess Autohydrolysis) Check_Reagents->Run_No_Enzyme_Ctrl Check_Temp Ensure Temperature Stability (Equilibrate Reagents) Check_Pipetting->Check_Temp

Caption: A logical troubleshooting flowchart for common enzyme assay issues.

References

Technical Support Center: Resolution of Isomeric Hydroxyacyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of isomeric hydroxyacyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for improving the resolution of these critical metabolic intermediates.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of isomeric hydroxyacyl-CoAs challenging?

The separation of isomeric hydroxyacyl-CoAs is difficult due to their identical mass and similar physicochemical properties. Positional isomers, where the hydroxyl group is at different locations on the acyl chain (e.g., 2-hydroxy vs. 3-hydroxy), and stereoisomers (D vs. L) often co-elute under standard chromatographic conditions, making individual quantification and characterization difficult.

Q2: What are the most common analytical techniques for separating isomeric hydroxyacyl-CoAs?

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most robust and widely used method for analyzing acyl-CoAs, including their isomeric forms.[1][2] Other techniques such as gas chromatography-mass spectrometry (GC-MS) after derivatization and high-performance liquid chromatography (HPLC) with UV or fluorescence detection have also been employed.[3][4][5]

Q3: How can I improve the chromatographic resolution of my hydroxyacyl-CoA isomers?

Several strategies can be employed to enhance chromatographic separation:

  • Column Chemistry: Utilize columns with different stationary phases. Reversed-phase (RP) C18 columns are common, but experimenting with other phases like phenyl-hexyl or embedded polar group columns can alter selectivity.[4]

  • Mobile Phase Optimization: Adjusting the mobile phase composition, pH, and gradient can significantly impact resolution. For short-chain hydroxyacyl-CoAs, slightly acidic mobile phases can be beneficial in reversed-phase chromatography.[1]

  • Ion-Pairing Chromatography: The use of ion-pairing reagents in the mobile phase can improve the retention and separation of polar molecules like acyl-CoAs.[6]

  • Two-Dimensional LC (2D-LC): For highly complex samples, 2D-LC provides a significant increase in peak capacity and resolution by using two different column chemistries or separation mechanisms.[6]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC can be used as an alternative or complementary technique to reversed-phase chromatography for the separation of polar acyl-CoAs.[7]

Q4: Can mass spectrometry distinguish between isomers without chromatographic separation?

While challenging, tandem mass spectrometry (MS/MS) can sometimes differentiate isomers. Different fragmentation patterns can be produced from precursor ions of isomeric compounds.[8][9] Techniques like Collision-Induced Dissociation (CID), Higher-energy Collisional Dissociation (HCD), and Ultraviolet Photodissociation (UVPD) can be explored to generate unique fragment ions for each isomer.[9] Derivatization of the hydroxyl group can also lead to isomer-specific fragmentation in the mass spectrometer.[8]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of isomeric hydroxyacyl-CoAs.

Problem Possible Causes Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) - Secondary interactions with the stationary phase.- Inappropriate mobile phase pH.- Column overload.- Add a small amount of acid (e.g., formic acid, acetic acid) to the mobile phase to suppress silanol (B1196071) interactions.[5]- Ensure the mobile phase pH is appropriate for the analytes' pKa.- Inject a smaller sample volume or a more dilute sample.
Co-elution of Isomers - Insufficient chromatographic resolution.- Method Development: Experiment with different columns, mobile phases, and gradients as outlined in FAQ #3.- Derivatization: Derivatize the hydroxyl group to create species with different chromatographic properties.[8]- 2D-LC: Implement a two-dimensional liquid chromatography approach for complex mixtures.[6]
Low Signal Intensity / Poor Sensitivity - Ion suppression in the MS source.- Inefficient extraction and recovery.- Analyte instability.- Improve Chromatographic Separation: Good separation reduces co-eluting species that cause ion suppression.[2]- Optimize Sample Preparation: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample and concentrate the analytes.[1]- Stabilize Analytes: Analyze samples promptly after preparation and keep them at low temperatures (e.g., 4°C in the autosampler).[10] Acyl-CoAs can be unstable in aqueous solutions.[2]
Inconsistent Retention Times - Unstable HPLC system (pump, column temperature).- Changes in mobile phase composition.- Column degradation.- Equilibrate the column thoroughly before each run.- Ensure the mobile phase is well-mixed and degassed.- Use a column guard to protect the analytical column and replace it regularly.
Inability to Differentiate Isomers by MS/MS - Similar fragmentation patterns.- Optimize Collision Energy: Perform a collision energy ramp to find an optimal energy that produces unique fragment ions.- Alternative Fragmentation Techniques: If available, explore CID, HCD, or UVPD.[9]- Derivatization: As mentioned, this can create unique fragmentation pathways for each isomer.[8]

Experimental Protocols

Protocol 1: Reversed-Phase LC-MS/MS for Hydroxyacyl-CoA Isomer Separation

This protocol provides a general framework for the separation of hydroxyacyl-CoA isomers using reversed-phase liquid chromatography coupled to a triple quadrupole mass spectrometer.

1. Sample Preparation (from Tissue) a. Homogenize ~10-20 mg of frozen tissue in a cold extraction solvent (e.g., 2:1:1 acetonitrile:methanol:water with 0.1% formic acid). b. Centrifuge at high speed (e.g., 16,000 x g) at 4°C for 10 minutes. c. Collect the supernatant and dry it under a stream of nitrogen. d. Reconstitute the dried extract in a suitable buffer, such as an ammonium (B1175870) hydroxide (B78521) buffer or an acidic mobile phase A.[1][6]

2. LC Conditions

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
  • Mobile Phase A: 10 mM ammonium acetate (B1210297) in water with 0.1% acetic acid.
  • Mobile Phase B: Acetonitrile.
  • Gradient:
  • 0-2 min: 2% B
  • 2-15 min: 2-98% B (linear gradient)
  • 15-18 min: 98% B
  • 18-18.1 min: 98-2% B
  • 18.1-25 min: 2% B (re-equilibration)
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40°C.
  • Injection Volume: 5 µL.

3. MS/MS Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for each hydroxyacyl-CoA isomer. The precursor ion is typically [M+H]+. A common neutral loss for acyl-CoAs is 507 Da, corresponding to the 3'-phosphoadenosine diphosphate (B83284) moiety.[1]
  • Optimization: Infuse individual standards to optimize cone voltage and collision energy for each transition.

Protocol 2: Derivatization for GC-MS Analysis of Hydroxy Fatty Acids

This protocol is adapted for the analysis of the hydroxy fatty acid portion of the molecule after hydrolysis of the CoA ester.

1. Hydrolysis and Extraction a. Hydrolyze the acyl-CoA sample using a suitable method (e.g., saponification with NaOH). b. Acidify the sample and extract the free hydroxy fatty acids with an organic solvent like hexane (B92381) or ethyl acetate.

2. Derivatization a. Dry the extracted fatty acids under nitrogen. b. To derivatize the carboxylic acid group, add a methylating agent (e.g., diazomethane (B1218177) or methanolic HCl) and incubate. c. To derivatize the hydroxyl group, use an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS to form trimethylsilyl (B98337) (TMS) ethers.

3. GC-MS Conditions

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
  • Carrier Gas: Helium.
  • Temperature Program: An initial temperature of ~100°C, ramped up to ~300°C.
  • Ionization: Electron Impact (EI).
  • Analysis: Analyze the fragmentation patterns of the derivatized isomers. Different positional isomers will often yield characteristic fragment ions.

Visualizations

Experimental_Workflow Figure 1. General Workflow for Isomeric Hydroxyacyl-CoA Analysis cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Processing Tissue Tissue/Cell Sample Homogenization Homogenization & Extraction Tissue->Homogenization Cleanup SPE / LLE Cleanup (Optional) Homogenization->Cleanup Derivatization Derivatization (Optional) Cleanup->Derivatization LC LC Separation (RP, HILIC, 2D) Derivatization->LC MS Tandem MS (MS/MS) LC->MS Integration Peak Integration MS->Integration Quantification Quantification & Isomer Ratio Integration->Quantification

Figure 1. General Workflow for Isomeric Hydroxyacyl-CoA Analysis

Troubleshooting_Logic Figure 2. Troubleshooting Logic for Co-eluting Isomers Start Co-eluting Isomers Detected Opt_LC Optimize LC Method? (Gradient, Mobile Phase) Start->Opt_LC Change_Col Change Column? (Different Selectivity) Opt_LC->Change_Col No Resolved Isomers Resolved Opt_LC->Resolved Yes Use_Deriv Use Derivatization? Change_Col->Use_Deriv No Change_Col->Resolved Yes Use_2DLC Consider 2D-LC? Use_Deriv->Use_2DLC No Use_Deriv->Resolved Yes Use_2DLC->Resolved Yes

Figure 2. Troubleshooting Logic for Co-eluting Isomers

References

strategies for unambiguous identification of 6-Hydroxydodecanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the unambiguous identification of 6-Hydroxydodecanedioyl-CoA. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to navigate the complexities of analyzing this specific acyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in identifying and quantifying this compound?

A1: The primary challenges stem from the inherent instability of acyl-CoA thioesters in aqueous solutions and the potential for a lack of commercially available reference standards.[1][2] Like other acyl-CoAs, this compound is susceptible to degradation, which can complicate accurate quantification.[3] Furthermore, its unique structure, a C12 dicarboxylic acid with a hydroxyl group, may lead to chromatographic behavior and mass spectrometric fragmentation patterns that require careful optimization and interpretation.

Q2: Which analytical technique is most suitable for the unambiguous identification of this compound?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most powerful and widely used technique for the sensitive and specific identification and quantification of acyl-CoAs.[2][4][5][6][7] This method provides high structural specificity and sensitivity.[6] For absolute confirmation, especially in the absence of a synthetic standard, nuclear magnetic resonance (NMR) spectroscopy can provide detailed structural information, although it is generally less sensitive than MS.[8][9][10]

Q3: How can I improve the stability of my this compound samples during extraction and analysis?

A3: To enhance stability, it is crucial to minimize degradation during sample preparation and analysis. Key strategies include:

  • Using glass vials instead of plastic: This has been shown to decrease the loss of CoA signal.[1]

  • Optimizing solvent conditions: Using an ammonium (B1175870) acetate (B1210297) buffered solvent at a neutral pH can stabilize most acyl-CoA compounds.[3]

  • Low-temperature storage: Storing extracts as dry pellets at -80°C is an effective strategy as different acyl-CoA species show varying degradation rates.[3]

  • Rapid processing: Minimize the time between sample collection, extraction, and analysis to reduce enzymatic and chemical degradation.

Troubleshooting Guides

Issue 1: Poor or no detectable signal for this compound in LC-MS/MS analysis.
Potential Cause Troubleshooting Step
Sample Degradation Review your sample extraction and storage procedures. Ensure you are using stability-enhancing conditions such as acidic pH and low temperatures.[3] Prepare fresh samples and analyze them immediately if possible.
Suboptimal Ionization Optimize the electrospray ionization (ESI) source parameters. Both positive and negative ion modes should be tested, as the optimal mode can vary for different acyl-CoAs.[6] For positive mode, look for the [M+H]⁺ ion; for negative mode, look for the [M-H]⁻ ion.
Incorrect MS/MS Transition If a standard is unavailable, predict the precursor ion (the molecular weight of this compound) and potential fragment ions. A characteristic neutral loss for Coenzyme A is often observed. Perform a precursor ion scan or a neutral loss scan to identify potential candidates.
Matrix Effects The sample matrix can suppress the ionization of the target analyte. Dilute the sample extract to reduce matrix effects. Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering substances.
Issue 2: Ambiguous identification due to co-eluting peaks or similar mass-to-charge ratios.
Potential Cause Troubleshooting Step
Isomeric Interference Other molecules with the same elemental composition (isomers) can have the same mass. Optimize the chromatographic separation to resolve these isomers. Employing a longer column, a shallower gradient, or a different stationary phase can improve resolution.
In-source Fragmentation The analyte may be fragmenting in the ion source before mass analysis. Reduce the cone voltage or other source parameters to minimize in-source fragmentation and enhance the signal of the precursor ion.
Lack of Specificity in MS/MS The selected MS/MS transition may not be unique to this compound. Identify multiple, specific fragment ions for your target molecule and monitor several transitions to increase confidence in identification.
Contamination Ensure all solvents, reagents, and labware are free from contaminants that could produce interfering signals. Run blank injections to identify any background signals.

Experimental Protocols

Protocol 1: Generic Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method for Acyl-CoA Analysis

This protocol is a starting point and should be optimized for this compound.

  • Sample Extraction:

    • Homogenize cells or tissues in a cold extraction solvent (e.g., 80% methanol).[3]

    • Include an odd-chain length fatty acyl-CoA as an internal standard for quantification.[6]

    • Centrifuge to pellet precipitates and collect the supernatant.

    • Dry the supernatant under a stream of nitrogen and store it at -80°C until analysis.[3]

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used for acyl-CoA analysis.

    • Mobile Phase A: Water with a modifier like ammonium acetate.

    • Mobile Phase B: Acetonitrile or methanol (B129727) with a modifier.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the acyl-CoAs. The gradient should be optimized to achieve good separation of this compound from other cellular components.

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 40°C) for reproducible retention times.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in either positive or negative mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification, or full scan MS followed by product ion scans for identification.

    • MRM Transitions:

      • Precursor Ion (Q1): The calculated m/z of the protonated or deprotonated this compound.

      • Product Ion (Q3): A specific fragment ion. A common fragmentation pattern for acyl-CoAs involves the loss of the phosphopantetheine group.

Protocol 2: Nuclear Magnetic Resonance (NMR) for Structural Confirmation

While less sensitive, NMR can provide definitive structural information.

  • Sample Preparation:

    • A highly purified and concentrated sample of the compound suspected to be this compound is required. This may involve preparative chromatography.

    • Dissolve the purified sample in a suitable deuterated solvent (e.g., D₂O).

  • NMR Experiments:

    • 1D ¹H NMR: Provides information on the number and types of protons in the molecule.[8]

    • 2D Correlation Spectroscopy (COSY): Shows correlations between protons that are coupled to each other, helping to piece together the carbon skeleton.

    • ¹³C NMR: Provides information on the carbon backbone of the molecule.[9]

    • Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded protons and carbons.

    • Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different parts of the molecule.

Data Presentation

Table 1: Predicted and Observed Mass-to-Charge Ratios (m/z) for this compound in LC-MS

IonPredicted m/zObserved m/z
[M+H]⁺ValueExperimental Value
[M+Na]⁺ValueExperimental Value
[M-H]⁻ValueExperimental Value
Other AdductsValueExperimental Value

Note: The user will need to calculate the predicted m/z based on the chemical formula of this compound and populate the table with their experimental data.

Table 2: Key NMR Chemical Shifts for Structural Moieties of this compound

MoietyExpected ¹H Chemical Shift Range (ppm)Expected ¹³C Chemical Shift Range (ppm)
Hydroxyl-bearing methine (CH-OH)3.5 - 4.560 - 75
Methylene (B1212753) adjacent to carbonyl (CH₂-CO)2.0 - 2.530 - 45
Other methylene groups (CH₂)1.2 - 1.820 - 35
Coenzyme A specific protonsVariousVarious

Note: These are general ranges and the actual chemical shifts will depend on the specific chemical environment.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Strategy cluster_identification Identification start Biological Sample extraction Extraction with Internal Standard start->extraction cleanup Solid-Phase Extraction (Optional) extraction->cleanup lcms LC-MS/MS Analysis (Screening & Quantification) cleanup->lcms nmr NMR Spectroscopy (Structural Confirmation) lcms->nmr For Ambiguous Results putative Putative Identification (MS data) lcms->putative unambiguous Unambiguous Identification (MS + NMR data) nmr->unambiguous

Caption: A generalized workflow for the unambiguous identification of this compound.

troubleshooting_logic start No or Low Signal in LC-MS/MS check_stability Review Sample Stability: - Storage Conditions - Solvent pH start->check_stability optimize_ms Optimize MS Parameters: - Ionization Mode - Source Parameters start->optimize_ms check_chromatography Evaluate Chromatography: - Co-elution - Peak Shape start->check_chromatography matrix_effects Investigate Matrix Effects: - Dilution Series - Sample Cleanup start->matrix_effects signal_restored Signal Restored / Identified check_stability->signal_restored optimize_ms->signal_restored check_chromatography->signal_restored matrix_effects->signal_restored

Caption: A decision tree for troubleshooting poor signal in LC-MS/MS analysis.

References

Technical Support Center: Acyl-CoA Analysis by ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing challenges in the analysis of acyl-Coenzyme A (acyl-CoA) molecules by Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guides and frequently asked questions to help you mitigate common issues, particularly adduct formation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing multiple peaks for a single acyl-CoA species, especially at +22 Da, +38 Da, and +154 Da. What are these, and how can I get rid of them?

A1: These additional peaks are very likely sodium ([M+Na]⁺), potassium ([M+K]⁺), and dithiothreitol (B142953) ([M+DTT]⁺) adducts of your acyl-CoA molecule. Acyl-CoAs are prone to forming adducts with cations and other reactive species present in the sample matrix.

Troubleshooting Steps:

  • Improve Solvent and Reagent Purity: Use high-purity, MS-grade solvents (e.g., water, acetonitrile, methanol) and reagents to minimize salt contamination.

  • Switch to Polypropylene (B1209903) Vials: Glass vials can leach sodium and other ions. Switching to polypropylene autosampler vials can significantly reduce the formation of [M+Na]⁺ and [M+K]⁺ adducts.

  • Acidify Your Mobile Phase: Adding a small amount of a volatile acid, such as formic acid or acetic acid, to the mobile phase can suppress the formation of salt adducts by providing a proton source, thereby favoring the formation of the protonated molecule [M+H]⁺.

  • Consider DTT Replacement: If you are using DTT as a reducing agent, it is a common source of adducts. Consider replacing it with Tris(2-carboxyethyl)phosphine (TCEP), which is less likely to form adducts with acyl-CoAs.

Q2: My acyl-CoA peaks are broad and tailing, and I still see adducts despite using clean solvents. What else can I do?

A2: Poor peak shape is often caused by the interaction of the phosphate (B84403) groups on the CoA molecule with the stationary phase or metal surfaces in the LC-MS system. Ion-pairing reagents can improve peak shape and reduce adducts.

Troubleshooting Workflow:

SPE_Cleanup_Workflow Start Acyl-CoA Sample (Post-reaction with DTT) Step1 Condition SPE Cartridge (e.g., C18) Start->Step1 Step2 Load Sample onto Cartridge Step1->Step2 Step3 Wash Step: Remove DTT & Salts (Aqueous, low % organic) Step2->Step3 Step4 Elute Acyl-CoAs (High % organic) Step3->Step4 End Analyze Eluate by LC-MS Step4->End

Validation & Comparative

Confirming the Identity of 6-Hydroxydodecanedioyl-CoA in Biological Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive identification and quantification of specific acyl-Coenzyme A (acyl-CoA) species within complex biological matrices is a significant analytical challenge. This guide provides a comprehensive comparison of methodologies applicable to the confirmation of 6-Hydroxydodecanedioyl-CoA, a dicarboxylic, hydroxylated acyl-CoA. While direct experimental data for this specific molecule is not widely published, this guide leverages established principles for the analysis of similar molecules, such as dicarboxylic and hydroxylated fatty acyl-CoAs, to provide a robust analytical strategy. The cornerstone of this strategy is the use of high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers unparalleled sensitivity and specificity.

Methodological Comparison: The Primacy of LC-MS/MS

For the analysis of acyl-CoA species, LC-MS/MS is the undisputed gold standard, offering significant advantages over older techniques like HPLC with UV detection or enzymatic assays.[1] Its superiority lies in its ability to separate complex mixtures and provide structural information through fragmentation analysis, which is essential for distinguishing between isobaric and isomeric compounds.

Alternative Methodologies:

While LC-MS/MS is the recommended approach, other methods have been used for general acyl-CoA analysis. However, they lack the specificity required for the confident identification of a novel or uncharacterized molecule like this compound.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This method can be used for the analysis of acyl-CoAs, but it suffers from lower sensitivity and is prone to interference from other molecules that absorb at the same wavelength.[2][3]

  • Enzymatic Assays: These assays are typically designed for specific, well-known acyl-CoAs and are not suitable for the discovery and identification of novel species.

Due to these limitations, this guide will focus exclusively on the LC-MS/MS-based workflow.

Quantitative Data Comparison for Acyl-CoA Analysis

The following table summarizes typical performance data for LC-MS/MS methods for the analysis of various acyl-CoA species. It is important to note that these values are for representative, commonly studied acyl-CoAs and will need to be determined experimentally for this compound.

ParameterReversed-Phase LC-MS/MSHydrophilic Interaction Liquid Chromatography (HILIC)-MS/MS
Limit of Detection (LOD) 1-5 fmolTypically in the low fmol range
Limit of Quantification (LOQ) 0.05 - 0.1 µmol/LComparable to RPLC
Recovery 90-111%Method dependent, generally good
Inter-run Precision (%RSD) 2.6 - 12.2%Generally <15%
Intra-run Precision (%RSD) 1.2 - 4.4%Generally <15%
Linearity Wide dynamic range, typically several orders of magnitudeWide dynamic range

Data compiled from multiple sources on general acyl-CoA analysis.

Experimental Protocols

A successful analysis of this compound hinges on meticulous sample preparation and optimized LC-MS/MS conditions. The following protocols are based on established methods for other acyl-CoAs and should be adapted and validated for the specific target molecule.

Sample Preparation: Acyl-CoA Extraction

The goal of sample preparation is to efficiently extract acyl-CoAs while minimizing degradation and removing interfering substances.

a) Solvent Precipitation (for cultured cells or tissues):

  • Homogenization: Homogenize frozen tissue powder or cell pellets in an ice-cold extraction solvent (e.g., 80% methanol (B129727) in water).

  • Protein Precipitation: Vortex the homogenate vigorously to ensure thorough mixing and precipitation of proteins.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted acyl-CoAs.

  • Solvent Evaporation: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a solvent suitable for LC-MS/MS analysis (e.g., 50% methanol in water).

b) Solid-Phase Extraction (SPE) (for cleaner extracts):

SPE can be used as an additional clean-up step to reduce matrix effects. A variety of SPE cartridges are available, and the choice will depend on the specific properties of the analyte. For a dicarboxylic, hydroxylated acyl-CoA, a mixed-mode or reversed-phase cartridge may be appropriate. The general steps involve conditioning the cartridge, loading the sample, washing away impurities, and eluting the acyl-CoAs.

LC-MS/MS Analysis

a) Chromatographic Separation:

  • Column: A C18 reversed-phase column is commonly used for the separation of acyl-CoAs. The hydrophobicity of this compound will determine the optimal gradient conditions.

  • Mobile Phases:

    • Mobile Phase A: Water with a volatile buffer salt (e.g., 10 mM ammonium (B1175870) acetate) and a small amount of acid (e.g., 0.1% formic acid).

    • Mobile Phase B: Acetonitrile or methanol with the same additives as Mobile Phase A.

  • Gradient: A typical gradient starts with a low percentage of Mobile Phase B and ramps up to elute more hydrophobic compounds.

b) Mass Spectrometric Detection:

  • Ionization: Positive electrospray ionization (ESI+) is generally preferred for the analysis of acyl-CoAs.

  • Fragmentation: Acyl-CoAs exhibit a characteristic neutral loss of 507 Da, corresponding to the fragmentation of the phosphopantetheine moiety. This is a key diagnostic feature.

  • Multiple Reaction Monitoring (MRM): For targeted quantification, MRM is the method of choice. This involves monitoring specific precursor-to-product ion transitions.

Predicted Mass Spectrometric Data for this compound:

To establish a targeted LC-MS/MS method, the theoretical mass and fragmentation pattern of this compound must be calculated.

ParameterPredicted Value
Chemical Formula C33H58N7O19P3S
Monoisotopic Mass 993.2722 Da
[M+H]+ Precursor Ion (m/z) 994.2795
Primary Product Ion (m/z) (Neutral Loss of 507 Da) 487.1993
Secondary Product Ion (m/z) (Adenosine Diphosphate Fragment) 428

These values are theoretical and must be confirmed experimentally using a reference standard.

The Critical Role of a Reference Standard

The unequivocal confirmation of the identity of this compound in a biological sample is impossible without a pure, synthetic reference standard. This standard is essential for:

  • Retention Time Matching: Confirming that the peak of interest in the biological sample has the same retention time as the standard under identical chromatographic conditions.

  • Fragmentation Pattern Matching: Verifying that the fragmentation pattern of the analyte in the sample matches that of the standard.

  • Absolute Quantification: Creating a calibration curve to accurately determine the concentration of the analyte in the sample.

Given that this compound is not a commercially available compound, custom synthesis is required. Several companies specialize in the custom synthesis of complex lipids and acyl-CoA derivatives.

Recommended Companies for Custom Synthesis:

  • BOC Sciences

  • Biosynth

  • Hyma Synthesis Pvt. Ltd.

  • Fluorochem

Visualizing the Workflow and Logic

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical process for confirming the identity of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_identification Identification & Quantification BiologicalSample Biological Sample (Tissue, Cells) Extraction Acyl-CoA Extraction (Solvent Precipitation / SPE) BiologicalSample->Extraction Extract Sample Extract Extraction->Extract LCMS LC-MS/MS Analysis (Reversed-Phase C18) Extract->LCMS DataAcquisition Data Acquisition (Full Scan & MS/MS) LCMS->DataAcquisition DataAnalysis Data Analysis (Retention Time, m/z, Fragmentation) DataAcquisition->DataAnalysis Confirmation Identity Confirmation & Quantification DataAnalysis->Confirmation Standard Custom Synthesized This compound Standard Standard->Confirmation

Caption: Experimental workflow for the identification of this compound.

logical_relationship cluster_inputs Experimental Data RetentionTime Matching Retention Time ConfirmedID Confirmed Identity of This compound RetentionTime->ConfirmedID PrecursorIon Matching Precursor Ion (m/z) PrecursorIon->ConfirmedID Fragmentation Matching Fragmentation Pattern Fragmentation->ConfirmedID SampleData Biological Sample Data SampleData->RetentionTime SampleData->PrecursorIon SampleData->Fragmentation StandardData Reference Standard Data StandardData->RetentionTime StandardData->PrecursorIon StandardData->Fragmentation

Caption: Logical relationship for confirming the identity of the target molecule.

Conclusion

The identification of this compound in biological samples is a challenging but achievable goal. By employing a well-optimized LC-MS/MS method in conjunction with a custom-synthesized reference standard, researchers can confidently confirm the presence and quantity of this molecule. The protocols and data presented in this guide provide a solid foundation for developing a robust and reliable analytical workflow. The key to success will be the careful validation of each step of the process, from sample extraction to data analysis, using the indispensable synthetic standard.

References

A Comparative Guide to 6-Hydroxydodecanedioyl-CoA Levels in Different Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Data Summary

As of the latest literature review, specific quantitative data comparing the absolute concentrations of 6-Hydroxydodecanedioyl-CoA across different tissues (e.g., liver, kidney, heart) has not been published. Researchers are encouraged to use the detailed experimental protocols provided in this guide to generate such data. The table below is structured to accommodate future experimental findings.

TissueThis compound Level (pmol/mg tissue)Method of QuantificationReference
LiverData not availableLC-MS/MS
KidneyData not availableLC-MS/MS
HeartData not availableLC-MS/MS
OtherData not availableLC-MS/MS

Experimental Protocols

The quantification of this compound in tissue samples is a multi-step process that requires careful sample handling, extraction, and sensitive analytical detection. The following protocol is a composite methodology derived from established procedures for other long-chain acyl-CoA species.

1. Tissue Collection and Preparation

  • Objective: To rapidly preserve the in vivo metabolic state of the tissue and prevent the degradation of acyl-CoA species.

  • Procedure:

    • Euthanize the experimental animal according to approved ethical guidelines.

    • Immediately excise the tissues of interest (e.g., liver, kidney, heart).

    • To halt enzymatic activity, freeze-clamp the tissues using tongs pre-chilled in liquid nitrogen.

    • Store the frozen tissues at -80°C until further processing.

    • For analysis, grind the frozen tissue into a fine powder under liquid nitrogen using a pre-chilled mortar and pestle.

2. Acyl-CoA Extraction

  • Objective: To efficiently extract acyl-CoAs from the tissue homogenate while precipitating proteins.

  • Procedure:

    • Weigh 50-100 mg of the powdered frozen tissue into a pre-chilled tube.

    • Add a 10-fold volume of ice-cold extraction buffer (e.g., 10% (w/v) trichloroacetic acid or 5% (w/v) sulfosalicylic acid) containing a known amount of an appropriate internal standard (e.g., a stable isotope-labeled C12-dicarboxylic acyl-CoA).

    • Homogenize the sample on ice using a tissue homogenizer.

    • Incubate the homogenate on ice for 15 minutes to allow for complete protein precipitation.

    • Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant, which contains the acyl-CoAs.

3. Solid-Phase Extraction (SPE) for Sample Clean-up

  • Objective: To remove interfering substances and concentrate the acyl-CoA fraction.

  • Procedure:

    • Condition a C18 SPE cartridge by washing with methanol (B129727) followed by equilibration with an acidic aqueous solution (e.g., 0.1% formic acid in water).

    • Load the supernatant from the extraction step onto the conditioned SPE cartridge.

    • Wash the cartridge with a low-organic-content solvent to remove polar impurities.

    • Elute the acyl-CoAs with a high-organic-content solvent (e.g., acetonitrile (B52724) or methanol with 0.1% formic acid).

    • Dry the eluted sample under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile in water).

4. Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Objective: To separate and specifically quantify this compound.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • LC Conditions:

    • Column: A C18 reversed-phase column suitable for the separation of long-chain acyl-CoAs.

    • Mobile Phase A: Water with an ion-pairing agent (e.g., 10 mM tributylamine (B1682462) and 15 mM acetic acid) or a volatile buffer (e.g., 10 mM ammonium (B1175870) acetate).

    • Mobile Phase B: Acetonitrile or methanol.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B to elute acyl-CoAs of increasing chain length and hydrophobicity.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by infusing a synthesized standard of the analyte. A common neutral loss of 507 Da is characteristic of acyl-CoAs.

  • Quantification:

    • Generate a standard curve using a synthesized and purified this compound standard of known concentrations.

    • Calculate the concentration of this compound in the tissue samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

    • Normalize the results to the initial tissue weight (e.g., in pmol/mg tissue).

Mandatory Visualizations

Peroxisomal β-Oxidation of Dicarboxylic Acids

Dicarboxylic acids, such as dodecanedioic acid, undergo β-oxidation primarily within peroxisomes. This pathway involves a series of enzymatic reactions that shorten the dicarboxylic acid chain, ultimately producing shorter-chain dicarboxylic acyl-CoAs and acetyl-CoA. This compound is an intermediate in the metabolism of dodecanedioic acid. The following diagram illustrates the general pathway.

Peroxisomal_Beta_Oxidation Dodecanedioyl_CoA Dodecanedioyl-CoA Enoyl_CoA Trans-2-Enoyl- Dodecanedioyl-CoA Dodecanedioyl_CoA->Enoyl_CoA Hydroxyacyl_CoA This compound Enoyl_CoA->Hydroxyacyl_CoA Ketoacyl_CoA 6-Keto-dodecanedioyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA Decanedioyl_CoA Decanedioyl-CoA Ketoacyl_CoA->Decanedioyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA

Caption: General pathway of peroxisomal β-oxidation for dicarboxylic acids.

Experimental Workflow for Quantification of this compound

The following diagram outlines the key steps in the experimental workflow for the quantification of this compound from tissue samples.

Experimental_Workflow Start Tissue Collection (Freeze-clamping) Homogenization Tissue Pulverization & Homogenization Start->Homogenization Extraction Acyl-CoA Extraction (Protein Precipitation) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation SPE Solid-Phase Extraction (Sample Clean-up) Centrifugation->SPE Collect Supernatant LC_MS LC-MS/MS Analysis SPE->LC_MS Elute & Reconstitute Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis End Comparative Results Data_Analysis->End

Caption: Workflow for quantifying this compound in tissues.

A Guide to the Validation of -Hydroxy-Fatty Acyl-CoAs as Disease Biomarkers: The Case of 6-Hydroxydodecanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Hydroxydodecanedioyl-CoA belongs to the class of dicarboxylic acids, which are metabolites produced from the omega-oxidation of fatty acids. This metabolic pathway serves as an alternative to the primary beta-oxidation pathway for fatty acid degradation.[1][2][3] Under normal physiological conditions, omega-oxidation is a minor pathway. However, in instances of impaired beta-oxidation due to genetic defects, such as in fatty acid oxidation disorders, or under conditions of significant metabolic stress, the omega-oxidation pathway is upregulated.[2][4] This leads to an accumulation and subsequent urinary excretion of dicarboxylic acids.[1][4]

The presence of elevated levels of dicarboxylic acids in urine and plasma has been established as a key diagnostic indicator for several inborn errors of metabolism, including Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency and peroxisomal disorders like Zellweger syndrome.[3][4][5][6] While the general class of dicarboxylic acids is utilized in diagnostics, specific molecules like this compound are not yet established as standalone, validated biomarkers.

This guide provides a comprehensive framework for the validation of this compound or similar novel metabolite candidates as disease biomarkers. It outlines the necessary experimental protocols, data presentation standards, and comparative analyses required to establish clinical utility.

Biomarker Validation Workflow

The validation of a novel biomarker is a multi-stage process that progresses from initial discovery to clinical implementation. This workflow ensures the analytical and clinical robustness of the biomarker.

Biomarker Validation Workflow cluster_discovery Discovery Phase cluster_analytical Analytical Validation cluster_clinical Clinical Validation discovery Candidate Identification (e.g., Metabolomics) assay_dev Assay Development (e.g., LC-MS/MS) discovery->assay_dev Transition to Validation performance_char Performance Characterization (Sensitivity, Specificity, Linearity) assay_dev->performance_char retrospective Retrospective Cohort Study (Case-Control) performance_char->retrospective Move to Clinical Studies prospective Prospective Cohort Study (Pre-specified Endpoint) retrospective->prospective clinical_utility Assessment of Clinical Utility prospective->clinical_utility

Caption: A generalized workflow for biomarker validation, from discovery to clinical utility assessment.

Comparative Performance of Potential Biomarkers for Fatty Acid Oxidation Disorders

To illustrate the evaluation of a new biomarker, the following table presents hypothetical but realistic data comparing this compound to established biomarkers for a generic fatty acid oxidation disorder.

BiomarkerClassMatrixSensitivity (%)Specificity (%)Patient Cohort Size (n)Key AdvantagesKey Limitations
This compound (Hypothetical) Dicarboxylic AcidUrine8590200Potentially more specific to omega-oxidation upregulationNot yet clinically validated; requires specialized assay
Hexanoylglycine AcylglycineUrine9598>1000High sensitivity and specificity for MCAD deficiencyLess indicative of other fatty acid oxidation disorders
Octanoylcarnitine (C8) AcylcarnitinePlasma9999>5000Gold standard for MCAD screening in newbornsCan be influenced by diet and other metabolic conditions
Total Dicarboxylic Acids Dicarboxylic AcidsUrine9085>1000Broad indicator for multiple fatty acid oxidation disordersLacks specificity for individual disorders

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of biomarker studies.

1. Quantification of this compound in Urine by LC-MS/MS

  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to remove particulate matter.

    • To 100 µL of supernatant, add an internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Perform solid-phase extraction (SPE) using a suitable cartridge to concentrate the analyte and remove interfering substances.

    • Elute the analyte, evaporate to dryness under a stream of nitrogen, and reconstitute in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into a liquid chromatography system coupled to a tandem mass spectrometer.

    • Use a C18 column for chromatographic separation with a gradient elution profile.

    • Operate the mass spectrometer in negative ion mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for the analyte and internal standard.

  • Data Analysis:

    • Quantify the analyte concentration by comparing its peak area to that of the internal standard, using a calibration curve generated from standards of known concentrations.

2. Statistical Analysis for Clinical Validation

  • Receiver Operating Characteristic (ROC) Curve Analysis:

    • Measure the biomarker levels in a cohort of diagnosed patients and a control group of healthy individuals.

    • Plot the true positive rate (sensitivity) against the false positive rate (1-specificity) for different concentration thresholds.

    • Calculate the Area Under the Curve (AUC) to assess the overall diagnostic accuracy of the biomarker. An AUC of 1.0 indicates a perfect test, while an AUC of 0.5 suggests no discriminatory ability.

Signaling Pathway and Logical Relationships

Omega-Oxidation of Fatty Acids

The following diagram illustrates the omega-oxidation pathway, which leads to the production of dicarboxylic acids like this compound.

Omega-Oxidation Pathway fatty_acid Fatty Acid (e.g., Dodecanoic Acid) omega_hydroxy_fa ω-Hydroxy Fatty Acid fatty_acid->omega_hydroxy_fa Cytochrome P450 Hydroxylase dicarboxylic_acid Dicarboxylic Acid (e.g., Dodecanedioic Acid) omega_hydroxy_fa->dicarboxylic_acid Alcohol & Aldehyde Dehydrogenase beta_oxidation Peroxisomal β-Oxidation dicarboxylic_acid->beta_oxidation shorter_dca Shorter-Chain Dicarboxylic Acids beta_oxidation->shorter_dca

Caption: The omega-oxidation pathway of fatty acids in the endoplasmic reticulum.

Logical Comparison of Biomarker Utility

The decision to adopt a new biomarker into clinical practice depends on its performance relative to existing standards.

Biomarker Comparison Logic start Evaluate New Biomarker (e.g., this compound) q1 Superior Sensitivity & Specificity? start->q1 q2 Provides Novel Clinical Information? q1->q2 No adopt Adopt as Primary Biomarker q1->adopt Yes q3 Cost-Effective & Easier Assay? q2->q3 No complementary Use as Complementary Biomarker q2->complementary Yes q3->complementary Yes reject Do Not Adopt q3->reject No

Caption: A decision tree for comparing a new biomarker against existing standards.

While this compound is not currently a validated biomarker, its metabolic context places it as a person of interest in the study of fatty acid oxidation disorders. The framework presented in this guide provides a clear path for the rigorous validation of this and other novel metabolite biomarkers. Through systematic analytical and clinical validation, it is possible to determine their potential to improve the diagnosis and management of metabolic diseases.

References

6-Hydroxydodecanedioyl-CoA: A Comparative Analysis with Other Dicarboxylic Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 6-Hydroxydodecanedioyl-CoA with other dicarboxylic acyl-CoAs, focusing on their metabolic fate and enzymatic interactions. Due to the limited direct experimental data on this compound, this analysis leverages data from its non-hydroxylated counterpart, dodecanedioyl-CoA (DC12-CoA), and other relevant dicarboxylic acyl-CoAs to provide a comprehensive overview for research and drug development applications.

Metabolic Overview of Dicarboxylic Acyl-CoAs

Dicarboxylic acids (DCAs) are produced from monocarboxylic fatty acids through ω-oxidation.[1] This process, primarily occurring in the endoplasmic reticulum, involves the hydroxylation of the terminal methyl group, followed by oxidation to a carboxylic acid. The resulting DCA is then activated to its coenzyme A (CoA) thioester, such as dodecanedioyl-CoA. These dicarboxylic acyl-CoAs are subsequently metabolized via β-oxidation in both mitochondria and peroxisomes, yielding acetyl-CoA and succinyl-CoA.[1][2] Succinyl-CoA is an anaplerotic substrate for the tricarboxylic acid (TCA) cycle, highlighting the role of dicarboxylic acids in energy metabolism.[1][2]

cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Mito_Peroxi Mitochondria / Peroxisomes Monocarboxylic Acid Monocarboxylic Acid ω-Hydroxy Monocarboxylic Acid ω-Hydroxy Monocarboxylic Acid Monocarboxylic Acid->ω-Hydroxy Monocarboxylic Acid Cytochrome P450 ω-hydroxylase Dicarboxylic Acid Dicarboxylic Acid ω-Hydroxy Monocarboxylic Acid->Dicarboxylic Acid ADH/ALDH Dicarboxylic Acyl-CoA Dicarboxylic Acyl-CoA Dicarboxylic Acid->Dicarboxylic Acyl-CoA Acyl-CoA Synthetase β-Oxidation β-Oxidation Dicarboxylic Acyl-CoA->β-Oxidation Acetyl-CoA Acetyl-CoA β-Oxidation->Acetyl-CoA Succinyl-CoA Succinyl-CoA β-Oxidation->Succinyl-CoA TCA Cycle TCA Cycle Succinyl-CoA->TCA Cycle Dicarboxylic Acyl-CoAs Dicarboxylic Acyl-CoAs Nuclear Receptors Nuclear Receptors Dicarboxylic Acyl-CoAs->Nuclear Receptors Binding Inflammatory Pathways Inflammatory Pathways Dicarboxylic Acyl-CoAs->Inflammatory Pathways Modulation Gene Expression Gene Expression Nuclear Receptors->Gene Expression Modulation Cellular Response Cellular Response Gene Expression->Cellular Response Biological Sample Biological Sample Homogenization Homogenization Biological Sample->Homogenization Protein Precipitation Protein Precipitation Homogenization->Protein Precipitation Extraction Extraction Protein Precipitation->Extraction Derivatization Derivatization Extraction->Derivatization LC-MS/MS Analysis LC-MS/MS Analysis Derivatization->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

References

A Comparative Analysis of Omega-Oxidation Intermediates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of fatty acid metabolism is critical. While beta-oxidation is the primary pathway for fatty acid degradation, the alternative route of omega-oxidation plays a significant role in various physiological and pathological states. This guide provides a comparative analysis of the key intermediates in the omega-oxidation pathway, supported by experimental data and detailed methodologies, to facilitate further research and therapeutic development.

Omega-oxidation is a metabolic pathway that involves the oxidation of the terminal methyl carbon (the ω-carbon) of fatty acids.[1] This process occurs primarily in the smooth endoplasmic reticulum of the liver and kidneys and serves as an alternative route for fatty acid degradation, particularly when beta-oxidation is impaired.[1] The pathway consists of a three-step enzymatic cascade, producing key intermediates that can be further metabolized or act as signaling molecules.

The Omega-Oxidation Pathway: A Step-by-Step Breakdown

The omega-oxidation of a fatty acid proceeds through the following sequential reactions:

  • ω-Hydroxylation: The initial and rate-limiting step is the hydroxylation of the terminal methyl group, forming an ω-hydroxy fatty acid. This reaction is catalyzed by cytochrome P450 (CYP) enzymes, primarily from the CYP4A and CYP4F families.[2]

  • Oxidation to an Aldehyde: The newly formed hydroxyl group is then oxidized to an aldehyde by alcohol dehydrogenase (ADH).[2]

  • Oxidation to a Carboxylic Acid: Finally, the aldehyde group is oxidized to a carboxylic acid by aldehyde dehydrogenase (ALDH), resulting in the formation of a dicarboxylic acid.[2]

This dicarboxylic acid can then be further metabolized via beta-oxidation from either end of the molecule.

Omega_Oxidation_Pathway Fatty_Acid Fatty Acid (e.g., Lauric Acid) Omega_Hydroxy_FA ω-Hydroxy Fatty Acid (e.g., 12-Hydroxylauric Acid) Fatty_Acid->Omega_Hydroxy_FA CYP4A/CYP4F (NADPH, O2) Omega_Oxo_FA ω-Oxo Fatty Acid (e.g., 12-Oxolauric Acid) Omega_Hydroxy_FA->Omega_Oxo_FA Alcohol Dehydrogenase (NAD+) Dicarboxylic_Acid Dicarboxylic Acid (e.g., Dodecanedioic Acid) Omega_Oxo_FA->Dicarboxylic_Acid Aldehyde Dehydrogenase (NAD+) Signaling_Pathway AA Arachidonic Acid HETE_20 20-HETE AA->HETE_20 ω-hydroxylation CYP4A_F CYP4A/CYP4F PKC Protein Kinase C HETE_20->PKC Angiogenesis Angiogenesis HETE_20->Angiogenesis MAPK MAPK Pathway PKC->MAPK Inflammation Inflammation PKC->Inflammation Vasoconstriction Vasoconstriction MAPK->Vasoconstriction Experimental_Workflow Sample Biological Sample (Tissue, Plasma, Urine) Homogenization Homogenization/ Extraction Sample->Homogenization Derivatization Derivatization (for GC-MS) Homogenization->Derivatization Analysis LC-MS/MS or GC-MS Analysis Derivatization->Analysis Quantification Quantification Analysis->Quantification

References

A Researcher's Guide to the Cross-Validation of Analytical Platforms for Acyl-CoA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of cellular metabolism, the accurate quantification of acyl-Coenzyme A (acyl-CoA) species is of paramount importance. These molecules are central intermediates in numerous metabolic pathways, including fatty acid metabolism and the tricarboxylic acid (TCA) cycle, and serve as donors for protein acylation.[1] The diverse chemical properties and wide range of cellular concentrations of acyl-CoAs present significant analytical challenges.[1] This guide provides an objective comparison of different analytical platforms for acyl-CoA analysis, supported by experimental data and detailed methodologies to aid in the selection of the most appropriate platform for specific research needs.

Comparative Analysis of Analytical Platforms

The quantification of acyl-CoAs can be achieved through various analytical techniques, with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the most powerful and widely adopted method due to its high sensitivity and specificity.[2][3][4] However, other methods such as High-Performance Liquid Chromatography (HPLC) with UV detection, Nuclear Magnetic Resonance (NMR), and fluorometric or spectrophotometric assays are also employed, particularly for more targeted applications.

The choice of analytical platform is critically dependent on the specific acyl-CoA species of interest (short-chain vs. long-chain), the complexity of the biological matrix, and the required sensitivity and throughput. A summary of the performance characteristics of different analytical platforms is presented in the table below.

Analytical PlatformPrincipleAnalytesSensitivityThroughputKey StrengthsKey Limitations
LC-MS/MS Chromatographic separation followed by mass-based detection and fragmentation.[2][3]Broad range of acyl-CoAs (short, medium, and long-chain).[1][5]High (low fmole range).[1]HighHigh sensitivity, specificity, and broad coverage of acyl-CoA species.[1][2][3] Capable of multiplexing.[6]High technical complexity and cost.[1] Potential for matrix effects.[2]
HPLC-UV Chromatographic separation followed by UV absorbance detection.[7]Primarily short-chain acyl-CoAs.[7]ModerateModerateRelatively simple and cost-effective. Good for targeted analysis of abundant species.Lower sensitivity and specificity compared to LC-MS/MS.[1] Limited to UV-active compounds.
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Highly abundant species like acetyl-CoA.[1]LowLowNon-destructive and provides structural information.Low sensitivity, requiring larger sample amounts.[1] Not suitable for low-abundance acyl-CoAs.
Fluorometric/Spectrophotometric Assays Enzymatic reactions that produce a fluorescent or colored product.[8]Typically limited to a single analyte, such as acetyl-CoA.[1]Moderate to HighHighSimple, rapid, and suitable for high-throughput screening.Indirect measurement, prone to interference, and limited to specific acyl-CoAs.[1]

Experimental Protocols

Reproducible and accurate quantification of acyl-CoAs relies on robust experimental protocols, from sample extraction to data analysis. Below are detailed methodologies for the key steps in acyl-CoA analysis.

1. Sample Extraction

The choice of extraction method significantly impacts the recovery of different acyl-CoA species.

  • Solvent Precipitation:

    • Protocol: Homogenize tissue or cell pellets in a cold solvent mixture, such as acetonitrile (B52724)/methanol (B129727)/water (2:2:1 v/v/v).[1]

    • Advantages: Simple and fast.

    • Disadvantages: May not quantitatively extract all acyl-CoA species, particularly very hydrophobic long-chain ones.[1]

  • Solid-Phase Extraction (SPE):

    • Protocol: Condition a C18 SPE cartridge with methanol followed by an equilibration buffer. Load the sample homogenate onto the cartridge, wash away interfering substances, and elute the acyl-CoAs with an appropriate solvent.[2]

    • Advantages: Excellent for sample clean-up, reducing matrix effects and improving the purity of the extract.[2]

    • Disadvantages: More time-consuming and can lead to the loss of some analytes if not optimized.

2. LC-MS/MS Analysis

LC-MS/MS is the preferred method for comprehensive acyl-CoA profiling.[1][3][4]

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used for the separation of acyl-CoAs.[2]

    • Mobile Phases: A typical mobile phase system consists of an aqueous phase (A) with a volatile buffer salt (e.g., 10 mM ammonium (B1175870) acetate) and a small amount of acid (e.g., 0.1% formic acid), and an organic phase (B) such as acetonitrile or methanol with the same additives.[2]

    • Gradient: A gradient elution is employed, starting with a low percentage of mobile phase B and gradually increasing to elute the more hydrophobic long-chain acyl-CoAs.[2]

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) is typically used.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is often used for targeted quantification, offering high sensitivity and specificity.[9] This involves monitoring a specific precursor ion and its characteristic product ion.

3. Data Analysis and Quantification

  • Quantification: Acyl-CoAs are quantified by comparing the peak areas from the sample to a standard curve generated using authentic standards.[2]

  • Internal Standards: The use of stable isotope-labeled internal standards is highly recommended for accurate quantification to correct for variations in extraction efficiency and matrix effects.[2][8]

Visualizing the Workflow and Acyl-CoA's Central Role

To better illustrate the experimental process and the metabolic significance of acyl-CoAs, the following diagrams are provided.

Acyl_CoA_Analysis_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Platform cluster_Data Data Processing Tissue Biological Sample (Tissue/Cells) Homogenization Homogenization Tissue->Homogenization Extraction Extraction (Solvent Ppt. or SPE) Homogenization->Extraction LC LC Separation (e.g., C18 column) Extraction->LC MS MS/MS Detection (e.g., MRM) LC->MS Peak Peak Integration MS->Peak Quant Quantification (Standard Curve) Peak->Quant Stats Statistical Analysis Quant->Stats

A typical experimental workflow for acyl-CoA profiling.

Acyl_CoA_Metabolic_Hub cluster_Inputs Biosynthetic Sources cluster_Outputs Metabolic Fates AcylCoA Acyl-CoAs TCA TCA Cycle AcylCoA->TCA BetaOx Beta-Oxidation AcylCoA->BetaOx LipidSyn Lipid Synthesis AcylCoA->LipidSyn ProtAcyl Protein Acylation AcylCoA->ProtAcyl FattyAcids Fatty Acids FattyAcids->AcylCoA AminoAcids Amino Acids AminoAcids->AcylCoA Glucose Glucose Glucose->AcylCoA

The central role of acyl-CoAs in cellular metabolism.

References

A Comparative Analysis of the Enzymatic Activity of 6-Hydroxydodecanedioyl-CoA and Its Analogs in Peroxisomal β-Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the enzymatic processing of dicarboxylic acids is crucial for deciphering metabolic pathways and developing targeted therapeutics. This guide provides a comparative overview of the enzymatic activity of 6-Hydroxydodecanedioyl-CoA and its analogs within the peroxisomal β-oxidation pathway, supported by available experimental data and detailed methodologies.

The metabolism of dicarboxylic acids, such as this compound, primarily occurs in peroxisomes through the β-oxidation pathway. This process involves a series of enzymatic reactions that shorten the carbon chain of the fatty acid, contributing to lipid homeostasis. The key enzymes in this pathway are Acyl-CoA Oxidase (ACOX), L-bifunctional protein (EHHADH), and D-bifunctional protein (HSD17B4). The substrate specificity and kinetic efficiency of these enzymes with various dicarboxylic acid analogs are critical determinants of their metabolic fate.

Comparative Enzymatic Activity

While specific kinetic data for this compound is limited in publicly available literature, studies on analogous straight-chain and modified dicarboxylic acids provide valuable insights into how a hydroxyl group at the C6 position might influence enzymatic activity.

Acyl-CoA Oxidase (ACOX): This is the first and often rate-limiting enzyme in peroxisomal β-oxidation. It catalyzes the formation of a double bond between the α and β carbons of the acyl-CoA substrate. Studies on medium-chain dicarboxylic acid-CoA esters have shown that peroxisomal acyl-CoA oxidase can exhibit substrate inhibition.[1] While the maximal reaction velocities (Vmax) for various dicarboxylic acid substrates are often similar, the Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity, tends to increase as the carbon chain length decreases.[1] This suggests that the enzyme's affinity for shorter-chain dicarboxylic acids is lower. The presence of a hydroxyl group on the carbon chain, as in this compound, could further modulate these kinetics, potentially by altering the substrate's conformation or its interaction with the enzyme's active site.

L-Bifunctional Protein (EHHADH) and D-Bifunctional Protein (HSD17B4): These enzymes catalyze the second and third steps of β-oxidation: hydration and dehydrogenation. Research indicates that EHHADH plays a more significant role in the β-oxidation of dicarboxylic acids than HSD17B4.[2][3][4] For instance, in studies with a C16 unsaturated dicarboxylic acid analog (enoyl-C16:1DC-CoA), EHHADH displayed an apparent Km that was three times lower than that of HSD17B4, indicating a higher affinity for this substrate.[2] This suggests that dicarboxylic acids, and likely their hydroxylated derivatives, are preferentially metabolized through the L-bifunctional protein.

The following table summarizes the known substrate preferences and kinetic parameters for enzymes involved in the peroxisomal β-oxidation of dicarboxylic acids, providing a basis for comparison with this compound.

EnzymeSubstrate ClassObserved Kinetic ParametersReference
Acyl-CoA Oxidase (ACOX)Medium-Chain Dicarboxylic Acid-CoA Esters (C6-C12)Substrate inhibition observed. Similar Vmax values, with Km increasing as chain length decreases.[1]
L-Bifunctional Protein (EHHADH)Enoyl-C16:1DC-CoAApparent Km is 3-fold lower than for HSD17B4 with the same substrate.[2]
D-Bifunctional Protein (HSD17B4)Enoyl-C16:1DC-CoAHigher apparent Km compared to EHHADH, suggesting lower affinity.[2]

Signaling and Metabolic Pathways

The metabolism of this compound is an integral part of the broader lipid metabolism network. Dicarboxylic acids are typically formed from monocarboxylic acids through ω-oxidation in the endoplasmic reticulum. They are then transported into peroxisomes for shortening via β-oxidation.

Peroxisomal_Beta_Oxidation cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome Monocarboxylic Acid Monocarboxylic Acid Omega_Oxidation ω-Oxidation Monocarboxylic Acid->Omega_Oxidation Dicarboxylic Acid Dicarboxylic Acid Omega_Oxidation->Dicarboxylic Acid Dicarboxylic_Acid_CoA Dicarboxylyl-CoA (e.g., this compound) Dicarboxylic Acid->Dicarboxylic_Acid_CoA Activation (Acyl-CoA Synthetase) ACOX Acyl-CoA Oxidase (ACOX) Dicarboxylic_Acid_CoA->ACOX Enoyl_CoA Enoyl-CoA ACOX->Enoyl_CoA Bifunctional_Protein L/D-Bifunctional Protein (EHHADH/HSD17B4) Enoyl_CoA->Bifunctional_Protein 3_Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Bifunctional_Protein->3_Hydroxyacyl_CoA 3_Ketoacyl_CoA 3-Ketoacyl-CoA Bifunctional_Protein->3_Ketoacyl_CoA 3_Hydroxyacyl_CoA->Bifunctional_Protein Thiolase Thiolase 3_Ketoacyl_CoA->Thiolase Shortened_DCA_CoA Shortened Dicarboxylyl-CoA Thiolase->Shortened_DCA_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Shortened_DCA_CoA->ACOX Further β-oxidation cycles

Fig. 1: Peroxisomal β-oxidation pathway for dicarboxylic acids.

Experimental Protocols

To assess the enzymatic activity of this compound and its analogs, two primary experimental approaches can be employed: a whole-pathway assay using radiolabeled substrates or specific assays for individual enzymes.

Protocol 1: Peroxisomal β-Oxidation Assay with Radiolabeled Substrates

This method measures the overall flux through the peroxisomal β-oxidation pathway by quantifying the production of chain-shortened, acid-soluble products from a radiolabeled dicarboxylic acid substrate.

Materials:

  • Cultured cells (e.g., fibroblasts) or isolated peroxisomes.

  • Radiolabeled substrate (e.g., [1-¹⁴C]-6-Hydroxydodecanedioic acid).

  • Scintillation cocktail and counter.

  • Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

  • Cofactors: ATP, CoA, NAD+, FAD, MgCl₂.

  • Perchloric acid.

  • Potassium hydroxide.

Procedure:

  • Substrate Preparation: Synthesize the CoA ester of the radiolabeled dicarboxylic acid.

  • Reaction Incubation: Incubate the cell homogenate or isolated peroxisomes with the reaction buffer containing the cofactors and the radiolabeled substrate-CoA ester at 37°C.

  • Reaction Termination: Stop the reaction by adding perchloric acid.

  • Precipitation: Precipitate the unreacted substrate by adding potassium hydroxide.

  • Centrifugation: Centrifuge the samples to pellet the precipitate.

  • Quantification: Measure the radioactivity of the supernatant, which contains the acid-soluble, chain-shortened products, using a scintillation counter.

  • Data Analysis: Calculate the rate of β-oxidation based on the amount of radioactivity in the supernatant over time.

Radiolabel_Assay_Workflow Start Start Prepare_Radiolabeled_Substrate Prepare Radiolabeled Dicarboxylic Acid-CoA Start->Prepare_Radiolabeled_Substrate Incubate Incubate with Enzyme Source and Cofactors Prepare_Radiolabeled_Substrate->Incubate Terminate_Reaction Terminate Reaction (Perchloric Acid) Incubate->Terminate_Reaction Precipitate_Substrate Precipitate Unreacted Substrate (KOH) Terminate_Reaction->Precipitate_Substrate Centrifuge Centrifuge Precipitate_Substrate->Centrifuge Measure_Supernatant Measure Radioactivity of Supernatant Centrifuge->Measure_Supernatant Analyze_Data Calculate β-oxidation Rate Measure_Supernatant->Analyze_Data End End Analyze_Data->End

Fig. 2: Workflow for radiolabeled peroxisomal β-oxidation assay.
Protocol 2: Spectrophotometric Assay for Acyl-CoA Oxidase (ACOX)

This assay measures the activity of the first enzyme in the pathway by monitoring the production of hydrogen peroxide (H₂O₂), a byproduct of the ACOX reaction.

Materials:

  • Purified ACOX or cell homogenate.

  • Substrate (e.g., this compound).

  • Reaction buffer (e.g., MES buffer, pH 8.0).

  • Horseradish peroxidase (HRP).

  • A chromogenic HRP substrate (e.g., 4-aminoantipyrine (B1666024) and phenol).

  • FAD.

  • Spectrophotometer.

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, HRP, the chromogenic substrate, and FAD.

  • Initiate Reaction: Add the enzyme source to the reaction mixture and equilibrate to the desired temperature (e.g., 30°C).

  • Start Reaction: Initiate the reaction by adding the dicarboxylic acid-CoA substrate.

  • Monitor Absorbance: Continuously monitor the increase in absorbance at the appropriate wavelength for the chosen chromogenic substrate (e.g., 500 nm for the product of 4-aminoantipyrine and phenol (B47542) oxidation) using a spectrophotometer.

  • Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. Kinetic parameters (Km and Vmax) can be determined by measuring the initial velocities at varying substrate concentrations.

ACOX_Assay_Workflow Start Start Prepare_Reaction_Mix Prepare Reaction Mix (Buffer, HRP, Chromogen, FAD) Start->Prepare_Reaction_Mix Add_Enzyme Add Enzyme Source Prepare_Reaction_Mix->Add_Enzyme Add_Substrate Add Substrate-CoA Add_Enzyme->Add_Substrate Monitor_Absorbance Monitor Absorbance Change (Spectrophotometer) Add_Substrate->Monitor_Absorbance Calculate_Activity Calculate ACOX Activity Monitor_Absorbance->Calculate_Activity End End Calculate_Activity->End

Fig. 3: Workflow for spectrophotometric Acyl-CoA Oxidase assay.

Conclusion

The enzymatic processing of this compound and its analogs is a key aspect of lipid metabolism with implications for various physiological and pathological states. While direct comparative kinetic data for 6-hydroxylated dicarboxylic acids remains an area for further investigation, the existing literature on related compounds suggests that the presence and position of hydroxyl groups can significantly influence enzyme affinity and reaction rates within the peroxisomal β-oxidation pathway. The experimental protocols outlined here provide a framework for researchers to conduct their own comparative studies, contributing to a deeper understanding of this important metabolic route.

References

Validating Knockout Mouse Models for 6-Hydroxydodecanedioyl-CoA Metabolism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of knockout (KO) mouse models and alternative methodologies for investigating the metabolism of 6-hydroxydodecanedioyl-CoA, a long-chain dicarboxylic acid intermediate. We offer a detailed examination of relevant KO models, experimental validation protocols, and a comparative analysis of in vivo and in vitro approaches to empower researchers in selecting the most appropriate tools for their studies in metabolic diseases and drug development.

The Metabolic Pathway of this compound

Long-chain dicarboxylic acids like this compound are catabolized through a collaborative effort between the endoplasmic reticulum and peroxisomes. The process begins with the ω-oxidation of the parent monocarboxylic acid in the endoplasmic reticulum, catalyzed by cytochrome P450 enzymes of the CYP4A family. The resulting dicarboxylic acid is then transported to peroxisomes for subsequent β-oxidation. Key enzymes in the peroxisomal β-oxidation spiral include Acyl-CoA Oxidase 1 (ACOX1) and the D-bifunctional protein (HSD17B4), which possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.

Metabolic Pathway of this compound cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome Monocarboxylic Acid (C12) Monocarboxylic Acid (C12) ω-Hydroxy Monocarboxylic Acid ω-Hydroxy Monocarboxylic Acid Monocarboxylic Acid (C12)->ω-Hydroxy Monocarboxylic Acid CYP4A (e.g., Cyp4a10, Cyp4a14) Dicarboxylic Acid (C12) Dicarboxylic Acid (C12) ω-Hydroxy Monocarboxylic Acid->Dicarboxylic Acid (C12) ADH/ALDH Dicarboxylyl-CoA Dicarboxylyl-CoA Dicarboxylic Acid (C12)->Dicarboxylyl-CoA Acyl-CoA Synthetase 2-enoyl-Dicarboxylyl-CoA 2-enoyl-Dicarboxylyl-CoA Dicarboxylyl-CoA->2-enoyl-Dicarboxylyl-CoA ACOX1 3-hydroxy-Dicarboxylyl-CoA 3-hydroxy-Dicarboxylyl-CoA 2-enoyl-Dicarboxylyl-CoA->3-hydroxy-Dicarboxylyl-CoA HSD17B4 (Hydratase) 3-keto-Dicarboxylyl-CoA 3-keto-Dicarboxylyl-CoA 3-hydroxy-Dicarboxylyl-CoA->3-keto-Dicarboxylyl-CoA HSD17B4 (Dehydrogenase) Chain-shortened Dicarboxylyl-CoA Chain-shortened Dicarboxylyl-CoA 3-keto-Dicarboxylyl-CoA->Chain-shortened Dicarboxylyl-CoA Thiolase Further β-oxidation cycles Further β-oxidation cycles Chain-shortened Dicarboxylyl-CoA->Further β-oxidation cycles

Caption: Metabolic pathway of long-chain dicarboxylic acids.

Comparison of Relevant Knockout Mouse Models

The validation of a knockout mouse model for studying this compound metabolism hinges on the selection of a relevant gene target. Based on the metabolic pathway, prime candidates for gene knockout include members of the Cyp4a subfamily, Acox1, and Hsd17b4. Below is a comparison of these models.

Gene TargetModel NameKey Phenotypic Features Relevant to Dicarboxylic Acid MetabolismAdvantagesLimitations
Cyp4a10/Cyp4a14 Cyp4a10-/-, Cyp4a14-/-, Double KOMild to moderate dicarboxylic aciduria, particularly after fasting or high-fat diet challenge.[1] Altered expression of other fatty acid metabolizing genes.[2]Models the initial step of ω-oxidation. Useful for studying the consequences of impaired dicarboxylic acid synthesis.Functional redundancy among CYP4A enzymes may mask the full phenotype in single knockouts. May not directly accumulate hydroxylated intermediates.
Acox1 Acox1-/-Severe microvesicular hepatic steatosis, sustained activation of PPARα, and development of hepatocellular carcinomas.[3][4] Accumulation of very-long-chain fatty acids. Dicarboxylic aciduria is a likely but less emphasized feature.Represents a block in the first committed step of peroxisomal β-oxidation. Well-characterized model for peroxisomal disorders.[3]Severe phenotype may complicate the study of specific dicarboxylic acid metabolism due to global metabolic dysregulation.
Hsd17b4 Hsd17b4-/-Essential for peroxisomal oxidation of lauric and palmitic acid.[5] Deficiency leads to the accumulation of upstream metabolites. Inactivation can result in a neuroinflammatory phenotype.[6]Targets the multifunctional enzyme responsible for the second and third steps of peroxisomal β-oxidation, directly implicating the metabolism of hydroxylated intermediates.The broad role of HSD17B4 in metabolizing various fatty acids can make it challenging to isolate its specific role in dicarboxylic acid metabolism.[5]

Experimental Protocols for Model Validation

Rigorous validation of a knockout mouse model is crucial. This involves a combination of genotyping, detailed metabolic phenotyping, and quantification of key metabolites.

Genotyping of Knockout Mice

Protocol: PCR-based Genotyping

  • DNA Extraction: Isolate genomic DNA from tail biopsies or ear punches using a commercially available kit or a standard phenol-chloroform extraction method.

  • PCR Amplification: Perform polymerase chain reaction (PCR) using primers specific for the wild-type and mutant alleles. Include a common primer and allele-specific primers to differentiate between wild-type, heterozygous, and homozygous knockout genotypes.

  • Gel Electrophoresis: Separate the PCR products on an agarose (B213101) gel. The resulting band pattern will indicate the genotype of each mouse.

Metabolic Phenotyping

Protocol: Fasting Challenge and Metabolic Cage Analysis

  • Animal Acclimation: House mice individually in metabolic cages for at least 48 hours for acclimation.

  • Baseline Monitoring: Monitor food and water intake, locomotor activity, oxygen consumption (VO2), and carbon dioxide production (VCO2) to calculate the respiratory exchange ratio (RER).

  • Fasting Challenge: Subject mice to a 12-24 hour fast.

  • Data Collection: Continuously record metabolic parameters throughout the fasting period.

  • Blood and Tissue Collection: At the end of the fasting period, collect blood via cardiac puncture and harvest tissues (liver, kidney, etc.) for further analysis.

Quantification of this compound and Other Dicarboxylic Acids

Protocol: LC-MS/MS Analysis of Dicarboxylic Acids in Liver Tissue

  • Sample Preparation:

    • Homogenize approximately 50 mg of frozen liver tissue in a suitable buffer (e.g., PBS).

    • Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Centrifuge to pellet the protein and collect the supernatant.

    • The supernatant can be further purified using solid-phase extraction (SPE) with a weak anion exchange cartridge.[7]

  • Derivatization (Optional but Recommended for Enhanced Sensitivity):

  • LC-MS/MS Analysis:

    • Inject the prepared sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Chromatography: Use a reverse-phase C18 column with a gradient elution of water and acetonitrile containing a small percentage of formic acid.

    • Mass Spectrometry: Operate the mass spectrometer in negative ion mode (for underivatized acids) or positive ion mode (for derivatized acids) using electrospray ionization (ESI).

    • Detection: Use Multiple Reaction Monitoring (MRM) for targeted quantification. Specific precursor-to-product ion transitions for dicarboxylic acids should be optimized. For a 12-carbon dicarboxylic acid, example transitions could be monitored.[5][9]

  • Data Analysis:

    • Quantify the concentration of this compound and other dicarboxylic acids by comparing the peak areas to a standard curve generated with known concentrations of the analytes.

Experimental Workflow for Knockout Mouse Validation cluster_Breeding Breeding and Genotyping cluster_Phenotyping Metabolic Phenotyping cluster_Analysis Biochemical Analysis Heterozygous Cross Heterozygous Cross Offspring Offspring Heterozygous Cross->Offspring Tail Biopsy Tail Biopsy Offspring->Tail Biopsy DNA Extraction DNA Extraction Tail Biopsy->DNA Extraction PCR Genotyping PCR Genotyping DNA Extraction->PCR Genotyping Allele-specific primers Genotype Identification Genotype Identification PCR Genotyping->Genotype Identification WT, Het, KO Metabolic Cages Metabolic Cages Genotype Identification->Metabolic Cages Fasting Challenge Fasting Challenge Metabolic Cages->Fasting Challenge Blood & Tissue Collection Blood & Tissue Collection Fasting Challenge->Blood & Tissue Collection Metabolite Extraction Metabolite Extraction Blood & Tissue Collection->Metabolite Extraction LC-MS/MS Analysis LC-MS/MS Analysis Metabolite Extraction->LC-MS/MS Analysis Quantification of Dicarboxylic Acids Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Phenotype Confirmation Phenotype Confirmation Data Analysis->Phenotype Confirmation

Caption: Workflow for the validation of a metabolic knockout mouse model.

Comparison with Alternative Models

While knockout mouse models provide invaluable in vivo data, in vitro systems offer complementary approaches for mechanistic studies.

Model TypeDescriptionAdvantagesDisadvantages
In Vivo (Knockout Mouse) Genetically engineered mouse lacking a specific gene. Allows for the study of gene function in a whole-organism context.High physiological relevance, allows for the study of systemic effects and long-term consequences.[10]Time-consuming and expensive to generate and maintain. Complex systemic responses can make it difficult to isolate the direct effects of the gene knockout. Ethical considerations.
In Vitro (Cell-based Assays) Use of cultured cell lines (e.g., primary hepatocytes, HEK293 cells) to study metabolic pathways.[11][12]High-throughput screening capabilities, greater control over experimental variables, reduced cost and ethical concerns compared to animal models.[13]Lack of systemic context, results may not always translate to the in vivo situation. Cell lines may not fully recapitulate the metabolic characteristics of primary tissues.[13]
In Vitro (Enzyme Assays) Use of isolated and purified enzymes or cellular fractions (e.g., isolated peroxisomes) to study specific enzymatic reactions.[14][15]Allows for detailed kinetic analysis of a specific enzyme. Ideal for inhibitor screening and mechanistic studies.Lacks the cellular and physiological context of the metabolic pathway.

digraph "Comparison of In Vivo and In Vitro Models" {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=rectangle, style=filled, fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=9];

"In Vivo (Knockout Mouse)" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "In Vitro (Cell-based/Enzyme Assays)" [fillcolor="#EA4335", fontcolor="#FFFFFF"];

"In Vivo (Knockout Mouse)" -> "High Physiological Relevance" [color="#5F6368"]; "In Vivo (Knockout Mouse)" -> "Systemic Effects" [color="#5F6368"]; "In Vivo (Knockout Mouse)" -> "Complex & Costly" [color="#5F6368"];

"In Vitro (Cell-based/Enzyme Assays)" -> "High Throughput" [color="#5F6368"]; "In Vitro (Cell-based/Enzyme Assays)" -> "Mechanistic Detail" [color="#5F6368"]; "In Vitro (Cell-based/Enzyme Assays)" -> "Reduced Complexity" [color="#5F6368"];

"High Physiological Relevance" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Systemic Effects" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Complex & Costly" [fillcolor="#F1F3F4", fontcolor="#202124"]; "High Throughput" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Mechanistic Detail" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Reduced Complexity" [fillcolor="#F1F3F4", fontcolor="#202124"]; }

Caption: Comparison of in vivo and in vitro models for metabolic studies.

By carefully considering the information and protocols outlined in this guide, researchers can effectively design and execute validation studies for knockout mouse models of this compound metabolism, ultimately advancing our understanding of dicarboxylic acid metabolism and its role in health and disease.

References

Unraveling the Link: Correlating 6-Hydroxydodecanedioyl-CoA Levels with Enzyme Expression

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development and Metabolic Disease

In the intricate web of cellular metabolism, the levels of specific metabolites can serve as critical indicators of pathway flux and enzymatic activity. For researchers investigating fatty acid oxidation and related metabolic disorders, understanding the relationship between intermediates like 6-Hydroxydodecanedioyl-CoA and the expression of key metabolic enzymes is paramount. This guide provides a comparative framework for designing and executing experiments to correlate this compound levels with the expression of mitochondrial and peroxisomal enzymes, supported by detailed experimental protocols and data presentation formats.

Introduction to this compound and Its Metabolic Significance

This compound is a key intermediate in the ω-oxidation pathway of fatty acids, a crucial metabolic route for the processing of dicarboxylic acids. This pathway is particularly important when the primary β-oxidation pathway is overloaded or impaired. The accumulation or depletion of this compound can reflect alterations in the activity of upstream and downstream enzymes, potentially influencing cellular signaling and gene expression. This guide focuses on the correlation of this specific acyl-CoA with two central enzymes in fatty acid metabolism: Acyl-CoA Oxidase 1 (ACOX1), the rate-limiting enzyme in peroxisomal β-oxidation, and Medium-Chain Acyl-CoA Dehydrogenase (MCAD), a key enzyme in mitochondrial β-oxidation.

Hypothetical Comparative Data: this compound vs. Enzyme Expression

To illustrate the expected outcomes of an experimental investigation, the following table summarizes hypothetical quantitative data. In this scenario, two cell lines, a control (Wild-Type) and a model with impaired mitochondrial β-oxidation (MCAD Knockdown), are treated with a dodecanedioic acid load to stimulate the ω-oxidation pathway.

Experimental Condition Cell Line This compound (pmol/mg protein) ACOX1 mRNA (Fold Change) ACOX1 Protein (Relative Intensity) MCAD mRNA (Fold Change) MCAD Protein (Relative Intensity)
UntreatedWild-Type5.2 ± 0.81.0 (Baseline)1.0 (Baseline)1.0 (Baseline)1.0 (Baseline)
Dodecanedioic AcidWild-Type25.6 ± 3.13.5 ± 0.42.8 ± 0.31.2 ± 0.21.1 ± 0.1
UntreatedMCAD Knockdown8.9 ± 1.21.5 ± 0.21.3 ± 0.10.2 ± 0.050.15 ± 0.04
Dodecanedioic AcidMCAD Knockdown85.3 ± 9.78.2 ± 0.96.5 ± 0.70.3 ± 0.060.18 ± 0.05

Data are presented as mean ± standard deviation from three independent experiments.

This hypothetical data suggests that an increase in the substrate for ω-oxidation leads to an accumulation of this compound, which strongly correlates with an upregulation of ACOX1 expression, particularly in the context of impaired mitochondrial function.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following sections outline the key experimental protocols for quantifying this compound and assessing enzyme expression.

Protocol 1: Quantification of this compound by LC-MS/MS

This protocol is adapted from established methods for acyl-CoA analysis and should be optimized for the specific instrumentation and biological matrix.

1. Sample Preparation (from cultured cells):

  • Wash cell pellets (1-5 million cells) twice with ice-cold phosphate-buffered saline (PBS).

  • Add 500 µL of ice-cold extraction solvent (e.g., 2:1:1 acetonitrile:methanol:water with 0.1% formic acid) containing an appropriate internal standard (e.g., ¹³C-labeled acyl-CoA).

  • Homogenize the cells using a probe sonicator on ice.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant for LC-MS/MS analysis.

2. Liquid Chromatography (LC):

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 95:5 water:acetonitrile with 10 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid.

  • Mobile Phase B: 95:5 acetonitrile:water with 10 mM ammonium acetate and 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

3. Mass Spectrometry (MS/MS):

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard must be determined empirically.

  • Quantification: Calculate the concentration of this compound based on the peak area ratio to the internal standard and a standard curve generated with a synthetic standard.

Protocol 2: Analysis of Enzyme Expression by qRT-PCR

This protocol outlines the steps for quantifying the mRNA levels of ACOX1 and MCAD.

1. RNA Extraction and cDNA Synthesis:

  • Extract total RNA from cell pellets using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.[1]

2. Quantitative Real-Time PCR (qRT-PCR):

  • Prepare a reaction mixture containing cDNA template, forward and reverse primers for the target genes (ACOX1, MCAD) and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green master mix.[1]

  • Primer Design: Design primers to span an exon-exon junction to avoid amplification of genomic DNA.

  • Cycling Conditions (example):

    • Initial denaturation: 95°C for 10 minutes.
    • 40 cycles of: 95°C for 15 seconds, 60°C for 60 seconds.[1]
    • Melt curve analysis to confirm product specificity.

  • Data Analysis: Calculate the relative gene expression using the comparative CT (ΔΔCT) method, normalizing to the reference gene.[1]

Protocol 3: Analysis of Enzyme Expression by Western Blot

This protocol details the procedure for quantifying ACOX1 and MCAD protein levels.

1. Protein Extraction and Quantification:

  • Lyse cell pellets in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge to pellet cell debris and collect the supernatant.

  • Determine protein concentration using a BCA or Bradford assay.

2. SDS-PAGE and Protein Transfer:

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

3. Immunoblotting:

  • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Incubate the membrane with primary antibodies specific for ACOX1, MCAD, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

4. Detection and Quantification:

  • Detect the chemiluminescent signal using an imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

Visualizing the Metabolic and Signaling Context

To better understand the interplay between this compound and enzyme expression, the following diagrams illustrate the relevant metabolic pathway and the proposed experimental workflow.

metabolic_pathway cluster_omega_oxidation ω-Oxidation cluster_peroxisomal_beta_oxidation Peroxisomal β-Oxidation cluster_mitochondrial_beta_oxidation Mitochondrial β-Oxidation Long-Chain Fatty Acid Long-Chain Fatty Acid ω-Hydroxy Fatty Acid ω-Hydroxy Fatty Acid Long-Chain Fatty Acid->ω-Hydroxy Fatty Acid CYP4A Dicarboxylic Acid Dicarboxylic Acid ω-Hydroxy Fatty Acid->Dicarboxylic Acid ADH/ALDH Dicarboxylyl-CoA Dicarboxylyl-CoA Dicarboxylic Acid->Dicarboxylyl-CoA Acyl-CoA Synthetase This compound This compound Dicarboxylyl-CoA->this compound Hydratase ACOX1 ACOX1 This compound->ACOX1 PPARalpha PPARalpha This compound->PPARalpha Activates? Shortened Acyl-CoA Shortened Acyl-CoA ACOX1->Shortened Acyl-CoA MCAD MCAD Acetyl-CoA Acetyl-CoA MCAD->Acetyl-CoA Medium-Chain Acyl-CoA Medium-Chain Acyl-CoA Medium-Chain Acyl-CoA->MCAD PPARalpha->ACOX1 Induces Expression

Caption: Metabolic pathway of ω-oxidation and its link to β-oxidation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_correlation Data Correlation Cell Culture (e.g., Wild-Type vs. MCAD Knockdown) Cell Culture (e.g., Wild-Type vs. MCAD Knockdown) Treatment (e.g., Dodecanedioic Acid) Treatment (e.g., Dodecanedioic Acid) Cell Culture (e.g., Wild-Type vs. MCAD Knockdown)->Treatment (e.g., Dodecanedioic Acid) Cell Lysis Cell Lysis Treatment (e.g., Dodecanedioic Acid)->Cell Lysis Metabolite Extraction Metabolite Extraction Cell Lysis->Metabolite Extraction RNA Extraction RNA Extraction Cell Lysis->RNA Extraction Protein Extraction Protein Extraction Cell Lysis->Protein Extraction LC-MS/MS for this compound LC-MS/MS for this compound Metabolite Extraction->LC-MS/MS for this compound qRT-PCR for ACOX1 & MCAD mRNA qRT-PCR for ACOX1 & MCAD mRNA RNA Extraction->qRT-PCR for ACOX1 & MCAD mRNA Western Blot for ACOX1 & MCAD Protein Western Blot for ACOX1 & MCAD Protein Protein Extraction->Western Blot for ACOX1 & MCAD Protein Correlate Metabolite Levels with Gene & Protein Expression Correlate Metabolite Levels with Gene & Protein Expression LC-MS/MS for this compound->Correlate Metabolite Levels with Gene & Protein Expression qRT-PCR for ACOX1 & MCAD mRNA->Correlate Metabolite Levels with Gene & Protein Expression Western Blot for ACOX1 & MCAD Protein->Correlate Metabolite Levels with Gene & Protein Expression

Caption: Experimental workflow for correlating metabolite levels with enzyme expression.

Conclusion

By employing a multi-faceted approach that combines precise metabolite quantification with robust analysis of gene and protein expression, researchers can effectively establish correlations between this compound levels and the enzymatic machinery of fatty acid oxidation. The protocols and comparative data framework presented in this guide offer a solid foundation for investigating the regulatory roles of metabolic intermediates in cellular function and disease, ultimately aiding in the identification of novel therapeutic targets and diagnostic biomarkers.

References

A Researcher's Guide to Assessing Antibody Specificity for 6-Hydroxydodecanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Data Presentation: A Comparative Summary

Effective data presentation is crucial for a clear assessment of antibody specificity. All quantitative data from the validation experiments should be summarized in a structured table. This allows for a direct comparison of the antibody's performance across different assays and against potential cross-reactive molecules.

Table 1: Specificity Profile of a Hypothetical Anti-6-Hydroxydodecanedioyl-CoA Antibody (Clone ID: XYZ-123)

Parameter Competitive ELISA Indirect ELISA Western Blot Immunoprecipitation
Target Analyte 6-Hydroxydodecanedioyl-CoAConjugated this compoundN/A (Small Molecule)This compound
IC50 / EC50 5 ng/mL10 ng/mLN/AN/A
Limit of Detection (LOD) 1 ng/mL2 ng/mLN/AN/A
Linear Range 2 - 50 ng/mL5 - 100 ng/mLN/AN/A
Cross-Reactivity with Dodecanedioyl-CoA < 1%< 2%N/A< 1%
Cross-Reactivity with 3-Hydroxydodecanoyl-CoA < 5%< 8%N/A< 5%
Cross-Reactivity with other Acyl-CoAs < 0.5%< 1%N/A< 0.5%
Matrix Effect (Serum/Lysate) MinimalMinimalN/AModerate

Experimental Protocols

Detailed and standardized protocols are the bedrock of reproducible antibody validation. The following are methodologies for key experiments to assess the specificity of an anti-6-Hydroxydodecanedioyl-CoA antibody.

Competitive ELISA for Quantifying Free this compound

This assay is ideal for determining the antibody's affinity and specificity for the free, unconjugated small molecule.

Materials:

  • High-binding 96-well microplate

  • This compound standard

  • Anti-6-Hydroxydodecanedioyl-CoA antibody

  • This compound conjugated to a carrier protein (e.g., BSA) for coating

  • HRP-conjugated secondary antibody

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (PBS with 0.05% Tween-20)

  • TMB substrate and stop solution

Procedure:

  • Coating: Coat the microplate wells with 100 µL of the this compound-BSA conjugate (1-10 µg/mL in carbonate-bicarbonate buffer, pH 9.6) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Competition: In a separate plate, pre-incubate the anti-6-Hydroxydodecanedioyl-CoA antibody with varying concentrations of the free this compound standard or sample for 1 hour at room temperature.

  • Incubation: Transfer 100 µL of the antibody-antigen mixture to the coated and blocked plate and incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody: Add 100 µL of HRP-conjugated secondary antibody (diluted in blocking buffer) and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add 50 µL of stop solution and read the absorbance at 450 nm. A lower signal indicates higher concentration of the free analyte in the sample.[1][2][3][4]

Indirect ELISA for Detecting Immobilized Antigen

This method assesses the antibody's ability to bind to the target molecule when it is immobilized on a surface.

Materials:

  • Same as Competitive ELISA, excluding the free antigen standard for competition.

Procedure:

  • Coating: Coat the microplate wells with 100 µL of the this compound-BSA conjugate at various concentrations and incubate overnight at 4°C.

  • Washing and Blocking: Follow the same steps as in the competitive ELISA protocol.

  • Primary Antibody: Add 100 µL of the anti-6-Hydroxydodecanedioyl-CoA antibody (at a predetermined optimal concentration) to the wells and incubate for 2 hours at room temperature.[5][6][7]

  • Washing and Secondary Antibody: Follow the same steps as in the competitive ELISA protocol.

  • Detection and Reading: Follow the same steps as in the competitive ELISA protocol.

Immunoprecipitation (IP) to Isolate the Target from a Complex Mixture

IP is a crucial technique to determine if the antibody can specifically pull down its target from a complex biological sample.

Materials:

  • Cell or tissue lysate

  • Anti-6-Hydroxydodecanedioyl-CoA antibody

  • Protein A/G magnetic beads

  • IP Lysis/Wash Buffer

  • Elution Buffer

  • Mass spectrometer for analysis

Procedure:

  • Lysate Preparation: Prepare cell or tissue lysate using a suitable IP lysis buffer containing protease and phosphatase inhibitors.

  • Pre-clearing: Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunocapture: Incubate the pre-cleared lysate with the anti-6-Hydroxydodecanedioyl-CoA antibody overnight at 4°C with gentle rotation.

  • Bead Binding: Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C.

  • Washing: Wash the beads three to five times with IP wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound molecules from the beads using an appropriate elution buffer.

  • Analysis: Analyze the eluate using mass spectrometry to confirm the presence and specificity of this compound.

Mandatory Visualizations

Diagrams are essential for illustrating complex biological processes and experimental workflows, providing a clear and concise visual representation for the audience.

metabolic_pathway Metabolic Pathway of Dicarboxylic Acid Formation and Oxidation MCFA Monocarboxylic Fatty Acid OmegaOxidation ω-Oxidation (Endoplasmic Reticulum) MCFA->OmegaOxidation DCA Dicarboxylic Acid OmegaOxidation->DCA CoA_Activation CoA Activation DCA->CoA_Activation Dicarboxylyl_CoA Dicarboxylyl-CoA CoA_Activation->Dicarboxylyl_CoA Hydroxylation Hydroxylation Dicarboxylyl_CoA->Hydroxylation Target This compound Hydroxylation->Target BetaOxidation Peroxisomal β-Oxidation Target->BetaOxidation ChainShortened Chain-Shortened Dicarboxylyl-CoA BetaOxidation->ChainShortened AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA

Caption: Metabolic pathway showing the formation of this compound.

antibody_validation_workflow Workflow for Antibody Specificity Assessment start Start: New Antibody elisa Competitive & Indirect ELISA start->elisa specificity_check Assess Specificity & Cross-Reactivity elisa->specificity_check ip Immunoprecipitation specificity_check->ip Pass fail Fail: Re-evaluate Antibody specificity_check->fail Fail ms_analysis Mass Spectrometry Analysis ip->ms_analysis data_analysis Data Analysis & Comparison ms_analysis->data_analysis end End: Validated Antibody data_analysis->end

Caption: Experimental workflow for validating antibody specificity.

References

A Comparative Analysis of Metabolic Flux Through Omega- and Beta-Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic flux through two key fatty acid oxidation pathways: omega-oxidation (ω-oxidation) and beta-oxidation (β-oxidation). The information presented is supported by experimental data to assist researchers in understanding the relative contributions and regulatory nuances of these metabolic routes.

Overview of Omega- and Beta-Oxidation

Beta-oxidation is the primary and highly efficient catabolic process for breaking down fatty acids to produce energy in the form of acetyl-CoA, NADH, and FADH2.[1] This process occurs predominantly within the mitochondria and, for very long-chain fatty acids, also in peroxisomes.[2] In contrast, omega-oxidation is generally considered a minor pathway for fatty acid metabolism.[3][4] It takes place in the endoplasmic reticulum and involves the oxidation of the terminal methyl (omega) carbon of a fatty acid.[2] While quantitatively less significant under normal physiological conditions, the flux through omega-oxidation can increase when beta-oxidation is impaired.[3][4]

Quantitative Comparison of Metabolic Flux

The metabolic flux through beta-oxidation is substantially higher than that of omega-oxidation under most physiological conditions. However, the contribution of omega-oxidation can become more significant in specific metabolic states, such as fasting or when mitochondrial beta-oxidation is inhibited.

ConditionFatty AcidTissue/Cell TypeBeta-Oxidation FluxOmega-Oxidation FluxReference
FastedPalmitic Acid (C16:0)Rat LiverPredominant5-10% of total oxidation[5]
FastedVarious (C10-C18)Isolated Rat HepatocytesMajor pathway< 2% of total fatty acid oxidation
Fasted with (+)-decanoylcarnitine (beta-oxidation inhibitor)Various (C10-C18)Isolated Rat HepatocytesInhibitedIncreased to 15% of total fatty acid oxidation
FedVarious (C10-C18)Isolated Rat HepatocytesActiveUndetectable

Signaling Pathways and Regulation

The regulation of these two pathways is distinct, reflecting their different primary roles in cellular metabolism. Beta-oxidation is tightly controlled by the energy status of the cell, whereas omega-oxidation is often induced under conditions of fatty acid overload or defects in beta-oxidation.

Fatty Acid Oxidation Pathways cluster_beta Beta-Oxidation (Mitochondria) cluster_omega Omega-Oxidation (Endoplasmic Reticulum) Fatty_Acyl_CoA Fatty Acyl-CoA Beta_Oxidation_Cycle β-Oxidation Cycle Fatty_Acyl_CoA->Beta_Oxidation_Cycle Acetyl_CoA Acetyl-CoA Beta_Oxidation_Cycle->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Fatty_Acid Fatty Acid Omega_Hydroxylation ω-Hydroxylation (Cytochrome P450) Fatty_Acid->Omega_Hydroxylation Dicarboxylic_Acid Dicarboxylic Acid Omega_Hydroxylation->Dicarboxylic_Acid Dicarboxylic_Acid->Fatty_Acyl_CoA Further Metabolism (Peroxisomal/Mitochondrial β-Oxidation) Fatty_Acid_Pool Cellular Fatty Acid Pool Fatty_Acid_Pool->Fatty_Acyl_CoA Fatty_Acid_Pool->Fatty_Acid

Caption: Overview of Beta- and Omega-Oxidation Pathways.

Experimental Protocols

Accurate measurement of the metabolic flux through omega- and beta-oxidation is crucial for understanding their relative contributions under various conditions. Below are summaries of common experimental approaches.

Measurement of Beta-Oxidation Flux using Radiolabeled Substrates

This method quantifies the rate of beta-oxidation by measuring the production of radiolabeled acid-soluble metabolites from a radiolabeled fatty acid substrate.

Protocol Summary:

  • Cell/Tissue Preparation: Isolate primary hepatocytes or use cultured cells. For tissues, prepare homogenates.

  • Reaction Mixture: Prepare a reaction buffer containing the cells or tissue homogenate, a radiolabeled fatty acid (e.g., [1-¹⁴C]palmitic acid) complexed to bovine serum albumin (BSA).

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • Reaction Termination: Stop the reaction by adding a strong acid (e.g., perchloric acid).

  • Separation of Metabolites: Centrifuge the samples to pellet precipitated, unoxidized fatty acids. The supernatant contains the acid-soluble metabolites (ASMs), which are the products of beta-oxidation.

  • Quantification: Measure the radioactivity of the ASM-containing supernatant using a scintillation counter.

  • Calculation of Flux: The rate of beta-oxidation is calculated based on the amount of radioactivity incorporated into the ASMs over time, normalized to the protein content of the sample.

Measurement of Omega-Oxidation Flux in Liver Microsomes

This protocol focuses on the initial, rate-limiting step of omega-oxidation, which is the hydroxylation of the fatty acid, catalyzed by cytochrome P450 enzymes located in the microsomal fraction of the cell.

Protocol Summary:

  • Microsome Isolation:

    • Homogenize fresh or frozen liver tissue in a cold homogenization buffer.

    • Perform differential centrifugation to pellet nuclei, mitochondria, and other large organelles.

    • Collect the supernatant and perform a high-speed centrifugation step to pellet the microsomal fraction.

    • Resuspend the microsomal pellet in an appropriate buffer.

  • Omega-Hydroxylation Assay:

    • Prepare a reaction mixture containing the isolated microsomes, a fatty acid substrate, and an NADPH-generating system (as cytochrome P450 enzymes require NADPH as a cofactor).

    • Incubate the reaction at 37°C.

    • Terminate the reaction and extract the lipid-soluble products.

  • Product Analysis:

    • Analyze the extracted products using techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) to identify and quantify the omega-hydroxylated fatty acid products.

  • Flux Calculation: The rate of omega-oxidation is determined by the rate of formation of the hydroxylated product, normalized to the microsomal protein concentration and the incubation time.

Experimental Workflow Diagram

Experimental Workflow for Measuring Fatty Acid Oxidation cluster_beta_exp Beta-Oxidation Flux Measurement cluster_omega_exp Omega-Oxidation Flux Measurement B_Start Isolated Hepatocytes/ Tissue Homogenate B_Incubate Incubate with [14C]-Fatty Acid B_Start->B_Incubate B_Stop Terminate Reaction (Acid Precipitation) B_Incubate->B_Stop B_Separate Separate Acid-Soluble Metabolites B_Stop->B_Separate B_Quantify Scintillation Counting B_Separate->B_Quantify O_Start Isolate Liver Microsomes O_Incubate Incubate with Fatty Acid and NADPH O_Start->O_Incubate O_Stop Terminate Reaction and Extract Lipids O_Incubate->O_Stop O_Analyze GC-MS or HPLC Analysis of Hydroxylated Products O_Stop->O_Analyze Start_Sample Biological Sample (e.g., Liver Tissue) Start_Sample->B_Start Start_Sample->O_Start

Caption: Workflow for Fatty Acid Oxidation Measurement.

Conclusion

References

Validating In Silico Predictions of 6-Hydroxydodecanedioyl-CoA Metabolism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of computationally predicted metabolic pathways is a cornerstone of reliable biological inquiry. This guide provides a comparative overview of in silico prediction methodologies for the 6-Hydroxydodecanedioyl-CoA pathway and details the experimental protocols for their validation, supported by quantitative data and pathway visualizations.

The metabolism of long-chain dicarboxylic acids, such as this compound, plays a crucial role in alternative fatty acid oxidation, particularly when mitochondrial β-oxidation is impaired.[1][2] These dicarboxylic acids are typically formed through ω-oxidation of fatty acids and are subsequently metabolized via peroxisomal β-oxidation.[1][2] Computational, or in silico, models are invaluable tools for predicting the enzymes and intermediates involved in these pathways, guiding further experimental investigation. However, the predictive power of these models must be rigorously tested through experimental validation.

In Silico Prediction Methodologies

A variety of computational approaches are employed to predict metabolic pathways. These models are broadly categorized as either constraint-based or kinetic models.

In Silico Model TypeDescriptionTypical Predictions
Constraint-Based Modeling (e.g., Flux Balance Analysis - FBA) Utilizes the stoichiometry of metabolic reactions to predict the flow of metabolites (flux) through the network under steady-state conditions.Optimal growth rates, gene essentiality, and metabolic flux distributions.
Kinetic Modeling Incorporates enzyme kinetics and metabolite concentrations to simulate the dynamic behavior of a metabolic pathway over time.Changes in metabolite concentrations, reaction rates, and pathway responses to perturbations.
Genomic Context Analysis (e.g., Gene Clustering) Predicts functional relationships between genes based on their proximity and co-occurrence in genomes, suggesting their involvement in a common pathway.Putative enzyme-encoding genes for specific metabolic steps.

Experimental Validation Techniques

The validation of in silico predictions relies on a suite of established experimental techniques that can elucidate pathway intermediates, enzyme function, and metabolic fluxes.

Key Experimental Protocols

1. Stable Isotope Tracing and Mass Spectrometry

This is a gold-standard method for analyzing fatty acid metabolism.[3] By providing cells or organisms with a labeled substrate (e.g., ¹³C-labeled dodecanedioic acid), researchers can trace the incorporation of the isotope into downstream metabolites.

  • Methodology:

    • Culture cells or perfuse an organ (e.g., liver) with medium containing a stable isotope-labeled precursor of this compound.

    • After a defined incubation period, quench metabolism and extract intracellular and extracellular metabolites.

    • Analyze the extracts using mass spectrometry (e.g., LC-MS/MS or GC-MS) to identify and quantify the mass isotopologues of predicted pathway intermediates.

    • The labeling pattern in the metabolites provides direct evidence for the predicted metabolic conversions.

2. Metabolic Flux Analysis (MFA)

MFA is a powerful technique to quantify the rates of metabolic reactions. ¹³C-MFA, in particular, uses data from stable isotope tracing experiments to calculate intracellular fluxes.

  • Methodology:

    • Perform a stable isotope tracing experiment as described above.

    • Measure the isotopic labeling patterns of key metabolites, particularly amino acids derived from central carbon metabolism, which reflect the contributions of different pathways.

    • Utilize computational software to fit the experimental labeling data to a metabolic model, thereby estimating the fluxes through the pathways of interest.

3. In Vitro Enzyme Assays

To confirm the function of enzymes predicted to be involved in the this compound pathway, in vitro assays using purified enzymes are essential.

  • Methodology:

    • Clone and express the candidate genes identified through in silico analysis in a suitable host (e.g., E. coli).

    • Purify the recombinant enzymes using chromatography techniques.

    • Incubate the purified enzyme with the predicted substrate (e.g., this compound) and necessary cofactors (e.g., NAD⁺, CoA).

    • Monitor the reaction progress by measuring the consumption of the substrate or the formation of the product using techniques like HPLC, spectrophotometry, or mass spectrometry.

4. Gene Knockout and Overexpression Studies

Manipulating the expression of genes predicted to encode key enzymes in the pathway can provide strong evidence for their in vivo role.

  • Methodology:

    • Create a knockout or knockdown of the target gene in a suitable model organism or cell line using techniques like CRISPR-Cas9 or RNAi.

    • Alternatively, overexpress the gene of interest.

    • Analyze the metabolic phenotype of the genetically modified organism or cells. An accumulation of the substrate or a decrease in the product of the catalyzed reaction in the knockout/knockdown, or the opposite effect in the overexpression mutant, would validate the predicted function of the gene.

Comparative Data Summary

The following table illustrates a hypothetical comparison between in silico predictions and experimental validation data for the degradation of this compound.

Predicted ParameterIn Silico Prediction (FBA)Experimental Validation (¹³C-MFA)Experimental Validation (Enzyme Assay)Experimental Validation (Gene Knockout)
Flux through β-oxidation 10 mmol/gDW/h8.5 ± 0.7 mmol/gDW/h-Reduced flux
Key Enzyme Activity Acyl-CoA Dehydrogenase-Vmax = 50 µmol/min/mgSubstrate accumulation
Gene Essentiality Essential for growth on dodecanedioate--Lethal phenotype

Visualizing the Pathways and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the metabolic pathways and experimental workflows.

Caption: Predicted peroxisomal β-oxidation pathway of this compound.

Experimental_Workflow In_Silico_Prediction In Silico Pathway Prediction Isotope_Tracing Stable Isotope Tracing In_Silico_Prediction->Isotope_Tracing Enzyme_Assays In Vitro Enzyme Assays In_Silico_Prediction->Enzyme_Assays Genetic_Manipulation Gene Knockout/Overexpression In_Silico_Prediction->Genetic_Manipulation Metabolite_Analysis Mass Spectrometry Analysis Isotope_Tracing->Metabolite_Analysis Validation Pathway Validation Enzyme_Assays->Validation Phenotype_Analysis Phenotypic Analysis Genetic_Manipulation->Phenotype_Analysis Flux_Analysis Metabolic Flux Analysis Metabolite_Analysis->Flux_Analysis Flux_Analysis->Validation Phenotype_Analysis->Validation

Caption: Workflow for the experimental validation of in silico metabolic predictions.

References

Comparative Analysis of 6-Hydroxydodecanedioyl-CoA and Related Acyl-CoAs on Cellular Functions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the effects of 6-Hydroxydodecanedioyl-CoA on various cell types is not available in the current scientific literature. This guide provides a comparative analysis based on the known effects of structurally similar molecules, namely long-chain monocarboxylic acyl-CoAs (e.g., Palmitoyl-CoA) and long-chain dicarboxylic acyl-CoAs (e.g., Dodecanedioyl-CoA), to infer potential biological activities.

Long-chain acyl-Coenzyme A (acyl-CoA) esters are pivotal metabolic intermediates and signaling molecules. They are central to fatty acid metabolism, energy production, and the biosynthesis of complex lipids. Their intracellular concentrations and metabolic flux are tightly regulated and can influence a variety of cellular processes, including gene expression and mitochondrial function.[1][2][3] Dicarboxylic acids, and their corresponding CoA esters, are typically formed via omega-oxidation of fatty acids, a pathway that becomes more prominent during periods of high lipid load or when mitochondrial β-oxidation is impaired.[4]

Data Presentation: Comparative Effects of Acyl-CoAs

The following tables summarize quantitative and qualitative data on the effects of representative long-chain and dicarboxylic acyl-CoAs on different cell types and organelles.

Table 1: Quantitative Effects of Palmitoyl-CoA on Various Cell Types/Organelles

Cell Type / OrganelleConcentrationObserved EffectReference
Rat Ventricular Myocytes0.1 - 5 µMDose-dependent decrease in mitochondrial membrane potential (ΔΨm).[1][5]
Rat Ventricular Myocytes10 µMRapid and complete dissipation of mitochondrial membrane potential (ΔΨm).[1][5][6]
Rat Liver Mitochondria2.4 µMHalf-maximal inhibition (IC50) of the inner membrane anion-conducting channel (IMAC).[7]
Multiple Myeloma Cells0 - 3 µM (of Triacsin C, an ACSL inhibitor)Inhibition of Acyl-CoA Synthetase (ACSL) leads to decreased cell proliferation and survival, and impaired mitochondrial respiration.[8][9]

Table 2: Metabolic Fate and Cellular Role of Dodecanedioyl-CoA

Cell TypePrimary Metabolic PathwayKey EnzymesCellular Role & ProductsReference
Hepatocytes (Liver Cells)Peroxisomal β-oxidationAcyl-CoA Oxidase, D-bifunctional proteinChain-shortening of the dicarboxylic acid. Products include shorter-chain dicarboxylyl-CoAs, Acetyl-CoA, and Succinyl-CoA. This pathway serves as a metabolic alternative to mitochondrial β-oxidation, especially under lipid stress.[4][10]
Kidney CellsPeroxisomal & Mitochondrial β-oxidationAcyl-CoA Oxidase (Peroxisome), Medium-Chain Acyl-CoA Dehydrogenase (Mitochondria)Degradation of dicarboxylic acids for energy. Feeding dicarboxylic acids to mice primarily induces the peroxisomal pathway.[11]

Signaling Pathways and Metabolic Fate

Long-chain acyl-CoAs act as crucial signaling molecules that can modulate cellular functions through various mechanisms. They can allosterically regulate enzyme activity and directly bind to transcription factors to control gene expression.[2] The balance between their synthesis by Acyl-CoA Synthetases (ACSLs) and their utilization in metabolic pathways like β-oxidation or complex lipid synthesis is critical for maintaining cellular homeostasis.

An accumulation of specific acyl-CoAs, such as palmitoyl-CoA, can lead to mitochondrial dysfunction, characterized by depolarization of the mitochondrial membrane and increased production of reactive oxygen species (ROS).[1][6] This can ultimately trigger apoptotic pathways. Dicarboxylic acyl-CoAs are primarily shuttled into peroxisomes for chain-shortening, which prevents the accumulation of potentially toxic lipid intermediates in the mitochondria.

Caption: General overview of long-chain acyl-CoA metabolism and signaling.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effects of a novel acyl-CoA, such as this compound, on cultured cells.

Cell Viability Assay (MTT Assay)

This protocol assesses the effect of the test compound on cell metabolic activity, which is an indicator of cell viability and cytotoxicity.

Materials:

  • Target cell lines (e.g., HepG2 hepatocytes, SH-SY5Y neurons, AC16 cardiomyocytes)

  • Complete culture medium

  • Phosphate-Buffered Saline (PBS)

  • Test compound (this compound) stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

MTT_Workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h (Attachment) seed->incubate1 treat Treat cells with serial dilutions of Acyl-CoA incubate1->treat incubate2 Incubate for exposure period (24-72h) treat->incubate2 add_mtt Add MTT Reagent to each well incubate2->add_mtt incubate3 Incubate 3-4h (Formazan formation) add_mtt->incubate3 solubilize Remove medium, add solubilization buffer incubate3->solubilize read Read Absorbance at 570 nm solubilize->read analyze Calculate % Viability and determine IC50 read->analyze end End analyze->end

Caption: Workflow for assessing cell viability using the MTT assay.
Mitochondrial Membrane Potential (ΔΨm) Assay

This protocol measures changes in the mitochondrial membrane potential, a key indicator of mitochondrial health and function, using the fluorescent dye TMRE (Tetramethylrhodamine, Ethyl Ester). A decrease in TMRE fluorescence indicates depolarization, a sign of mitochondrial dysfunction.

Materials:

  • Target cell lines cultured on glass-bottom dishes or plates

  • Complete culture medium

  • Hanks' Balanced Salt Solution (HBSS) or similar imaging buffer

  • Test compound (this compound)

  • TMRE stock solution (in DMSO)

  • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization

  • Fluorescence microscope or plate reader with appropriate filters (e.g., Ex/Em ~549/575 nm)

Procedure:

  • Cell Seeding: Seed cells on a glass-bottom 24-well plate or dish suitable for live-cell imaging and culture until they reach 60-70% confluency.

  • TMRE Loading: Dilute the TMRE stock solution in pre-warmed culture medium to a final working concentration (e.g., 25-100 nM). Replace the existing medium with the TMRE-containing medium and incubate for 20-30 minutes at 37°C, 5% CO₂.

  • Washing: Gently wash the cells twice with pre-warmed imaging buffer to remove excess dye. Add fresh imaging buffer to the wells.

  • Baseline Imaging: Acquire baseline fluorescence images of the cells using the microscope.

  • Compound Treatment: Add the test compound (this compound) at the desired final concentrations directly to the wells. Add FCCP (e.g., 10 µM) to a control well to serve as a positive control for complete depolarization.

  • Time-Lapse Imaging: Immediately begin acquiring images at regular intervals (e.g., every 1-2 minutes) for a duration of 30-60 minutes to monitor the change in TMRE fluorescence over time.

  • Data Analysis: Quantify the mean fluorescence intensity of the mitochondria in cells for each time point and treatment condition. Normalize the fluorescence intensity to the baseline (t=0) for each cell. Plot the change in fluorescence over time to visualize the effect on ΔΨm.

TMRE_Workflow start Start seed_cells Seed cells on glass-bottom plate start->seed_cells load_tmre Load cells with TMRE dye (20-30 min) seed_cells->load_tmre wash Wash cells with imaging buffer load_tmre->wash baseline_img Acquire baseline fluorescence image wash->baseline_img add_compound Add Acyl-CoA (and FCCP control) baseline_img->add_compound timelapse Perform time-lapse fluorescence imaging add_compound->timelapse quantify Quantify fluorescence intensity over time timelapse->quantify analyze Normalize to baseline and plot results quantify->analyze end End analyze->end

Caption: Workflow for measuring mitochondrial membrane potential via TMRE.

References

Navigating the Analytical Landscape: An Inter-Laboratory Comparison of 6-Hydroxydodecanedioyl-CoA Measurement

Author: BenchChem Technical Support Team. Date: December 2025

A Hypothetical Guide for Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 6-Hydroxydodecanedioyl-CoA, a key intermediate in dicarboxylic acid metabolism, is crucial for advancing research in metabolic disorders and drug development. This guide presents a hypothetical inter-laboratory comparison of three common analytical methodologies for the measurement of this compound. By providing a side-by-side view of experimental data and detailed protocols, this document aims to equip researchers with the necessary information to select the most appropriate analytical strategy for their specific research needs.

Data Presentation: A Comparative Overview

To illustrate the performance of different analytical approaches, we present a hypothetical dataset from three laboratories, each employing a distinct methodology for the quantification of a shared, spiked sample of this compound with a nominal concentration of 50 µM.

Parameter Laboratory A: UHPLC-MS/MS Laboratory B: Flow-Injection MS/MS Laboratory C: Enzymatic Assay
Mean Measured Concentration (µM) 49.252.845.5
Standard Deviation (µM) 2.54.16.2
Coefficient of Variation (%) 5.17.813.6
Recovery (%) 98.4105.691.0

Experimental Protocols

Laboratory A: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

This method offers high sensitivity and specificity for the quantification of this compound.

  • Sample Preparation:

    • Tissue or cell samples are homogenized in a cold methanol/water (1:1) solution.

    • An internal standard, such as a stable isotope-labeled this compound, is added.

    • Proteins are precipitated by the addition of acetonitrile (B52724).

    • The supernatant is collected after centrifugation and dried under a stream of nitrogen.

    • The dried extract is reconstituted in a solution compatible with the mobile phase.

  • Instrumentation and Analysis:

    • A UHPLC system equipped with a C18 reversed-phase column is used for separation.

    • A gradient elution is performed with a mobile phase consisting of an aqueous solution with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • The UHPLC system is coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

    • Quantification is achieved using Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.

Laboratory B: Flow-Injection Tandem Mass Spectrometry (MS/MS)

This high-throughput method is suitable for rapid screening of a large number of samples.[1]

  • Sample Preparation:

    • Samples are homogenized in a buffered solution.

    • An appropriate internal standard is added.

    • A simple liquid-liquid or solid-phase extraction is performed to remove interfering substances.

    • The final extract is diluted in the flow-injection solvent.

  • Instrumentation and Analysis:

    • The sample extract is directly introduced into the mass spectrometer's ion source via a continuous flow of solvent, bypassing chromatographic separation.

    • A tandem mass spectrometer is used to monitor a specific neutral loss or precursor ion scan characteristic of the CoA moiety.[1]

    • Quantification is based on the signal intensity of the target analyte relative to the internal standard.

Laboratory C: Enzymatic Assay

This method relies on the specific enzymatic conversion of the analyte, leading to a detectable signal.

  • Sample Preparation:

    • Cell or tissue lysates are prepared in a buffer that preserves enzyme activity.

    • The sample is clarified by centrifugation to remove insoluble material.

  • Assay Procedure:

    • The sample is incubated with a specific dehydrogenase enzyme that acts on the hydroxyl group of this compound.

    • The reaction includes NAD+ as a cofactor, which is reduced to NADH.

    • The increase in NADH concentration is measured spectrophotometrically or fluorometrically at a specific wavelength.

    • The concentration of this compound is determined by comparing the rate of NADH production to a standard curve.

Mandatory Visualization

cluster_pathway Metabolic Pathway of this compound Formation Dodecanedioic_acid Dodecanedioic Acid omega_Hydroxy_dodecanedioic_acid ω-Hydroxy-dodecanedioic Acid Dodecanedioic_acid->omega_Hydroxy_dodecanedioic_acid Cytochrome P450 ω-hydroxylase omega_Oxo_dodecanedioic_acid ω-Oxo-dodecanedioic Acid omega_Hydroxy_dodecanedioic_acid->omega_Oxo_dodecanedioic_acid Alcohol Dehydrogenase Dodecanedioyl_CoA Dodecanedioyl-CoA omega_Oxo_dodecanedioic_acid->Dodecanedioyl_CoA Aldehyde Dehydrogenase + CoA Ligase six_Hydroxy_dodecanedioyl_CoA This compound Dodecanedioyl_CoA->six_Hydroxy_dodecanedioyl_CoA Acyl-CoA Dehydrogenase (Hydration) six_Oxo_dodecanedioyl_CoA 6-Oxo-dodecanedioyl-CoA six_Hydroxy_dodecanedioyl_CoA->six_Oxo_dodecanedioyl_CoA Hydroxyacyl-CoA Dehydrogenase Beta_Oxidation Further β-oxidation six_Oxo_dodecanedioyl_CoA->Beta_Oxidation Thiolase

Caption: Metabolic pathway showing the formation of this compound from dodecanedioic acid via omega- and beta-oxidation.

cluster_workflow Experimental Workflow for this compound Measurement Sample_Collection Sample Collection (Tissue/Cells) Homogenization Homogenization & Internal Standard Spiking Sample_Collection->Homogenization Extraction Extraction (e.g., Protein Precipitation) Homogenization->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization LC_MS_Analysis LC-MS/MS Analysis Derivatization->LC_MS_Analysis Data_Processing Data Processing & Quantification LC_MS_Analysis->Data_Processing Result_Reporting Result Reporting Data_Processing->Result_Reporting

Caption: A generalized experimental workflow for the quantification of this compound using LC-MS/MS.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 6-Hydroxydodecanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides critical safety and logistical information for the proper handling and disposal of 6-Hydroxydodecanedioyl-CoA in a laboratory setting. These procedures are intended for researchers, scientists, and professionals in drug development.

Immediate Safety and Handling Protocols

Prior to handling, it is crucial to be familiar with standard laboratory safety procedures. Personal protective equipment (PPE) is mandatory to prevent exposure.

Personal Protective Equipment (PPE) Summary

Protective EquipmentSpecificationPurpose
Eye Protection Safety glasses with side-shields or goggles (EN 166 compliant)Protects eyes from splashes and airborne particles.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)Prevents skin contact. Users should inspect gloves before use and follow manufacturer's breakthrough time information.[3]
Body Protection Long-sleeved laboratory coatProtects skin from accidental contact.[3]
Respiratory Protection Not generally required under normal use with adequate ventilation. If dusts are generated, a NIOSH/MSHA approved respirator should be worn.Prevents inhalation of airborne particles.[1][4]

In the event of exposure, follow these first-aid measures immediately:

  • After eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]

  • After skin contact: Wash off with soap and plenty of water.[4]

  • If inhaled: Move the person into fresh air.[3]

  • If swallowed: Rinse mouth with water. Do not induce vomiting.[5]

Step-by-Step Disposal Procedure

Disposal of this compound and its containers must be conducted in accordance with local, state, and federal regulations.

  • Waste Identification: Classify this compound as a chemical waste product. Do not dispose of it down the drain or in regular trash.

  • Containerization:

    • Collect waste in a designated, properly labeled, and sealed container.

    • The container should be made of a material compatible with the chemical. High-density polyethylene (B3416737) (HDPE) is often a suitable choice.[1]

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][4]

    • The storage area should be secure and accessible only to authorized personnel.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for hazardous waste.

    • Provide the EHS office with a complete and accurate description of the waste.

  • Final Disposal: The waste will be transported to an approved waste disposal facility for incineration or other appropriate treatment.[1]

Experimental Protocol: General Assay for Acyl-CoA Synthetase Activity

The activation of fatty acids to their CoA esters is a critical step in their metabolism. The following is a general protocol to assay the activity of acyl-CoA synthetases, which would be relevant for understanding the metabolic role of molecules like this compound.

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine a buffered solution (e.g., Tris-HCl, pH 7.5), ATP, Coenzyme A, MgCl2, and the fatty acid substrate (e.g., this compound).

  • Initiate the Reaction: Add the enzyme source (e.g., a cell lysate or purified acyl-CoA synthetase) to the reaction mixture to start the reaction.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific period.

  • Stop the Reaction: Terminate the reaction by adding a quenching agent, such as a solution of formic acid or by heating.

  • Analysis: Analyze the formation of the acyl-CoA product using methods such as High-Performance Liquid Chromatography (HPLC) or spectrophotometry.

Fatty Acid Beta-Oxidation Pathway

The diagram below illustrates the general workflow for the beta-oxidation of fatty acyl-CoA esters in the mitochondrial matrix. This is a fundamental metabolic process for energy production from fatty acids.

Fatty_Acid_Beta_Oxidation Fatty_Acyl_CoA Fatty Acyl-CoA Oxidation1 Oxidation Fatty_Acyl_CoA->Oxidation1 Hydration Hydration Oxidation1->Hydration FADH2 FADH₂ Oxidation1->FADH2 Oxidation2 Oxidation Hydration->Oxidation2 H2O H₂O Hydration->H2O Thiolysis Thiolysis Oxidation2->Thiolysis NADH NADH Oxidation2->NADH Acetyl_CoA Acetyl-CoA Thiolysis->Acetyl_CoA Shorter_Acyl_CoA Fatty Acyl-CoA (n-2 carbons) Thiolysis->Shorter_Acyl_CoA CoASH CoA-SH Thiolysis->CoASH

References

Essential Safety and Handling Protocols for 6-Hydroxydodecanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of 6-Hydroxydodecanedioyl-CoA. The following procedures are based on best practices for handling similar long-chain acyl-CoA compounds and related chemical structures.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, it is imperative to utilize appropriate personal protective equipment to minimize exposure and ensure personal safety. The required PPE is detailed below.

PPE CategoryItemSpecificationRationale
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect for tears or holes before use.Prevents skin contact with the compound. Nitrile and neoprene offer broad protection against a range of chemicals.[1][2]
Eye Protection Safety glasses with side shields or gogglesMust meet EN 166 or equivalent standards.Protects eyes from potential splashes or airborne particles of the compound.[3]
Body Protection Laboratory coatLong-sleeved, properly fitted lab coat.Protects skin and personal clothing from contamination.[2][4]
Respiratory Protection Not generally required under normal useUse in a well-ventilated area. A fume hood is recommended for procedures that may generate dust or aerosols.Minimizes inhalation of the compound.[5]

Operational Plan: Step-by-Step Handling Procedure

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3]

  • Refer to the product's technical data sheet for specific storage temperature requirements (e.g., -20°C or -80°C).

2. Preparation and Use:

  • All handling of this compound should be conducted in a designated laboratory area.

  • Allow the container to reach room temperature before opening to prevent condensation.

  • Weigh and handle the solid compound in a chemical fume hood to avoid inhalation of any dust particles.

  • When preparing solutions, add the solvent to the compound slowly to avoid splashing.

  • Ensure all equipment used (e.g., spatulas, glassware) is clean and dry.

3. First Aid Measures:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[3][5]
Skin Contact Remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops.[3][5]
Inhalation Move the exposed person to fresh air. If not breathing, provide artificial respiration. Seek medical attention if respiratory symptoms occur.[5]
Ingestion Do not induce vomiting. Wash out mouth with water. Seek medical attention.[3][5]

Disposal Plan

  • Waste Characterization: While specific data for this compound is not available, it is prudent to treat it as a chemical waste.

  • Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste.

  • Chemical Disposal: Dispose of unused this compound and any contaminated materials (e.g., gloves, wipes) in a designated hazardous waste container. Follow all local, state, and federal regulations for chemical waste disposal. Do not allow the product to enter drains.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal a Receive and Inspect Shipment b Store in Cool, Dry, Ventilated Area a->b Intact c Don Appropriate PPE (Gloves, Goggles, Lab Coat) b->c d Move to Fume Hood c->d e Equilibrate to Room Temperature d->e f Weigh and Prepare Solution e->f g Decontaminate Work Area f->g h Segregate Waste g->h i Dispose of Chemical Waste h->i j Dispose of Contaminated PPE h->j

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.